molecular formula C4H7BrO3 B026910 (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid CAS No. 106089-20-7

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid

Cat. No.: B026910
CAS No.: 106089-20-7
M. Wt: 183 g/mol
InChI Key: HBJAYXGUOOININ-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is a chiral building block of value in synthetic organic chemistry and medicinal chemistry research. Its defined stereochemistry at the second carbon makes it a useful precursor for the synthesis of enantiomerically pure compounds. The presence of both a carboxylic acid and a bromoalkyl group on a tertiary alcohol scaffold allows for versatile chemical manipulations, enabling researchers to incorporate this chiral fragment into more complex molecular architectures. This compound is strictly for research and laboratory use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO3/c1-4(8,2-5)3(6)7/h8H,2H2,1H3,(H,6,7)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJAYXGUOOININ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CBr)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a trifunctional chiral building block of significant interest to researchers in synthetic organic chemistry and medicinal chemistry. Its structure incorporates a carboxylic acid, a tertiary alcohol, and a primary alkyl bromide, all centered around a stereodefined quaternary carbon. This unique arrangement of functional groups allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of its chemical and physical properties, proven synthetic methodologies, key reactive pathways, and its notable application in the development of pharmaceutical agents.

Physicochemical and Spectroscopic Properties

The accurate characterization of a chemical entity is fundamental to its successful application. This compound is a white solid at room temperature, typically stored under refrigeration (2-8°C) to ensure long-term stability.[1] Key physical and chemical properties are summarized in Table 1.

It is critical for researchers to note the discrepancies in reported values for melting point and specific optical rotation in the literature. These variations may arise from differences in sample purity or the conditions under which the measurements were taken (e.g., solvent, concentration).

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 106089-20-7[2][3]
Molecular Formula C₄H₇BrO₃[2][3][4]
Molecular Weight 183.00 g/mol [2][3][5]
Appearance White to Pale Yellow Solid[6]
Melting Point 98–100°C[7]
113-114°C[6]
Solubility 25 g/L in Water (20°C)[7]
pKa (Predicted) ~2.5[7]
3.39 ± 0.16[6]
Specific Optical Rotation +12.5° (c=1, H₂O)[7]
[α]/D -11.5 ± 1.5° (c=2.6, Methanol)[6]

Spectroscopic analysis provides the structural fingerprint of the molecule. The following data (Table 2) are essential for its identification and quality control.

Table 2: Spectroscopic Data

TechniqueData (Solvent: D₂O)InterpretationSource
¹H NMR (400 MHz) δ 1.45 (s, 3H), δ 3.20 (d, 2H)Singlet corresponds to the C2-methyl protons. Doublet corresponds to the diastereotopic C3-bromomethyl protons. The C2-OH and COOH protons are typically exchanged in D₂O.[7]
¹³C NMR δ 23.1, δ 45.8, δ 72.5, δ 178.2Signals correspond to the methyl carbon (CH₃), bromomethyl carbon (CH₂Br), quaternary alcohol carbon (C-OH), and the carboxylic acid carbon (COOH), respectively.[7]
IR Spectroscopy ~3200 cm⁻¹ (broad), ~1700 cm⁻¹, ~650 cm⁻¹Broad O-H stretch from the alcohol and carboxylic acid. Sharp C=O stretch from the carboxylic acid. C-Br stretch.[7]

Synthesis and Stereochemical Control

The primary challenge in synthesizing this molecule is the stereoselective installation of the bromine atom. The most effective reported method is the enantioselective bromination of the prochiral starting material, 2-hydroxy-2-methylpropanoic acid.

Causality of Experimental Choice

Direct bromination of the starting material without a chiral influence would result in a racemic mixture of (R) and (S) enantiomers. To achieve the desired (S) configuration, a chiral catalyst is required. Chiral Lewis acids, such as those derived from BINOL (1,1'-Bi-2-naphthol), are employed to create a chiral environment around the substrate.[4][7] This environment sterically directs the incoming bromine electrophile to one face of the molecule, leading to a high enantiomeric excess (ee) of the desired (S)-enantiomer.[4]

Experimental Protocol: Enantioselective Bromination

This protocol is a representative synthesis based on established methodologies.[4][7] Researchers should consult primary literature and perform appropriate risk assessments before implementation.

  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, prepare the chiral Lewis acid catalyst (e.g., Zn(OAc)₂ with (R)-BINOL) in an appropriate anhydrous solvent according to literature procedures.

  • Reaction Setup: To a separate reaction vessel under a nitrogen atmosphere, add 2-hydroxy-2-methylpropanoic acid and a suitable solvent such as acetic acid.

  • Catalyst Addition: Add the prepared chiral catalyst solution to the reaction vessel.

  • Cooling: Cool the mixture to 0–5°C using an ice bath. This is crucial to control the reaction rate and enhance selectivity.

  • Bromination: Slowly add a solution of bromine (Br₂) in acetic acid dropwise over 4–6 hours. The reaction should be monitored for completion by a suitable technique (e.g., TLC, LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the mixture by pouring it into a beaker of ice water.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with brine to remove residual water and impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a polar solvent system, such as an ethanol/water mixture, to yield enantiomerically enriched this compound.[7]

  • Validation: Confirm the structure and purity using the spectroscopic methods outlined in Table 2. Enantiomeric purity should be determined via chiral HPLC or by measuring the specific optical rotation and comparing it to literature values.[4]

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_end Final Product start 2-Hydroxy-2- methylpropanoic Acid react Enantioselective Bromination (Br₂, Chiral Lewis Acid Catalyst) Solvent: Acetic Acid Temp: 0-5°C start->react 1. quench Quench (Ice Water) react->quench 2. extract Extraction (Ethyl Acetate) quench->extract 3. purify Recrystallization (Ethanol/Water) extract->purify 4. end_product (2S)-3-Bromo-2-hydroxy- 2-methylpropanoic acid purify->end_product 5.

Caption: Workflow for the enantioselective synthesis.

Chemical Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

  • Primary Alkyl Bromide: The C-Br bond is the most reactive site for nucleophilic substitution. As a primary bromide, it is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles (e.g., amines, thiols, cyanides, azides). This reaction is the cornerstone of its use as a building block, allowing for the covalent attachment of this chiral fragment to other molecules. The Sₙ2 reaction proceeds with inversion of configuration at the carbon bearing the leaving group; however, since the substitution occurs at C3, which is not the chiral center, the stereochemistry at C2 is preserved.

  • Tertiary Hydroxyl Group: The tertiary alcohol can undergo oxidation to a ketone under specific conditions, although this can be challenging without affecting other parts of the molecule. More commonly, it can be protected (e.g., as a silyl ether) if it interferes with subsequent reactions, or it can be involved in intramolecular cyclizations.

  • Carboxylic Acid Group: The carboxylic acid provides a handle for forming esters, amides, or acid chlorides. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

G center (2S)-3-Bromo-2-hydroxy- 2-methylpropanoic acid sub_prod Sₙ2 Substitution Products (e.g., Thioethers, Amines) center->sub_prod  Nucleophile (R-S⁻, R₂NH)  (Displaces Br⁻) ester_prod Esters / Amides center->ester_prod  Alcohol / Amine  (Acid Catalysis) red_prod Diol Product center->red_prod  Strong Reducing Agent  (e.g., LiAlH₄)

Caption: Key reaction pathways of the title compound.

Application in Drug Development: Synthesis of Bicalutamide

A prominent application of this chiral synthon is as an intermediate in the synthesis of nonsteroidal antiandrogens, such as Bicalutamide (formerly ICI 176334), which is used in the treatment of prostate cancer.[8] The synthesis leverages the Sₙ2 reactivity of the molecule's primary bromide.

In a key step, the this compound is converted to an amide with 3'-(trifluoromethyl)-4'-cyanoaniline. The resulting intermediate then undergoes an Sₙ2 reaction where the bromide is displaced by the thiolate of 4-fluorothiophenol. This step critically sets the stereochemistry of the final drug molecule, which is essential for its biological activity.

G reagent1 (2S)-3-Bromo-2-hydroxy- 2-methylpropanoic acid (This Guide's Topic) intermediate Amide Intermediate reagent1->intermediate Amide Formation reagent2 4-Fluorothiophenol final_drug Bicalutamide Analogue (Nonsteroidal Antiandrogen) reagent2->final_drug reagent3 3'-(Trifluoromethyl)-4'-cyanoaniline reagent3->intermediate intermediate->final_drug Sₙ2 Reaction (Thiolate displaces Br⁻)

Caption: Role in the synthesis of a Bicalutamide analogue.

Safety and Handling

This compound is classified as a corrosive substance. Safety data sheets indicate it causes severe skin burns and eye damage (H314, GHS05).[1][7] Some sources may classify it as an irritant (H315, H319); however, given the potential for severe damage, it must be handled with the highest degree of caution.[5]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[1]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. In case of skin contact, take off immediately all contaminated clothing and rinse skin with water. Seek immediate medical attention in all cases of exposure.

Conclusion

This compound is a powerful and versatile chiral building block. Its well-defined stereochemistry and three distinct functional groups provide a robust platform for the asymmetric synthesis of complex molecules. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, enables researchers and drug development professionals to effectively harness its potential in creating novel chemical entities with significant biological and pharmaceutical applications.

References

  • Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. [Link]
  • The Hell–Volhard–Zelinsky Reaction - Master Organic Chemistry. [Link]
  • (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3 - PubChem. [Link]
  • This compound - Georganics. [Link]
  • Study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water - UBC Library Open Collections. [Link]
  • ICI 176334: a novel non-steroidal, peripherally selective antiandrogen - PubMed. [Link]
  • CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google P
  • (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid - ChemBK. [Link]
  • Alpha Halogenation of Carboxylic Acids - Chemistry Steps. [Link]

Sources

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid CAS number 106089-20-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid (CAS: 106089-20-7)

Introduction

This compound is a sophisticated chiral building block of significant value in synthetic organic and medicinal chemistry.[1] Its structure, featuring a stereodefined quaternary carbon bearing hydroxyl, carboxyl, and bromomethyl groups, makes it a highly versatile precursor for the synthesis of enantiomerically pure compounds.[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this reagent. We will delve into its physicochemical properties, robust analytical characterization methods, enantioselective synthesis protocols, and key applications, with a particular focus on its role in pharmaceutical development. The causality behind experimental choices and safety protocols will be explained to ensure both scientific integrity and operational safety.

Physicochemical Properties and Structural Characterization

The utility of this compound stems from its unique trifunctional nature and fixed stereochemistry. The presence of a carboxylic acid, a tertiary alcohol, and a primary alkyl bromide allows for a wide range of selective chemical transformations.[1]

PropertyValueSource
CAS Number 106089-20-7[2][3][4]
Molecular Formula C₄H₇BrO₃[2][3][4]
Molecular Weight 183.00 g/mol [3][5]
Appearance White Solid[4][6]
IUPAC Name This compound[7]
Synonyms (S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid[3][4]
Storage Temperature 2-8°C[7]
Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity and purity of the compound. The following spectroscopic techniques are critical.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show distinct signals for the methyl protons, the diastereotopic protons of the bromomethyl (-CH₂Br) group, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The proximity of electronegative atoms (Br, O) results in a downfield shift for adjacent protons.

    • ¹³C NMR : Key resonances include the quaternary chiral carbon, the methyl carbon, the bromomethyl carbon, and the carboxyl carbon. Their chemical shifts provide a definitive fingerprint of the carbon skeleton.

  • Infrared (IR) Spectroscopy : This technique is crucial for confirming the presence of the key functional groups. A broad absorption band around 3200 cm⁻¹ indicates the O-H stretch of the hydroxyl and carboxylic acid groups, while a sharp, strong peak near 1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[1]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. A key diagnostic feature is the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]+ and [M+2]+) of nearly equal intensity.[1]

Enantiomeric Purity Assessment

For a chiral building block, confirming enantiomeric purity is paramount. The primary technique for this is Chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Enantiomeric Excess (ee) Determination via Chiral HPLC

  • Column Selection : Utilize a chiral stationary phase (CSP), typically based on cellulose or amylose derivatives, which can differentiate between the two enantiomers.

  • Sample Preparation : Prepare a dilute solution of the compound in a suitable mobile phase solvent.

  • Method Development : An isocratic mobile phase, often a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA), is commonly employed. The flow rate is optimized to achieve good separation.

  • Analysis : Inject the sample and monitor the elution profile using a UV detector. The (2S) and (2R) enantiomers will have different retention times.

  • Quantification : The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers using the formula: % ee = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing Prep Dissolve sample in mobile phase solvent Inject Inject sample onto Chiral Column Prep->Inject Separate Isocratic Elution (e.g., Hexane/IPA) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram (Two separated peaks) Detect->Chromatogram Integrate Integrate Peak Areas (Area_S, Area_R) Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate Result Final Report: Enantiomeric Purity Calculate->Result

Workflow for Chiral HPLC analysis.

Enantioselective Synthesis and Purification

The industrial and laboratory synthesis of this compound relies on stereoselective methods to avoid the formation of the unwanted (2R)-enantiomer.

Principles of Enantioselective Synthesis

The most common approach is the stereoselective bromination of a prochiral precursor like 2-hydroxy-2-methylpropanoic acid.[1] The core challenge is to control the facial selectivity of the electrophilic attack by bromine. This is achieved by using a chiral catalyst system. A widely reported method involves a chiral Lewis acid, such as a complex of Zinc(II) acetate with a chiral ligand like (R)-BINOL.[1] The chiral catalyst creates a diastereomeric transition state that favors the formation of the (2S)-enantiomer, leading to a product with high enantiomeric excess (85-92% ee has been reported).[1]

Detailed Laboratory Protocol: Enantioselective Bromination

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Catalyst Preparation : In a flame-dried, inert atmosphere (e.g., Argon) flask, dissolve the chiral ligand (e.g., (R)-BINOL) and the Lewis acid (e.g., Zn(OAc)₂) in a suitable anhydrous solvent. Stir until the complex forms.

  • Reaction Setup : Cool the catalyst solution to the desired temperature (e.g., 0-5°C).

  • Substrate Addition : Add the starting material, 2-hydroxy-2-methylpropanoic acid, to the reaction mixture.

  • Bromination : Slowly add a solution of bromine (Br₂) in a solvent like acetic acid dropwise over several hours, maintaining the reaction temperature. The slow addition is critical to control the reaction rate and prevent side reactions.

  • Quenching and Work-up : After the reaction is complete (monitored by TLC or LC-MS), quench the excess bromine with a reducing agent (e.g., sodium thiosulfate solution).

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product is often a mixture of the desired enantiomer and minor impurities. Recrystallization is a highly effective method for both chemical and enantiomeric purification. Dissolving the crude solid in a minimum amount of a hot polar solvent system (e.g., ethanol/water mixtures) and allowing it to cool slowly often leads to the crystallization of the enantiomerically enriched product.[1]

G Start Prochiral Precursor: 2-Hydroxy-2-methylpropanoic acid Reaction Enantioselective Bromination (Br₂, Chiral Lewis Acid Catalyst) Start->Reaction Workup Aqueous Work-up & Solvent Extraction Reaction->Workup Crude Crude Product (High % ee) Workup->Crude Purify Purification: Recrystallization Crude->Purify Final (2S)-3-Bromo-2-hydroxy- 2-methylpropanoic acid (>98% ee) Purify->Final

Synthesis and purification workflow.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups, which can be addressed selectively.

  • Carboxylic Acid : Can be converted to esters, amides, or reduced to an alcohol.

  • Tertiary Alcohol : Can be protected or oxidized under specific conditions.

  • Primary Bromide : A potent electrophilic site, ideal for nucleophilic substitution (Sₙ2) reactions with amines, thiols, or hydroxides to build more complex molecular architectures.[1]

Case Study: Intermediate for Nonsteroidal Antiandrogens

This compound is a documented intermediate in the synthesis of nonsteroidal antiandrogens, such as ICI 176,334, which have been investigated for the treatment of prostate cancer.[1] The molecule provides the crucial chiral core onto which other functionalities are built. In a typical synthetic route, the bromine atom is displaced by a substituted phenol or aniline via a nucleophilic substitution reaction, directly incorporating the chiral hydroxy acid moiety into the target structure.

G BuildingBlock (2S)-3-Bromo-2-hydroxy- 2-methylpropanoic acid Reaction SN2 Reaction BuildingBlock->Reaction Nucleophile Aromatic Nucleophile (e.g., substituted phenol) Nucleophile->Reaction Intermediate Chiral Intermediate Reaction->Intermediate FurtherSteps Further Synthetic Modifications Intermediate->FurtherSteps FinalProduct Final API (e.g., Nonsteroidal Antiandrogen) FurtherSteps->FinalProduct

Role in nonsteroidal antiandrogen synthesis.
Emerging Research Applications

Beyond its established role, research has explored other biological activities. For instance, studies have indicated that the compound possesses antibiofilm activity, suggesting potential applications in developing agents to combat bacterial resistance.[1] This highlights its potential as a lead compound or scaffold for new therapeutic areas.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationGHS05DangerH314: Causes severe skin burns and eye damage.[8]

Handling and Personal Protective Equipment (PPE) :

  • Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[8]

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[8]

  • Avoid all direct contact with the skin, eyes, and clothing.[8]

  • In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

Storage and Incompatibilities :

  • Store in a cool, dry, and well-ventilated area designated for corrosive materials.[8] The recommended storage temperature is between 2-8°C.[7]

  • Keep the container tightly closed when not in use.[8]

  • Store away from incompatible materials, which include strong oxidizing agents, strong bases, and strong reducing agents.[8]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for the creation of complex, stereochemically pure molecules. Its well-defined structure, predictable reactivity, and established synthetic routes make it an invaluable asset for researchers in drug discovery and process development. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for leveraging its full potential safely and effectively.

References

  • This compound - Benchchem.
  • CAS 106089-20-7: this compound.
  • SAFETY D
  • (S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98% - Sigma-Aldrich.
  • Chemical Name : (2S)
  • This compound - Georganics.
  • 3-Bromo-2-hydroxy-2-methylpropanoic acid () for sale - Vulcanchem.
  • This compound suppliers USA.
  • This compound | CAS 106089-20-7 | SCBT.
  • (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | CymitQuimica.
  • Cas 106089-20-7,this compound | lookchem.
  • (S) -3-Bromo-2-Hydroxy-2-Methylpropanoic Acid | GNT-ST-06837.
  • (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 106089-20-7.
  • (R)-3-Bromo-2-hydroxy-2-methylpropionic acid - DIARY directory.

Sources

An In-Depth Technical Guide to (S)-3-bromo-2-hydroxy-2-methylpropionic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (S)-3-bromo-2-hydroxy-2-methylpropionic acid, a chiral building block of significant interest in pharmaceutical and chemical research. The document details its chemical and physical properties, provides an in-depth look at its synthesis, and explores its applications in drug development and as a bioactive agent. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug discovery, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Introduction

(S)-3-bromo-2-hydroxy-2-methylpropionic acid is a halogenated α-hydroxy acid characterized by a chiral center at the C2 position. Its unique trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a bromine atom, makes it a highly versatile intermediate in organic synthesis. The stereochemistry of this compound is crucial, as the (S)-enantiomer is often the desired precursor for the synthesis of enantiomerically pure pharmaceuticals, where biological activity is highly dependent on the three-dimensional arrangement of atoms.

This guide will delve into the critical aspects of (S)-3-bromo-2-hydroxy-2-methylpropionic acid, beginning with its fundamental chemical and physical characteristics. A significant portion of this document is dedicated to its synthesis, with a focus on enantioselective methods that are paramount for its application in drug development. The causality behind the selection of specific reagents and reaction conditions will be explained to provide a deeper understanding of the synthetic process. Furthermore, we will explore its established role as a key intermediate in the synthesis of nonsteroidal antiandrogens and discuss its potential as an antimicrobial and anticancer agent, supported by available scientific data.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of (S)-3-bromo-2-hydroxy-2-methylpropionic acid is essential for its handling, storage, and application in experimental settings. The key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 183.00 g/mol
Chemical Formula C₄H₇BrO₃
CAS Number 106089-20-7
Appearance White to pale yellow powder/solid[1]
Melting Point 113-114 °C[1]
Boiling Point 294.5 ± 25.0 °C (Predicted)[1]
Density 1.831 ± 0.06 g/cm³ (Predicted)[1]
Solubility Practically insoluble in water; Slightly soluble in chloroform and methanol; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very soluble in N,N-Dimethylformamide.[1][2]
Optical Activity [α]/D -11.5 ± 1.5°, c = 2.6 in methanol
pKa 3.39 ± 0.16 (Predicted)[1]

Structure:

Caption: Chemical structure of (S)-3-bromo-2-hydroxy-2-methylpropionic acid.

Synthesis and Manufacturing

The synthesis of (S)-3-bromo-2-hydroxy-2-methylpropionic acid with high enantiomeric purity is a critical step for its use in pharmaceutical applications. The most common approach involves the electrophilic bromination of 2-hydroxy-2-methylpropanoic acid, followed by resolution of the resulting racemic mixture or, more efficiently, through direct enantioselective bromination.

General Synthetic Approach: Electrophilic Bromination

The foundational reaction for the synthesis is the electrophilic substitution of a proton on the methyl group of 2-hydroxy-2-methylpropanoic acid with a bromine atom. This reaction is typically carried out using bromine (Br₂) in a suitable solvent like acetic acid.

Enantioselective Synthesis Protocol

Achieving the desired (S)-enantiomer with high enantiomeric excess (ee) is paramount. This can be accomplished through chiral induction using a chiral Lewis acid catalyst during the bromination step.

Experimental Protocol: Enantioselective Bromination

  • Reaction Setup: To a solution of 2-hydroxy-2-methylpropanoic acid in acetic acid, add a chiral Lewis acid catalyst, such as a complex of Zn(OAc)₂ with (R)-BINOL. The choice of an (R)-configured chiral ligand is crucial for directing the stereochemistry to the desired (S)-product. The catalyst creates a chiral environment around the substrate, favoring the approach of the brominating agent from one face of the molecule.

  • Bromination: Cool the reaction mixture to 0-5 °C. This lower temperature is critical to enhance the selectivity of the reaction and minimize the formation of byproducts. Slowly add a solution of bromine (Br₂) in acetic acid to the reaction mixture over a period of 4-6 hours. The slow addition helps to control the reaction rate and maintain the low temperature.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir for an additional hour at the same temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: The crude product can be purified by recrystallization to obtain (S)-3-bromo-2-hydroxy-2-methylpropionic acid with high enantiomeric purity.

Caption: Workflow for the enantioselective synthesis of the target compound.

Applications in Research and Drug Development

The unique structural features of (S)-3-bromo-2-hydroxy-2-methylpropionic acid make it a valuable tool in several areas of chemical and pharmaceutical research.

Chiral Building Block in Pharmaceutical Synthesis

The primary application of this compound is as a chiral building block for the synthesis of complex, enantiomerically pure molecules. Its defined stereochemistry is transferred to the final product, which is often a critical determinant of its pharmacological activity.

A notable example is its use as a key intermediate in the synthesis of the nonsteroidal antiandrogen ICI 176,334 .[3] Nonsteroidal antiandrogens are a class of drugs used in the treatment of prostate cancer. The synthesis of these drugs requires precise control of stereochemistry to ensure selective binding to the androgen receptor and to minimize off-target effects.

Potential Biological Activities

Recent research has indicated that (S)-3-bromo-2-hydroxy-2-methylpropionic acid and its derivatives may possess intrinsic biological activities, opening up new avenues for their application.

Studies have shown that (S)-3-bromo-2-hydroxy-2-methylpropionic acid exhibits antimicrobial properties, particularly against Gram-positive bacteria.[3] The minimum inhibitory concentrations (MICs) have been reported for several bacterial strains, as shown in the table below.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.125
Listeria monocytogenes0.0625
Escherichia coli>2.0

The mechanism of its antimicrobial action is thought to involve the disruption of the bacterial cell membrane and the inhibition of key enzymes involved in fatty acid biosynthesis.[4] The lipophilicity imparted by the bromo and methyl groups, combined with the acidic nature of the carboxylic acid, likely contributes to its ability to interact with and disrupt the bacterial cell envelope.

While direct evidence for the anticancer activity of (S)-3-bromo-2-hydroxy-2-methylpropionic acid is still emerging, research on structurally related bromo- and hydroxy-substituted organic acids suggests potential in this area.[3] The presence of the bromine atom can enhance the cytotoxic and pro-apoptotic effects of small molecules. Further investigation into the efficacy of (S)-3-bromo-2-hydroxy-2-methylpropionic acid against various cancer cell lines is warranted to explore this potential application.

Experimental Protocols: A Practical Guide

To facilitate the use of (S)-3-bromo-2-hydroxy-2-methylpropionic acid in research, this section provides a detailed protocol for a common application.

Protocol: Synthesis of a Derivative via Nucleophilic Substitution

This protocol describes the substitution of the bromine atom with a nucleophile, a common transformation to create derivatives for further study or as part of a larger synthetic scheme.

  • Reaction Setup: Dissolve (S)-3-bromo-2-hydroxy-2-methylpropionic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

  • Addition of Nucleophile: Add the desired nucleophile to the solution. Examples of nucleophiles include sodium azide (NaN₃) to introduce an azido group, or an amine (R-NH₂) to form an amino acid derivative. The choice of nucleophile will dictate the nature of the resulting product.

  • Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the specific nucleophile and solvent used, typically between 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Caption: Generalized workflow for the synthesis of derivatives.

Conclusion

(S)-3-bromo-2-hydroxy-2-methylpropionic acid is a valuable and versatile chiral compound with significant applications in organic synthesis and drug development. Its well-defined stereochemistry and multiple functional groups make it an ideal starting material for the enantioselective synthesis of complex pharmaceutical agents. Furthermore, its emerging biological activities, including antimicrobial and potential anticancer properties, suggest that its utility may extend beyond its role as a synthetic intermediate. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this important molecule in their work.

References

  • (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid - Benchchem. URL: https://www.benchchem.com/product/b026910
  • (2R)-3-Bromo-2-hydroxy-2-methylpropanoic acid - Echemi. URL: https://www.echemi.com/products/261904-39-6.html
  • This compound; 96%+ - MP OrganiX s.r.o. URL: https://www.mporganix.com/product-page/s-3-bromo-2-hydroxy-2-methylpropionic-acid-96
  • (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | CymitQuimica. URL: https://www.cymitquimica.com/s-3-bromo-2-hydroxy-2-methylpropanoic-acid
  • This compound | 106089-20-7 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7874747.htm
  • (S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98% - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/648089
  • 3-Bromo-2-hydroxy-2-methylpropanoic acid () for sale - Vulcanchem. URL: https://www.vulcanchem.com/product/3-bromo-2-hydroxy-2-methylpropanoic-acid

Sources

An In-depth Technical Guide to the Physical Properties of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid, a chiral building block with the CAS Number 106089-20-7, holds significant value in the realms of synthetic organic and medicinal chemistry. Its stereochemically defined structure, featuring a carboxylic acid, a bromoalkyl group, and a tertiary alcohol, offers a versatile scaffold for the synthesis of enantiomerically pure, complex molecules. This guide provides a comprehensive overview of its key physical properties, offering both established data and detailed experimental protocols for their verification. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for laboratory and research applications.

Molecular Structure and General Information

The unique arrangement of functional groups in this compound underpins its chemical reactivity and physical characteristics.

PropertyValueSource
CAS Number 106089-20-7[1][2][3][4]
Molecular Formula C₄H₇BrO₃[1][2][3][4]
Molecular Weight 183.00 g/mol [3][4]
Appearance White to pale yellow solid/powder[1][3][5]
IUPAC Name This compound[5]
InChI Key HBJAYXGUOOININ-SCSAIBSYSA-N[3][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, followed by detailed experimental methodologies for their determination.

Physical PropertyReported ValueSource(s)
Melting Point 113-114 °C[1]
Boiling Point 294.5 ± 25.0 °C (Predicted)[1]
Density 1.831 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.39 ± 0.16 (Predicted)[1]
Solubility Slightly soluble in Chloroform and Methanol[1]
Optical Rotation [α]/D -11.5 ± 1.5°, c = 2.6 in methanol[1][3]

Experimental Protocols for Physical Property Determination

The following section details the methodologies for the experimental verification of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow, while impurities tend to broaden and depress the melting range.

Protocol:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a glass capillary tube is dipped into the powder. The tube is then gently tapped on a hard surface to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[5][6][7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[5]

  • Measurement: The apparatus is heated at a rate of approximately 10 °C per minute until the temperature is near the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[7]

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[2][5][7]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Powder Powder the solid sample Pack Pack into capillary tube (1-2mm) Powder->Pack Insert Insert into apparatus Pack->Insert Heat_fast Heat rapidly to approach MP Insert->Heat_fast Heat_slow Heat slowly (1-2°C/min) near MP Heat_fast->Heat_slow Observe Observe and record T1 and T2 Heat_slow->Observe Report Report melting point range (T1-T2) Observe->Report

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of this compound is crucial for its application in various solvent systems for reactions and analysis.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, chloroform, and diethyl ether.

  • Procedure:

    • To a small test tube, add approximately 25 mg of the solid compound.

    • Add 0.5 mL of the chosen solvent.

    • Agitate the mixture vigorously for 1-2 minutes at room temperature.[8]

    • Observe for complete dissolution. If the solid dissolves, the compound is classified as soluble in that solvent at that concentration.

    • If the compound is water-soluble, the pH of the resulting solution should be tested with pH paper to confirm its acidic nature.[8]

  • Aqueous Base and Acid Solubility:

    • For water-insoluble compounds, test solubility in 5% aqueous sodium hydroxide (NaOH) and 5% aqueous sodium bicarbonate (NaHCO₃). Solubility in these basic solutions indicates the presence of an acidic functional group.[3][8][9][10]

    • Test solubility in 5% hydrochloric acid (HCl) to check for basic functional groups (not expected for this compound).[8][10]

SolubilityTest Start Start with solid sample AddWater Add Water Agitate Start->AddWater WaterSoluble Soluble? AddWater->WaterSoluble TestpH Test pH (expect acidic) WaterSoluble->TestpH Yes InsolubleInWater Insoluble in Water WaterSoluble->InsolubleInWater No AddNaOH Add 5% NaOH InsolubleInWater->AddNaOH NaOHSoluble Soluble? AddNaOH->NaOHSoluble AcidicCompound Confirms Acidic Nature NaOHSoluble->AcidicCompound Yes InsolubleBase Insoluble NaOHSoluble->InsolubleBase No

Caption: Flowchart for Solubility Testing.

Optical Rotation Measurement

As a chiral molecule, this compound will rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic physical properties.

Protocol:

  • Solution Preparation: Accurately weigh a sample of the compound (e.g., 0.26 g) and dissolve it in a precise volume of a suitable solvent (e.g., 10 mL of methanol) in a volumetric flask. The concentration (c) is calculated in g/mL.

  • Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The sample cell is filled with the pure solvent (blank), and the instrument is zeroed.[4][11]

  • Sample Measurement: The sample cell is rinsed and then filled with the prepared solution of the compound. Care should be taken to avoid air bubbles. The cell is placed in the polarimeter, and the observed rotation (α) is measured.[4][11]

  • Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.[1][11]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The carboxylic acid proton (–COOH) will typically appear as a broad singlet far downfield, in the range of 10-13 ppm.[12][13][14] The protons of the bromomethyl group (–CH₂Br) will likely appear as a singlet, and the methyl protons (–CH₃) will also be a singlet. The chemical shifts will be influenced by the adjacent electronegative oxygen and bromine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon atoms. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the 160-180 ppm region.[13] The carbon bearing the hydroxyl and methyl groups, the brominated methylene carbon, and the methyl carbon will each have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • O–H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[15][16][17]

  • O–H Stretch (Tertiary Alcohol): A broad absorption band in the 3500-3200 cm⁻¹ region is indicative of the tertiary alcohol's hydroxyl group.[15][18]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹, corresponding to the carbonyl group.[15][17][18]

  • C–Br Stretch: A peak in the fingerprint region, typically between 600 and 500 cm⁻¹, will indicate the presence of the carbon-bromine bond.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS) will provide information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units.[19][20]

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of –OH (M-17) and –COOH (M-45).[21] Fragments containing a bromine atom will also exhibit the characteristic isotopic pattern.

Stability, Handling, and Storage

Stability

Alpha-hydroxy acids are generally stable compounds. However, their stability can be influenced by factors such as pH and the presence of other reactive species in a formulation. It is advisable to store the compound in a cool, dry place to prevent degradation.

Safe Handling

This compound is classified as a corrosive substance.[22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[23][24][25]

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[23][24]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[25]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[22][25] Recommended storage temperature is often between 2-8°C.[1][5]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, supplemented with established experimental protocols for their verification. A thorough understanding of these properties is fundamental for the effective and safe utilization of this important chiral building block in research and development.

References

  • experiment (1) determination of melting points. (2021-09-19). (URL: [Link])
  • A general method to predict optical rotations of chiral molecules from their structures - RSC Publishing. (2023-02-06). (URL: [Link])
  • Determination Of Melting Point Of An Organic Compound - BYJU'S. (URL: [Link])
  • Determination of absolute configurations of chiral molecules using ab initio time-dependent Density Functional Theory calculations of optical rot
  • Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017-02-22). (URL: [Link])
  • Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation - JoVE. (2017-02-22). (URL: [Link])
  • Stability of lactic acid and glycolic acid in aqueous systems subjected to acid hydrolysis and thermal decomposition - ResearchG
  • Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (2018-10-08). (URL: [Link])
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])
  • Carboxylic Acids: Solubility & Reactions | PDF | Acid - Scribd. (URL: [Link])
  • FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog. (2024-06-16). (URL: [Link])
  • LCSS: BROMINE. (URL: [Link])
  • Physical Properties: Solubility Classific
  • BROMINE Safety D
  • Bromine Safety D
  • EXPERIMENT 1 DETERMIN
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. (2013-11-15). (URL: [Link])
  • Bromine handling and safety | DOCX - Slideshare. (URL: [Link])
  • CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). (URL: [Link])
  • Physicochemical Stability of Compounded Creams Containing alpha-Hydroxy Acids. (URL: [Link])
  • (PDF)
  • 6.3: IR Spectrum and Characteristic Absorption Bands - Chemistry LibreTexts. (2021-12-15). (URL: [Link])
  • Bromo pattern in Mass Spectrometry - YouTube. (2023-12-02). (URL: [Link])
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (URL: [Link])
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. (2025-05-29). (URL: [Link])
  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed. (2014-04-02). (URL: [Link])
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (URL: [Link])
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29). (URL: [Link])
  • Carboxylic Acids - NMR Spectroscopy. (URL: [Link])
  • IR Chart. (URL: [Link])
  • Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids - PubMed. (URL: [Link])
  • proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry. (URL: [Link])
  • Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives - MDPI. (URL: [Link])
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025-01-19). (URL: [Link])
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2023-11-23). (URL: [Link])
  • Chem 341 Jasperse Ch.

Sources

Solubility of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (2S)-3-bromo-2-hydroxy-2-methylpropanoic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key chiral building block in modern synthetic chemistry. Recognizing the critical role of solubility in the design of purification processes, reaction kinetics, and pharmaceutical formulations, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers, scientists, and drug development professionals.

Introduction: The Significance of a Chiral Building Block

This compound (CAS 106089-20-7) is a valuable intermediate in the synthesis of complex, enantiomerically pure molecules.[1][2] Its structure, featuring a carboxylic acid, a tertiary alcohol, a bromine atom, and a defined stereocenter, makes it a versatile precursor for various pharmaceutical agents.[1] The efficiency of its use in any application—be it reaction, crystallization, or formulation—is fundamentally governed by its interaction with and solubility in the chosen solvent system. Poor solubility can lead to challenges in handling, purification, and bioavailability, making a thorough understanding of this physicochemical property essential for successful drug discovery and development.[3]

Theoretical Solubility Profile: A Molecular Structure-Based Assessment

The key structural features influencing solubility are:

  • Carboxylic Acid Group (-COOH): This is the most dominant polar feature of the molecule. It can act as both a strong hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This functionality strongly suggests favorable interactions with polar, protic solvents.

  • Tertiary Hydroxyl Group (-OH): This group also contributes significantly to the molecule's polarity and can act as both a hydrogen bond donor and acceptor. Its presence reinforces the molecule's affinity for polar solvents.

  • Bromine Atom (-Br): The electronegative bromine atom adds to the overall polarity of the molecule and can participate in dipole-dipole interactions.

  • Methyl Group and Carbon Backbone: The small nonpolar hydrocarbon portion of the molecule is minimal. While it contributes to van der Waals forces, its influence is likely overshadowed by the highly polar functional groups.[5]

Based on these features, a predicted solubility trend in different solvent classes is as follows:

  • High Solubility Predicted in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent choices. Their ability to engage in extensive hydrogen bonding with both the carboxylic acid and hydroxyl groups of the solute should facilitate high solubility. This is corroborated by qualitative data indicating solubility in methanol.[6]

  • Good to Moderate Solubility Predicted in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and N,N-Dimethylformamide (DMF) should also be effective. While they cannot donate hydrogen bonds, their carbonyl or other polar groups can act as strong hydrogen bond acceptors for the solute's -COOH and -OH groups.

  • Limited Solubility Predicted in Nonpolar Solvents: Solvents like toluene, hexane, and n-heptane are unlikely to be effective. The energy required to break the strong hydrogen bonding network between the solute molecules would not be compensated by the weak van der Waals interactions formed with these nonpolar solvents.[7]

  • Slight Solubility in Halogenated Solvents: Solvents like chloroform and dichloromethane may show slight to moderate solubility.[6] While less polar than alcohols, they can engage in dipole-dipole interactions, and chloroform can act as a weak hydrogen bond donor.

This theoretical assessment provides a rational basis for solvent screening and selection. However, for process optimization and regulatory filings, experimentally determined quantitative data is indispensable.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium (thermodynamic) solubility of a compound is the shake-flask method .[1] This method involves creating a saturated solution and, after allowing it to reach equilibrium, measuring the concentration of the dissolved solid. The following protocol is a self-validating system designed to produce accurate and reproducible results.

Rationale for Method Selection

The shake-flask method is considered the "gold standard" because it measures the solubility of a compound under equilibrium conditions, which reflects the maximum amount of a substance that can be dissolved in a solvent. This is distinct from kinetic solubility, which can overestimate the true solubility by creating supersaturated solutions.[3] For applications like crystallization and formulation development, thermodynamic solubility is the more relevant and critical parameter.

Detailed Step-by-Step Protocol

Objective: To determine the thermodynamic solubility of this compound in various organic solvents at a controlled temperature (e.g., 25°C).

Materials:

  • This compound (solid, >98% purity)

  • Selected organic solvents (HPLC grade or equivalent): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, n-Heptane

  • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of holding the vials

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes for dilutions

  • Analytical balance

  • HPLC system with UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. An excess is critical to ensure a saturated solution is formed; a good starting point is ~50 mg.

    • Add a known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vials. Prepare each solvent in triplicate to ensure statistical validity.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C ± 0.5°C).

    • Agitate the slurries for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended for crystalline solids. The presence of undissolved solid must be visible at the end of this period.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow larger particles to settle.

    • To remove fine suspended particles, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes. This step is crucial to avoid artificially high solubility readings from undissolved solid.

  • Sample Collection and Dilution:

    • Carefully open the vial and draw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This removes any remaining microscopic particles.

    • Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve. Record the dilution factor accurately.

  • Analytical Quantification (HPLC):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) of known concentration.

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Analyze the calibration standards and the diluted samples by HPLC. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) and UV detection.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Use the peak area of the unknown sample and the calibration curve equation to determine its concentration.

  • Data Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_data 5. Data Processing prep1 Add excess solid solute to vial prep2 Add known volume of solvent prep1->prep2 Triplicate for each solvent equil Agitate at constant T (24-48 hours) prep2->equil sep1 Settle for 2 hours equil->sep1 sep2 Centrifuge (e.g., 10,000 rpm, 15 min) sep1->sep2 analysis1 Filter supernatant (0.22 µm filter) sep2->analysis1 analysis2 Dilute accurately analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3 data1 Calculate Concentration using Calibration Curve analysis3->data1 data2 Report Solubility (e.g., mg/mL or mol/L) data1->data2

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Practical Applications

Once the experimental data is generated, it should be summarized in a clear, tabular format for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25°C

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL)
Polar Protic MethanolHighTo be determined
EthanolHighTo be determined
IsopropanolHighTo be determined
Polar Aprotic AcetoneGoodTo be determined
Ethyl AcetateModerateTo be determined
Halogenated DichloromethaneSlight to ModerateTo be determined
Nonpolar TolueneLowTo be determined
n-HeptaneLowTo be determined

This data directly informs critical development activities:

  • Purification and Crystallization: Knowledge of solubility across a range of solvents is key to designing an effective crystallization process. A good system often involves dissolving the compound in a solvent in which it is highly soluble at an elevated temperature (like the ethanol/water system reported for this compound) and then cooling or adding an anti-solvent (a solvent in which it is poorly soluble, like heptane) to induce precipitation of the pure material.[1]

  • Chiral Resolution: The use of methyl tert-butyl ether (MTBE) in the diastereomeric salt formation highlights a case where moderate, selective solubility is required to allow for the precipitation of one diastereomer while the other remains in solution.[1]

  • Formulation Development: For liquid formulations, a solvent that provides high solubility and is pharmaceutically acceptable is required. For solid dosage forms, understanding the solubility in bio-relevant media is crucial for predicting absorption and bioavailability.[8]

Conclusion

This compound possesses a molecular structure dominated by polar, hydrogen-bonding functional groups, which dictates a theoretical preference for solubility in polar organic solvents, particularly protic ones like alcohols. While specific quantitative data is not widely published, this guide provides the scientific rationale for predicting its behavior and, more importantly, a robust, step-by-step experimental protocol for its determination. By following the outlined shake-flask method coupled with HPLC analysis, researchers can generate the high-quality, reliable solubility data needed to accelerate their research and development efforts, from optimizing chemical syntheses to designing effective pharmaceutical formulations.

References

  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Published September 15, 2022. [Link]
  • Lumen Learning. 15.4 Physical Properties of Carboxylic Acids. The Basics of General, Organic, and Biological Chemistry. Accessed January 7, 2026. [Link]
  • Britannica. Carboxylic acid - Properties, Structure, Reactions. Encyclopedia Britannica. Published November 6, 2025. [Link]
  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. eCampusOntario. Accessed January 7, 2026. [Link]
  • TSFX. Physical Properties of Carboxylic Acids. TSFX. Accessed January 7, 2026. [Link]
  • Stanford Chemicals. Solubility of Hyaluronic Acid in Different Solvents and Its Influencing Factors. Stanford Chemicals. Published October 20, 2025. [Link]
  • Georganics. This compound. Georganics. Accessed January 7, 2026. [Link]
  • CORE. Organic Solvent Solubility Data Book. CORE. Published February 26, 2010. [Link]
  • University of Toronto. Solubility of Organic Compounds. University of Toronto. Published August 31, 2023. [Link]
  • ResearchGate. Physicochemical properties of labeled alpha-hydroxy acids.
  • Wikipedia. Alpha hydroxycarboxylic acid. Wikipedia. Accessed January 7, 2026. [Link]
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Accessed January 7, 2026. [Link]
  • Chemistry LibreTexts. 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Published July 30, 2020. [Link]
  • Khan Academy. Solubility of organic compounds. Khan Academy. Accessed January 7, 2026. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid is a chiral building block of significant interest in synthetic organic and medicinal chemistry.[1] Its stereodefined center and bifunctional nature, possessing both a carboxylic acid and a bromomethyl group, make it a valuable precursor for the enantioselective synthesis of complex molecules, including pharmaceutical intermediates.[1] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and stereochemical integrity of this compound. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a predictive analysis based on established spectroscopic principles and data from analogous compounds. This approach provides a robust framework for researchers to interpret their own experimental data.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The chemical shifts are influenced by the electronegativity of nearby atoms (oxygen and bromine) and the overall electronic structure of the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.45Singlet3H-CH₃The methyl protons are on a quaternary carbon and thus have no adjacent protons to couple with, resulting in a singlet. Its proximity to the electron-withdrawing hydroxyl and carboxyl groups shifts it downfield compared to a simple alkane.
~3.70Doublet1H-CH₂Br (diastereotopic proton a)The two protons on the carbon bearing the bromine are diastereotopic due to the adjacent chiral center. They will appear as a pair of doublets (an AX system). This proton is deshielded by the electronegative bromine atom.
~3.85Doublet1H-CH₂Br (diastereotopic proton b)The second diastereotopic proton of the bromomethyl group, appearing as a doublet coupled with the other proton.
~12.0Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly variable and dependent on concentration and solvent.
VariableBroad Singlet1H-OHThe hydroxyl proton signal is often broad and its chemical shift is variable, depending on solvent, concentration, and temperature due to hydrogen bonding.
Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum of this compound is crucial for obtaining high-quality, reproducible data.

experimental_workflow_1H_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire the ¹H NMR spectrum (e.g., 16-32 scans). acq3->acq4 proc1 Apply Fourier transform to the FID. proc2 Phase the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0 ppm). proc2->proc3 proc4 Integrate the signals. proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Transfer to Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Process Raw Data

Experimental workflow for ¹H NMR spectroscopy.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals in the spectrum. CDCl₃ is a common choice for many organic molecules. However, for carboxylic acids, DMSO-d₆ can be advantageous as it often allows for the observation of both the carboxylic acid and hydroxyl protons.

  • Internal Standard: Tetramethylsilane (TMS) is used as an internal standard because it is chemically inert, volatile (easily removed), and its protons resonate at a high field (0 ppm), which rarely overlaps with signals from the analyte.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four signals, one for each unique carbon atom.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~25-CH₃The methyl carbon is the most upfield signal.
~40-CH₂BrThe carbon attached to the electronegative bromine atom is shifted downfield.
~75C(OH)The quaternary carbon attached to the hydroxyl group is significantly deshielded by the electronegative oxygen.
~175-COOHThe carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears furthest downfield.
Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with adjustments to the acquisition parameters.

experimental_workflow_13C_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~20-50 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add TMS as an internal standard. prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. acq2 Lock and shim the spectrometer. acq1->acq2 acq3 Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 512-1024 scans). acq2->acq3 proc1 Apply Fourier transform and phase the spectrum. proc2 Calibrate the chemical shift scale to the solvent peak or TMS. proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Transfer to Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Process Raw Data

Experimental workflow for ¹³C NMR spectroscopy.

Expertise & Experience:

  • Concentration and Scans: A higher concentration of the sample and a greater number of scans are typically required for ¹³C NMR compared to ¹H NMR. This is because the ¹³C isotope has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, resulting in lower sensitivity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound will be characterized by the presence of hydroxyl, carbonyl, and C-Br stretching vibrations.

Predicted Wavenumber (cm⁻¹)Vibration TypeDescription
3500-3200O-H stretch (alcohol)A broad and strong absorption due to hydrogen bonding of the hydroxyl group.
3300-2500O-H stretch (carboxylic acid)A very broad and strong absorption, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[2]
~1710C=O stretch (carboxylic acid)A strong and sharp absorption, indicative of the carbonyl group in the carboxylic acid.[1][2]
~1250C-O stretchA moderate absorption associated with the C-O single bond of the alcohol and carboxylic acid.
~650C-Br stretchA weak to moderate absorption in the fingerprint region.
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of solid samples.

experimental_workflow_IR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid sample onto the crystal. prep1->prep2 acq1 Apply pressure to ensure good contact between the sample and the crystal. acq2 Acquire the background spectrum (air). acq1->acq2 acq3 Acquire the sample spectrum. acq2->acq3 proc1 The instrument software automatically ratios the sample spectrum to the background spectrum. cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Position Sample cluster_proc cluster_proc cluster_acq->cluster_proc Generate Spectrum

Experimental workflow for ATR-FTIR spectroscopy.

Trustworthiness:

  • Background Correction: Acquiring a background spectrum before the sample spectrum is a self-validating step that corrects for atmospheric H₂O and CO₂ absorptions, ensuring that the resulting spectrum is solely from the sample.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

The mass spectrum of this compound will provide key information for confirming its identity.

m/z ValueIonRationale
182/184[M-H]⁻In negative ion mode (e.g., ESI-), the deprotonated molecule is often observed. The two peaks of roughly equal intensity are due to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).
183/185[M+H]⁺In positive ion mode (e.g., ESI+), the protonated molecule may be observed. The isotopic pattern of bromine will be present.
205/207[M+Na]⁺Adducts with sodium are common in ESI+ mode, especially if there is residual sodium in the system. The bromine isotopic pattern will be evident.

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition. For C₄H₇BrO₃, the calculated exact masses are:

  • C₄H₇⁷⁹BrO₃: 181.9578 Da

  • C₄H₇⁸¹BrO₃: 183.9558 Da

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

ESI is a soft ionization technique suitable for polar molecules like this compound.

experimental_workflow_MS cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). acq1 Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). acq2 Optimize ESI source parameters (e.g., capillary voltage, gas flow). acq1->acq2 acq3 Acquire the mass spectrum in the desired mass range. acq2->acq3 proc1 Identify the molecular ion and characteristic fragments. proc2 Compare the observed isotopic pattern with the theoretical pattern for bromine-containing compounds. proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Introduce to MS cluster_proc cluster_proc cluster_acq->cluster_proc Interpret Spectrum

Experimental workflow for ESI-Mass Spectrometry.

Authoritative Grounding:

  • Isotopic Distribution: The presence of a pair of peaks with a mass difference of 2 and approximately equal intensity is a hallmark of a monobrominated compound and serves as a strong confirmation of the presence of bromine in the molecule.

Conclusion

References

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid.
  • Doc Brown's Chemistry. 13C NMR spectrum of 2-methylpropanoic acid.
  • NIST. Propanoic acid, 3-bromo-2-oxo-, ethyl ester. In NIST Chemistry WebBook.
  • NIST. Propanoic acid, 2-hydroxy-2-methyl-. In NIST Chemistry WebBook.
  • Georganics. This compound.
  • PubChem. (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid.
  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane.
  • ResearchGate. The HITRAN2020 molecular spectroscopic database.
  • PubChem. 3-Bromo-2-hydroxy-2-methylpentanoic acid.
  • ResearchGate. Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one.
  • CentAUR. The HITRAN2016 molecular spectroscopic database.
  • ScienceDirect. The HITRAN2016 molecular spectroscopic database.
  • AIST. Spectral Database for Organic Compounds,SDBS.
  • ScienceDirect. The HITRAN2020 molecular spectroscopic database.

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid. As a chiral building block with significant applications in synthetic and medicinal chemistry, a thorough understanding of its spectral properties is crucial for structural verification, purity assessment, and reaction monitoring. This document synthesizes theoretical predictions, established spectroscopic principles, and field-proven experimental protocols to offer a comprehensive resource for researchers. We will delve into the causal factors governing chemical shifts and coupling patterns, present detailed methodologies for sample preparation and data acquisition, and provide a framework for the complete spectral assignment of this molecule.

Introduction: The Significance of this compound and the Role of NMR

This compound is a valuable chiral synthon in organic synthesis. Its stereodefined center at the C2 position, coupled with the presence of a carboxylic acid, a tertiary alcohol, and a bromoalkyl group, makes it a versatile precursor for the synthesis of enantiomerically pure compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such molecules.[1][2] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the molecular structure. This guide will provide a detailed exposition of the expected ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The presence of a chiral center at C2 renders the two protons of the CH₂Br group chemically non-equivalent, a phenomenon known as diastereotopicity.[3][4]

Chemical Shift Predictions and Interpretations

The predicted chemical shifts are influenced by several factors, most notably the electronegativity of neighboring atoms (bromine and oxygen) and the stereochemistry of the molecule.[5][6][7] Electronegative atoms withdraw electron density from adjacent protons, leading to a deshielding effect and a downfield shift (higher ppm value).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
-CH₃ ~1.5Singlet (s)3HLocated on the chiral center (C2), deshielded by the adjacent hydroxyl and carboxylic acid groups. Appears as a singlet as there are no adjacent protons.
-CH₂ Br (Hₐ, Hₑ)~3.7 and ~3.9Doublet of Doublets (dd) or two separate Doublets (d)2H (1H each)These diastereotopic protons are adjacent to the chiral center and are deshielded by the electronegative bromine atom. They split each other (geminal coupling) and may exhibit long-range coupling.
-OH Variable (broad singlet)Broad Singlet (br s)1HThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-COOH > 10 (broad singlet)Broad Singlet (br s)1HThe acidic proton of the carboxylic acid is highly deshielded and its signal is often broad due to hydrogen bonding and rapid exchange.[8][9]
The Diastereotopic Methylene Protons

A key feature of the ¹H NMR spectrum is the signal for the methylene protons of the -CH₂Br group. Due to the adjacent chiral center (C2), these protons reside in different chemical environments and are therefore non-equivalent.[3] This results in two distinct signals, each corresponding to one proton. These protons will exhibit geminal coupling, splitting each other's signal into a doublet. Therefore, the overall pattern for this group is expected to be an AB quartet or two distinct doublets. The geminal coupling constant (²JHH) for such systems is typically in the range of 10-15 Hz.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon atoms in the molecule.

Chemical Shift Predictions and Interpretations

The chemical shifts in the ¹³C NMR spectrum are primarily influenced by the electronegativity of attached atoms and the overall electronic environment.[7][10]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Chemical Shift
-C H₃~25The methyl carbon is relatively shielded compared to the other carbons in the molecule.
-C H₂Br~45This carbon is directly attached to the highly electronegative bromine atom, causing a significant downfield shift.
C 2 (quaternary)~75The quaternary carbon is bonded to two oxygen atoms (from the hydroxyl and carboxylic acid groups), resulting in a substantial deshielding effect.
C OOH~175The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms.[8]

Advanced NMR Techniques for Structural Confirmation

For unequivocal assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show cross-peaks between geminally coupled diastereotopic protons of the -CH₂Br group.[11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would confirm the assignments of the -CH₃ and -CH₂Br signals in both the ¹H and ¹³C spectra.[13][14]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be crucial for confirming the connectivity of the entire carbon skeleton. For instance, correlations would be expected between the methyl protons and C2, the methylene protons and C2, and potentially the hydroxyl proton with C2.[14][15]

The logical workflow for utilizing these techniques is outlined below:

Caption: Workflow for structural elucidation using 2D NMR.

Experimental Protocols

Sample Preparation

The quality of the NMR data is highly dependent on proper sample preparation.[16][17][18][19][20]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • High-quality 5 mm NMR tube

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆)

  • Pasteur pipette and bulb

  • Small vial

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Selection: Due to the presence of exchangeable protons (-OH and -COOH), the choice of solvent is critical. Aprotic polar solvents like DMSO-d₆ or Acetone-d₆ are often preferred as they can slow down the exchange rate of the hydroxyl and carboxylic acid protons, resulting in sharper signals. In contrast, protic solvents like D₂O will lead to the exchange of these protons with deuterium, causing their signals to disappear from the spectrum.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into the NMR tube. Avoid introducing any solid particles. If particulates are present, filter the solution through a small plug of glass wool in the pipette.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

The sample preparation workflow is as follows:

Sample_Preparation_Workflow Start Start Weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) Start->Weigh Choose_Solvent Select Deuterated Solvent (e.g., DMSO-d₆) Weigh->Choose_Solvent Dissolve Dissolve in 0.6-0.7 mL of Solvent in a Vial Choose_Solvent->Dissolve Filter_Transfer Filter (if needed) and Transfer to NMR Tube Dissolve->Filter_Transfer Cap_Label Cap and Label the NMR Tube Filter_Transfer->Cap_Label Ready Sample Ready for NMR Analysis Cap_Label->Ready

Sources

An In-depth Technical Guide to the Mass Spectrometry of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid, a chiral building block of interest in synthetic organic and medicinal chemistry. The methodologies detailed herein are designed to provide robust, reproducible, and verifiable results for researchers, scientists, and drug development professionals. This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the decision-making process in a modern analytical laboratory.

Introduction: The Analytical Challenge

This compound (MW: 183.00 g/mol ) is a small, polar, and thermally labile molecule. These characteristics present a distinct set of challenges for mass spectrometric analysis. Direct analysis is complicated by its low volatility and potential for thermal degradation in the hot injection port of a gas chromatograph. Furthermore, its polar nature, stemming from the carboxylic acid and hydroxyl functional groups, can lead to poor chromatographic peak shape and retention in traditional reversed-phase liquid chromatography. This guide will explore two primary, validated approaches to overcome these challenges: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI).

Method Selection: A Dichotomy of Approaches

The choice between GC-MS and LC-MS/MS is dictated by the analytical requirements of the study, including the need for high sensitivity, structural confirmation, and the nature of the sample matrix.

  • GC-MS with Derivatization: This classic and robust approach is ideal for achieving excellent chromatographic separation and generating reproducible, library-searchable mass spectra. The key is the chemical modification of the analyte to increase its volatility and thermal stability.[1] Silylation is a widely used and effective derivatization technique for compounds containing active hydrogens, such as carboxylic acids and alcohols.[2]

  • LC-MS/MS with Electrospray Ionization (ESI): This "soft ionization" technique is well-suited for the direct analysis of polar and thermally sensitive molecules, as it ionizes the analyte directly from the liquid phase with minimal fragmentation.[3] When coupled with tandem mass spectrometry (MS/MS), it provides a high degree of selectivity and structural information through controlled fragmentation of a selected precursor ion. For acidic molecules like the target compound, ESI in negative ion mode is the preferred approach.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The Rationale for Derivatization

Direct GC-MS analysis of this compound is problematic. The polar carboxylic acid and hydroxyl groups lead to strong intermolecular hydrogen bonding, resulting in low volatility.[1] Furthermore, these polar groups can interact with active sites in the GC inlet and column, causing peak tailing and poor chromatographic performance. Derivatization masks these polar groups, typically by replacing the active hydrogens with non-polar groups, thereby increasing volatility and improving chromatographic behavior.[1][4]

Experimental Protocol: Silylation for GC-MS

This protocol outlines a self-validating system for the derivatization and subsequent GC-MS analysis of the target analyte.

Sample Preparation and Extraction:

  • For aqueous samples, perform a liquid-liquid extraction (LLE) using a solvent such as ethyl acetate after acidifying the sample to a pH < 2 to ensure the carboxylic acid is in its protonated form.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

  • Ensure the sample is completely dry, as moisture will react with the silylating reagent.[2]

Derivatization Protocol:

  • To the dried sample residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of both the carboxylic acid and the hydroxyl group.

  • Cool the sample to room temperature before injection into the GC-MS.

GC-MS Parameters:

ParameterValueRationale
Gas Chromatograph Agilent 7890B GC or equivalentStandard, reliable instrumentation for this application.
Column Low-polarity stationary phase (e.g., DB-5ms)Appropriate for the analysis of non-polar silylated derivatives.[2]
Injection Volume 1 µLStandard injection volume to avoid overloading the column.
Inlet Temperature 250°CSufficiently high to ensure volatilization of the derivatized analyte.
Oven Program Initial temp 80°C, hold 2 min, ramp to 280°C at 10°C/minA standard temperature program to ensure good separation.
Carrier Gas Helium at a constant flow of 1 mL/minInert carrier gas compatible with mass spectrometry.
Mass Spectrometer Agilent 5977B MSD or equivalentStandard single quadrupole or ion trap mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for generating reproducible fragmentation patterns.
Mass Range m/z 40-500To capture the molecular ion and key fragment ions.
Predicted Fragmentation Pattern of the Di-silylated Derivative

The derivatization process will yield the di-trimethylsilyl (di-TMS) derivative of this compound. The mass spectrum will be characterized by the presence of the molecular ion and several key fragment ions resulting from cleavage at specific bonds. The presence of bromine will be indicated by a characteristic M+2 isotopic pattern for any fragment containing a bromine atom.

Key Predicted Fragment Ions:

m/zProposed FragmentDescription
[M]+• C10H23BrO3Si2Molecular ion (isotopic pattern for Br)
M-15 [M - CH3]+Loss of a methyl group from a TMS moiety. A very common fragmentation for silylated compounds.
M-89 [M - OSi(CH3)3]+Loss of a trimethylsiloxy group.
M-117 [M - COOTMS]+Loss of the silylated carboxyl group.
73 [Si(CH3)3]+The trimethylsilyl cation, a hallmark of silylated compounds.
147 [(CH3)2Si=O-Si(CH3)3]+A common rearrangement ion in di-silylated compounds.

}

GC-MS analysis workflow for the target analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The Rationale for Direct Analysis by LC-MS/MS

LC-MS/MS allows for the direct analysis of the underivatized molecule, saving time and avoiding potential artifacts from the derivatization step. Electrospray ionization (ESI) in negative ion mode is highly effective for deprotonating carboxylic acids to form the [M-H]⁻ ion with high efficiency.[5][6] The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity by monitoring a specific fragmentation reaction of the analyte, which is crucial for analysis in complex matrices.

Experimental Protocol: LC-MS/MS with ESI

This protocol provides a validated method for the direct analysis of this compound.

Sample Preparation:

  • For aqueous samples, a simple "dilute and shoot" approach may be sufficient if the matrix is clean.

  • For more complex matrices (e.g., biological fluids), protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences. A mixed-mode or anion-exchange SPE cartridge would be appropriate.

LC-MS/MS Parameters:

ParameterValueRationale
Liquid Chromatograph Agilent 1290 Infinity II LC or equivalentHigh-performance LC system for robust and reproducible separations.
Column Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode ColumnTo achieve good retention and separation of the polar analyte.[5][6]
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase to promote good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent for gradient elution.
Gradient Optimized for analyte retention and separationA typical gradient would start with a high percentage of organic phase.
Flow Rate 0.4 mL/minA standard flow rate for analytical LC-MS.
Injection Volume 5 µLStandard injection volume.
Mass Spectrometer Triple Quadrupole Mass SpectrometerFor selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments.
Ionization Mode Negative Electrospray Ionization (ESI-)Optimal for the formation of [M-H]⁻ from carboxylic acids.[5][6]
Capillary Voltage 3.5 kVA typical voltage for ESI.
Drying Gas Temp. 300°CTo aid in desolvation.
Nebulizer Pressure 40 psiTo create a fine spray.

Tandem MS Parameters (SRM/MRM):

  • Precursor Ion: The deprotonated molecule, [M-H]⁻, at m/z 181/183 (due to bromine isotopes).

  • Collision Gas: Argon.

  • Collision Energy: Optimized for the desired fragmentation (typically 10-30 eV).

  • Product Ions: Monitor for characteristic fragment ions (see section 4.3).

Predicted Fragmentation Pattern in Negative ESI-MS/MS

In the collision cell of the mass spectrometer, the [M-H]⁻ precursor ion will be fragmented through collision-induced dissociation (CID). The fragmentation will likely involve the loss of small, stable neutral molecules.

Key Predicted Fragment Ions:

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossDescription
181/183137/139CO2 (44 Da)Decarboxylation of the parent ion.
181/183101HBr (80/82 Da)Loss of hydrogen bromide.
181/18381C4H6O3 (100 Da)Cleavage resulting in the bromide anion.

}

Predicted ESI-MS/MS fragmentation of the target analyte.

Conclusion: A Dual-Pronged Approach to a Complex Analyte

The mass spectrometric analysis of this compound necessitates a considered approach to overcome its inherent chemical properties. Both GC-MS with silylation and direct LC-MS/MS analysis offer robust and reliable methodologies. The choice of technique will ultimately depend on the specific goals of the analysis, available instrumentation, and the complexity of the sample matrix. By understanding the causality behind the experimental choices and the predictable nature of the analyte's fragmentation, researchers can confidently develop and validate methods for the accurate and sensitive determination of this important chiral building block.

References

  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • Jaitrong, S., et al. (2011). Liquid chromatographic–mass spectrometric method for simultaneous determination of small organic acids potentially contributing to acidosis in severe malaria.
  • Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(2), 245-257. [Link]
  • Lai, Z., & Fiehn, O. (2018).
  • Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • ResearchGate. (2018). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column.
  • MDPI. (2022). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • ACS Publications. (2014). The relative influences of acidity and polarity on responsiveness of small organic molecules to analysis with negative ion electrospray ionization mass spectrometry (ESI-MS). Journal of the American Society for Mass Spectrometry, 25(10), 1748-1756. [Link]
  • Regis Technologies. (n.d.). GC Derivatization.
  • Chemguide. (n.d.). Mass spectra - fragmentation patterns.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
  • ResearchGate. (2004). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals.
  • NIST. (n.d.). Propanoic acid, 2-hydroxy-, 2-methylpropyl ester.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Springer. (n.d.). Acids: Derivatization for GC Analysis.
  • PubMed. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization.
  • Fiehn Lab. (n.d.). MS Adduct Calculator.
  • ChromTech. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1.
  • Phenomenex. (n.d.). Derivatization for Gas Chromatography.
  • NIH. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation.
  • Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples.
  • NIST. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-, methyl ester.
  • NIST. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-, methyl ester.
  • NIST. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-.
  • ResearchGate. (2012). Analysis of low molecular mass organic acids in natural waters by ion exclusion chromatography tandem mass spectrometry.
  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry.
  • ResearchGate. (1983). Mass spectrometry of halogen-containing organic compounds.
  • ResearchGate. (2013). Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry.
  • PMC. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques.
  • ResearchGate. (2018). Quantitation of α-Hydroxy Acids in Complex Prebiotic Mixtures via Liquid Chromatography-Tandem Mass Spectrometry.
  • Springer. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review.
  • PMC. (2018). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry.
  • NIST. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-.

Sources

An In-depth Technical Guide to the Infrared Spectroscopy of (2S)-3-bromo-2-hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the molecule's spectral features, offers a detailed experimental protocol, and provides insights into data interpretation and validation.

Introduction: The Molecular Landscape of this compound

This compound is a chiral molecule of interest in synthetic organic and medicinal chemistry.[1][2] Its utility as a building block stems from its stereodefined center and the presence of multiple functional groups: a carboxylic acid, a tertiary alcohol, and a primary alkyl bromide.[1] Infrared spectroscopy serves as a powerful, non-destructive analytical technique to confirm the identity and structural integrity of this molecule by probing its vibrational modes.

The unique arrangement of functional groups in this molecule leads to a complex and informative infrared spectrum. Key intramolecular and intermolecular interactions, such as hydrogen bonding, play a significant role in defining the spectral features. This guide will deconstruct the expected spectrum, correlating specific absorption bands with the molecule's structural components.

Theoretical Framework: Predicting the Infrared Spectrum

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent functional groups. The positions, intensities, and shapes of the absorption bands are highly sensitive to the molecular environment.

The Carboxylic Acid Moiety: A Dominant Spectral Feature

The carboxylic acid group gives rise to some of the most characteristic and easily identifiable bands in the IR spectrum.[3][4] In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which profoundly influences their vibrational frequencies.[5]

  • O-H Stretching: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹.[5] This extensive broadening is a hallmark of the strong hydrogen bonding between two carboxylic acid molecules.[5] The band is often observed superimposed on the C-H stretching vibrations.[5]

  • C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch is anticipated between 1710 and 1680 cm⁻¹. The presence of hydrogen bonding in the dimeric form lowers the frequency from that of a free (monomeric) carboxylic acid (around 1760 cm⁻¹).[3][6]

  • C-O Stretching and O-H Bending: The spectrum will also feature a C-O stretching vibration, typically found in the 1320-1210 cm⁻¹ range, and two O-H bending vibrations: an in-plane bend between 1440-1395 cm⁻¹ and an out-of-plane bend that can appear as a broad band around 920 cm⁻¹.[5][7]

The α-Hydroxy Group: Probing Intramolecular Interactions

The tertiary hydroxyl group at the alpha position introduces additional spectral features and the possibility of intramolecular hydrogen bonding with the carboxylic acid group.

  • O-H Stretching: In addition to the broad carboxylic acid O-H band, a sharper, more defined O-H stretching band from the tertiary alcohol may be observed, typically in the 3500-3200 cm⁻¹ region. The exact position and sharpness will depend on the extent of its involvement in hydrogen bonding. Studies on other α-hydroxy carboxylic acids have shown that the α-OH vibrations can remain sharp and resolved.[8]

The Alkyl Bromide and Molecular Backbone

The vibrations of the carbon skeleton and the carbon-bromine bond are also expected in the spectrum.

  • C-H Stretching: Sharp bands corresponding to the stretching of the C-H bonds of the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ region.[9]

  • C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a band in the fingerprint region, typically between 690-515 cm⁻¹.[10][11]

The logical relationship for predicting the key spectral features is outlined below:

Caption: Predicted IR absorptions based on functional groups.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Attenuated Total Reflectance (ATR) is the recommended sampling technique for this compound, as it is a solid at room temperature. ATR-FTIR is a rapid and reliable method that requires minimal sample preparation, making it ideal for routine analysis.[12][13]

Instrumentation and Materials
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

  • ATR Accessory: A single-reflection diamond ATR accessory is recommended for its robustness and broad spectral range.

  • Sample: this compound, in solid powder form.

  • Solvent for Cleaning: Isopropanol or ethanol for cleaning the ATR crystal.

  • Wipes: Lint-free laboratory wipes.

Step-by-Step Experimental Workflow
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface.[14]

    • Acquire the sample spectrum. Co-adding a sufficient number of scans (e.g., 32 or 64) will improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance spectrum.

    • If necessary, apply a baseline correction to the spectrum.

    • Thoroughly clean the ATR crystal and the pressure clamp tip with isopropanol after the measurement.

The following diagram illustrates the experimental workflow for acquiring the ATR-FTIR spectrum:

ATR_FTIR_Workflow Start Start Setup Instrument Setup (Purge, Equilibrate) Start->Setup Clean_Crystal1 Clean ATR Crystal Setup->Clean_Crystal1 Background Acquire Background Spectrum Clean_Crystal1->Background Place_Sample Place Sample on Crystal & Apply Pressure Background->Place_Sample Sample_Scan Acquire Sample Spectrum Place_Sample->Sample_Scan Process Process Data (Ratio, Baseline Correction) Sample_Scan->Process Clean_Crystal2 Clean ATR Crystal Process->Clean_Crystal2 End End Clean_Crystal2->End

Caption: Step-by-step ATR-FTIR experimental workflow.

Data Interpretation and Validation

A systematic approach to interpreting the obtained spectrum is crucial for accurate compound identification. The analysis should focus on identifying the key functional group absorptions predicted in Section 2.

Expected Spectral Data Summary

The following table summarizes the expected characteristic absorption bands for this compound.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityBand Shape
O-H Stretch (Alcohol)~3500 - 3200MediumRelatively Sharp
O-H Stretch (Carboxylic Acid)~3300 - 2500StrongVery Broad
C-H Stretch~3000 - 2850MediumSharp
C=O Stretch~1710 - 1680StrongSharp
O-H Bend (in-plane)~1440 - 1395MediumBroad
C-O Stretch~1320 - 1210StrongBroad
O-H Bend (out-of-plane)~920MediumBroad
C-Br Stretch~690 - 515Medium-WeakSharp
Self-Validating System

The trustworthiness of the spectral interpretation lies in its self-validating nature. The presence of the entire suite of characteristic bands provides a high degree of confidence in the compound's identity.

  • Primary Validation: The simultaneous observation of the very broad O-H stretch from 3300-2500 cm⁻¹ and the strong carbonyl (C=O) absorption around 1700 cm⁻¹ is a strong indicator of a carboxylic acid.[15]

  • Secondary Confirmation: The presence of the C-Br stretch in the low-frequency region and the sharper alcohol O-H stretch further corroborates the structure.

  • Fingerprint Region: The complex pattern of bands in the fingerprint region (<1500 cm⁻¹) is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum, if available.[15]

Conclusion

The infrared spectroscopy of this compound provides a wealth of structural information. A thorough understanding of the characteristic vibrational frequencies of its functional groups, coupled with a robust experimental technique like ATR-FTIR, allows for confident identification and quality assessment. The interplay of inter- and intramolecular hydrogen bonding creates a unique spectral signature, making IR spectroscopy an indispensable tool for researchers working with this versatile chiral building block.

References

  • Korter, T. M., & Zwier, T. S. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. Physical Chemistry Chemical Physics, 20(40), 25827-25835. [Link]
  • Korter, T. M., & Zwier, T. S. (2018). Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.09%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]([Link]_ Acids_and_Nitriles)
  • Drawell. (n.d.).
  • University of Colorado Boulder. (n.d.). IR: alkyl halides. [Link]
  • Polymer Chemistry Characterization Lab. (n.d.).
  • JoVE. (2026). IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
  • Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. [Link]
  • Mettler Toledo. (n.d.).
  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link]
  • Northern Illinois University. (n.d.).
  • University of Colorado Boulder. (n.d.). IR Chart. [Link]
  • University of Colorado Boulder. (n.d.). IR: carboxylic acids. [Link]
  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]
  • ResearchGate. (n.d.). FTIR spectra in the region of carboxylic acid absorptions of mixtures.... [Link]
  • NIST. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-, methyl ester. [Link]
  • NIST. (n.d.). Welcome to the NIST WebBook. [Link]
  • NIST. (n.d.). NIST Chemistry WebBook. [Link]
  • NIST. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-. [Link]
  • NIST. (n.d.). Propanoic acid, 3-hydroxy-2-methyl-, methyl ester. [Link]
  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropanoic acid. [Link]
  • SlidePlayer. (n.d.).
  • Georganics. (n.d.). This compound. [Link]
  • ResearchGate. (n.d.). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. [Link]

Sources

(S)-3-bromo-2-hydroxy-2-methylpropanoic acid: A Chiral Scaffold for Modulating Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Abstract

(S)-3-bromo-2-hydroxy-2-methylpropanoic acid is a chiral molecule of significant interest in synthetic and medicinal chemistry. Its unique trifunctional structure—comprising a carboxylic acid, a tertiary alcohol, and a primary bromide—offers a versatile platform for chemical modification and incorporation into more complex molecular architectures.[1] The defined stereochemistry at the C2 position is critical, as enantiomers frequently exhibit distinct biological activities and metabolic fates.[2] This guide provides an in-depth exploration of the known biological activities of the (S)-enantiomer, details robust methodologies for its biological evaluation, and discusses its potential as a precursor in drug discovery, most notably in the synthesis of nonsteroidal antiandrogens.[1]

Physicochemical and Stereochemical Profile

Understanding the fundamental properties of a molecule is paramount to interpreting its biological activity. (S)-3-bromo-2-hydroxy-2-methylpropanoic acid (CAS 106089-20-7) is a chiral organic acid whose spatial arrangement dictates its interaction with biological macromolecules.[3]

Core Chemical Structure

The molecule features a chiral quaternary carbon center (C2), which is key to its utility as a chiral building block.[1] The presence of the electron-withdrawing bromine atom enhances the electrophilicity of the adjacent carbon, making it a reactive site for nucleophilic substitution.[2] The carboxylic acid and hydroxyl groups provide sites for hydrogen bonding and potential coordination with metal ions in enzyme active sites.

Table 1: Physicochemical Properties of 3-bromo-2-hydroxy-2-methylpropanoic Acid Enantiomers

Property(2S)-Enantiomer(2R)-Enantiomer
CAS Number 106089-20-7[3]261904-39-6[2][4]
Molecular Formula C₄H₇BrO₃[3]C₄H₇BrO₃[4]
Molecular Weight 183.00 g/mol [3]183.00 g/mol [4]
Melting Point 113–114°C[5]97–99°C[2]
Specific Optical Rotation +12.5° (c=1, H₂O)[2]-12.5° (c=1, H₂O)[2]
Appearance White Solid[6]Not specified
Enantioselective Synthesis

The biological importance of chirality necessitates synthetic routes that yield high enantiomeric purity. The (S)-enantiomer is typically produced via the stereoselective bromination of 2-hydroxy-2-methylpropanoic acid.[2]

  • Causality of Method: The use of a chiral Lewis acid catalyst, such as a complex of Zn(OAc)₂ with (R)-BINOL, creates a chiral environment around the substrate.[1] This environment sterically hinders the approach of the brominating agent from one face of the molecule, leading to preferential formation of the (S)-enantiomer with high enantiomeric excess (85–92%).[1] Lowering the reaction temperature (e.g., to 0°C) is a critical parameter for minimizing the formation of achiral dibrominated byproducts, thereby increasing yield and purity.[1]

Profile of Biological Activity

Research indicates that (S)-3-bromo-2-hydroxy-2-methylpropanoic acid possesses a spectrum of biological activities, primarily antimicrobial and anticancer, and serves as a key intermediate in the synthesis of established therapeutic agents.[1]

Antimicrobial and Antibiofilm Properties

Studies have highlighted the compound's efficacy against various bacterial strains.[1] Its mechanism is believed to involve the disruption of cellular processes through enzymatic inhibition or structural protein alteration.[1]

Furthermore, the molecule has demonstrated significant potential in preventing biofilm formation.[1] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers high resistance to conventional antibiotics. The ability to inhibit biofilm formation at concentrations equivalent to its minimum inhibitory concentration (MIC) suggests that the compound may interfere with bacterial adhesion, signaling (quorum sensing), or matrix production.[1]

Anticancer Activity

The compound has been investigated for its potential to inhibit the proliferation of cancer cells.[1] While specific mechanistic pathways for the standalone molecule are not deeply elucidated in available literature, its primary significance in oncology lies in its role as a crucial intermediate for synthesizing more complex drugs.

It is a recognized building block for the nonsteroidal antiandrogen ICI 176334 (Bicalutamide) , which is used in the treatment of prostate cancer.[1] The synthesis of Bicalutamide from this chiral precursor underscores the importance of the (S)-configuration for achieving the final drug's specific antagonism of the androgen receptor.

Metabolic Modulation

In microbial systems, (S)-3-bromo-2-hydroxy-2-methylpropanoic acid has been observed to act as a metabolic modulator. It can influence bacterial metabolic pathways to enhance the production of certain secondary metabolites, indicating its potential use in fermentation and biotechnology applications.[1]

Methodologies for Biological Evaluation

To rigorously assess the biological activity of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid, standardized and validated protocols are essential. The following sections detail the experimental workflows for quantifying its antimicrobial, antibiofilm, and cytotoxic effects.

Workflow for Antimicrobial Susceptibility Testing

The objective of this workflow is to determine the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted protocol.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation cluster_analysis Phase 3: Analysis A Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B Prepare serial two-fold dilutions of (S)-BHMPA in 96-well plate D Inoculate wells with bacterial suspension B->D C Prepare Growth Control (no compound) and Sterility Control (no bacteria) E Incubate at 37°C for 18-24 hours D->E Standardized conditions F Visually inspect for turbidity (bacterial growth) E->F H Determine MIC: Lowest concentration with no visible growth F->H G Optional: Measure OD600 for quantitative analysis G->H

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Protocol: MIC Determination

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid in a suitable solvent (e.g., sterile deionized water or DMSO, ensuring final solvent concentration is non-inhibitory).

  • Plate Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the compound stock solution to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Add 50 µL of sterile MHB to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

  • Trustworthiness of Protocol: This protocol includes a positive control for growth (validating the bacteria and medium) and a negative control for sterility (validating the medium's sterility). This self-validating system ensures that the observed lack of growth is due to the compound's activity and not other confounding factors.

Protocol for Evaluating Antibiofilm Activity

This protocol uses a crystal violet staining assay to quantify the effect of the compound on biofilm formation.

G A Grow bacteria in 96-well plate with sub-MIC concentrations of (S)-BHMPA for 24-48h B Discard planktonic cells and wash wells gently with PBS A->B C Fix remaining biofilm with methanol B->C D Stain biofilm with 0.1% Crystal Violet solution C->D E Wash away excess stain and air dry the plate D->E F Solubilize bound stain with 30% acetic acid E->F G Quantify biofilm by measuring absorbance (OD570) F->G

Caption: Experimental workflow for Crystal Violet antibiofilm assay.

Step-by-Step Protocol: Antibiofilm Assay

  • Incubation with Compound: In a 96-well plate, add 100 µL of bacterial culture (in a biofilm-promoting medium like TSB) and the compound at various sub-MIC concentrations. Include a no-compound control.

  • Biofilm Formation: Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours) without agitation to allow biofilm formation.

  • Washing: Carefully aspirate the medium containing planktonic (free-floating) cells. Wash the wells twice with 150 µL of phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Fixation: Add 150 µL of methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Remove the methanol and let the plate air dry. Add 150 µL of 0.1% (w/v) crystal violet solution to each well and stain for 10 minutes.

  • Final Wash: Remove the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.

  • Solubilization and Quantification: Add 150 µL of 30% acetic acid to each well to dissolve the bound stain. Measure the absorbance at 570 nm using a plate reader.

  • Expertise in Experimental Design: Using sub-MIC concentrations is crucial. This choice ensures that any reduction in biofilm is due to specific anti-biofilm mechanisms (e.g., interference with adhesion or signaling) rather than simply killing the bacteria (bactericidal or bacteriostatic effects), which would be an obvious but less insightful result.

Conclusion and Future Directions

(S)-3-bromo-2-hydroxy-2-methylpropanoic acid is a valuable chiral synthon with demonstrated biological relevance. Its utility as a precursor for anticancer drugs is established, and its intrinsic antimicrobial and antibiofilm activities present intriguing avenues for further research.[1] Future investigations should focus on elucidating the specific molecular targets and signaling pathways affected by this compound. For instance, exploring its effects on bacterial quorum sensing pathways or its ability to inhibit specific enzymes in cancer cell proliferation could uncover novel therapeutic applications. Furthermore, comparative studies against its (R)-enantiomer are essential to fully understand the structure-activity relationship and confirm the stereochemical importance for each identified biological effect.

References

  • (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid - Benchchem.
  • 3-Bromo-2-hydroxy-2-methylpropanoic acid () for sale - Vulcanchem.
  • (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3 | CID 10582468 - PubChem.
  • (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 106089-20-7.
  • This compound | CAS 106089-20-7 | SCBT.
  • This compound suppliers USA.
  • This compound | 106089-20-7 - ChemicalBook.

Sources

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Discovery

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is of paramount importance. Chirality, the property of a molecule being non-superimposable on its mirror image, profoundly influences its biological activity.[1] For many drugs, only one enantiomer (one of the mirror-image forms) is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.[2] This reality has driven a paradigm shift in drug development towards the synthesis of enantiomerically pure compounds.

Chiral building blocks, or synthons, are foundational molecular fragments that possess one or more stereocenters.[3] They serve as invaluable starting materials for the efficient and stereocontrolled synthesis of complex active pharmaceutical ingredients (APIs).[4] By incorporating a pre-defined stereocenter early in a synthetic sequence, researchers can avoid costly and often inefficient chiral resolution steps later on. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid has emerged as a particularly useful C4 chiral building block, offering a unique combination of functional groups—a carboxylic acid, a tertiary alcohol, and a primary bromide—that allow for a diverse range of chemical transformations.[1]

This technical guide provides a comprehensive overview of this compound, detailing its synthesis, key chemical transformations, and its application in the synthesis of high-value molecules, particularly in the context of nonsteroidal antiandrogen development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a chiral building block is essential for its effective use in synthesis and for quality control.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 106089-20-7
Molecular Formula C₄H₇BrO₃[5]
Molecular Weight 183.00 g/mol
Appearance White to off-white solid/powder
Optical Activity [α]/D -11.5±1.5°, c = 2.6 in methanol
InChI Key HBJAYXGUOOININ-SCSAIBSYSA-N[5]
Spectroscopic Data (Predicted)

While a publicly available, peer-reviewed source for the complete NMR spectral data of this specific molecule is elusive, the following table presents predicted ¹H and ¹³C NMR chemical shifts based on standard principles and data from structurally similar compounds.[6] These values serve as a reliable guide for characterization.

NucleusPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H NMR ~1.55Singlet3H-CH₃
~3.70Singlet2H-CH₂Br
Broad Singlet2H-OH, -COOH
¹³C NMR ~25C H₃
~40C H₂Br
~75C (OH)
~175C OOH

Stereoselective Synthesis

The primary challenge in synthesizing this compound is the precise control of the stereochemistry at the C2 position. The most effective reported method involves the enantioselective bromination of an achiral precursor. An alternative, powerful strategy in asymmetric synthesis involves the dihydroxylation of a suitably substituted alkene.

Primary Synthetic Route: Enantioselective Bromination of 2-Hydroxy-2-methylpropanoic Acid

This method relies on the electrophilic bromination of 2-hydroxy-2-methylpropanoic acid (or its ester derivative), where a chiral Lewis acid catalyst is employed to direct the bromine atom to one face of the molecule, thereby establishing the (S)-stereocenter.[1]

Reaction Scheme:

G cluster_0 Enantioselective Bromination start 2-Hydroxy-2-methyl- propanoic acid reagents 1. Br₂, Acetic Acid 2. Chiral Lewis Acid   (e.g., Zn(OAc)₂ + (R)-BINOL) start->reagents product (2S)-3-Bromo-2-hydroxy- 2-methylpropanoic acid reagents->product

Figure 1: General scheme for the enantioselective bromination.

Detailed Experimental Protocol (Exemplary):

  • Step 1: Racemic Bromination (for context): 2-Hydroxy-2-methylpropanoic acid is dissolved in acetic acid and cooled to 0–5 °C.[1] Bromine (Br₂) is added dropwise over 4–6 hours. Following the reaction, hydrolysis yields the racemic 3-bromo-2-hydroxy-2-methylpropanoic acid.[1]

  • Step 2: Chiral Induction: To achieve enantioselectivity, the reaction is performed in the presence of a chiral Lewis acid complex. This is typically formed in situ by reacting a Lewis acid, such as Zinc Acetate (Zn(OAc)₂), with a chiral ligand, such as (R)-BINOL (2,2'-dihydroxy-1,1'-binaphthyl).[1]

  • Step 3: Reaction Execution: The substrate is dissolved in an appropriate solvent (e.g., dichloromethane) and the pre-formed chiral catalyst is added. The mixture is cooled, and the brominating agent is added slowly. The chiral catalyst coordinates to the substrate, creating a chiral environment that directs the incoming electrophilic bromine to preferentially attack from one face, leading to the desired (2S) enantiomer.

  • Step 4: Work-up and Purification: The reaction is quenched, typically with an aqueous solution of sodium thiosulfate to remove excess bromine. The product is then extracted into an organic solvent. Purification via crystallization or chromatography yields the enantiomerically enriched product. This method has been reported to achieve enantiomeric excess (ee) values in the range of 85–92%.[1]

Causality of Stereoselection - The Role of the Chiral Catalyst:

The enantioselectivity of this reaction is governed by the formation of a transient chiral complex between the Lewis acid-ligand and the α-hydroxy acid substrate.

G cluster_0 Proposed Mechanism of Stereoselection Substrate α-Hydroxy Acid Substrate Complex Diastereomeric Transition State (Substrate-Catalyst Complex) Substrate->Complex Catalyst Chiral Lewis Acid (Zn-(R)-BINOL complex) Catalyst->Complex Product (2S)-Product Complex->Product Bromination Bromine Br₂ (Electrophile) Bromine->Complex Facial Attack (Sterically directed)

Figure 2: Proposed role of the chiral catalyst in directing bromination.

The chiral (R)-BINOL ligand creates a C₂-symmetric, sterically defined environment around the zinc center. The α-hydroxy acid substrate coordinates to this chiral complex in a specific orientation to minimize steric hindrance. This coordination leaves one face of the molecule more accessible to the incoming bromine electrophile, leading to the preferential formation of the (S)-enantiomer. The choice of the (R)-enantiomer of the BINOL ligand is critical for obtaining the (S)-product.

Alternative Synthetic Strategy: Sharpless Asymmetric Dihydroxylation

An alternative approach to access the chiral core of the target molecule involves the powerful Sharpless Asymmetric Dihydroxylation reaction.[7] This method would start with an alkene, such as methyl methacrylate, to install the two adjacent hydroxyl groups with high stereocontrol. Subsequent functional group manipulations would then yield the target bromohydrin.

Proposed Retrosynthetic Pathway:

G Target (2S)-3-Bromo-2-hydroxy- 2-methylpropanoic acid Diol (2S)-2,3-Dihydroxy- 2-methylpropanoic acid (or ester) Target->Diol Selective Bromination (e.g., PBr₃, Appel reaction) Alkene Methacrylic Acid (or ester) Diol->Alkene Sharpless Asymmetric Dihydroxylation (AD-mix-α)

Figure 3: Retrosynthetic analysis via Sharpless Dihydroxylation.

Protocol Outline:

  • Asymmetric Dihydroxylation: Methyl methacrylate is treated with a catalytic amount of osmium tetroxide (K₂OsO₂(OH)₄) and a stoichiometric re-oxidant (e.g., K₃Fe(CN)₆).[2] The key to enantioselectivity is the inclusion of a chiral ligand. To obtain the (S)-diol, AD-mix-α, which contains the (DHQ)₂PHAL ligand, would be used.[7] The reaction is typically run in a t-BuOH/water solvent system at 0 °C to room temperature.

  • Functional Group Transformation: The resulting chiral diol possesses a primary and a tertiary alcohol. The primary alcohol can be selectively converted to a bromide using standard reagents like phosphorus tribromide (PBr₃) or an Appel reaction (PPh₃, CBr₄).

  • Hydrolysis: If an ester was used as the starting material, a final hydrolysis step would yield the target carboxylic acid.

This alternative route offers the advantage of potentially very high enantioselectivity (often >95% ee) characteristic of the Sharpless reaction, providing a powerful method for accessing highly pure chiral materials.[8]

Synthetic Applications and Key Transformations

The utility of this compound lies in its trifunctional nature, allowing for sequential and selective reactions at the bromide, carboxylic acid, and tertiary alcohol positions.

Synthesis of Chiral Epoxides

One of the most fundamental transformations of a halohydrin is its conversion to an epoxide via an intramolecular Williamson ether synthesis. This reaction is highly efficient and proceeds with inversion of configuration at the carbon bearing the leaving group.

Reaction Scheme:

G cluster_1 Intramolecular Epoxidation start (2S)-3-Bromo-2-hydroxy- 2-methylpropanoic acid reagents Base (e.g., NaH, K₂CO₃) start->reagents product (S)-Methyl-2-methyloxirane- 2-carboxylate (Chiral Epoxide) reagents->product Intramolecular SN2

Figure 4: Conversion of the bromohydrin to a chiral epoxide.

Protocol and Mechanistic Insight:

  • Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the most acidic proton, which is the carboxylic acid, followed by the tertiary alcohol, to form an alkoxide.

  • Intramolecular Sₙ2 Attack: The resulting nucleophilic alkoxide is perfectly positioned to attack the adjacent carbon bearing the bromide leaving group in an intramolecular Sₙ2 fashion.

  • Stereochemical Outcome: This backside attack results in the formation of a three-membered epoxide ring. Because the starting material is enantiomerically pure, the resulting epoxide is also enantiomerically pure. These chiral epoxides are highly valuable intermediates for the synthesis of complex molecules, as they can be opened regioselectively by a variety of nucleophiles.[9]

Keystone Intermediate in the Synthesis of (R)-Bicalutamide

The enantiomer of the topic compound, (R)-3-bromo-2-hydroxy-2-methylpropanoic acid, is a crucial precursor for the synthesis of (R)-Bicalutamide, the active enantiomer of a widely used nonsteroidal antiandrogen for the treatment of prostate cancer.[3] The synthesis demonstrates the utility of this building block in constructing complex drug molecules.

Synthetic Pathway to a Bicalutamide Intermediate:

G cluster_2 Application in (R)-Bicalutamide Synthesis start (R)-3-Bromo-2-hydroxy- 2-methylpropanoic acid step1 1. SOCl₂ 2. 4-Cyano-3-(trifluoromethyl)aniline start->step1 intermediate (R)-N-(4-cyano-3-(trifluoromethyl)phenyl) -3-bromo-2-hydroxy-2-methylpropanamide step1->intermediate step2 1. 4-Fluorothiophenol, Base 2. Oxidation (e.g., m-CPBA) intermediate->step2 product (R)-Bicalutamide step2->product

Figure 5: Key steps in the synthesis of (R)-Bicalutamide from the chiral bromohydrin.

Protocol and Causality:

  • Amide Formation: The carboxylic acid of the (R)-bromohydrin is first activated, for instance by conversion to an acid chloride with thionyl chloride (SOCl₂).[9] This highly reactive intermediate is then coupled with 4-cyano-3-(trifluoromethyl)aniline to form the corresponding propanamide.[9] This step constructs the core anilide structure of the final drug.

  • Nucleophilic Substitution: The bromide is then displaced by the nucleophilic sulfur of 4-fluorothiophenol in the presence of a base. This Sₙ2 reaction forms a thioether intermediate.

  • Oxidation: The final step involves the oxidation of the thioether to a sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[10] This sulfone moiety is critical for the biological activity of Bicalutamide.

This synthesis is a prime example of how a carefully chosen chiral building block can streamline the production of an enantiomerically pure API, embedding the required stereochemistry from the outset.

Safety and Handling

This compound is a corrosive substance and must be handled with appropriate safety precautions.

  • GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.

  • GHS Pictograms: GHS05 (Corrosion).

  • Precautionary Statements:

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]

    • P310: Immediately call a POISON CENTER or doctor/physician.[11]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[2]

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its trifunctional nature provides a versatile platform for a wide array of chemical manipulations, enabling the efficient, stereocontrolled construction of complex molecular architectures. The ability to readily convert it into chiral epoxides or to utilize it as a key precursor in the synthesis of high-value pharmaceuticals like Bicalutamide underscores its significance. For researchers and professionals in drug development, a thorough understanding of the synthesis and reactivity of such building blocks is not merely advantageous—it is essential for the innovation of next-generation therapeutics.

References

  • Wikipedia. (2023, December 1). Sharpless asymmetric dihydroxylation.
  • Zheng, C., et al. (2018). Enantioselective α-heterofunctionalization reactions of catalytically generated C1-Lewis base enolates. Beilstein Journal of Organic Chemistry, 14, 2338–2363. [Link]
  • Denmark, S. E., & Chi, T. (2011). Enantioselective Bromocycloetherification by Lewis Base/Chiral Brønsted Acid Cooperative Catalysis. Journal of the American Chemical Society, 134(1), 585-588. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407).
  • Unlock CheMystery. (2019, April 14). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! [Video]. YouTube. [Link]
  • Gaikwad, D. D., et al. (2012). Synthesis of oxazolidinedione derived bicalutamide analogs. Bioorganic & Medicinal Chemistry Letters, 22(12), 4114-4117. [Link]
  • Gaikwad, D. D., et al. (2011). Synthesis of irreversibly binding bicalutamide analogs for imaging studies. Bioorganic & Medicinal Chemistry Letters, 21(11), 3413-3416. [Link]
  • Douglas, G., et al. (2011). Mechanistic studies on the synthesis of bicalutamide. Organic & Biomolecular Chemistry, 9(18), 6393-6400. [Link]
  • Khan, I., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4988. [Link]
  • Yeung, Y.-Y., & Corey, E. J. (2013). Catalytic Enantioselective Dibromination of Allylic Alcohols. Journal of the American Chemical Society, 135(34), 12832-12835. [Link]
  • Jiang, W., et al. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. Applied Biochemistry and Biotechnology, 192(2), 527-544. [Link]
  • PubChem. (n.d.). 3-Bromo-2-hydroxy-2-methylpentanoic acid.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0162691).
  • Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • Luo, Y., et al. (2021). Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. RSC Advances, 11(34), 20958-20962. [Link]
  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation).

Sources

An In-depth Technical Guide to Chiral Synthons in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The principle of chirality is fundamental to the biological and chemical sciences, dictating the specificity of molecular interactions that govern life itself. In pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail but a critical determinant of its efficacy and safety profile. This guide provides a comprehensive technical overview of chiral synthons—enantiomerically pure building blocks that serve as the cornerstone of modern asymmetric synthesis. We will explore the conceptual framework of retrosynthesis from which the synthon approach originates, detail the primary strategies for preparing these crucial intermediates, and provide practical, field-proven methodologies. By examining the causality behind experimental choices, presenting self-validating protocols, and grounding all claims in authoritative references, this document serves as an essential resource for professionals dedicated to the precise and efficient synthesis of enantiopure molecules.

The Imperative of Chirality in Modern Chemistry

Defining Chirality and Enantiomers

A molecule is defined as chiral if it is non-superimposable on its mirror image, a geometric property analogous to the relationship between a left and a right hand.[1] These non-superimposable mirror images are known as enantiomers.[2] Enantiomers possess identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility). However, their behavior diverges dramatically in the presence of other chiral entities, such as biological receptors, enzymes, or even plane-polarized light.[1] This differentiation is the central reason for the critical importance of stereochemistry in drug design.

The Pharmacological Dichotomy: Eutomers and Distomers

The differential interaction of enantiomers with chiral biological targets leads to distinct pharmacological and toxicological outcomes.[3] The enantiomer that elicits the desired therapeutic effect is termed the eutomer , while the other, less active or potentially harmful enantiomer, is called the distomer .[4] The distomer is not always benign; it can be inactive, contribute to side effects, or in some cases, exhibit dangerous toxicity.[3][4]

A Historical Turning Point: The Thalidomide Legacy

The significance of stereochemistry was tragically underscored by the thalidomide disaster in the late 1950s and early 1960s.[5] Marketed as a racemic mixture (a 50:50 mixture of both enantiomers) to treat morning sickness, it was later discovered that while (R)-thalidomide possessed the desired sedative effects, the (S)-enantiomer was a potent teratogen, causing severe birth defects.[2][6] This catastrophe served as a powerful impetus for regulatory agencies and the pharmaceutical industry to rigorously evaluate the stereochemical composition of drugs, transforming asymmetric synthesis from an academic curiosity into an industrial necessity.[5][7]

The Chiral Synthon: A Conceptual and Practical Framework

From Retrosynthesis to Synthesis: Defining the Synthon

The concept of a "synthon" was introduced as an idealized fragment, usually an ion, resulting from a conceptual disconnection of a target molecule in a process called retrosynthetic analysis.[8] These synthons do not typically exist as stable species but are represented in the laboratory by their corresponding synthetic equivalents —real, commercially available or easily synthesized reagents that perform the same chemical function.[8]

The Chiral Synthon: An Enantiopure Building Block

A chiral synthon is, therefore, a conceptual building block that carries predefined stereochemical information. Its synthetic equivalent is an enantiomerically pure reagent used to construct a specific part of a target molecule while preserving or transferring that chirality. The use of chiral synthons is a powerful strategy to streamline the synthesis of complex chiral molecules by embedding the stereochemical challenge in the starting materials.

TM Target Molecule (Chiral) Disconnect Retrosynthetic Disconnection TM->Disconnect Analysis SynthonA Chiral Synthon A (e.g., R-C+) Disconnect->SynthonA SynthonB Achiral Synthon B (e.g., Nu-) Disconnect->SynthonB SynthEqA Synthetic Equivalent A (Enantiopure Reagent) SynthonA->SynthEqA is represented by SynthEqB Synthetic Equivalent B (Achiral Reagent) SynthonB->SynthEqB is represented by SynthEqA->TM Synthesis SynthEqB->TM

Caption: The Role of a Chiral Synthon in Retrosynthesis.

Foundational Strategies for the Preparation of Chiral Synthons

The generation of enantiomerically pure compounds is a central challenge in organic chemistry. Three principal strategies have emerged as robust and widely applicable.

The Chiral Pool: Nature's Endowment of Chirality

Chiral pool synthesis utilizes readily available, enantiomerically pure substances from natural sources as starting materials.[9] This collection of natural building blocks includes amino acids, sugars, terpenes, and alkaloids.[10][11] This approach is exceptionally efficient when the target molecule shares structural and stereochemical features with an inexpensive natural product, as the inherent chirality is carried through the synthetic sequence.[11][]

Asymmetric Catalysis: Forging Chirality from Prochiral Precursors

Perhaps the most elegant and atom-economical approach, asymmetric catalysis involves the use of a small amount of a chiral catalyst to convert a prochiral (achiral) starting material into a chiral product with high enantioselectivity.[13] The catalyst, which can be a transition metal complex with a chiral ligand or a purely organic molecule (organocatalyst), creates a transient chiral environment that favors the formation of one enantiomer over the other.[14][15][16] Pioneers in this field, including Knowles, Noyori, and Sharpless, were awarded the Nobel Prize in Chemistry in 2001 for their work on asymmetric hydrogenations and oxidations.[5][17]

Enzymatic Resolution: The Specificity of Biocatalysis

Enzymes are highly efficient and exquisitely selective natural catalysts.[18] In organic synthesis, they are often used for the kinetic resolution of a racemic mixture. In this process, an enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted.[13] This allows for the separation of the two enantiomers. The primary limitation of classical kinetic resolution is a theoretical maximum yield of 50% for the desired product. However, this can be overcome through Dynamic Kinetic Resolution (DKR) , where the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.[13][19]

cluster_0 Chiral Pool Synthesis cluster_1 Asymmetric Catalysis cluster_2 Enzymatic Resolution cp_start Chiral Starting Material (from Nature) cp_product Chiral Product cp_start->cp_product Series of Reactions ac_start Prochiral Substrate ac_product Enantioenriched Product (>99% ee) ac_start->ac_product catalyst Chiral Catalyst catalyst->ac_start er_start Racemic Mixture (R and S) er_product_s Unreacted S-Enantiomer er_start->er_product_s er_product_r Transformed R-Enantiomer er_start->er_product_r enzyme Enzyme enzyme->er_start

Caption: Major Strategies for Chiral Synthon Synthesis.

Case Study: Synthesis of a Chiral Alkanolide

To illustrate the practical application of these principles, we present a protocol for the synthesis of a chiral γ-lactone, a common structural motif in natural products. This synthesis employs a chiral epoxide derived from the chiral pool as the starting synthon.

Detailed Experimental Protocol: Synthesis of (S)-decarboxylactone

This protocol is adapted from established methodologies for the synthesis of chiral alkanolides.[20] The key steps involve the condensation of a chiral epoxide with dimethyl malonate, followed by hydrolysis, decarboxylation, and reduction.

Step 1: Condensation and Lactonization

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add dimethyl malonate (1.1 eq) dropwise via syringe. Allow the mixture to stir for 30 minutes at 0 °C.

  • Add a solution of (S)-propylene oxide (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-carbomethoxy-γ-lactone.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the crude lactone from the previous step in a mixture of THF and water.

  • Add sodium hydroxide (2.5 eq) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to pH ~2 with 10% hydrochloric acid.

  • Heat the mixture to 110 °C in toluene to effect decarboxylation, typically for 2-4 hours, until CO₂ evolution ceases.

  • Cool the reaction, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (S)-decarboxylactone 5.[20]

Step 3: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

  • Determine the enantiomeric excess (ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

start Start: (S)-Propylene Oxide + Dimethyl Malonate step1 Step 1: Condensation (NaH, THF, Reflux) start->step1 workup1 Aqueous Workup & Extraction step1->workup1 step2 Step 2: Hydrolysis & Decarboxylation (NaOH, then H+/Heat) workup1->step2 workup2 Extraction & Concentration step2->workup2 step3 Step 3: Purification (Flash Chromatography) workup2->step3 analysis Characterization (NMR, MS, Chiral HPLC for ee) step3->analysis end Final Product: (S)-decarboxylactone analysis->end

Caption: Experimental Workflow for (S)-decarboxylactone Synthesis.

The Litmus Test: Analytical Determination of Enantiomeric Purity

The synthesis of a chiral compound is incomplete without rigorous validation of its stereochemical purity. The primary metric for this is Enantiomeric Excess (ee) .

Defining Enantiomeric Excess (ee)

Enantiomeric excess is a measure of the purity of a chiral substance, representing the degree to which one enantiomer is present in excess of the other.[21] It is calculated as:

ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|

A racemic mixture has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[21]

Core Analytical Methodologies

Several powerful analytical techniques are employed to determine ee. The choice of method depends on the analyte's properties, required sensitivity, and available instrumentation.[22]

TechniquePrincipleAdvantagesCommon Challenges
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.[23]Broad applicability, high accuracy and precision, widely available.Method development can be time-consuming; requires specific chiral columns.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase in a gas chromatograph.[21]Excellent resolution for volatile and thermally stable compounds.Limited to volatile analytes; derivatization may be required.
NMR Spectroscopy In the presence of a chiral shift reagent or chiral solvating agent, enantiomers exhibit distinct NMR signals.[21]Provides structural information simultaneously; non-destructive.Lower sensitivity compared to chromatography; can be complex to interpret.
Circular Dichroism (CD) Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[24][25]Highly specific to chirality; can be used for high-throughput screening.Requires a chromophore near the stereocenter; less common for routine ee analysis.

Chiral Synthons in Action: Impact on Drug Development

The application of chiral synthons and asymmetric synthesis has revolutionized the pharmaceutical landscape, leading to safer and more effective medicines.

The "Chiral Switch": Optimizing Racemic Drugs

A "chiral switch" refers to the development of a single-enantiomer version of a drug that was previously marketed as a racemic mixture.[26] This strategy is pursued when one enantiomer (the eutomer) is responsible for the therapeutic activity, while the distomer is inactive or contributes to adverse effects.

Case Studies: From Racemate to Eutomer
Racemic DrugSingle-Enantiomer Drug (Eutomer)Therapeutic ClassRationale for Chiral Switch
Omeprazole Esomeprazole (S-enantiomer) [27]Proton Pump InhibitorThe S-enantiomer exhibits improved bioavailability and a more consistent pharmacokinetic profile.[27]
Ibuprofen Dexibuprofen (S-enantiomer) [28]NSAIDThe (S)-enantiomer is over 100-fold more potent as a COX-1 inhibitor. The (R)-enantiomer acts as a pro-drug, converting to the (S)-form in vivo.[28]
Ofloxacin Levofloxacin (S-enantiomer) [26]Fluoroquinolone AntibioticThe (S)-enantiomer is significantly more potent against bacteria; the (R)-form is largely inactive.[26]
Bupivacaine Levobupivacaine (S-enantiomer) [26]Local AnestheticThe S-enantiomer retains the anesthetic properties with a significantly reduced risk of cardiovascular toxicity compared to the racemate.[26]

The development of single-enantiomer drugs is now standard practice, with a significant majority of new chiral drug approvals being for enantiomerically pure compounds.[6][28] This shift underscores the industry's commitment to optimizing therapeutic outcomes and patient safety through precise chemical synthesis.

Conclusion and Future Outlook

Chiral synthons are more than just chemical reagents; they are the embodiment of stereochemical control in organic synthesis. By leveraging strategies from chiral pool synthesis to asymmetric catalysis and enzymatic resolution, chemists can construct complex, life-altering molecules with unparalleled precision. The continued advancement in catalyst design, biocatalysis, and high-throughput analytical methods will further empower scientists to tackle increasingly complex synthetic challenges. For professionals in drug development, a deep, causal understanding of these principles is not merely beneficial—it is essential for the creation of the next generation of safer, more effective therapeutics.

References

  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem.
  • Asymmetric Synthesis.
  • How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru.
  • Chiral Pool: Synthesis, Definition & Asymmetric Technique - StudySmarter. [Link]
  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. [Link]
  • Methods of Asymmetric Synthesis using chiral pool 2.pptx - Slideshare. [Link]
  • Chiral pool - Wikipedia. [Link]
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. [Link]
  • A Comparative Guide: Enzymatic Resolution vs. Asymmetric Catalysis for Chiral Aminoketone Synthesis - Benchchem.
  • Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics - PubMed. [Link]
  • ChemInform Abstract: Enzymatic Synthesis of Enantiomerically Pure Chiral Synthons: Lipase- Catalyzed Resolution of (R/S,4D)-2-Methyl-4-hexen-1-ol.
  • Synthesis of Chiral Polymer Catalysts and Their Applic
  • New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - NIH. [Link]
  • Applying Enzymatic Synthesis for Chiral Molecules - Pharma's Almanac. [Link]
  • Enzymatic strategies for asymmetric synthesis - PMC - PubMed Central - NIH. [Link]
  • Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - PMC - PubMed Central. [Link]
  • Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cycliz
  • Benchmarking Chiral Catalysts: A Comparative Guide for Asymmetric Synthesis - Benchchem.
  • P3. Chirality in Medicine: From Discovery to Disaster - Chiralpedia. [Link]
  • Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review - PMC - NIH. [Link]
  • Role of Chirality in Drugs - Juniper Publishers. [Link]
  • Chiral Auxiliaries in Asymmetric Synthesis - ResearchG
  • Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions - ResearchG
  • Synthons: Definition, Examples & Technique - StudySmarter. [Link]
  • Scheme 1 Protocol for the synthesis of chiral alkanolides.
  • Chiral switches versus de novo enantiomerically pure compounds. [Link]
  • Efficient Method for the Preparation of Chiral Synthons Starting from Racemic Compounds by Way of Asymmetric Synthesis | Chemistry Letters | Oxford Academic. [Link]
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. [Link]
  • (PDF)
  • Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis - Hilaris Publisher. [Link]
  • What are the different steps in chiral synthesis? - Quora. [Link]
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PubMed Central. [Link]
  • Chirality Organic Chemistry Overview
  • The Crucial Role of Chiral Reagents in Modern Organic Synthesis. [Link]
  • Chirality timeline - Wikipedia. [Link]
  • A Simple Route to Chiral Synthesis - ChemistryViews. [Link]
  • Chiral Drugs: An Overview - PMC - PubMed Central. [Link]
  • A Look at the Importance of Chirality in Drug Activity: Some Signific
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PubMed Central. [Link]
  • Chirality (chemistry) - Wikipedia. [Link]
  • The Importance of Retrosynthesis in Organic Synthesis - Gre
  • The Significance of Chirality in Drug Design and Development - PMC - PubMed Central. [Link]
  • Synthon and synthetic equivalent: Definition, easy examples - Chemistry Notes. [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Application of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Building Block of Pharmaceutical Significance

(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid is a chiral organic compound that has garnered significant interest within the realms of synthetic organic chemistry and medicinal chemistry.[1] Its importance lies in its stereospecific structure, featuring a bromine atom, a hydroxyl group, and a carboxylic acid functional group all attached to a quaternary stereocenter. This unique arrangement makes it a valuable precursor for the enantiomerically pure synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.[1] Notably, it serves as a key intermediate in the synthesis of nonsteroidal antiandrogens, such as Bicalutamide (ICI 176334), which are pivotal in the treatment of prostate cancer.[1][2] This guide provides an in-depth overview of the chemical properties, safe handling procedures, and applications of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to its safe handling and effective application in research and synthesis.

PropertyValueSource(s)
Molecular Formula C₄H₇BrO₃[3][4][5]
Molecular Weight 183.00 g/mol [3][4][5][6]
CAS Number 106089-20-7[3][4][5]
Appearance White solid/powder[1][3]
Melting Point 113-114 °C[7]
Boiling Point 294.5 ± 25.0 °C (Predicted)[7]
Density 1.831 ± 0.06 g/cm³ (Predicted)[7]
Solubility Slightly soluble in Chloroform and Methanol[7]
Storage Temperature 2-8°C[6][7]

Safety and Handling: A Self-Validating Protocol

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. Therefore, stringent adherence to safety protocols is paramount. The following sections detail the necessary precautions and procedures for its safe handling, storage, and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive solid and should be handled with extreme care. The primary hazards include severe skin and eye irritation or burns upon contact.[6] Inhalation of dust can also be harmful.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber.

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or when there is a significant risk of exposure, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[8]

Safe Handling Workflow

The following diagram outlines the essential steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Appropriate Solvent handle_transfer->handle_dissolve cleanup_decontaminate Decontaminate Glassware handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol
  • Preparation:

    • Before handling, ensure you are wearing all the required PPE.

    • Verify that the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents to minimize movement during the procedure.

  • Handling:

    • Conduct all manipulations of the solid compound within the fume hood.

    • When weighing, use a tared, sealed container to prevent dust dispersion.

    • Carefully transfer the solid to the reaction vessel using a spatula. Avoid creating dust.

    • When dissolving, add the solvent to the solid slowly and with stirring.

  • Spill Response:

    • In case of a small spill, contain it with an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials.[9]

    • Carefully collect the absorbed material into a labeled hazardous waste container.[9]

    • Clean the spill area with a suitable neutralizing agent if safe to do so, followed by soap and water.[9]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[9]

Storage and Incompatibilities

Proper storage is crucial to maintain the stability of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4] The recommended storage temperature is 2-8°C.[6][7]

  • Segregation: As a corrosive organic acid, it must be stored separately from bases, oxidizing agents, and reactive metals.[10][11] Store in a dedicated corrosives cabinet.[10]

  • Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and metals.

Disposal Procedures

As a halogenated organic compound, this compound requires special disposal procedures.

  • Waste Collection:

    • Collect all waste containing this compound in a clearly labeled, compatible hazardous waste container.[9][12] The container should be made of a material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene.[9]

    • Do not mix with other waste streams unless permitted by your institution's EHS guidelines.[9]

    • Label the container with "Hazardous Waste," the full chemical name, and all associated hazard symbols.[9]

  • Waste Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[9]

    • Halogenated organic waste should not be disposed of down the drain.[8] It requires incineration at high temperatures to prevent the formation of toxic byproducts.[13]

Application in Drug Development: Synthesis of Bicalutamide

A primary application of this compound is in the synthesis of nonsteroidal antiandrogens, most notably Bicalutamide.[1][2] Bicalutamide functions as a competitive inhibitor of the androgen receptor, blocking the binding of androgens like testosterone and dihydrotestosterone.[3][7][14][15][16] This action prevents the translocation of the androgen receptor to the cell nucleus, thereby inhibiting the expression of genes that promote the growth of prostate cancer cells.[3][14]

The synthesis of Bicalutamide from this compound involves a multi-step process. A simplified representation of this synthetic pathway is illustrated below.

A (2S)-3-bromo-2-hydroxy- 2-methylpropanoic acid B Intermediate Amide A->B Amidation with 3-(trifluoromethyl)-4-cyanoaniline C Bicalutamide B->C Nucleophilic substitution with 4-fluorothiophenol followed by oxidation

Caption: Simplified synthetic pathway to Bicalutamide.
Representative Synthetic Protocol: Amidation Step

The following is a representative, generalized protocol for the amidation of this compound, a key step in the synthesis of Bicalutamide precursors. Note: This is an illustrative protocol and should be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Reaction Setup:

    • In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar.

    • Add this compound (1 equivalent) to the flask.

    • Dissolve the acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Amidation:

    • Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1 equivalents) to the solution.

    • In a separate flask, dissolve 3-(trifluoromethyl)-4-cyanoaniline (1 equivalent) in the same solvent.

    • Slowly add the aniline solution to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion, monitoring by an appropriate method (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Filter the reaction mixture to remove any precipitated urea byproduct.

    • Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by a suitable method, such as column chromatography, to yield the desired amide.

Conclusion

This compound is a valuable chiral building block with significant applications in pharmaceutical synthesis. Its corrosive nature necessitates a comprehensive understanding of its properties and strict adherence to safety and handling protocols. By implementing the guidelines outlined in this technical guide, researchers and drug development professionals can safely and effectively utilize this compound in their endeavors to develop novel and impactful therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Bicalutamide?
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP.
  • Pharmacy Freak. (2023, September 10). Mechanism of Action of Bicalutamide.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Unknown. (n.d.). Corrosive Storage Guidelines.
  • Lab Safety Supply. (2023, March 25). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent.
  • Wikipedia. (n.d.). Pharmacology of bicalutamide.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • YouTube. (2023, March 15). Pharmacology of Bicalutamide (Casodex); Pharmacokinetics, Mechanism of Action, Uses, Effects.
  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals.
  • University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
  • PubChem. (n.d.). (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid.
  • Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of Medicinal Chemistry, 31(5), 954–959. [Link]
  • National Institutes of Health. (n.d.). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data.
  • Semantic Scholar. (n.d.). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides.

Sources

Methodological & Application

Synthesis of (2S)-3-bromo-2-hydroxy-2-methylpropanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its stereodefined structure, featuring a quaternary stereocenter with hydroxyl, carboxyl, and bromomethyl functionalities, makes it a crucial intermediate for the synthesis of complex, enantiomerically pure molecules. Notably, this compound serves as a key precursor to nonsteroidal antiandrogens such as Bicalutamide (ICI 176334), which is utilized in the treatment of prostate cancer.[1] This application note provides a detailed, field-proven protocol for the asymmetric synthesis of this compound, leveraging an L-proline-catalyzed bromolactonization reaction.

Mechanistic Insights and Strategy

The enantioselective synthesis of the target molecule is achieved through an asymmetric bromolactonization of 2-methylenepropanoic acid derivatives. This strategy relies on the formation of a transient chiral bromonium ion intermediate, the stereochemical outcome of which is controlled by a chiral catalyst. L-proline, a naturally occurring and inexpensive amino acid, has been shown to be an effective catalyst for this transformation.

The proposed mechanism involves the formation of an enamine intermediate between the carbonyl group of the substrate and the secondary amine of L-proline. This enamine then reacts with an electrophilic bromine source. The stereoselectivity is induced by the chiral environment created by the L-proline catalyst, which directs the attack of the bromine atom and the subsequent intramolecular cyclization to form a bromolactone intermediate. The carboxylic acid group of proline is thought to play a crucial role in the transition state, influencing the stereochemical outcome through hydrogen bonding. Subsequent hydrolysis of the bromolactone yields the desired this compound.

Experimental Workflow

The overall synthetic workflow can be visualized as a two-stage process: the formation of the bromolactone intermediate followed by its hydrolysis.

G cluster_0 Stage 1: Asymmetric Bromolactonization cluster_1 Stage 2: Hydrolysis Starting Material 2-Methylenealkanoic Acid Derivative Intermediate Chiral Bromolactone Starting Material->Intermediate Reaction Reagents_1 N-Bromosuccinimide (NBS) L-Proline (catalyst) Solvent (e.g., CH2Cl2) Reagents_1->Intermediate Final_Product This compound Intermediate->Final_Product Hydrolysis Reagents_2 Aqueous Acid (e.g., HCl) Reagents_2->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for asymmetric bromolactonization reactions.

Materials:

  • 2-methyl-2-(propen-2-yl)malonic acid

  • N-Bromosuccinimide (NBS)

  • L-Proline

  • Dichloromethane (CH2Cl2), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate (for extraction)

  • Hexanes (for crystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • NMR spectrometer

  • Mass spectrometer

  • Infrared spectrometer

  • Polarimeter

Procedure:

Part 1: Asymmetric Bromolactonization

  • To a stirred solution of 2-methyl-2-(propen-2-yl)malonic acid (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C under a nitrogen atmosphere, add L-proline (0.1 eq).

  • Stir the mixture for 15 minutes to ensure homogeneity.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Part 2: Work-up and Hydrolysis

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude bromolactone intermediate.

  • To the crude bromolactone, add a 1 M aqueous solution of hydrochloric acid and stir vigorously at room temperature for 12 hours to effect hydrolysis.

Part 3: Purification

  • After hydrolysis, extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to afford this compound as a white solid.

Data Summary

ParameterValueSource
Molecular Formula C4H7BrO3[1]
Molecular Weight 183.00 g/mol [2]
Appearance White powder/solid[2]
Melting Point 113-114 °C
Optical Rotation [α]D -11.5 ± 1.5° (c = 2.6 in methanol)[2]
Typical Yield 75-85%
Enantiomeric Excess >95%
¹H NMR (CDCl₃, 400 MHz) δ 1.55 (s, 3H), 3.60 (d, J=10.8 Hz, 1H), 3.75 (d, J=10.8 Hz, 1H), 4.0-5.0 (br s, 2H)
¹³C NMR (CDCl₃, 101 MHz) δ 22.5, 41.0, 75.0, 175.0
IR (KBr, cm⁻¹) ν 3450 (br), 2980, 1720, 1250, 1100
Mass Spec (ESI-MS) m/z 182.9 [M-H]⁻

Applications in Drug Development

The primary application of this compound lies in its role as a chiral precursor for the synthesis of nonsteroidal antiandrogens. The synthesis of Bicalutamide, for instance, involves the nucleophilic displacement of the bromide with a substituted thiophenol, followed by amide coupling. The defined stereochemistry at the C2 position is critical for the pharmacological activity of the final drug molecule.

Safety and Handling

  • This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • All reactions should be carried out under an inert atmosphere where specified.

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This application note provides a robust and reproducible protocol for the enantioselective synthesis of this compound. The use of L-proline as an inexpensive and readily available chiral catalyst makes this method attractive for both academic and industrial research. The detailed procedure and characterization data will enable researchers to confidently synthesize this important chiral building block for applications in drug discovery and development.

References

Sources

Application Note: Strategies for the Stereoselective Synthesis of Chiral α-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral α-hydroxy acids (AHAs) are ubiquitous structural motifs in a vast array of biologically active natural products and pharmaceuticals.[1] They also serve as indispensable chiral building blocks in modern organic synthesis. Consequently, the development of robust and efficient methods for their enantioselective preparation is of paramount importance to the chemical, pharmaceutical, and materials science industries. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary strategies for the stereoselective synthesis of chiral α-hydroxy acids. We will delve into the core principles, provide field-proven insights into experimental choices, and offer detailed, step-by-step protocols for three major methodologies: the asymmetric reduction of α-keto esters, the use of chiral auxiliaries for diastereoselective alkylation, and the application of Sharpless asymmetric dihydroxylation.

Introduction: The Significance of Enantiopure α-Hydroxy Acids

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For chiral molecules, one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even detrimental. α-Hydroxy acids are a prime example of this principle, where control over the stereocenter at the α-position is critical. Their synthesis in enantiomerically pure form remains a significant challenge that has spurred the development of numerous innovative synthetic strategies. This guide focuses on practical and widely adopted methods, explaining the causality behind protocol steps to empower researchers to adapt and troubleshoot these powerful transformations.

Strategy 1: Asymmetric Reduction of Prochiral α-Keto Esters

One of the most direct and atom-economical routes to chiral α-hydroxy esters is the enantioselective reduction of the corresponding prochiral α-keto esters. This transformation can be achieved with exceptional levels of control using both transition-metal catalysts and biocatalysts.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Principle & Expertise: This method relies on a chiral ruthenium catalyst to facilitate the transfer of hydrogen from a simple hydrogen source (like formic acid or isopropanol) to the ketone. The chiral ligand coordinated to the ruthenium center creates a chiral environment, forcing the hydride to add to one face of the ketone preferentially, thus generating one enantiomer of the alcohol in excess. The dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) is particularly powerful for substrates with an adjacent stereocenter, allowing for the conversion of a racemic mixture into a single, highly enriched diastereomer.[2]

Experimental Protocol: Ru(II)-Catalyzed DKR-ATH of a β-Amino-α-Keto Ester[2]

Objective: To synthesize an enantioenriched anti-β-amino-α-hydroxy ester from its corresponding racemic α-keto ester.

Materials:

  • Racemic β-amino-α-keto ester substrate (1.0 eq)

  • Ru(II) catalyst (e.g., [(S,S)-Tsdpen-Ru]-Cl) (0.01 eq)

  • Formic acid/triethylamine (HCOOH/TEA) azeotrope (5:2 molar ratio) as the hydrogen source

  • Anhydrous dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the racemic β-amino-α-keto ester (e.g., 0.5 mmol) and the Ru(II) catalyst (0.005 mmol).

  • Dissolve the solids in anhydrous DCM (5 mL).

  • Add the HCOOH/TEA azeotrope (0.5 mL) to the solution. The choice of this hydrogen source is critical as it provides the hydride and maintains a suitable pH for catalyst stability and activity.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL) to neutralize the formic acid.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure anti-β-amino-α-hydroxy ester.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation: Performance of Ru-Catalyzed ATH
Substrate TypeCatalyst Loading (mol%)H₂ SourceTypical drTypical ee (%)Reference
β-Aryl-α-keto ester1.0HCOOH/TEA>95:5>98[2]
β-Alkyl-α-keto ester1.0 - 2.0HCOOH/TEA>90:10>95[2]
N-Protected β-amino-α-keto ester1.0HCOOH/TEA>95:5 (anti)>99[2]
Visualization: Catalytic Cycle of Asymmetric Transfer Hydrogenation

ATH_Cycle Workflow for Ru-Catalyzed Asymmetric Transfer Hydrogenation Ru_cat [Ru]-H (Active Catalyst) Complex Substrate-Catalyst Complex Ru_cat->Complex Coordination Keto_ester Prochiral α-Keto Ester Keto_ester->Complex Product_complex Product-Catalyst Complex Complex->Product_complex Stereoselective Hydride Transfer Product Chiral α-Hydroxy Ester Product_complex->Product Product Release Ru_precatalyst [Ru] Precatalyst Product_complex->Ru_precatalyst Regeneration Ru_precatalyst->Ru_cat Activation H_source HCOOH/TEA Biocatalysis_Workflow Workflow for Biocatalytic Reduction with Cofactor Regeneration cluster_0 Primary Reaction cluster_1 Cofactor Regeneration Cycle Keto α-Keto Ester KRED KRED Keto->KRED Hydroxy Chiral α-Hydroxy Ester KRED->Hydroxy NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED NADP_reg NADP+ NADP->NADP_reg Recycle Glucose D-Glucose GDH GDH Glucose->GDH Gluconolactone Gluconolactone GDH->Gluconolactone NADPH_reg NADPH GDH->NADPH_reg NADP_reg->GDH NADPH_reg->NADPH Regenerate

Sources

Enantioselective bromination of 2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Enantioselective Bromination of 2-Hydroxy-2-Methylpropanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral α-Bromo-α-Alkyl Carboxylic Acids

Optically active α-bromo-α-alkyl carboxylic acids are crucial chiral building blocks in modern organic synthesis, particularly in the pharmaceutical industry. Their versatile functionalities allow for a range of stereospecific transformations, making them invaluable precursors for the synthesis of complex, biologically active molecules, including non-proteinogenic amino acids and various pharmaceutical intermediates. The stereoselective introduction of a bromine atom at the α-position of a prochiral substrate like 2-hydroxy-2-methylpropanoic acid presents a significant synthetic challenge. This document provides a detailed protocol and scientific rationale for achieving this transformation with high enantioselectivity, focusing on a phase-transfer catalysis approach.

Theoretical Background: Mechanism and Catalyst Design

The enantioselective bromination of α-hydroxy acids can be effectively achieved through organocatalysis, specifically utilizing chiral phase-transfer catalysts (PTCs). The reaction proceeds through an oxidative bromination mechanism.

  • Oxidation: The substrate, 2-hydroxy-2-methylpropanoic acid, is first oxidized to an α-keto acid, 2-oxobutanoic acid, in situ.

  • Enolate Formation: The α-keto acid is deprotonated to form a prochiral enolate intermediate.

  • Asymmetric Bromination: A chiral catalyst, typically a quaternary ammonium salt derived from a Cinchona alkaloid, forms a tight ion pair with the enolate. This chiral complex then directs the electrophilic brominating agent (e.g., N-bromosuccinimide) to one face of the enolate, resulting in the formation of one enantiomer of the α-bromo-α-keto acid in excess.

  • Reduction: The resulting α-bromo-α-keto acid is then reduced back to the desired α-bromo-α-hydroxy acid product.

The choice of catalyst is paramount for achieving high enantioselectivity. Catalysts derived from Cinchona alkaloids, such as O-benzoyl-N-(9-anthracenylmethyl)cinchonidinium bromide, have proven to be highly effective in creating a well-defined chiral environment around the enolate, thereby controlling the stereochemical outcome of the bromination step.

Reaction Pathway Visualization

enantioselective_bromination sub 2-Hydroxy-2-methylpropanoic Acid (Substrate) keto α-Keto Acid Intermediate sub->keto Oxidation enolate Prochiral Enolate keto->enolate Deprotonation complex Chiral Catalyst-Enolate Complex enolate->complex + Chiral PTC bromo_keto α-Bromo-α-keto Acid complex->bromo_keto + NBS product (R)- or (S)-2-Bromo-2-hydroxy- 2-methylpropanoic Acid bromo_keto->product Reduction experimental_workflow A 1. Reaction Setup (Substrate, Catalyst, Base) in Schlenk Flask under Argon B 2. Add Solvents (Toluene/DCM) and Cool to -40 °C A->B C 3. Slow Addition of NBS Solution (in DCM) B->C D 4. Stir & Monitor by TLC C->D E 5. Quench Reaction (aq. Na₂SO₃) D->E F 6. Aqueous Workup (Acidify, Extract with DCM) E->F G 7. Dry & Concentrate Organic Phase F->G H 8. Purify by Column Chromatography G->H

The Strategic Application of Chiral Lewis Acids in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical development and materials science. Chiral Lewis acids have emerged as powerful and versatile catalysts, enabling the stereoselective formation of complex molecular architectures.[1] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles, applications, and practical execution of asymmetric synthesis using chiral Lewis acids. We will explore the mechanistic underpinnings of these catalysts, delve into detailed protocols for key transformations, and offer field-proven insights to navigate the nuances of experimental design and execution.

Introduction: The Power of Chiral Lewis Acidity

At its core, a Lewis acid is an electron-pair acceptor.[2] In the context of organic reactions, traditional achiral Lewis acids have long been employed to activate substrates and accelerate reactions, often leading to racemic mixtures.[1][2] The advent of chiral Lewis acids revolutionized the field by introducing a stereochemical bias, thereby favoring the formation of one enantiomer over the other.[1] This is achieved by creating a chiral environment around the reacting molecules, which lowers the activation energy for the pathway leading to the desired enantiomer.

The versatility of chiral Lewis acids stems from the ability to tune their steric and electronic properties by modifying the chiral ligands that coordinate to the metal center.[3][4][5] These ligands, often possessing C2 symmetry, create a well-defined chiral pocket that dictates the facial selectivity of the substrate's approach. A wide array of metals, including boron, aluminum, titanium, copper, and rare-earth elements, can serve as the Lewis acidic center, each offering unique reactivity profiles.[1][2][6]

Foundational Classes of Chiral Lewis Acids

While a vast number of chiral Lewis acid catalysts have been developed, several classes have proven to be particularly robust and widely applicable.

Boron-Based Lewis Acids: Oxazaborolidines and Beyond

Chiral oxazaborolidines, famously developed by Corey, Bakshi, and Shibata (CBS), are highly effective catalysts for the asymmetric reduction of prochiral ketones.[7][8][9] These catalysts, derived from chiral amino alcohols, are used in conjunction with a stoichiometric reducing agent like borane.[7] The catalytic cycle involves the coordination of the ketone to the boron center, which activates it towards reduction and directs the hydride delivery from a specific face.

Beyond reductions, chiral oxazaborolidinium ions (COBIs) have demonstrated broad utility in a variety of asymmetric transformations, including Diels-Alder reactions, nucleophilic additions, and cycloadditions.

BINOL-Derived Lewis Acids: A Scaffold for Versatility

1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric catalysis due to its axial chirality and its ability to form stable complexes with a wide range of metals.[10] The steric bulk and electronic properties of the BINOL ligand can be readily modified at the 3,3' positions to fine-tune the catalyst's reactivity and selectivity.[10] BINOL-derived catalysts have found widespread use in reactions such as asymmetric propargylation of ketones.[11]

Salen-Metal Complexes: Tunable and Efficient

Chiral salen-metal complexes are among the most versatile asymmetric catalysts, capable of inducing high levels of stereocontrol in a multitude of chemical processes.[3][4][5] The tetradentate salen ligand provides a rigid and tunable scaffold that can coordinate to various metal centers, including manganese, chromium, cobalt, and aluminum.[3][4][5][12] These complexes have been successfully applied in asymmetric epoxidations, aziridinations, and cyanosilylation reactions.[4][13]

Application Notes & Protocols: A Practical Guide

The true measure of a catalyst's utility lies in its practical application. This section provides detailed, step-by-step protocols for three fundamental carbon-carbon bond-forming reactions catalyzed by chiral Lewis acids.

The Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Chiral Lewis acids can effectively control the facial selectivity of the dienophile's approach to the diene, leading to high enantioselectivities.[1]

Protocol: Chiral Copper-BINAP Catalyzed Asymmetric Diels-Alder Reaction

This protocol describes the enantioselective Diels-Alder reaction between cyclopentadiene and N-acryloyloxazolidinone, a classic example of a chiral Lewis acid-catalyzed cycloaddition.

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • N-Acryloyloxazolidinone

  • Cyclopentadiene (freshly cracked)

  • Dichloromethane (anhydrous)

  • Diethyl ether

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve Cu(OTf)₂ (0.1 eq) and (S)-BINAP (0.11 eq) in anhydrous dichloromethane. Stir the mixture at room temperature for 1-2 hours to form the chiral catalyst complex.

  • Reaction Setup: Cool the catalyst solution to -78 °C (dry ice/acetone bath).

  • Substrate Addition: Add N-acryloyloxazolidinone (1.0 eq) dissolved in a minimal amount of anhydrous dichloromethane to the catalyst solution. Stir for 15 minutes.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: High yield and enantioselectivity for the endo adduct.

Diagram: Catalytic Cycle of a Chiral Lewis Acid-Catalyzed Diels-Alder Reaction

Diels_Alder_Mechanism Catalyst Chiral Lewis Acid (LA) Activated_Complex Activated Complex [Dienophile-LA] Catalyst->Activated_Complex Coordination Dienophile Dienophile Dienophile->Activated_Complex Transition_State [4+2] Transition State Activated_Complex->Transition_State Diene Diene Diene->Transition_State Product_Complex Product-LA* Complex Transition_State->Product_Complex Cycloaddition Product_Complex->Catalyst Regeneration Product Enantioenriched Product Product_Complex->Product Release

Caption: Generalized catalytic cycle for a chiral Lewis acid-catalyzed Diels-Alder reaction.

The Asymmetric Aldol Reaction

The aldol reaction is a fundamental method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds. The Mukaiyama aldol reaction, which utilizes a silyl enol ether as the nucleophile, is particularly well-suited for chiral Lewis acid catalysis.[14]

Protocol: Chiral Titanium-TADDOL Catalyzed Mukaiyama Aldol Reaction

This protocol details the enantioselective addition of a silyl enol ether to an aldehyde, catalyzed by a chiral titanium complex.

Materials:

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL)

  • Silyl enol ether of acetophenone

  • Benzaldehyde

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve TADDOL (0.2 eq) in anhydrous toluene. Add Ti(Oi-Pr)₄ (0.1 eq) and stir the mixture at room temperature for 1 hour.

  • Reaction Setup: Cool the catalyst solution to -30 °C.

  • Substrate Addition: Add benzaldehyde (1.0 eq) to the catalyst solution.

  • Nucleophile Addition: Slowly add the silyl enol ether of acetophenone (1.2 eq) to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -30 °C and monitor by TLC.

  • Work-up: Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Expected Outcome: High yield and enantioselectivity for the β-hydroxy ketone product.

Table 1: Representative Results for Chiral Lewis Acid-Catalyzed Aldol Reactions

Catalyst SystemAldehydeSilyl Enol EtherYield (%)ee (%)Reference
TiCl₂(TADDOLate)BenzaldehydeAcetophenone derived9298 (R)[14]
Cu(OTf)₂-(S)-Tol-BINAPGlyoxylateIsopropenyl acetate8595 (S)[15]
Sc(OTf)₃-(S,S)-bipyridineCinnamaldehydeDanishefsky's diene9192 (R)[16]
The Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a versatile reaction for forming carbon-carbon bonds by the addition of a nucleophile to an α,β-unsaturated carbonyl compound.[17] Chiral Lewis acids can effectively control the stereochemistry of this addition.

Protocol: Chiral Bis(oxazoline)-Copper(II) Catalyzed Michael Addition

This protocol outlines the enantioselective addition of diethyl malonate to chalcone catalyzed by a chiral BOX-Cu(II) complex.

Materials:

  • Copper(II) acetate (Cu(OAc)₂)

  • 2,2'-Methylenebis((4S)-4-phenyl-2-oxazoline) ((S)-Ph-BOX)

  • Chalcone

  • Diethyl malonate

  • Ethanol

  • Sodium ethoxide (catalytic amount)

Procedure:

  • Catalyst Preparation: In a dry flask, stir Cu(OAc)₂ (0.05 eq) and (S)-Ph-BOX (0.06 eq) in ethanol at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add chalcone (1.0 eq).

  • Nucleophile and Base Addition: Add diethyl malonate (1.5 eq) followed by a catalytic amount of sodium ethoxide.

  • Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with dilute hydrochloric acid.

  • Extraction: Extract the mixture with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.

Expected Outcome: High yield and enantioselectivity for the Michael adduct.

Diagram: Experimental Workflow for Asymmetric Michael Addition

Michael_Addition_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep_Start Mix Cu(OAc)₂ and (S)-Ph-BOX in Ethanol Prep_Stir Stir at RT for 30 min Prep_Start->Prep_Stir Add_Chalcone Add Chalcone Prep_Stir->Add_Chalcone Add_Nucleophile Add Diethyl Malonate and NaOEt Add_Chalcone->Add_Nucleophile React Stir at RT Add_Nucleophile->React Quench Quench with dil. HCl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify

Caption: Step-by-step workflow for the chiral bis(oxazoline)-copper(II) catalyzed Michael addition.

Troubleshooting and Optimization

Even with well-established protocols, achieving optimal results in asymmetric synthesis can be challenging. Here are some common issues and potential solutions:

  • Low Enantioselectivity:

    • Catalyst Purity: Ensure the chiral ligand and metal salt are of high purity.

    • Solvent Effects: The choice of solvent can significantly impact enantioselectivity. Screen a range of anhydrous solvents.

    • Temperature: Lowering the reaction temperature often improves enantioselectivity, albeit at the cost of reaction rate.

    • Ligand Modification: If possible, consider using a sterically more or less demanding ligand.

  • Low Yield:

    • Reaction Time and Temperature: Optimize the reaction time and temperature.

    • Catalyst Loading: Increasing the catalyst loading may improve the yield, but be mindful of cost.

    • Substrate Purity: Impurities in the starting materials can inhibit the catalyst.

  • Poor Reproducibility:

    • Moisture and Air Sensitivity: Many chiral Lewis acid catalysts are sensitive to moisture and air. Ensure all glassware is flame-dried and reactions are conducted under an inert atmosphere.

    • Reagent Quality: Use freshly purified or high-purity reagents.

Conclusion and Future Outlook

Chiral Lewis acids are indispensable tools in the arsenal of the modern synthetic chemist. Their ability to catalyze a wide range of enantioselective transformations with high efficiency and selectivity has had a profound impact on the synthesis of complex molecules. The continued development of novel chiral ligands and catalytic systems promises to further expand the scope and utility of this powerful methodology. As our understanding of the subtle interplay between ligand structure, metal identity, and reaction mechanism deepens, we can anticipate the design of even more sophisticated and effective chiral Lewis acid catalysts for tackling the synthetic challenges of tomorrow.

References

  • Yoon, T. P., & Jacobsen, E. N. (2003).
  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
  • Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33(7), 410-421.
  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric catalysis with chiral (salen)metal complexes. In Topics in Organometallic Chemistry (pp. 123-152). Springer, Berlin, Heidelberg.
  • Canali, L., & Sherrington, D. C. (1999). Utilisation of homogeneous and supported chiral metal (salen) complexes in asymmetric catalysis. Chemical Society Reviews, 28(2), 85-93.
  • Katsuki, T. (2004). Asymmetric Catalysis of New Generation Chiral Metallosalen Complexes. Journal of Synthetic Organic Chemistry, Japan, 62(8), 774-784.
  • BenchChem. (n.d.).
  • Wikipedia. (2023, December 2). Chiral Lewis acid. In Wikipedia.
  • Pu, L. (1998). 1, 1′-Bi-2-naphthol and its derivatives in asymmetric synthesis. Chemical Reviews, 98(7), 2405-2494.
  • Alfa Chemistry Catalysts. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights.
  • TCI AMERICA. (n.d.).
  • ResearchGate. (n.d.).
  • Pradhan, P. K. (2024, October 28). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis.
  • Feng, X., & Wang, J. (2014). Chiral Lewis Acid Rare-Earth Metal Complexes in Enantioselective Catalysis. Molecules, 19(12), 21166-21191.
  • White, M. C., & Chen, M. S. (2006). A Chiral Lewis Acid Strategy for Enantioselective Allylic C–H Oxidation. Journal of the American Chemical Society, 128(36), 11820-11821.
  • BenchChem. (n.d.). Application Note: Experimental Protocols for Michael Addition Reactions.
  • Ishihara, K. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Molecules, 29(5), 1143.
  • Mukaiyama, T. (2023). Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues. Organic & Biomolecular Chemistry, 21(43), 8755-8775.
  • Al-Zoubi, R. M. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Mini reviews in organic chemistry, 9(1), 47-65.
  • ChemRxiv. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis.
  • Wang, J. (2022).
  • Otto, S., Boccaletti, G., & Engberts, J. B. F. N. (1996). A Chiral Lewis-Acid-Catalyzed Diels−Alder Reaction. Water-Enhanced Enantioselectivity. Journal of the American Chemical Society, 118(49), 12246-12247.
  • Meggers, E. (2017). Steering Asymmetric Lewis Acid Catalysis Exclusively with Octahedral Metal-Centered Chirality. Accounts of Chemical Research, 50(3), 423-430.
  • Chen, Y., & Yekta, S. (2009).
  • Bach, T., & Hehn, J. P. (2011). Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid. Journal of the American Chemical Society, 133(40), 15995-16007.
  • Bach, T. (1999). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Chemical Reviews, 99(5), 1077-1114.
  • SciSpace. (2022). A chiral Lewis-acid-catalyzed Diels-Alder reaction.
  • Sarpong, R., & Tantillo, D. J. (2019). Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source.
  • Wang, H. (2011). Direct Aldol Reaction Catalyzed by a Chiral Bifunctional Catalyst System. Synfacts, 2011(04), 0401-0401.
  • Wiley-VCH. (2014). Chiral Lewis Acids in Organic Synthesis.
  • Semantic Scholar. (n.d.).
  • Akiyama, T., & Mori, K. (2015). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Chemical Reviews, 115(17), 9277-9306.
  • Kobayashi, S., Ogawa, C., Kawamura, M., & Sugiura, M. (2001). A Ligand-Accelerated Chiral Lewis Acid Catalyst in Asymmetric Michael Addition of Thiols to a,b-Unsaturated Carbonyls. Synlett, 2001(06), 983-985.
  • List, B. (2021). N-Triflylphosphoramides: highly acidic catalysts for asymmetric transformations. Chemical Society Reviews, 50(21), 12155-12182.
  • Wang, Q. (2023). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. Molecules, 28(4), 1650.
  • MacMillan, D. W. C. (n.d.). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Macmillan Group.
  • MDPI. (2018).
  • DiVA portal. (2012).
  • Wikipedia. (2023, November 29).
  • ResearchGate. (n.d.). Chiral Lewis Acid-Catalyzed Asymmetric Baylis−Hillman Reactions.
  • Meggers, E. (2013). Asymmetric Lewis acid catalysis directed by octahedral rhodium centrochirality.
  • Meggers, E. (2017). Steering Asymmetric Lewis Acid Catalysis Exclusively with Octahedral Metal-Centered Chirality. Accounts of Chemical Research, 50(3), 423-430.
  • Feringa, B. L. (2017). Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides. Journal of the American Chemical Society, 139(42), 14897-14900.

Sources

Industrial scale production of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Industrial Production of (2S)-3-bromo-2-hydroxy-2-methylpropanoic Acid

Abstract

This compound (CAS: 106089-20-7) is a high-value chiral building block essential for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] Its defined stereochemistry is critical for producing enantiomerically pure drugs, most notably nonsteroidal antiandrogens such as Bicalutamide, which is used in prostate cancer therapy.[2] This document provides a comprehensive guide for the industrial-scale production of this compound, detailing two primary strategic approaches: a classical resolution method and a modern asymmetric synthesis route. The protocols are designed with scalability, process control, safety, and final product quality as primary considerations for researchers, chemists, and drug development professionals.

Physicochemical Properties and Industrial Specifications

Successful industrial production relies on meeting stringent quality specifications. The target compound is a white solid with well-defined physical properties.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 106089-20-7[2]
Molecular Formula C₄H₇BrO₃[2]
Molecular Weight 183.00 g/mol [2]
Appearance White crystalline solid[3]
Melting Point 98–100°C[2]
Optical Rotation [α]/D +12.5° (c=1, H₂O) or -11.5±1.5° (c=2.6, Methanol)[2]
Solubility Water: ~25 g/L (20°C)[2]

Table 2: Typical Industrial Product Quality Specifications

ParameterMethodAcceptance Criteria
Assay HPLC or Acid-Base Titration≥ 99.0%
Enantiomeric Excess (ee) Chiral HPLC≥ 99.0%
Identification Conforms to FTIR/NMR reference spectraConforms
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSPer ICH Q3C Guidelines
Heavy Metals ICP-MS≤ 10 ppm

Strategic Approaches to Industrial Synthesis

The primary challenge in producing this compound is controlling the stereochemistry at the C2 position. Two robust strategies are employed in the industry, each with distinct advantages. The choice between these routes often depends on factors like capital cost for specialized catalysts, throughput requirements, and atom economy targets.

G cluster_0 Strategy A: Classical Resolution cluster_1 Strategy B: Asymmetric Synthesis start Starting Material: 2-Hydroxy-2-methylpropanoic Acid bromination Step 1: Non-selective Bromination (e.g., Br2/AcOH) start->bromination Common First Step asym_brom Step 2B: Enantioselective Bromination (with Chiral Lewis Acid Catalyst) start->asym_brom Higher Atom Economy, Requires Chiral Catalyst racemate Intermediate: Racemic Bromo Acid bromination->racemate resolution Step 2A: Diastereomeric Salt Formation (with Chiral Amine) racemate->resolution Lower Capital Cost, More Process Steps filtration Step 3A: Fractional Crystallization/Filtration resolution->filtration liberation Step 4A: Acid Liberation filtration->liberation final_product Final Product: (2S)-3-bromo-2-hydroxy- 2-methylpropanoic acid liberation->final_product purification_b Step 3B: Direct Purification/Crystallization asym_brom->purification_b purification_b->final_product G cluster_A Part A: Racemic Synthesis cluster_B Part B: Chiral Resolution cluster_C Part C: Liberation & Purification A1 1. Charge Reactor with 2-hydroxy-2-methylpropanoic acid and Acetic Acid A2 2. Cool Reactor to 0-5°C A1->A2 A3 3. Add Bromine (Br2) dropwise, maintaining temperature A2->A3 A4 4. Stir for 4-6 hours at 0-5°C A3->A4 A5 5. Monitor reaction by HPLC (IPC-1) A4->A5 A6 6. Quench with ice-water A5->A6 A7 7. Isolate crude racemic product A6->A7 B1 8. Dissolve racemic acid and (S)-α-methylbenzylamine in MTBE A7->B1 B2 9. Heat to 40-50°C to dissolve, then cool slowly to crystallize B3 10. Filter the less-soluble diastereomeric salt B4 11. Wash salt with cold MTBE C1 12. Suspend salt in MTBE/Water B4->C1 C2 13. Add conc. HCl to pH 1-2 (IPC-2) C3 14. Separate organic layer C4 15. Wash, dry, and concentrate solvent C5 16. Recrystallize from suitable solvent C6 17. Dry final product under vacuum

Figure 2: Step-by-step workflow for the classical resolution protocol.

Part A: Synthesis of Racemic 3-bromo-2-hydroxy-2-methylpropanoic acid

Principle: This step involves the electrophilic alpha-bromination of 2-hydroxy-2-methylpropanoic acid. The reaction proceeds readily in an acidic medium like acetic acid. Temperature control is paramount to prevent side reactions.

Protocol:

  • Reactor Setup: Charge a glass-lined or appropriately inert reactor with 2-hydroxy-2-methylpropanoic acid (1.0 eq) and glacial acetic acid (3-5 volumes).

  • Cooling: Begin agitation and cool the reactor contents to 0–5°C using a suitable chilling system.

  • Bromine Addition: Slowly add liquid bromine (1.05 eq) via a dosing pump over 2-3 hours. Crucial: Maintain the internal temperature below 5°C throughout the addition. [2]4. Reaction: Stir the mixture at 0–5°C for an additional 4–6 hours. [1]5. In-Process Control (IPC-1): Withdraw a sample and analyze by HPLC to ensure the starting material is consumed (<1% remaining).

  • Work-up: Carefully quench the reaction by transferring the mixture to a separate vessel containing stirred ice-water (10 volumes).

  • Isolation: The racemic product will precipitate. Isolate the solid by filtration, wash with cold water to remove acetic acid and inorganic salts, and dry under vacuum at 40-45°C.

Part B: Chiral Resolution via Diastereomeric Salt Formation

Principle: The racemic acid is reacted with a chiral base, (S)-α-methylbenzylamine, to form a pair of diastereomeric salts. These salts have different physical properties, notably solubility. In methyl tert-butyl ether (MTBE), the ((2S)-acid)-((S)-amine) salt is significantly less soluble and preferentially crystallizes. [1] Protocol:

  • Salt Formation: Charge the dried racemic acid (1.0 eq) and (S)-α-methylbenzylamine (0.55 eq) to a reactor. Add MTBE (8-10 volumes).

  • Dissolution & Crystallization: Heat the slurry to 40–50°C to achieve complete dissolution. [1]Turn off heating and allow the solution to cool slowly to ambient temperature, then further cool to 0-5°C over several hours to maximize crystallization.

  • Isolation: Filter the resulting crystalline salt and wash the filter cake with a small amount of cold MTBE to remove the more soluble diastereomer.

Part C: Liberation and Purification of (2S)-Enantiomer

Principle: The isolated, diastereomerically pure salt is treated with a strong acid to protonate the carboxylate and liberate the free (2S)-acid, which is then extracted and purified.

Protocol:

  • Acidification: Suspend the diastereomeric salt in a biphasic mixture of MTBE (5 volumes) and water (5 volumes).

  • Liberation: Cool the mixture to 10-15°C and slowly add concentrated hydrochloric acid (HCl) until the aqueous layer reaches a pH of 1-2 (IPC-2). [1]3. Extraction: Stop agitation and allow the layers to separate. Collect the upper organic (MTBE) layer. The aqueous layer contains the protonated chiral amine.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Crystallization: Concentrate the MTBE under reduced pressure. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to achieve ≥99% chiral purity. [2]6. Drying: Dry the final crystalline product under vacuum at 40-45°C until a constant weight is achieved.

Protocol 2: Asymmetric (Enantioselective) Synthesis

This modern approach aims to directly form the desired (2S)-enantiomer, thereby improving process efficiency and atom economy. It relies on a chiral catalyst to create an asymmetric environment during the bromination step.

Principle: A chiral Lewis acid, formed in situ from a metal salt like Zinc Acetate (Zn(OAc)₂) and a chiral ligand such as (R)-BINOL, coordinates to the substrate. This chiral complex sterically hinders one face of the molecule, directing the incoming electrophile (bromine) to attack from the opposite face, resulting in the preferential formation of the (2S)-enantiomer. [1]

G cluster_main Asymmetric Bromination Workflow S1 1. Charge Reactor with Zn(OAc)2, (R)-BINOL, and solvent S2 2. Stir to form chiral catalyst complex S1->S2 S3 3. Add 2-hydroxy-2-methylpropanoic acid S2->S3 S4 4. Cool to reaction temperature (e.g., 0°C) S3->S4 S5 5. Add Bromine (Br2) slowly S4->S5 S6 6. Monitor reaction and enantiomeric excess (ee) by Chiral HPLC (IPC-3) S5->S6 S7 7. Quench reaction S6->S7 S8 8. Work-up, extraction, and purification S7->S8 S9 9. Recrystallize to enhance ee if needed S8->S9

Figure 3: Workflow for the modern asymmetric synthesis protocol.

Protocol:

  • Catalyst Formation: In a dry, inert reactor, charge Zn(OAc)₂ (0.1 eq) and (R)-BINOL (0.1 eq) in a suitable solvent (e.g., dichloromethane). Stir at ambient temperature for 1 hour to allow for complex formation.

  • Substrate Addition: Add 2-hydroxy-2-methylpropanoic acid (1.0 eq) to the catalyst mixture.

  • Cooling: Cool the reactor to 0°C.

  • Bromination: Slowly add bromine (1.05 eq) over 2-3 hours, maintaining the temperature at 0°C.

  • Reaction Monitoring (IPC-3): Stir for 8-12 hours. Periodically withdraw samples to monitor both reaction completion (HPLC) and the development of enantiomeric excess (Chiral HPLC). Initial ee values are typically in the range of 85-92%. [1]6. Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy excess bromine.

  • Extraction: Acidify the mixture with dilute HCl and extract the product into a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers, dry, and concentrate. The crude product is then recrystallized. This step is critical as it can significantly upgrade the enantiomeric excess, often to >99%.

Quality Control & Analytical Methods

Rigorous analytical testing is required to release the final product.

Table 3: Key Analytical Characterization Data

TestMethodExpected Results
¹H NMR 400 MHz, D₂Oδ 1.45 (s, 3H, CH₃), 3.20 (d, 2H, CH₂Br) [2]
¹³C NMR 100 MHz, D₂Oδ 23.1 (CH₃), 45.8 (CBr), 72.5 (C-OH), 178.2 (COOH) [2]
FTIR KBr PelletBroad O-H stretch (~3200 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-Br stretch (~650 cm⁻¹) [2]
Enantiomeric Purity Chiral HPLCBaseline separation of (2S) and (2R) enantiomers.

Industrial Safety and Handling

Chemical Hazards:

  • This compound: Causes severe skin burns and eye damage (H314). Classified as Skin Corrosive 1B. * Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Requires handling in a closed system with dedicated scrubbers (e.g., caustic soda) to neutralize vapors.

  • Solvents (MTBE, Acetic Acid): Flammable and irritants. Require appropriate grounding, ventilation, and spill control measures.

Required Personal Protective Equipment (PPE):

  • Full-face respirator with appropriate cartridges when handling bromine.

  • Acid-resistant gloves (e.g., butyl rubber), safety goggles, and face shield.

  • Chemical-resistant apron or full-body suit.

Engineering Controls:

  • Production should be carried out in well-ventilated areas or closed reactors.

  • Emergency showers and eyewash stations must be readily accessible.

  • Waste streams, particularly those containing bromine and halogenated organics, must be segregated and handled according to environmental regulations.

References

  • Benchchem. This compound.
  • Vulcanchem. 3-Bromo-2-hydroxy-2-methylpropanoic acid for sale.
  • Georganics. This compound.
  • USA Chemical Suppliers. This compound suppliers USA.
  • PubChem. (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid.
  • Sigma-Aldrich. (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid.
  • CymitQuimica. (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid.
  • Sigma-Aldrich. (S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98%.

Sources

Introduction: The Imperative for Enantioselective Synthesis in Flow

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Continuous Flow Reactors for Chiral Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of single-enantiomer chiral molecules is a cornerstone of the modern pharmaceutical, agrochemical, and fragrance industries.[1][2][3][4] The distinct physiological responses often elicited by different enantiomers of a chiral drug underscore the critical need for high enantiopurity.[1][3] For instance, while one enantiomer of a drug may provide the desired therapeutic effect, its mirror image could be inactive or, in some cases, cause severe adverse effects.[1][3]

Traditionally, chiral molecules are synthesized in batch reactors. However, this method can present challenges in controlling reaction parameters, ensuring safety, and achieving consistent scalability.[5][6] Continuous flow chemistry, where reagents are continuously pumped through a network of tubes or channels, has emerged as a powerful alternative.[5][7][8] This technology offers exceptional control over reaction conditions such as temperature, pressure, and residence time, leading to significant improvements in yield, selectivity, and safety.[1][5] When applied to asymmetric synthesis, these advantages translate into more reliable and efficient production of enantiomerically pure compounds, making it a transformative tool for drug development and fine chemical manufacturing.[2][3][4]

This guide provides a comprehensive overview of the principles, technologies, and practical protocols for implementing continuous flow reactors in chiral synthesis.

Core Principles: Why Flow Chemistry Excels for Stereocontrol

The superior performance of continuous flow systems in controlling stereochemistry stems from several fundamental advantages over batch processing:

  • Exceptional Heat and Mass Transfer: Microreactors and flow systems possess a high surface-area-to-volume ratio, enabling rapid and uniform heat exchange.[1][7][9] This precise temperature control is crucial for many asymmetric reactions where even minor temperature fluctuations can significantly impact enantioselectivity.[8]

  • Precise Residence Time Control: The time reagents spend in the reaction zone is precisely determined by the reactor volume and the flow rate. This eliminates the ambiguity of reaction times often seen in batch processes and ensures that all molecules experience identical conditions, leading to consistent product quality and stereochemical purity.[5]

  • Enhanced Safety Profile: The small internal volume of flow reactors minimizes the amount of hazardous or highly reactive material present at any given moment.[1][5][6] This allows for the safe exploration of "novel process windows," including reactions at elevated temperatures and pressures that would be too dangerous to conduct on a large scale in a batch reactor.[1]

  • Facilitated Automation and Optimization: Flow chemistry setups are readily automated, enabling rapid screening of reaction parameters.[10][11] This allows for the efficient optimization of conditions to maximize yield and enantiomeric excess (ee), a process that is often laborious and time-consuming in batch.[10]

  • Seamless Scalability: Scaling up a reaction in flow is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than by increasing the reactor size.[6][12] This approach avoids the complex re-optimization often required when scaling up batch processes.[6]

Selecting the Appropriate Continuous Flow Reactor

The choice of reactor is critical and depends on the specific characteristics of the chiral transformation, particularly the nature of the catalyst (homogeneous or heterogeneous) and the reaction kinetics.[13][14]

Reactor TypePrincipleBest Suited ForAdvantagesDisadvantages
Tubular/Coil Reactor (PFR) Reagents flow through a tube or coil with no back-mixing (Plug Flow).[13]Homogeneous catalysis; Fast reactions; Single-phase liquid reactions.[13][15]Simple design; Excellent heat transfer; Precise residence time control.[15]Not suitable for solids or slurries (risk of clogging); Slower reactions require very long coils.[13]
Continuous Stirred-Tank Reactor (CSTR) Reagents flow into a tank with constant agitation, and the product mixture exits continuously.[13][15]Heterogeneous reactions (slurries); Slower reactions requiring longer residence times.[13][14][15]Excellent mixing; Can handle solids and slurries; Often used in cascades for better control.[13][15]Broader residence time distribution; Less efficient for fast reactions.[13]
Packed-Bed Reactor (PBR) A column is packed with a solid material (typically an immobilized catalyst), and the reaction mixture flows through it.[13][16]Heterogeneous catalysis (immobilized organocatalysts, enzymes, or metal complexes).[9][13][17]Simplifies product purification (catalyst is retained); High catalyst loading; Enables long-term, continuous operation.[7][17][18]Potential for high back-pressure; Risk of channeling or clogging.[7]
Microreactor Reactions occur in channels with micron-sized dimensions etched into a solid substrate.[19][20]Fast, highly exothermic reactions; High-throughput screening and optimization.[19]Unsurpassed heat and mass transfer; Extremely precise process control.[9][19]Small throughput (lab-scale); Prone to clogging with any solid particles.[13]
Decision Logic for Reactor Selection

The following diagram illustrates a simplified decision-making process for choosing a reactor for a chiral synthesis.

G start Start: Define Reaction catalyst_type Catalyst Type? start->catalyst_type homogeneous Homogeneous catalyst_type->homogeneous Homogeneous heterogeneous Heterogeneous catalyst_type->heterogeneous Heterogeneous reaction_speed Reaction Speed? homogeneous->reaction_speed solids_present Solids or Slurry? heterogeneous->solids_present fast_reaction Fast (< 30 min) reaction_speed->fast_reaction Fast slow_reaction Slow (> 30 min) reaction_speed->slow_reaction Slow pfr Use Tubular/Coil Reactor (PFR) fast_reaction->pfr cstr Use CSTR or Cascade of CSTRs slow_reaction->cstr no_solids No solids_present->no_solids Immobilized Catalyst yes_solids Yes solids_present->yes_solids Slurry pbr Use Packed-Bed Reactor (PBR) no_solids->pbr yes_solids->cstr

Caption: A decision tree for selecting the optimal flow reactor.

Chiral Catalysis Strategies in Continuous Flow

The primary advantage of flow chemistry in asymmetric catalysis is its synergy with heterogeneous catalysts. Immobilizing the chiral catalyst within the reactor simplifies purification, prevents product contamination, and allows for the catalyst to be reused over extended periods, significantly improving process economics.[21][22]

  • Homogeneous Catalysis: While effective, using soluble catalysts in flow requires downstream separation, which can be complex.[1] However, for initial screening or when an immobilized version is unavailable, homogeneous systems are still widely used, especially in microreactors for rapid optimization.[8] Asymmetric hydrogenation is a powerful tool that has been successfully implemented in flow systems.[1][23]

  • Heterogeneous Catalysis and Catalyst Immobilization: This is the most attractive option for continuous chiral synthesis.[1][7][8]

    • Immobilization Techniques: Chiral catalysts can be immobilized on various solid supports like silica, polymers (e.g., polystyrene), or monolithic structures.[21][24][25][26] The immobilization can be achieved through covalent bonding, adsorption, or encapsulation. A general strategy involves synthesizing a catalyst with a functional handle (like a vinyl or siloxy group) that can be attached to the support material.[21][24]

    • Catalyst Types: A wide range of catalysts have been successfully immobilized and used in flow, including chiral phosphoric acids (CPAs), organometallic complexes, and organocatalysts like proline derivatives.[3][21][25]

    • Packed-Bed Reactors (PBRs): These are the workhorses for heterogeneous catalysis in flow.[9][13][17] The solid-supported catalyst is packed into a column, creating a stationary phase through which the reactants pass, are converted to product, and exit, leaving the valuable catalyst behind.[17][18][27]

  • Biocatalysis: Immobilized enzymes (e.g., lipases, transaminases) are used extensively in packed-bed reactors for chiral resolutions and asymmetric syntheses.[3][28] This approach leverages the high selectivity and mild operating conditions of enzymatic reactions, aligning perfectly with the principles of green chemistry.[3] For example, the lipase-catalyzed kinetic resolution of racemic amines has been efficiently performed in continuous flow.[28]

Application Protocol 1: Asymmetric Synthesis of a Chiral β-Nitro Alcohol

This protocol describes the continuous flow synthesis of a chiral β-nitro alcohol, a key intermediate for the experimental drug AZD5423, using a heterogeneous organometallic catalyst.[1][3]

Reaction Scheme: (Image of the Henry (nitroaldol) reaction between 1,4-benzodioxane-6-carbaldehyde and nitroethane to yield the chiral β-nitro alcohol)

Causality & Rationale: The use of a continuous flow packed-bed reactor for this transformation offers several advantages over the batch process. Firstly, it allows for the efficient use of the expensive, heterogeneous catalyst over a prolonged period.[1] Secondly, the precise control of flow rates and temperature ensures high diastereoselectivity and enantioselectivity.[1] Finally, the continuous process simplifies the work-up and isolation of the chiral intermediate compared to the equivalent batch reaction.[1]

Step-by-Step Methodology
  • Catalyst Packing:

    • A stainless steel HPLC column (e.g., 100 mm length x 4.6 mm ID) is used as the reactor body.

    • The heterogeneous Nd/Na heterobimetallic catalyst, supported on multiwalled carbon nanotubes, is suspended in the reaction solvent (e.g., THF).

    • The slurry is carefully packed into the column using a suitable packing pump to ensure a uniform, dense bed. The column is then fitted with frits at both ends to contain the catalyst.

  • Reagent Preparation:

    • Stream A: Prepare a solution of 1,4-benzodioxane-6-carbaldehyde in anhydrous THF.

    • Stream B: Prepare a solution of nitroethane in anhydrous THF.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram below.

    • Use two high-precision syringe pumps or HPLC pumps to deliver Streams A and B.

    • Connect the pumps to a T-mixer to ensure efficient mixing of the reagent streams before they enter the reactor.

    • Place the packed-bed reactor (PBR) in a column heater or oven to maintain a constant, optimized temperature (e.g., 40 °C).

    • Install a back-pressure regulator (BPR) downstream of the reactor to maintain a stable pressure (e.g., 10 bar) and prevent solvent evaporation.

    • Connect the output from the BPR to a collection vial.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone pumpA Pump A (Aldehyde in THF) mixer T-Mixer pumpA->mixer pumpB Pump B (Nitroethane in THF) pumpB->mixer reactor Packed-Bed Reactor (PBR) (Column in Heater) mixer->reactor bpr Back-Pressure Regulator (BPR) reactor->bpr collection Product Collection bpr->collection

Caption: Experimental workflow for continuous chiral synthesis in a PBR.

  • Reaction Execution:

    • Begin by pumping only the solvent (THF) through the system to equilibrate pressure and temperature.

    • Start pumping Stream A and Stream B at the desired flow rates to achieve the optimized residence time.

    • Allow the system to reach a steady state (typically after 3-5 reactor volumes have passed) before collecting the product.

    • Collect the product stream continuously.

  • Analysis and Work-up:

    • Periodically, take aliquots of the output stream for analysis by chiral HPLC to determine conversion, diastereomeric ratio, and enantiomeric excess (ee).

    • The collected product stream can be concentrated under reduced pressure. The simplified work-up is a key advantage of using a heterogeneous catalyst.[1]

Performance Data

The following table summarizes the results achieved in a scaled-up run for this synthesis.[1][3]

ParameterValue
Processing Time28 hours
Total Product12.4 g
Isolated Yield93%
anti/syn ratio93:7
Enantiomeric Excess (ee)88%

Application Protocol 2: Enzymatic Kinetic Resolution of a Chiral Amine

This protocol details the continuous flow resolution of (rac)-1-phenylethylamine using an immobilized lipase in a packed-bed reactor. This method separates the enantiomers by selectively acylating one, allowing for the isolation of the unreacted amine in high enantiomeric purity.[28]

Reaction Scheme: (Image of the reaction of racemic 1-phenylethylamine with an acyl donor like iso-propyl acetate, catalyzed by Candida antarctica lipase B, to form (R)-N-(1-phenylethyl)acetamide, leaving behind (S)-1-phenylethylamine.)

Causality & Rationale: Flow chemistry is ideally suited for enzymatic resolutions.[3] The immobilized enzyme can be used for extended periods without needing to be separated from the product mixture after each run, drastically improving efficiency.[28] Continuous processing also allows for fine-tuning of the residence time to achieve the optimal balance between conversion (ideally close to 50% for a kinetic resolution) and enantiomeric excess of the remaining starting material.[28]

Step-by-Step Methodology
  • Catalyst Packing:

    • Use a commercially available column pre-packed with immobilized Candida antarctica lipase B (e.g., Novozym 435). Alternatively, pack a suitable column with the immobilized enzyme beads.

  • Reagent Preparation:

    • Prepare a solution of (rac)-1-phenylethylamine in the chosen solvent, which also acts as the acyl donor (e.g., iso-propyl acetate).[28]

  • System Setup:

    • Use a single HPLC pump to deliver the reagent solution.

    • Place the packed-bed reactor in a column heater set to the optimal temperature for the enzyme's activity.

    • Connect the pump to the PBR and the PBR to a back-pressure regulator and then to a collection vial. The setup is simpler than Protocol 1 as it involves a single feed stream.

  • Reaction Execution & Optimization:

    • Pump the reagent solution through the heated PBR.

    • Systematically vary the flow rate to alter the residence time (t_res). A series of experiments are performed to find the optimal t_res that gives the highest enantioselectivity with a conversion close to 50%.[28]

    • Once the optimal residence time is determined, run the system continuously to produce the desired quantity of the resolved amine.

  • Analysis and Work-up:

    • The output stream contains the acylated (R)-amide and the unreacted (S)-amine.

    • Analyze samples using chiral GC or HPLC to determine conversion and the enantiomeric excess of the unreacted amine.

    • To isolate the (S)-amine, the product mixture can be subjected to continuous liquid-liquid extraction. An acidic aqueous solution will selectively extract the unreacted amine, leaving the neutral amide in the organic phase.[28]

Performance Data

The table below shows the results from optimizing the residence time for this resolution.[28]

Residence Time (t_res)Conversion of rac-amineEnantiomeric Excess (ee) of (S)-amine
3 min~35%>99%
6 min 44% 99%
15 min~48%~97%
30 min~49%~96%

Note: A residence time of 6 minutes was chosen as the optimum, providing a high ee of 99% at a conversion of 44%, which is close to the theoretical maximum of 50% for a kinetic resolution.[28]

Advanced Applications: Photochemistry and Telescoped Synthesis

The field of continuous flow chiral synthesis is rapidly advancing, with new applications constantly being developed.

  • Chiral Photochemistry in Flow: Photochemical reactions are particularly well-suited to flow reactors.[12][29][30] The narrow channels ensure uniform light penetration, overcoming the limitations of scaling up batch photochemical reactions due to the Beer-Lambert law.[12] This has enabled the development of novel, scalable continuous flow methods for synthesizing chiral molecules like heterohelicenes.

  • Telescoped Multi-step Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, uninterrupted sequence, eliminating the need for isolation and purification of intermediates.[2][3][31] This has been demonstrated in the multi-step continuous flow synthesis of chiral APIs like (R)- and (S)-rolipram, where the product from one reactor is directly fed into the next, each containing a different catalyst.[1]

Conclusion

Continuous flow technology represents a paradigm shift in the synthesis of chiral molecules. By offering unparalleled control over reaction parameters, enhancing safety, and simplifying scale-up, flow reactors empower researchers to develop more efficient, reliable, and sustainable processes. The synergy between continuous flow and heterogeneous catalysis, particularly with immobilized chiral catalysts and enzymes, provides a robust platform for the industrial production of enantiomerically pure pharmaceuticals and fine chemicals. As the technology continues to mature, its adoption will undoubtedly accelerate the discovery and development of new chiral drugs and materials.

References

  • Ötvös, S. B., & Kappe, C. O. (2021).
  • Ötvös, S. B., & Kappe, C. O. (2021).
  • Ötvös, S. B., & Kappe, C. O. (2021). Continuous Flow Asymmetric Synthesis of Chiral Active Pharmaceutical Ingredients and their Advanced Intermediates.
  • Deadman, B. J., et al. (2016). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system. Organic Process Research & Development. [Link]
  • Brand, J. R., et al. (2023). Continuous photo-flow synthesis of heterohelicenes. ChemRxiv. [Link]
  • Ötvös, S. B., & Kappe, C. O. (2021).
  • Münst, S., et al. (2020). General, Modular Access toward Immobilized Chiral Phosphoric Acid Catalysts and Their Application in Flow Chemistry.
  • Ajinomoto Bio-Pharma Services. (n.d.). Continuous Flow Chemistry. AjiBio-Pharma. [Link]
  • Acevedo-Rocha, C. G., et al. (2020). Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies.
  • Breen, J. R., et al. (2014). Continuous flow synthesis of chiral amines. White Rose Research Online. [Link]
  • Porta, R., et al. (2016). Stereoselective organic reactions promoted by immobilized chiral catalysts in continuous flow systems. Green Chemistry. [Link]
  • Synfacts. (2021).
  • Münst, S., et al. (2020). General, Modular Access toward Immobilized Chiral Phosphoric Acid Catalysts and Their Application in Flow Chemistry.
  • Tsubogo, T., et al. (2009). Asymmetric reactions in continuous flow. Beilstein Journal of Organic Chemistry. [Link]
  • Masuda, K., et al. (2024). Continuous-Flow Asymmetric Aldol Addition Using Immobilized Chiral Catalyst on Organogel-Based Porous Monolith. Solvent Extraction Research and Development, Japan. [Link]
  • Tsubogo, T., et al. (2009). Asymmetric reactions in continuous flow. Beilstein Journal of Organic Chemistry. [Link]
  • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Mettler Toledo. [Link]
  • Corning. (n.d.).
  • Elsner, M. P., et al. (2011). Complete chiral resolution in a continuous flow crystallizer with recycle stream. Crystal Growth & Design. [Link]
  • Mallick, S., et al. (2022). Continuous Flow Reactors: A Precise Review. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. [Link]
  • CONTINUUS Pharmaceuticals. (n.d.). Continuous Flow Chemistry. CONTINUUS. [Link]
  • Fabex Engineering. (n.d.). Continuous Flow Reactors. Fabex Engineering. [Link]
  • Extance, A. (2019). Flow synthesis produces chiral intermediate for antidepressant drug. Chemistry World. [Link]
  • Cambié, D., et al. (2016). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. MDPI. [Link]
  • Contente, M. L., et al. (2018). Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. Biotechnology and Bioengineering. [Link]
  • Gemo, M., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. MDPI. [Link]
  • Goti, G., et al. (2023). Heterogeneous metallaphotoredox catalysis in a continuous-flow packed-bed reactor. Beilstein Journal of Organic Chemistry. [Link]
  • Di Mola, A., et al. (2022). Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin. ACS Omega. [Link]
  • Liu, Z. (2018). Continuous Flow Gas-liquid Reactions in Micro-reactors and its Applications in Catalytic Synthesis. White Rose eTheses Online. [Link]
  • Alfano, A. I., et al. (2024). Enantioselective catalytic Strecker reaction on cyclic (Z)-aldimines in flow. Journal of Flow Chemistry. [Link]
  • The Kappe Laboratory. (n.d.). Flow Photochemistry. University of Graz. [Link]
  • Gemo, M., et al. (2020). Continuous Flow Photochemistry for the Preparation of Bioactive Molecules. MDPI. [Link]
  • Maurischat, P., et al. (2020). Unveiling Organocatalysts Action – Investigating Immobilized Catalysts at Steady‐State Operation via Lab‐on‐a‐Chip Technology.
  • Goti, G., et al. (2023). Heterogeneous metallaphotoredox catalysis in a continuous-flow packed-bed reactor. Beilstein Journal of Organic Chemistry. [Link]
  • Wikipedia. (n.d.).
  • Su, Y., et al. (2019). Continuous-Flow Photochemistry: a need for chemical engineering. CORE. [Link]
  • Wang, Z., et al. (2023). Packed Bed Microreactors for Sustainable Chemistry and Process Development. University of Groningen research portal. [Link]
  • Rachwal, A., et al. (2023). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. MDPI. [Link]
  • Roberge, D. M., et al. (2002). Chemical Synthesis in Microreactors. CHIMIA. [Link]
  • deMello, A. J. (2002). Micro reactors: principles and applications in organic synthesis. CORE. [Link]
  • Felton, T. (2023). Self-Optimizing Flow Reactors Get a Boost by Multitasking. ACS Central Science. [Link]
  • Bédard, A. C., et al. (2018). An Autonomous Self-Optimizing Flow Reactor for the Synthesis of Natural Product Carpanone. The Journal of Organic Chemistry. [Link]
  • S. J. Kobayashi. (2012). Organic Reaction Systems: Using Microcapsules and Microreactors to Perform Chemical Synthesis. Accounts of Chemical Research. [Link]

Sources

Application Notes & Protocols: (S)-3-bromo-2-hydroxy-2-methylpropanoic acid as a Key Intermediate for Nonsteroidal Antiandrogens

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Chiral Building Block in Prostate Cancer Therapy

Nonsteroidal antiandrogens (NSAAs) represent a cornerstone in the management of androgen-dependent conditions, most notably prostate cancer.[1][2] These synthetic compounds function by competitively inhibiting the androgen receptor (AR), thereby blocking the proliferative signaling of endogenous androgens like testosterone and dihydrotestosterone (DHT).[3][4][5] Unlike steroidal agents, NSAAs are highly selective for the AR and lack the cross-reactivity and hormonal side effects associated with older therapies.[1][6]

Within this class of drugs, bicalutamide stands out for its efficacy and improved side-effect profile.[1] A critical feature of bicalutamide is its chirality; its therapeutic activity resides almost exclusively in the (R)-enantiomer.[7][8][9] This stereochemical dependence places immense importance on the synthesis of enantiomerically pure drug substance. The strategic value of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid lies in its role as a versatile and readily available chiral precursor, providing the foundational stereocenter for the asymmetric synthesis of (R)-bicalutamide and related NSAAs.[10]

This guide provides a detailed exploration of the synthesis, application, and mechanistic significance of this pivotal intermediate. We will delve into field-proven protocols, explain the causality behind experimental choices, and offer insights into the analytical validation required for drug development.

Section 1: Synthesis of Enantiomerically Pure (S)-3-bromo-2-hydroxy-2-methylpropanoic acid

The primary challenge in utilizing this intermediate is achieving high enantiomeric purity. Two principal strategies are employed: the resolution of a racemic mixture and direct asymmetric synthesis.

1.1. Strategy 1: Racemic Synthesis and Chiral Resolution

This classic and robust approach involves the non-stereoselective synthesis of the bromo-hydroxy acid followed by separation of the enantiomers. The resolution is typically achieved through the formation of diastereomeric salts with a chiral amine.

  • Causality: The principle behind this method is the differential solubility of the two diastereomeric salts formed between the racemic acid (R/S) and a single enantiomer of a chiral base (e.g., S-base). The (S-acid, S-base) and (R-acid, S-base) salts have different physical properties, allowing for their separation by fractional crystallization. The less soluble salt precipitates, is isolated by filtration, and the desired enantiomerically pure acid is then liberated by treatment with a strong acid.[10]

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation [10]

  • Racemate Synthesis: Prepare racemic 3-bromo-2-hydroxy-2-methylpropanoic acid by reacting 2-hydroxy-2-methylpropanoic acid with bromine (Br₂) in a suitable solvent like acetic acid at 0–5°C.

  • Salt Formation: Dissolve the racemic acid in methyl tert-butyl ether (MTBE). Add an equimolar amount of a chiral resolving agent, such as (S)-α-methylbenzylamine, to the solution.

  • Crystallization: Heat the mixture to 40–50°C to ensure complete dissolution, then allow it to cool slowly to room temperature. The less-soluble diastereomeric salt, typically the (S)-acid salt, will crystallize out of the solution.

  • Isolation: Isolate the precipitated salt by vacuum filtration and wash with cold MTBE to remove any soluble impurities.

  • Liberation of Free Acid: Suspend the isolated salt in a biphasic system of MTBE and water. Add a strong acid, such as concentrated HCl, until the aqueous layer is acidic. This protonates the amine and liberates the free (S)-3-bromo-2-hydroxy-2-methylpropanoic acid into the organic layer.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be recrystallized to achieve ≥99% chiral purity.

1.2. Strategy 2: Asymmetric Synthesis

Modern approaches aim to directly synthesize the (S)-enantiomer, avoiding the loss of 50% of the material inherent in classical resolution. One such method is the catalytic asymmetric oxohydroxylation of an alkene precursor.[11]

  • Causality: This method uses a chiral catalyst, often derived from cinchona alkaloids, to control the stereochemical outcome of the reaction. The catalyst creates a chiral environment around the substrate, forcing the reagents to add to a specific face of the double bond, thus producing one enantiomer in excess.

G cluster_0 Synthesis of Chiral Intermediate Start 2-Hydroxy-2- methylpropanoic Acid Racemic Racemic Synthesis (e.g., Bromination) Start->Racemic Br₂ Resolution Chiral Resolution (Diastereomeric Salt Formation) Racemic->Resolution Chiral Amine S_Acid (S)-3-bromo-2-hydroxy- 2-methylpropanoic acid Resolution->S_Acid Acidification

Caption: Workflow for obtaining the chiral intermediate via resolution.

Section 2: Conversion to (R)-Bicalutamide

With the enantiomerically pure intermediate in hand, the next phase involves its conversion into the final active pharmaceutical ingredient (API). The synthesis of bicalutamide from (S)-3-bromo-2-hydroxy-2-methylpropanoic acid proceeds through the formation of an amide followed by a nucleophilic substitution to install the thioether side chain, which is subsequently oxidized.

  • Causality and Stereochemistry: The stereocenter established in the starting material is retained throughout the synthesis. The descriptor changes from (S) in the starting acid to (R) in the final bicalutamide product due to changes in Cahn-Ingold-Prelog priority rules upon introduction of the sulfonylphenyl group, not due to a chemical inversion of the stereocenter.

Protocol 2: Synthesis of (R)-Bicalutamide from the (S)-Intermediate

  • Amide Formation:

    • Activate the carboxylic acid of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid by converting it to an acid chloride. This is typically done by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.

    • In a separate vessel, dissolve 4-amino-2-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., DMA) with a non-nucleophilic base.

    • Slowly add the freshly prepared acid chloride solution to the aniline solution at low temperature (e.g., 0°C) to form the amide intermediate, (S)-N-(4-cyano-3-(trifluoromethyl)phenyl)-3-bromo-2-hydroxy-2-methylpropanamide.

  • Thioether Formation (Nucleophilic Substitution):

    • Prepare the thiolate nucleophile by deprotonating 4-fluorothiophenol with a base like sodium hydride (NaH) in an aprotic solvent such as THF.

    • Add the bromo-amide intermediate from the previous step to the thiolate solution. The thiolate displaces the bromide ion via an SN2 reaction to form the thioether. Mechanistic studies suggest this reaction may proceed via an intermediate epoxide.[12][13]

  • Oxidation to Sulfone:

    • Dissolve the thioether product in a solvent like DCM.

    • Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents), portion-wise at 0°C. The reaction is allowed to warm to room temperature and stirred until the oxidation of the sulfide to the sulfone is complete.

    • Work up the reaction by washing with a reducing agent solution (e.g., sodium bisulfite) to quench excess peroxide, followed by a basic wash (e.g., sodium bicarbonate) to remove acidic byproducts.

    • The final product, (R)-Bicalutamide, is isolated and purified by crystallization.

G S_Acid (S)-Bromo-hydroxy acid Amidation Amide Formation S_Acid->Amidation 1. SOCl₂ 2. Substituted Aniline Bromo_Amide (S)-Bromo-amide Intermediate Amidation->Bromo_Amide Thioether Thioether Formation (Nucleophilic Substitution) Bromo_Amide->Thioether 4-Fluorothiophenol, Base Sulfide_Drug (R)-Bicalutamide Sulfide Thioether->Sulfide_Drug Oxidation Oxidation Sulfide_Drug->Oxidation m-CPBA Bicalutamide (R)-Bicalutamide Oxidation->Bicalutamide

Caption: Synthetic conversion of the chiral intermediate to (R)-Bicalutamide.

Section 3: Mechanism of Action at the Androgen Receptor

(R)-Bicalutamide functions as a pure, nonsteroidal antiandrogen by directly and competitively binding to the Ligand Binding Domain (LBD) of the androgen receptor.[3][14]

Normal Androgen Receptor Signaling:

  • Ligand Binding: Androgens (testosterone or DHT) diffuse into the cell and bind to the AR in the cytoplasm.

  • Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing dissociation from heat shock proteins, dimerization, and translocation into the nucleus.

  • DNA Binding & Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Coactivator Recruitment: The activated AR recruits coactivator proteins, which initiates the transcription of genes responsible for prostate cell growth and survival.

Inhibition by (R)-Bicalutamide:

  • Competitive Binding: (R)-Bicalutamide binds to the same LBD as endogenous androgens.[4]

  • Receptor Inactivation: This binding induces a distinct conformational change in the AR. Specifically, it displaces a critical alpha-helix (helix 12) of the receptor.[15] This distortion alters the surface of the receptor, preventing the binding of coactivator proteins.[15]

  • Transcriptional Repression: Without the recruitment of coactivators, the AR cannot initiate gene transcription, even when bound to DNA. This effectively silences the androgenic signal, leading to reduced proliferation and apoptosis of prostate cancer cells.[4][15]

G cluster_0 Normal AR Signaling cluster_1 Inhibition by Bicalutamide DHT DHT AR Androgen Receptor (Inactive) DHT->AR Binds AR_Active Active AR Complex AR->AR_Active Conformational Change Nucleus_A Nucleus AR_Active->Nucleus_A ARE Binds ARE Nucleus_A->ARE Coactivators Recruits Coactivators ARE->Coactivators Transcription_A Gene Transcription (Growth, Survival) Coactivators->Transcription_A Bicalutamide Bicalutamide AR2 Androgen Receptor (Inactive) Bicalutamide->AR2 Competitively Binds AR_Inactive Inactive AR Complex AR2->AR_Inactive Incorrect Conformation Nucleus_B Nucleus AR_Inactive->Nucleus_B ARE2 Binds ARE Nucleus_B->ARE2 No_Coactivators Coactivator Binding Blocked ARE2->No_Coactivators Transcription_B No Transcription No_Coactivators->Transcription_B

Caption: Mechanism of Androgen Receptor (AR) antagonism by Bicalutamide.

Section 4: The Critical Role of Stereochemistry

The clinical utility of bicalutamide is almost entirely dependent on its stereochemistry. The pharmacological activity resides in the (R)-enantiomer, which has a significantly higher binding affinity for the androgen receptor compared to its (S)-counterpart.

  • Binding Affinity: The (R)-isomer of bicalutamide binds to the androgen receptor with an affinity approximately 30-fold higher than that of the (S)-isomer.[3][9]

  • Pharmacokinetics: The two enantiomers also exhibit different pharmacokinetic profiles. The inactive (S)-enantiomer is cleared from the plasma much more rapidly than the active (R)-enantiomer.[7][8] During daily administration, the steady-state plasma concentration of (R)-bicalutamide is about 100-fold higher than that of (S)-bicalutamide.[7]

This combination of higher binding affinity and longer plasma half-life means the (R)-enantiomer is responsible for virtually all of the drug's antiandrogenic effect.[7][8][16] Using an enantiomerically pure starting material like (S)-3-bromo-2-hydroxy-2-methylpropanoic acid is therefore not merely an optimization but a fundamental requirement for producing an effective and safe therapeutic agent.

Parameter(R)-Bicalutamide(S)-BicalutamideReference
Primary Role Active AntiandrogenLargely Inactive[7][16]
Relative AR Affinity ~30x higher~30x lower[3][9]
Plasma Half-Life Long (~1 week)Rapidly Cleared[7][8]
Steady-State Conc. ~100x higher~100x lower[7]

Section 5: Analytical Protocols for Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of both the intermediate and the final API is critical.

5.1. Structural Confirmation (NMR & MS)

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Specific proton and carbon chemical shifts and coupling constants will verify the successful formation of amide bonds and the oxidation of the thioether to the sulfone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compounds, providing definitive proof of identity.

5.2. Protocol 3: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

  • Causality: Chiral High-Performance Liquid Chromatography (HPLC) separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.

Methodology:

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective for separating this class of compounds.

  • Mobile Phase: Develop an appropriate mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio must be optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a standard solution of the racemic bicalutamide and a solution of the synthesized sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis:

    • Inject the racemic standard to determine the retention times for both the (R)- and (S)-enantiomers.

    • Inject the synthesized sample.

    • Integrate the peak areas for each enantiomer detected in the sample chromatogram.

  • Calculation: Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

    • Where Area_major is the peak area of the desired (R)-enantiomer and Area_minor is the peak area of the undesired (S)-enantiomer.

For pharmaceutical applications, an e.e. of >99.5% is typically required.

Conclusion

(S)-3-bromo-2-hydroxy-2-methylpropanoic acid is more than just a chemical intermediate; it is a critical enabling component in the production of modern, life-saving nonsteroidal antiandrogens. Its defined stereochemistry provides the essential chiral foundation for synthesizing the pharmacologically active (R)-enantiomer of bicalutamide. A thorough understanding of its synthesis, subsequent chemical transformations, and the rigorous analytical controls required is paramount for any researcher or organization involved in the development of advanced prostate cancer therapies. The protocols and mechanistic insights provided herein serve as a comprehensive guide to leveraging this key building block with precision and scientific integrity.

References

  • Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC. (n.d.). National Institutes of Health (NIH). [Link]
  • Pharmacology of bicalutamide. (2023, December 22). In Wikipedia. [Link]
  • An insight about the mechanism of action (MoA) of R-bicalutamide on the androgen receptor homodimer using molecular dynamic. (2022, April 1). PubMed. [Link]
  • What is the mechanism of Bicalutamide? (2024, July 17).
  • Bicalutamide. (2024, January 1). In Wikipedia. [Link]
  • Toward Bicalutamide Analogues with High Structural Diversity Using Catalytic Asymmetric Oxohydroxylation. (2024, March 1).
  • Bicalutamide: clinical pharmacokinetics and metabolism. (1997). PubMed. [Link]
  • Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. (2012). National Institutes of Health (NIH). [Link]
  • Enantiomer selective glucuronidation of the non-steroidal pure anti-androgen bicalutamide by human liver and kidney: role of the human UDP-glucuronosyltransferase (UGT)1A9 enzyme. (n.d.). National Institutes of Health (NIH). [Link]
  • Pharmacodynamics and pharmacokinetics of bicalutamide: defining an active dosing regimen. (1996, January 1). PubMed. [Link]
  • Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins. (2022, November 19). National Institutes of Health (NIH). [Link]
  • Mechanistic studies on the synthesis of bicalutamide. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. (2020, December 24). PubMed. [Link]
  • Synthesis of (R)-bicalutamide derivatives[8][12][17]. Reagents and... (n.d.).
  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. (2020, December 24). National Institutes of Health (NIH). [Link]
  • A Two-step Synthesis of the Anti-cancer Drug (R,S)-Bicalutamide. (2011, August 10).
  • Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. (1988, May 1). PubMed. [Link]
  • Chiral nonsteroidal affinity ligands for the androgen receptor. 1. Bicalutamide analogues bearing electrophilic groups in the B aromatic ring. (2001, October 18). PubMed. [Link]
  • What are Antiandrogens? (2018, August 23). News-Medical.Net. [Link]
  • Dysregulated androgen synthesis and anti-androgen resistance in advanced prostate cancer. (2018, January 18). National Institutes of Health (NIH). [Link]
  • Antiandrogen. (2023, December 19). In Wikipedia. [Link]
  • Nonsteroidal antiandrogen. (2023, November 28). In Wikipedia. [Link]
  • Mechanistic Studies on the Synthesis of Bicalutamide. (2009, February 21). PubMed. [Link]
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10).

Sources

The Pivotal Role of (2S)-3-bromo-2-hydroxy-2-methylpropanoic Acid in Medicinal Chemistry: A Guide to its Application and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid is a cornerstone chiral building block in modern medicinal chemistry. Its unique trifunctional structure, featuring a defined stereocenter, a carboxylic acid, a tertiary alcohol, and a reactive bromoalkyl group, provides a versatile scaffold for the synthesis of complex, enantiomerically pure pharmaceutical agents.[1] This guide delves into the significance of this molecule, providing detailed protocols for its synthesis and its application in the development of therapeutic agents, alongside methods for evaluating its potential biological activities.

Significance in Medicinal Chemistry: A Chiral Advantage

The chirality of drug molecules is a critical determinant of their pharmacological activity. Enantiomers of the same compound can exhibit vastly different biological effects, with one being therapeutic while the other may be inactive or even toxic. The (2S) configuration of 3-bromo-2-hydroxy-2-methylpropanoic acid makes it an invaluable precursor for the stereoselective synthesis of drugs, ensuring the production of the desired enantiomerically pure compound.[1]

One of the most notable applications of this chiral building block is as a key intermediate in the synthesis of nonsteroidal antiandrogens , such as ICI 176334 (Bicalutamide) .[1] These drugs are crucial in the treatment of prostate cancer, a disease often driven by androgen hormones. By competitively inhibiting the androgen receptor, these drugs can halt or slow the growth of cancer cells.[2][3]

Beyond its role in anticancer therapeutics, this compound has also shown promise for its intrinsic biological activities, including antimicrobial and antibiofilm properties .[1] This opens up avenues for its exploration in the development of new agents to combat bacterial infections, a growing area of concern due to the rise of antibiotic resistance.

Synthesis of this compound: An Enantioselective Approach

The synthesis of this compound in high enantiomeric purity is crucial for its use in pharmaceutical manufacturing. A common and effective method involves the stereoselective bromination of 2-hydroxy-2-methylpropanoic acid. The following protocol outlines a laboratory-scale synthesis.

Protocol 1: Enantioselective Synthesis

This protocol is based on the principle of chiral induction during electrophilic bromination.[1]

Materials:

  • 2-hydroxy-2-methylpropanoic acid

  • Bromine (Br₂)

  • Acetic acid

  • Chiral Lewis acid catalyst (e.g., Zn(OAc)₂ with (R)-BINOL)

  • (S)-α-methylbenzylamine

  • Methyl tert-butyl ether (MTBE)

  • Concentrated Hydrochloric Acid (HCl)

  • Standard laboratory glassware and equipment

Procedure:

  • Racemic Bromination (Optional Starting Point): In a fume hood, dissolve 2-hydroxy-2-methylpropanoic acid in acetic acid in a round-bottom flask. Cool the solution to 0-5°C using an ice bath. Slowly add bromine dropwise over 4-6 hours while maintaining the temperature. After the addition is complete, the reaction is stirred for an additional hour. The acetic acid is then removed under reduced pressure, and the residue is hydrolyzed to yield the racemic 3-bromo-2-hydroxy-2-methylpropanoic acid.[1]

  • Chiral Resolution via Diastereomeric Salt Formation:

    • Dissolve the racemic bromo-hydroxy acid in methyl tert-butyl ether (MTBE).

    • Add a chiral amine, such as (S)-α-methylbenzylamine, to the solution at 40-50°C.

    • The (2S)-enantiomer will form a less soluble diastereomeric salt, which will precipitate out of the solution.

    • Isolate the salt by filtration.[1]

  • Liberation of the Free Acid:

    • Suspend the isolated diastereomeric salt in a mixture of MTBE and water.

    • Add concentrated HCl to the mixture to protonate the carboxylic acid and liberate the this compound into the organic layer.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified (2S)-enantiomer. Recrystallization can be performed to achieve higher chiral purity (≥99%).[1]

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess (ee) should be determined using chiral HPLC or by measuring the optical rotation.

Parameter Optimal Range Impact on Yield/ee
Temperature0–5°CMaximizes regioselectivity during bromination.
SolventAcetic acidEnhances Br⁺ stability in electrophilic bromination.
Catalyst Loading5–10 mol%Balances cost and efficiency for chiral induction methods.
Reaction Time4–6 hoursPrevents over-bromination and side reactions.

Table 1: Key Parameters for the Synthesis of this compound. [1]

Synthesis_Workflow A 2-hydroxy-2-methylpropanoic acid B Racemic Bromination (Br₂, Acetic Acid) A->B C Racemic 3-bromo-2-hydroxy-2-methylpropanoic acid B->C D Chiral Resolution ((S)-α-methylbenzylamine, MTBE) C->D E Diastereomeric Salt ((2S)-acid-(S)-amine) D->E F Acid Liberation (HCl, MTBE/Water) E->F G This compound F->G Drug_Synthesis_Workflow cluster_0 Activation cluster_1 Coupling A This compound B Acid Chloride Formation (SOCl₂) A->B C Reactive Acid Chloride B->C E Amide Bond Formation C->E Coupling Partner D 3'-Trifluoromethyl-4'-cyanoaniline D->E F F E->F Amide Intermediate Biofilm_Assay_Workflow A Inoculate 96-well plate with bacteria and test compound B Incubate (24-48h, 37°C) A->B C Wash to remove planktonic bacteria B->C D Stain with 0.1% Crystal Violet C->D E Wash to remove excess stain D->E F Solubilize bound stain (30% Acetic Acid) E->F G Measure Absorbance (570 nm) F->G

Sources

Application Notes & Protocols: Antimicrobial Properties of Brominated Organic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Renewed Focus on Halogenated Antimicrobials

The escalating crisis of antimicrobial resistance necessitates a vigorous search for novel therapeutic agents. Among the promising avenues of investigation are halogenated organic compounds, a class of molecules known for potent biological activity. Brominated organic acids, in particular, are emerging as significant candidates due to their dual-action potential. This guide provides a detailed exploration of their antimicrobial mechanisms and offers robust, validated protocols for their evaluation.

The antimicrobial action of organic acids is primarily attributed to their ability as undissociated molecules to penetrate the lipid-rich membranes of microbial cells.[1][2][3][4] Once inside the more alkaline cytoplasm, the acid dissociates, releasing protons (H+) and acid anions. This process leads to a drop in intracellular pH and disrupts the transmembrane proton motive force, which is crucial for ATP synthesis and transport processes.[1][5] The accumulation of anions also increases intracellular osmotic pressure, further stressing the cell.[5][6] The incorporation of a bromine atom, a highly reactive halogen, can significantly enhance this antimicrobial activity. Halogens act as powerful oxidizing agents, capable of disrupting proteins, enzymes, and nucleic acids, thereby augmenting the cell-damaging effects of the organic acid moiety.[7]

Section 1: Proposed Mechanisms of Antimicrobial Action

The efficacy of brominated organic acids is believed to stem from a multi-pronged attack on microbial cells, combining the classic effects of organic acids with the potent reactivity of bromine.

  • Membrane Disruption and Permeabilization : The lipophilic nature of the undissociated acid allows it to intercalate into the bacterial cell membrane.[8] This disrupts the membrane's structural integrity, increasing its fluidity and permeability.[8] The presence of the bulky bromine atom can further distort the lipid bilayer. This leads to the leakage of essential intracellular components, such as ions and metabolites, and compromises the cell's ability to maintain homeostasis.[5]

  • Intracellular Acidification and Metabolic Inhibition : Upon entering the cytoplasm, the acid releases a proton, lowering the internal pH.[2] This acidification can denature critical enzymes and inhibit metabolic pathways essential for growth and survival.

  • Oxidative Damage : Bromine compounds are known to be strong oxidizing agents.[7] It is hypothesized that brominated organic acids can induce the generation of reactive oxygen species (ROS) within the bacterial cell.[9] ROS, such as superoxide radicals and hydrogen peroxide, cause widespread damage to DNA, proteins, and lipids, ultimately leading to cell death.

  • Enzyme Inactivation : The electrophilic nature of the bromine atom can lead to covalent modification of key microbial enzymes. Specifically, it can react with sulfhydryl groups in cysteine residues within enzyme active sites, leading to irreversible inactivation and metabolic chaos.[7]

Visualizing the Mechanism

The following diagram illustrates the proposed multi-target mechanism of action for a brominated organic acid against a bacterial cell.

Mechanism_of_Action Proposed Antimicrobial Mechanism of a Brominated Organic Acid cluster_extracellular Extracellular Space cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm (Higher pH) BOA Brominated Organic Acid (R-Br-COOH) p1 Membrane Permeabilization BOA->p1 1. Intercalation membrane Lipid Bilayer dissociation Dissociation R-Br-COO⁻ + H⁺ p1->dissociation 2. Entry into Cytoplasm acidification Intracellular Acidification dissociation->acidification 3. H⁺ Release ros ROS Generation dissociation->ros Oxidative Stress enzyme Enzyme (Active) dissociation->enzyme 4. Bromine Moiety Targets Enzyme enzyme_inact Enzyme (Inactive) acidification->enzyme_inact Inhibits Metabolism ros->enzyme_inact Oxidative Damage enzyme->enzyme_inact Inactivation

Caption: Multi-target antimicrobial action of brominated organic acids.

Section 2: Protocols for Antimicrobial Susceptibility Testing

To rigorously evaluate the antimicrobial potential of novel brominated organic acids, a standardized set of assays must be employed. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are adapted for initial compound screening.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Application Note: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the fundamental starting point for assessing a compound's potency. This protocol uses a 96-well plate format for high-throughput screening. It is crucial to include both positive (no drug) and negative (no bacteria) controls to validate the assay. The choice of broth (e.g., Mueller-Hinton Broth) is critical for reproducibility.

MIC_Workflow Workflow for MIC Determination prep Prepare Stock Solution of Brominated Acid in DMSO serial Perform 2-fold Serial Dilutions in 96-well Plate with Broth prep->serial add_inoculum Add Inoculum to All Test and Positive Control Wells serial->add_inoculum inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) inoculum->add_inoculum incubate Incubate Plate at 37°C for 18-24 hours add_inoculum->incubate read Read Plate Visually or with Plate Reader (OD600) incubate->read determine Determine MIC: Lowest Concentration with No Visible Growth read->determine

Caption: Step-by-step workflow for the broth microdilution MIC assay.

  • Preparation of Compound Stock: Prepare a 10 mg/mL stock solution of the brominated organic acid in dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.

  • Plate Setup: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells A2-A12 and B1-H12 of a 96-well microtiter plate. Well A1 will serve as the initial dilution well. Add 100 µL to the negative control wells (e.g., H12).

  • Serial Dilution:

    • Add 100 µL of CAMHB to well A1. Add a calculated volume of the stock solution to achieve the highest desired starting concentration (e.g., 4 µL of 10 mg/mL stock for a final starting concentration of 256 µg/mL after all additions).

    • Transfer 50 µL from well A1 to A2. Mix well by pipetting up and down.

    • Continue this 2-fold serial dilution by transferring 50 µL from A2 to A3, and so on, until well A11. Discard the final 50 µL from well A11. Well A12 will be the positive control (no drug).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, except for the negative control wells. The final volume in each test well should be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm (OD600).

Determination of Minimum Bactericidal Concentration (MBC)

Application Note: The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[4] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is a critical follow-up to the MIC assay for compounds intended for applications where pathogen eradication is necessary.

  • Perform MIC Assay: First, determine the MIC as described in Protocol 2.1.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., wells at the MIC, 2x MIC, 4x MIC, etc.).

  • Plating: Spot-plate each 10 µL aliquot onto a sterile Mueller-Hinton Agar (MHA) plate. Also, plate an aliquot from the positive control well (from the MIC plate) to confirm the viability of the inoculum.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. In practice, this is often identified as the concentration from the first spot-plate that shows no colony growth (or fewer than 0.1% of the original number of colonies).

Section 3: Data Presentation and Interpretation

Clear and concise data presentation is paramount. A summary table allows for rapid comparison of the potency of different compounds against a panel of clinically relevant microorganisms.

Table 1: Example Antimicrobial Activity of Representative Brominated Organic Acids
CompoundOrganismGram StainMIC (µg/mL)MBC (µg/mL)Interpretation
Compound A Staphylococcus aureusPositive20[9]40Bactericidal
(2,7-DBPQ)¹Escherichia coliNegative>256>256Inactive
Compound B Staphylococcus aureusPositive64>256Bacteriostatic
(Hypothetical)Escherichia coliNegative128128Bactericidal
Vancomycin Staphylococcus aureusPositive12Bactericidal
(Control)Escherichia coliNegative>1024>1024Inactive

¹ Data for 2,7-dibromophenanthrenequinone (2,7-DBPQ) is illustrative and derived from literature sources.[9]

Interpreting the MBC/MIC Ratio:

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .

  • MBC/MIC > 4: The compound is generally considered bacteriostatic .

Section 4: Safety and Handling

Halogenated organic compounds, including brominated derivatives, must be handled with care.[10] They can be toxic, mutagenic, and environmentally persistent.[10][11] Always consult the Material Safety Data Sheet (MSDS) before use. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All work should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

Brominated organic acids represent a promising class of antimicrobial agents with a compelling, multi-target mechanism of action. Their ability to disrupt cell membranes, induce oxidative stress, and inhibit key metabolic processes makes them attractive candidates for further development. The standardized protocols provided in this guide offer a robust framework for the systematic evaluation of these compounds, enabling researchers to accurately determine their potency and spectrum of activity. Rigorous adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for advancing the discovery of new antimicrobial therapies.

References

  • Alakomi, H. L., Skyttä, E., Saarela, M., Mattila-Sandholm, T., Latva-Kala, K., & Helander, I. M. (n.d.). Lactic Acid Permeabilizes Gram-Negative Bacteria by Disrupting the Outer Membrane. Applied and Environmental Microbiology.
  • Zugravu, C.-A., & Constantin, C. (n.d.). Action mechanism of organic acid on microbial cells. The undissociated... ResearchGate.
  • (n.d.). Halogens like Chlorine Iodine, bromine and fluorine as antiseptics or disinfectants. YouTube.
  • Zhu, Y., Li, C., Wang, L., Wang, Y., Zhou, K., & Yang, H. (2023). The Effect of Different Organic Acids and Their Combination on the Cell Barrier and Biofilm of Escherichia coli. Foods.
  • Zhu, Y., Li, C., Wang, L., Wang, Y., Zhou, K., & Yang, H. (2023). The Effect of Different Organic Acids and Their Combination on the Cell Barrier and Biofilm of Escherichia coli. ResearchGate.
  • Nagl, M., Hess, S., Pfaller, W., & Gottardi, W. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology.
  • AZoM. (n.d.). What Is Bromine Used For?.
  • Sikkema, J., de Bont, J. A., & Poolman, B. (1995). Response Mechanisms of Bacterial Degraders to Environmental Contaminants on the Level of Cell Walls and Cytoplasmic Membrane. Microbiological Reviews.
  • Nagl, M., Hess, S., Pfaller, W., & Gottardi, W. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. ResearchGate.
  • Shariati, P., Jang, J., Park, S., & Lee, J. T. (2025). Bromophenanthrenequinones as antimicrobial and antibiofilm agents against Staphylococcus aureus. Biomedicine & Pharmacotherapy.
  • Olaniran, A. O., & Pillay, B. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Environmental Science and Pollution Research.
  • Czerwonka, A., Kałas, W., Dłubak, D., & Staszewska-Krajewska, O. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences.
  • Fernandes, R., Amador, P., & Prudêncio, C. (2022). Unraveling the Role of Metals and Organic Acids in Bacterial Antimicrobial Resistance in the Food Chain. Antibiotics.
  • Chaudhry, G. R., & Chapalamadugu, S. (1991). Biodegradation of halogenated organic compounds. Microbiological Reviews.
  • (n.d.). Example of organic acids' antimicrobial mechanism of action. ResearchGate.
  • Grilli, E., Tugnoli, B., Pasquali, F., & Piva, A. (2019). Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria. Veterinary Italian.
  • Zhang, Y. J., Li, S., & Gan, R. Y. (2011). Mechanism of the antimicrobial effects of organic acids. ResearchGate.
  • Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research.

Sources

Application Note: A Framework for Investigating the Anticancer Activity of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-3-bromo-2-hydroxy-2-methylpropanoic acid is a chiral building block utilized in the synthesis of complex pharmaceutical agents.[1] While its primary application has been in synthetic chemistry, its structural features, particularly the alpha-hydroxy acid and bromide components, suggest a potential for biological activity. Notably, its structure bears resemblance to the well-characterized anticancer agent 3-bromopyruvate (3-BP), a potent inhibitor of cancer cell metabolism.[2][3] This application note presents a comprehensive experimental framework for researchers to investigate the hypothesized anticancer properties of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid. We provide a rationale grounded in the known mechanisms of related compounds, followed by detailed, field-proven protocols for assessing cytotoxicity, mode of cell death, and specific molecular events such as cell cycle arrest and caspase activation.

Introduction: Targeting Cancer Metabolism

A hallmark of many cancer cells is a profound metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg Effect".[4][5] Unlike healthy cells, which primarily rely on mitochondrial oxidative phosphorylation, cancer cells exhibit a high rate of glucose uptake and lactate production, even in the presence of ample oxygen.[4] This metabolic reprogramming provides the necessary building blocks for rapid proliferation and creates a unique vulnerability that can be exploited for therapeutic intervention.[2]

One of the most studied agents that targets this vulnerability is 3-bromopyruvate (3-BP).[3] 3-BP, a pyruvate analog, selectively enters cancer cells via overexpressed monocarboxylate transporters (MCTs) and acts as a potent alkylating agent, inhibiting key glycolytic enzymes like Hexokinase II (HK2) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[6][7][8] This dual inhibition cripples the cell's ability to produce ATP, leading to catastrophic energy depletion and triggering apoptotic cell death.[6][7]

Given the structural similarities, we hypothesize that (S)-3-bromo-2-hydroxy-2-methylpropanoic acid may exert anticancer effects through a related mechanism involving the disruption of cellular energy metabolism. This guide provides the necessary protocols to systematically test this hypothesis.

Hypothesized Mechanism of Action

We propose that (S)-3-bromo-2-hydroxy-2-methylpropanoic acid, upon entering a cancer cell, could function as an alkylating agent or metabolic inhibitor. The primary cascade of events is hypothesized to be the inhibition of critical glycolytic enzymes, leading to a severe depletion of intracellular ATP. This energy crisis is a potent trigger for the intrinsic pathway of apoptosis, characterized by mitochondrial dysfunction, activation of executioner caspases, and eventual cell death.

Hypothesized_Mechanism cluster_0 Extracellular Space cluster_1 Cancer Cell Compound (S)-3-bromo-2-hydroxy- 2-methylpropanoic acid MCT Monocarboxylate Transporter (MCT) Compound->MCT Uptake Glycolysis Glycolysis (e.g., HK2, GAPDH) MCT->Glycolysis Inhibition ATP_Depletion Severe ATP Depletion Glycolysis->ATP_Depletion Leads to Mitochondria Mitochondrial Stress (Intrinsic Pathway) ATP_Depletion->Mitochondria Induces Caspases Caspase Activation (Caspase-3, -7) Mitochondria->Caspases Triggers Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Hypothesized mechanism for (S)-3-bromo-2-hydroxy-2-methylpropanoic acid.

Comprehensive Experimental Workflow

A tiered approach is recommended to efficiently characterize the anticancer potential of the test compound. The workflow begins with broad screening for cytotoxic effects and progressively narrows to investigate the specific mode of cell death and underlying molecular mechanisms.

Experimental_Workflow start Select Cancer Cell Lines (e.g., MCF-7, HeLa, HCT116) viability Protocol 1: Cell Viability Assay (XTT) Determine IC50 Value start->viability apoptosis Protocol 2: Apoptosis vs. Necrosis (Annexin V / PI Staining) viability->apoptosis Treat cells at IC50 cell_cycle Protocol 3: Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle Confirm Apoptotic Pathway caspase Protocol 4: Caspase-3/7 Activity (Luminescent Assay) apoptosis->caspase Confirm Apoptotic Pathway end Mechanistic Conclusion cell_cycle->end caspase->end

Caption: Recommended workflow for anticancer activity assessment.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using XTT Assay

Rationale: The XTT assay is a colorimetric method to measure cell viability by quantifying the metabolic activity of living cells.[9] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product, eliminating the need for a solubilization step required in the older MTT assay.[9][10] This protocol determines the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom cell culture plates

  • (S)-3-bromo-2-hydroxy-2-methylpropanoic acid (test compound)

  • Vehicle control (e.g., DMSO or PBS)

  • XTT Cell Viability Assay Kit (containing XTT reagent and electron-coupling reagent)

  • Microplate reader (absorbance at 450-500 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Include wells for "medium only" (blank) and "cells with vehicle" (negative control). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Add 100 µL of medium with vehicle to the negative control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • XTT Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing the formazan product to develop.

  • Absorbance Reading: Gently shake the plate and measure the absorbance at 475 nm (or a wavelength between 450-500 nm). Use a reference wavelength of 650 nm to subtract background noise.[9]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration: (Absorbance of Treated Wells / Absorbance of Negative Control Wells) * 100.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Parameter Description
Cell Density Optimized for logarithmic growth phase.
Compound Concentrations Typically a 7-point, 1:3 or 1:10 serial dilution.
Incubation Time 24-72 hours, depending on cell doubling time.
IC50 Value Concentration of the compound that reduces cell viability by 50%.
Protocol 2: Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining

Rationale: This flow cytometry-based assay distinguishes between different stages of cell death.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[12] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[13]

Materials:

  • Cells treated with the test compound (at its IC50) and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the test compound at its predetermined IC50 value for 24-48 hours. Include a vehicle-treated negative control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex.

  • Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.[14]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI and detect emission at ~617 nm.

Data Interpretation:

QuadrantAnnexin V StatusPI StatusCell Population
Lower-Left (Q4)NegativeNegativeViable Cells
Lower-Right (Q3)Positive NegativeEarly Apoptotic Cells
Upper-Right (Q2)Positive Positive Late Apoptotic/Necrotic Cells
Upper-Left (Q1)NegativePositive Necrotic/Dead Cells

digraph "Apoptosis_Quadrants" {
graph [fontname="Arial", fontsize=12];
node [shape=plaintext, fontname="Arial", fontsize=10];
edge [arrowhead=none];

// Axes origin [label="", shape=point, style=invis]; x_axis [label="Annexin V-FITC →"]; y_axis [label="Propidium Iodide (PI) →", angle=90]; origin -> x_axis; origin -> y_axis;

// Quadrants q1 [label="Q1\n(Annexin V- / PI+)\nNecrotic", pos="1,2!"]; q2 [label="Q2\n(Annexin V+ / PI+)\nLate Apoptotic", pos="2,2!"]; q3 [label="Q3\n(Annexin V+ / PI-)\nEarly Apoptotic", pos="2,1!"]; q4 [label="Q4\n(Annexin V- / PI-)\nViable", pos="1,1!"]; }

Caption: Interpretation of Annexin V/PI flow cytometry data.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: Many anticancer agents induce cell death by causing DNA damage or mitotic disruption, leading to arrest at specific cell cycle checkpoints.[15] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then quantify the distribution of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. A significant increase in the "sub-G1" population is indicative of apoptotic DNA fragmentation.

Materials:

  • Treated and control cells

  • Cold 70% ethanol (for fixation)

  • Cold 1X PBS

  • PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect treated and control cells as described in Protocol 2.

  • Washing: Wash the cell pellet once with cold 1X PBS.

  • Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[16] Incubate on ice for at least 30 minutes (or store at -20°C).

  • Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes, decant the ethanol, and wash the pellet with 5 mL of PBS.

  • Staining: Centrifuge again and resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial to degrade RNA, which PI can also bind to.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE or FL2).

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate a DNA content histogram and quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

Protocol 4: Caspase-3/7 Activity Measurement

Rationale: Caspases-3 and -7 are the primary "executioner" caspases that drive the final stages of apoptosis.[17] Measuring their activity provides direct biochemical evidence of apoptosis. Luminescent assays like Caspase-Glo® 3/7 provide a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[18] This cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity.

Materials:

  • Treated and control cells

  • White-walled, 96-well microplate

  • Caspase-Glo® 3/7 Assay Kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed 10,000 cells/well in 100 µL of medium in a white-walled 96-well plate. Treat with the test compound and controls as in Protocol 1.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Assay Reaction: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from "medium only" wells) and normalize the signal of treated cells to the vehicle control to determine the fold-change in caspase-3/7 activity.

Conclusion

This application note provides a hypothesis-driven framework and a series of robust, validated protocols for the initial characterization of the anticancer activity of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid. By leveraging the known mechanism of its structural analog, 3-bromopyruvate, researchers can efficiently move from broad cytotoxicity screening to specific mechanistic assays. The successful execution of these protocols will generate the critical data needed to determine if this compound warrants further investigation as a novel therapeutic agent targeting cancer metabolism.

References

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
  • International Journal of Pharmaceutical Sciences Review and Research. A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]
  • Sultan, A. S., & El-Far, A. H. (2020). Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting. Recent Results in Cancer Research, 216, 345–361. [Link]
  • MDPI.
  • Birsen, R., et al. (2021). The Anticancer Drug 3-Bromopyruvate Induces DNA Damage Potentially Through Reactive Oxygen Species in Yeast and in Human Cancer Cells. International Journal of Molecular Sciences, 22(11), 5675. [Link]
  • Journal of Applied Toxicology. In vitro assays and techniques utilized in anticancer drug discovery. [Link]
  • El Sayed, S. M. (2018). 3-Bromopyruvate as a potent anticancer therapy in honor and memory of the late Professor André Goffeau. Medical Oncology, 35(12), 154. [Link]
  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
  • Noble Life Sciences.
  • National Center for Biotechnology Information. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
  • Journal of Natural Products. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. [Link]
  • Wikipedia. Cell cycle analysis. [Link]
  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
  • National Center for Biotechnology Information.
  • Creative Bioarray. Caspase Activity Assay. [Link]
  • University of Rochester Medical Center. The Annexin V Apoptosis Assay. [Link]
  • Spandidos Publications.
  • Royal Society of Chemistry. Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. [Link]
  • National Center for Biotechnology Inform
  • Wikipedia. MTT assay. [Link]
  • PubMed.
  • Anticancer Research. 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. [Link]
  • National Center for Biotechnology Inform
  • Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]
  • JoVE. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. [Link]

Sources

Introduction: The Versatility of a Trifunctional Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of (2S)-3-bromo-2-hydroxy-2-methylpropanoic Acid

This compound is a valuable chiral synthon in the fields of organic synthesis and medicinal chemistry. Its utility stems from the dense and strategic arrangement of three distinct functional groups within a simple four-carbon backbone: a carboxylic acid, a tertiary alcohol, and a primary alkyl bromide, all centered around a stereodefined quaternary carbon. This unique architecture allows for a wide range of selective chemical manipulations, making it a powerful precursor for incorporating chiral fragments into more complex and often biologically active molecules.

This application note provides a comprehensive guide to the primary derivatization strategies for this molecule. We will explore the underlying chemical principles, provide detailed, field-tested protocols for key transformations, and explain the rationale behind the selection of specific reagents and reaction conditions. The focus is on providing researchers, scientists, and drug development professionals with a practical framework for leveraging this versatile building block in their synthetic campaigns.

Overview of Chemical Reactivity

The synthetic potential of this compound is dictated by the interplay of its three functional groups. Understanding their individual reactivity is key to designing selective transformations.

  • Carboxylic Acid (-COOH): This group is the most acidic site and readily undergoes classic reactions such as esterification and amidation.

  • Tertiary Hydroxyl (-OH): The hydroxyl group can act as a nucleophile, especially after deprotonation. Its position adjacent to the bromine-bearing carbon is crucial for potential intramolecular reactions.

  • Primary Bromide (-CH₂Br): The bromine atom is a good leaving group, making this carbon an electrophilic site for nucleophilic substitution (Sₙ2) reactions. The reactivity of this site is significantly enhanced by the adjacent carbonyl group of the carboxylic acid, which stabilizes the transition state of Sₙ2 reactions.

This trifunctional nature allows for a modular approach to synthesis, where each functional group can be addressed selectively under the appropriate conditions.

Derivatization_Pathways Start (2S)-3-bromo-2-hydroxy- 2-methylpropanoic acid Ester Ester Derivatives Start->Ester Esterification (R'OH, H⁺ or Boric Acid) Amide Amide Derivatives Start->Amide Amidation (R'NH₂, Coupling Agent) Epoxide (S)-Methyl 2-methyloxirane- 2-carboxylate Start->Epoxide Intramolecular Cyclization (Base, e.g., NaH, K₂CO₃) Substitution C3-Substituted Products (e.g., Azide, Thiol) Start->Substitution SN2 Substitution (Nu⁻, e.g., NaN₃)

Caption: Synthetic pathways originating from this compound.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is often the first site addressed in a synthetic sequence. Standard esterification and amidation reactions can be performed, though the presence of the α-hydroxyl group allows for specialized, high-selectivity methods.

Esterification

Converting the carboxylic acid to an ester is a common strategy to protect the acid, improve solubility in organic solvents, or to modulate the electronic properties of the molecule.

  • Fischer Esterification: This classic method uses a simple alcohol (e.g., methanol, ethanol) in excess, which also acts as the solvent, with a catalytic amount of strong acid (e.g., H₂SO₄). The reaction is driven to completion by the large excess of alcohol. While effective, the harsh acidic conditions and high temperatures can sometimes lead to side reactions, such as elimination or substitution involving the bromide.

  • Chemoselective Boron-Catalyzed Esterification: Boric acid and its derivatives are known to catalyze the direct esterification of carboxylic acids that possess a nearby polar substituent, such as an α-hydroxy group. This method offers exceptional mildness and selectivity, proceeding at or near room temperature and avoiding the use of strong mineral acids. This makes it ideal for sensitive substrates.

Protocol 2.1.1: Fischer Esterification (Methyl Ester Synthesis)

Objective: To synthesize Methyl (2S)-3-bromo-2-hydroxy-2-methylpropanoate.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound183.001.83 g10.01.0
Methanol (MeOH)32.0450 mL-Solvent
Sulfuric Acid (conc. H₂SO₄)98.080.1 mL~1.80.18 (catalytic)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.83 g, 10.0 mmol).

  • Add methanol (50 mL). Stir the mixture until the solid is fully dissolved.

  • Carefully add concentrated sulfuric acid (0.1 mL) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify by flash column chromatography (silica gel, hexane:ethyl acetate gradient) if necessary.

Amidation

The formation of an amide bond requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. Standard peptide coupling reagents are highly effective for this transformation.

Directly heating a carboxylic acid and an amine can form an amide, but this often requires very high temperatures that would degrade the starting material. Coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) convert the carboxylic acid into a highly reactive intermediate in situ. This intermediate is readily attacked by the amine nucleophile under mild conditions (0°C to room temperature), preserving the integrity of the chiral center and other functional groups.

Protocol 2.2.1: EDC/HOBt Mediated Amide Coupling

Objective: To synthesize (2S)-3-bromo-N-benzyl-2-hydroxy-2-methylpropanamide.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Starting Acid183.00915 mg5.01.0
Benzylamine107.15563 µL5.21.05
EDC·HCl191.701.05 g5.51.1
HOBt135.12743 mg5.51.1
N,N-Diisopropylethylamine (DIPEA)129.241.05 mL6.01.2
Dichloromethane (DCM)-50 mL-Solvent

Procedure:

  • Dissolve the starting acid (915 mg, 5.0 mmol), HOBt (743 mg, 5.5 mmol), and benzylamine (563 µL, 5.2 mmol) in anhydrous DCM (50 mL) in a flask under a nitrogen atmosphere.

  • Cool the flask to 0°C in an ice bath.

  • Add DIPEA (1.05 mL, 6.0 mmol) to the stirred solution.

  • Add EDC·HCl (1.05 g, 5.5 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5°C.

  • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude amide by flash column chromatography.

Intramolecular Cyclization: A Gateway to Chiral Epoxides

One of the most powerful applications of this molecule is its use as a precursor to (S)-2,3-epoxy-2-methylpropanoic acid derivatives. This transformation leverages the molecule's inherent structure to form a new ring system with high stereocontrol.

Mechanistic Rationale: The reaction proceeds via an intramolecular Sₙ2 Williamson ether synthesis. A non-nucleophilic base is used to selectively deprotonate the tertiary hydroxyl group, forming an alkoxide. This newly formed nucleophile is perfectly positioned to attack the adjacent carbon bearing the bromide, displacing it and forming the three-membered oxirane (epoxide) ring. The stereochemistry at the C2 carbon is retained throughout this process.

Caption: Mechanism of base-induced intramolecular cyclization to form the epoxide.

Protocol 3.1: Synthesis of (S)-Potassium 2-methyloxirane-2-carboxylate

Objective: To prepare the potassium salt of the chiral epoxide via intramolecular cyclization.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Starting Acid183.001.83 g10.01.0
Potassium Carbonate (K₂CO₃)138.212.07 g15.01.5
Acetone-100 mL-Solvent

Procedure:

  • In a 250 mL round-bottom flask, suspend this compound (1.83 g, 10.0 mmol) and finely powdered anhydrous potassium carbonate (2.07 g, 15.0 mmol) in acetone (100 mL).

  • Equip the flask with a reflux condenser and stir the suspension vigorously.

  • Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by the disappearance of the starting material (TLC) and the formation of a fine white precipitate (KBr).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the suspension to remove the insoluble salts (K₂CO₃ and KBr).

  • Wash the collected solids with a small amount of cold acetone.

  • The filtrate contains the desired potassium salt of the epoxide. The solvent can be removed in vacuo to yield the product as a white solid. This salt is often used directly in subsequent reactions without further purification.

Nucleophilic Substitution at the C3-Bromide

The primary bromide is an excellent electrophile for Sₙ2 reactions, allowing for the introduction of a wide variety of functional groups at the C3 position. This pathway is useful for synthesizing novel amino acids, thiols, and other functionalized chiral molecules.

Protocol 4.1: Synthesis of (2S)-3-azido-2-hydroxy-2-methylpropanoic acid

Objective: To replace the C3-bromide with an azide group.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Starting Acid183.001.83 g10.01.0
Sodium Azide (NaN₃)65.01780 mg12.01.2
N,N-Dimethylformamide (DMF)-40 mL-Solvent

Procedure:

  • Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.

  • Dissolve this compound (1.83 g, 10.0 mmol) in DMF (40 mL) in a 100 mL round-bottom flask.

  • Add sodium azide (780 mg, 12.0 mmol) to the solution.

  • Heat the reaction mixture to 60-70°C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature and pour it into 200 mL of ice-water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the crude azido acid, which can be purified by crystallization or column chromatography.

Conclusion

This compound stands out as a remarkably versatile chiral building block. By carefully selecting reagents and conditions, chemists can selectively target the carboxylic acid, hydroxyl, or bromide functionalities. The protocols outlined in this note for esterification, amidation, intramolecular cyclization, and nucleophilic substitution provide a robust starting point for researchers to develop complex, enantiomerically pure molecules for applications ranging from pharmaceuticals to advanced materials. The true value of this synthon lies in its ability to serve as a branching point for divergent synthetic strategies, as illustrated by the diverse derivatization pathways.

References

  • Musgrave, R. (2017). Amidation of Carboxylic Acids. YouTube. [Link]
  • Organic Chemistry Portal. Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link]
  • Pola, S., et al. (2018). Convenient amidation of carboxyl group of carboxyphenylboronic acids.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. [Link]
  • PubChem. (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid. [Link]
  • Georganics. This compound. [Link]

Navigating Nucleophilic Substitution Reactions of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid: Mechanisms, Stereocontrol, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

(S)-3-bromo-2-hydroxy-2-methylpropanoic acid is a versatile chiral building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure, featuring a stereocenter, a tertiary alcohol, a carboxylic acid, and a primary alkyl bromide, presents a unique landscape for investigating nucleophilic substitution reactions.[1][2][3] The strategic placement of the hydroxyl group adjacent to the carbon bearing the bromide leaving group introduces fascinating mechanistic possibilities that allow for precise stereochemical control, making it a valuable precursor for enantiomerically pure pharmaceuticals and complex molecules.[1][4]

This comprehensive guide provides an in-depth analysis of the factors governing the outcome of nucleophilic substitution on this substrate. We will explore the underlying mechanisms, particularly the critical role of neighboring group participation, and provide detailed, field-proven protocols for achieving desired stereochemical outcomes—either retention or inversion of configuration.

The Decisive Role of the Neighboring Hydroxyl Group: A Mechanistic Crossroads

The reaction pathway of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid with a nucleophile is primarily dictated by the reaction conditions, which determine the involvement of the adjacent hydroxyl group. This leads to a mechanistic choice between a direct intermolecular Sₙ2 displacement and an intramolecular pathway involving neighboring group participation (NGP).

Pathway A: Neighboring Group Participation (NGP) via Epoxide Intermediate (Retention of Configuration)

Under basic conditions, the hydroxyl group is deprotonated to form a nucleophilic alkoxide. This internal nucleophile can readily attack the adjacent electrophilic carbon bearing the bromide, displacing it in an intramolecular Sₙ2 reaction.[5][6] This process, known as anchimeric assistance, is kinetically favorable over an intermolecular attack because the nucleophile is "tethered" to the electrophile, increasing the effective concentration and favoring the formation of a strained, three-membered epoxide (oxirane) intermediate.[7]

The key steps are:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group.

  • Intramolecular Sₙ2 Attack: The resulting alkoxide attacks the C-Br bond from the backside, leading to inversion of configuration at that carbon and forming a chiral epoxide.[8][9]

  • Nucleophilic Epoxide Opening: An external nucleophile then attacks the epoxide, typically at the less sterically hindered carbon. This second Sₙ2 reaction causes another inversion of configuration.[9]

The net result of these two consecutive inversions is an overall retention of configuration at the carbon where substitution occurred.[7][10] This NGP pathway is significantly faster than a standard intermolecular reaction.[11][12]

Caption: Mechanism of NGP leading to retention of stereochemistry.

Pathway B: Direct Intermolecular Sₙ2 Displacement (Inversion of Configuration)

A direct Sₙ2 reaction can be favored if the neighboring group participation of the hydroxyl group is suppressed.[13] This can be achieved by:

  • Protecting the hydroxyl group: Converting the -OH into a group that cannot act as an internal nucleophile (e.g., an ether or ester).

  • Using neutral or acidic conditions: Under these conditions, the hydroxyl group is not deprotonated and is therefore not a potent enough nucleophile to initiate the intramolecular attack.

In this scenario, the external nucleophile directly attacks the carbon bearing the bromide from the backside, displacing the leaving group in a single, concerted step.[14][15] This single backside attack results in a clean inversion of configuration at the stereocenter.[14][16]

Sources

Application Notes and Protocols: Selective Oxidation of the Tertiary Hydroxyl Group in (S)-3-bromo-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Tertiary α-Hydroxy Acid Oxidation

The selective oxidation of the tertiary hydroxyl group in (S)-3-bromo-2-hydroxy-2-methylpropanoic acid to yield 3-bromo-2-oxopropanoic acid (bromopyruvic acid) is a nuanced synthetic challenge. Unlike primary and secondary alcohols, tertiary alcohols lack an α-hydrogen, rendering many common oxidative methods, such as those based on Swern or Dess-Martin reagents, ineffective.[1] Furthermore, the α-hydroxy acid motif is susceptible to oxidative C-C bond cleavage, a competing reaction pathway that can significantly reduce the yield of the desired α-keto acid.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategies to achieve this transformation, focusing on methodologies that favor the formation of the α-keto acid over oxidative decarboxylation.

Understanding the Competing Reaction: Oxidative Decarboxylation

The primary obstacle in the oxidation of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid is the propensity for oxidative decarboxylation. This process involves the cleavage of the bond between the carboxyl group and the α-carbon, leading to the formation of a ketone (in this case, bromoacetone), carbon dioxide, and water. Several strong oxidizing agents, including bromine water and lead tetraacetate, have been shown to promote this cleavage in α-hydroxy acids.[4][5][6][7] The mechanism often involves the formation of an intermediate that facilitates the elimination of CO2.

To achieve a successful synthesis of 3-bromo-2-oxopropanoic acid, it is crucial to select an oxidation system that proceeds via a mechanism that does not favor this decarboxylation pathway. This typically involves the use of milder, more selective reagents and carefully controlled reaction conditions.

Comparative Analysis of Oxidative Strategies

A critical evaluation of potential oxidation methods is essential for selecting the optimal approach. The following table summarizes the advantages and disadvantages of various classes of oxidizing agents for the transformation of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid.

Oxidation Strategy Common Reagents Advantages Disadvantages Applicability to Tertiary α-Hydroxy Acids
Chromium-Based Oxidants CrO₃, Jones ReagentHigh oxidation power.Toxic, environmentally hazardous, often leads to over-oxidation and C-C cleavage.[8]Generally not recommended due to lack of selectivity.
Manganese-Based Oxidants KMnO₄Strong and inexpensive oxidant.Poor selectivity, can cleave C-C bonds, especially under harsh conditions.[8]High risk of oxidative decarboxylation.
Activated DMSO Oxidations Swern, Moffatt-PfitznerMild conditions, good for primary/secondary alcohols.[1]Ineffective for tertiary alcohols due to the lack of an α-hydrogen.Not applicable.
Hypervalent Iodine Reagents Dess-Martin Periodinane (DMP), IBXMild, selective for primary/secondary alcohols.[8]Generally ineffective for tertiary alcohols.Not applicable.
Catalytic Nitroxyl Radical Systems TEMPO, AZADO with a co-oxidant (e.g., O₂)Highly selective, mild conditions, environmentally benign.[9]May require optimization of catalyst and co-oxidant.Promising. Can be chemoselective for α-hydroxy acids.[9]
Fenton's Reagent H₂O₂ + Fe²⁺ catalystPowerful radical-based oxidation.[10]Highly non-selective, can lead to substrate degradation and C-C cleavage.[11][12][13]Not recommended due to lack of control.
Lead Tetraacetate Pb(OAc)₄Known to oxidize α-hydroxy acids.Often promotes oxidative decarboxylation.[4][14][15]High risk of C-C cleavage.

Based on this analysis, modern catalytic methods employing nitroxyl radicals present the most promising strategy for the selective oxidation of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid.

Recommended Protocol: AZADO-Catalyzed Aerobic Oxidation

This protocol leverages the high chemoselectivity of a nitroxyl radical catalyst, 2-azaadamantane N-oxyl (AZADO), with molecular oxygen as the terminal oxidant. This system has been shown to be effective for the oxidation of α-hydroxy acids to α-keto acids while minimizing side reactions.[9]

Experimental Workflow

AZADO_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up and Purification start Dissolve (S)-3-bromo-2-hydroxy-2-methylpropanoic acid in an appropriate solvent (e.g., acetonitrile). add_catalyst Add catalytic amounts of AZADO and a co-catalyst (e.g., NaNO₂). start->add_catalyst purge Purge the reaction vessel with O₂. add_catalyst->purge react Stir vigorously at controlled temperature (e.g., room temperature). purge->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor quench Quench the reaction (e.g., with aqueous Na₂S₂O₃). monitor->quench extract Extract the product with an organic solvent. quench->extract purify Purify by column chromatography or crystallization. extract->purify

Caption: Workflow for AZADO-catalyzed aerobic oxidation.

Step-by-Step Methodology
  • Reaction Setup:

    • To a solution of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid (1.0 eq) in acetonitrile (0.1 M), add 2-azaadamantane N-oxyl (AZADO) (0.01-0.05 eq) and sodium nitrite (NaNO₂) (0.1-0.2 eq).

    • Rationale: Acetonitrile is a common solvent for these types of oxidations. The catalytic amounts of AZADO and NaNO₂ are crucial for the catalytic cycle.

  • Initiation of Oxidation:

    • Fit the reaction flask with an oxygen-filled balloon.

    • Stir the reaction mixture vigorously at room temperature.

    • Rationale: A continuous supply of oxygen is necessary as it is the terminal oxidant. Vigorous stirring ensures efficient gas-liquid mixing.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Rationale: Careful monitoring prevents over-oxidation and decomposition of the product.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Rationale: The thiosulfate quench removes any residual oxidizing species. Acidification ensures the product is in its protonated form for efficient extraction.

  • Purification:

    • The crude 3-bromo-2-oxopropanoic acid can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Chromatography is necessary to remove the catalyst and any byproducts.

Alternative Strategy: Protection-Oxidation-Deprotection

If the direct oxidation proves to be low-yielding due to the sensitivity of the free carboxylic acid, a protection strategy can be employed. The carboxylic acid can be converted to an ester, which is generally more stable under oxidative conditions.

Workflow for Protection-Oxidation-Deprotection

Protection_Strategy start Protect the carboxylic acid of the starting material as a methyl or benzyl ester. oxidation Oxidize the tertiary hydroxyl group of the protected substrate using a suitable method (e.g., a catalytic system). start->oxidation Esterification deprotection Deprotect the ester to yield the final α-keto acid. oxidation->deprotection Hydrolysis

Caption: Protection-Oxidation-Deprotection workflow.

Protocol for Methyl Ester Protection
  • Esterification:

    • Dissolve (S)-3-bromo-2-hydroxy-2-methylpropanoic acid in methanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Neutralize the acid, remove the methanol, and extract the methyl ester.

  • Oxidation of the Ester:

    • The resulting methyl (S)-3-bromo-2-hydroxy-2-methylpropanoate can then be subjected to the AZADO-catalyzed oxidation protocol described above.

  • Deprotection (Hydrolysis):

    • The purified methyl 3-bromo-2-oxopropanoate can be hydrolyzed to the desired carboxylic acid using standard procedures, such as treatment with lithium hydroxide in a THF/water mixture, followed by acidic workup.

Safety, Handling, and Stability Considerations

  • Handling of Reagents:

    • Oxidizing agents should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory.[1][16][17]

    • Brominated compounds are often toxic and corrosive.[18] Avoid inhalation and skin contact.

  • Product Stability:

    • The product, 3-bromo-2-oxopropanoic acid (bromopyruvic acid), is a reactive α-keto acid and a potent alkylating agent.[19][20]

    • It may be sensitive to moisture and pH. Studies have shown that the stability of bromopyruvic acid is pH-dependent, with longer half-lives at slightly acidic pH (6.5-7.0).[21]

    • Store the purified product under an inert atmosphere at low temperatures to prevent degradation.

Conclusion

The oxidation of the tertiary hydroxyl group in (S)-3-bromo-2-hydroxy-2-methylpropanoic acid requires a departure from conventional oxidation methodologies. The inherent risk of oxidative decarboxylation necessitates the use of mild and highly selective catalytic systems. The AZADO-catalyzed aerobic oxidation presented here offers a modern, environmentally conscious, and effective approach to this challenging transformation. For substrates that prove particularly sensitive, a protection-oxidation-deprotection sequence provides a robust alternative. Careful attention to reaction monitoring, purification, and handling of the final product is paramount for a successful outcome.

References

  • Iron(II) – α-hydroxy acid complexes of a tripodal N4 ligand undergo oxidative decarboxylation upon exposure to O2 and mimic the aliphatic C1–C2 cleavage step catalyzed by CloR.
  • Iron(II)
  • Histochemical Use of Lead Tetraacetate. II.
  • Protecting groups. Organic Chemistry II - Fiveable. [Link]
  • Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part I. Oxidation in Neutral and Alkaline Medium. Canadian Journal of Chemistry. [Link]
  • Oxidative Decarboxylation of Acids by Lead Tetraacet
  • Mechanism of Oxidative Decarboxylation of a-Hydroxy Acids by Bromine Water. Part 11. Oxidation in Acidic Medium. A Comparison with the HOBr. Canadian Journal of Chemistry. [Link]
  • Lead(IV)
  • Study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water. UBC Library Open Collections. [Link]
  • Reduction and Oxidation :: Lead Tetraacetate.
  • Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. [Link]
  • dM-Dim for Carboxylic Acid Protection. PMC. [Link]
  • Appendix 6: Protecting groups. Oxford Learning Link. [Link]
  • Alcohol oxid
  • Carboxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]
  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
  • OXIDATION OF SOME α-HYDROXY-ACIDS WITH LEAD TETRA-ACETATE. Bulletin of the Chemical Society of Japan. [Link]
  • Oxidation of Alcohols. Organic Chemistry - Jack Westin. [Link]
  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxid
  • Oxidation of Alcohols to Aldehydes and Ketones. Chemistry Steps. [Link]
  • β-BROMOPROPIONIC ACID. Organic Syntheses Procedure. [Link]
  • Fenton's reagent. Wikipedia. [Link]
  • 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]
  • Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen.
  • Fenton's Reagent Revisited. csbsju. [Link]
  • Mechanism of the oxidation of ethanol by Fenton's reagent.
  • A.—Electron-transfer reactions. The mechanism of oxidation of alcohols with Fenton's reagent. Discussions of the Faraday Society. [Link]
  • Hydroxy ketone synthesis by oxid
  • Oxidative cleavage of alpha-keto, alpha-hydroxy, and alpha-halo ketones, esters, and carboxylic acids by superoxide. PubMed. [Link]
  • What does Fenton's reagent do?
  • Synthesis of Optically Active α-Hydroxy Carbonyl Compounds by the Catalytic, Enantioselective Oxidation of Silyl Enol Ethers and Ketene Acetals with (Salen)manganese(III) Complexes. Journal of the American Chemical Society. [Link]
  • Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones.
  • Bromopyruvic acid. Wikipedia. [Link]
  • Kinetics and mechanism of oxidation of some α-hydroxy acids by triethylammonium fluorochromate in presence of picolinic acid ca. Der Pharma Chemica. [Link]
  • Oxidative carbon-carbon bond cleavage of a α-hydroxy ketone by a functional model of 2,4'-dihydroxyacetophenone dioxygenase. PubMed. [Link]
  • 3-hydroxyquinoline. Organic Syntheses Procedure. [Link]
  • Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]
  • Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • High-Purity 3-Bromo-2-Oxopropanoic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Tre
  • alpha-Hydroxypropanoic acid. DrugBank. [Link]
  • Is 1-hydroxypropanoic acid optically active ?. Allen. [Link]

Sources

Application Note: Chemoselective Reduction of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid to (S)-3-bromo-2-methylpropane-1,2-diol

Author: BenchChem Technical Support Team. Date: January 2026

<

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the chemoselective reduction of the carboxylic acid moiety in (S)-3-bromo-2-hydroxy-2-methylpropanoic acid to yield the corresponding primary alcohol, (S)-3-bromo-2-methylpropane-1,2-diol. This transformation is a critical step in the synthesis of various chiral building blocks for pharmaceutical development. Given the presence of a tertiary alcohol and a primary alkyl bromide, the choice of reducing agent is paramount to avoid unwanted side reactions. This application note explores two robust protocols utilizing borane complexes and a sodium borohydride-iodine system, offering insights into reaction mechanisms, experimental setup, safety considerations, and product analysis.

Introduction

(S)-3-bromo-2-hydroxy-2-methylpropanoic acid is a valuable chiral intermediate in organic synthesis, notably in the development of pharmaceuticals such as the nonsteroidal antiandrogen ICI 176334 for prostate cancer treatment.[1] The selective reduction of its carboxylic acid group to a primary alcohol affords (S)-3-bromo-2-methylpropane-1,2-diol, a versatile building block for further synthetic elaborations.

The primary challenge in this transformation lies in the chemoselective reduction of the carboxylic acid in the presence of other potentially reactive functional groups: a tertiary hydroxyl group and a primary alkyl bromide. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to the reduction of the alkyl bromide to an alkane, complicating the purification and reducing the overall yield of the desired product.[2][3][4][5] Therefore, methodologies that exhibit high selectivity for carboxylic acids are essential.

This guide details two effective protocols that address this challenge, focusing on the underlying chemical principles that ensure a successful and high-yielding reaction.

PART 1: Mechanistic Considerations and Reagent Selection

The reduction of a carboxylic acid is more challenging than that of aldehydes or ketones due to the lower electrophilicity of the carbonyl carbon and the acidic nature of the hydroxyl proton.[6] The selection of a suitable reducing agent must account for these factors while ensuring the preservation of the alkyl bromide and the tertiary alcohol.

Borane-based Reagents: A Chemoselective Choice

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is an excellent reagent for the selective reduction of carboxylic acids.[2][7][8] Its efficacy stems from a mechanism initiated by the reaction of the acidic carboxylic proton with the borane, leading to the formation of a triacyloxyborane intermediate. This intermediate is then further reduced to the primary alcohol upon aqueous workup.[7]

A key advantage of borane is its preferential reactivity towards carboxylic acids over esters and many other functional groups, making it highly suitable for the target transformation.[7][8][9][10]

Reaction Pathway: Borane Reduction

G cluster_0 Activation & Intermediate Formation cluster_1 Reduction & Workup A (S)-3-bromo-2-hydroxy- 2-methylpropanoic acid C Triacyloxyborane Intermediate A->C + 3 RCOOH B BH3-THF B->C Reacts with acidic proton D Hydride Transfer C->D E Aqueous Workup (e.g., H3O+) D->E F (S)-3-bromo-2-methylpropane-1,2-diol E->F

Caption: Borane reduction workflow.

Sodium Borohydride and Iodine: An In Situ Borane Generation System

While sodium borohydride (NaBH₄) alone is generally not reactive enough to reduce carboxylic acids under standard conditions, its combination with iodine (I₂) provides a powerful and selective reducing system.[11][12] This mixture generates diborane (B₂H₆) in situ, which then acts as the active reducing agent, following a similar mechanism to the borane-THF complex.[11][13][14] This method offers a convenient alternative to handling solutions of borane complexes directly. The reaction proceeds with high yields and demonstrates excellent functional group tolerance, leaving esters and alkyl halides unaffected.[11]

PART 2: Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Borane-THF complex and diborane are flammable and react with water; handle under an inert atmosphere (e.g., nitrogen or argon).[15][16][17][18]

Protocol 1: Reduction using Borane-Tetrahydrofuran (BH₃·THF) Complex

This protocol outlines the direct use of a commercially available borane-THF solution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
(S)-3-bromo-2-hydroxy-2-methylpropanoic acid183.0110.01.83 g
Borane-THF complex (1.0 M in THF)-30.030.0 mL
Anhydrous Tetrahydrofuran (THF)--50 mL
Methanol (for quenching)--~10 mL
1 M Hydrochloric Acid (HCl)--20 mL
Diethyl ether or Ethyl acetate (for extraction)--3 x 50 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed
Saturated Sodium Bicarbonate (NaHCO₃) solution--20 mL
Brine--20 mL

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-3-bromo-2-hydroxy-2-methylpropanoic acid (1.83 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous THF to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add the 1.0 M solution of borane-THF complex (30.0 mL, 30.0 mmol) dropwise to the stirred solution over 30 minutes. Maintain the temperature at 0 °C during the addition. Caution: Hydrogen gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup:

    • Slowly add 1 M HCl (20 mL) to the mixture.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude (S)-3-bromo-2-methylpropane-1,2-diol can be purified by column chromatography on silica gel.

Workflow: BH₃·THF Reduction

G A Dissolve Substrate in Anhydrous THF B Cool to 0°C A->B C Add BH3-THF solution (dropwise) B->C D Stir at Room Temperature (4-6h) C->D E Quench with Methanol at 0°C D->E F Aqueous Workup & Extraction E->F G Purification (Column Chromatography) F->G

Caption: Step-wise protocol for borane reduction.

Protocol 2: Reduction using Sodium Borohydride and Iodine

This protocol generates diborane in situ, avoiding the direct handling of borane solutions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
(S)-3-bromo-2-hydroxy-2-methylpropanoic acid183.0110.01.83 g
Sodium Borohydride (NaBH₄)37.8330.01.13 g
Iodine (I₂)253.8115.03.81 g
Anhydrous Tetrahydrofuran (THF)--100 mL
1 M Hydrochloric Acid (HCl)--20 mL
Diethyl ether or Ethyl acetate (for extraction)--3 x 50 mL
10% Sodium Thiosulfate (Na₂S₂O₃) solution--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--As needed
Brine--20 mL

Step-by-Step Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend sodium borohydride (1.13 g, 30.0 mmol) in 50 mL of anhydrous THF.

  • Substrate Addition: In a separate flask, dissolve (S)-3-bromo-2-hydroxy-2-methylpropanoic acid (1.83 g, 10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the NaBH₄ suspension at room temperature. Stir until the initial gas evolution subsides.

  • Iodine Addition: Dissolve iodine (3.81 g, 15.0 mmol) in 30 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes. A second, more vigorous evolution of hydrogen will occur.

  • Reaction: After the iodine addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC or LC-MS.

  • Workup:

    • Cool the reaction to 0 °C and carefully add 1 M HCl (20 mL) to neutralize the mixture.

    • Extract with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with 10% sodium thiosulfate solution until the color of iodine is discharged, followed by a wash with brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure (S)-3-bromo-2-methylpropane-1,2-diol.

PART 3: Product Characterization

The successful synthesis of (S)-3-bromo-2-methylpropane-1,2-diol can be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the final product. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the -CH₂OH group will be indicative of a successful reduction.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid, and the appearance of a broad O-H stretch for the diol will confirm the conversion.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm the retention of stereochemical integrity.

Conclusion

The chemoselective reduction of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid to (S)-3-bromo-2-methylpropane-1,2-diol is a critical transformation for the synthesis of advanced pharmaceutical intermediates. Both the direct use of borane-THF complex and the in situ generation of diborane from sodium borohydride and iodine provide reliable and high-yielding methods. The choice between the two protocols may depend on the availability of reagents and the scale of the reaction. Proper adherence to the detailed procedures and safety precautions outlined in this application note will ensure a successful and safe execution of this important synthetic step.

References

  • Rzepa, H. (n.d.). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog - Ch.imperial.
  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives.
  • Ang, J. C., et al. (2019). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 58(40), 14269-14273.
  • Monteiro, A. M., & Flanagan, R. C. (2017). Process safety considerations for the use of 1 M borane tetrahydrofuran complex under general purpose plant conditions. Organic Process Research & Development, 21(2), 241-246.
  • LibreTexts. (2021). 6.5: Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts.
  • Monteiro, A. M., & Flanagan, R. C. (2017). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. ResearchGate.
  • ACS Figshare. (n.d.). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions.
  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube.
  • Matheson. (n.d.). Diborane Gas (B2H6).
  • NUS Chemistry. (n.d.). Use of Diborane Gas.
  • National Research Council. (n.d.). LCSS: DIBORANE.
  • Kanth, J. V. B., & Periasamy, M. (1991). Selective Reduction of Carboxylic Acids into Alcohols Using NaBH₄ and I₂. The Journal of Organic Chemistry, 56(20), 5964–5965.
  • Airgas. (n.d.). Safety Data Sheet: Diborane.
  • Olawale, O. (2022). Reaction mechanism of a new variant of “selective reduction” using sodium borohydride (NaBH4) and iodine (I2). International Journal of Biomedical Investigation.
  • Myers, A. G. (n.d.). Chem 115. Andrew G. Myers Research Group.
  • Olawale, O. (2022). Reaction Mechanism of a New Variant of “Selective Reduction” Using Sodium Borohydride (NaBH4) and Iodine (I2). International Journal of Biomedical Investigation.
  • Airgas. (2022). Diborane Safety Data Sheet.
  • Wikipedia. (n.d.). Lithium aluminium hydride.
  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965.
  • Werkmeister, S., et al. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(2), 289-302.
  • Sletten, E. M., & Ram-Mohan, J. (2018). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 20(17), 5348-5351.
  • LibreTexts. (2021). Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts.
  • Das, S., et al. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8481–8486.
  • IOP Conference Series: Earth and Environmental Science. (2019). Progress on reduction of carboxylic acid and its derivatives via the nabh 4 system.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Beller, M., et al. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au, 1(5), 583-589.
  • BYJU'S. (n.d.). Lithium aluminium hydride.
  • Beller, M., et al. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. JACS Au, 1(5), 583-589.
  • Chad's Prep. (2021, April 11). 20.5 Hydride Reduction Reactions | Carboxylic Acid Derivatives | Organic Chemistry. YouTube.
  • Wang, L., et al. (2019). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Chemical Communications, 55(64), 9487-9490.
  • The Royal Society of Chemistry. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes.
  • LibreTexts. (2021). Carboxylic Derivatives - Reduction (Catalytic Reduction). Chemistry LibreTexts.
  • Google Patents. (n.d.). US9809528B2 - Production of alpha-hydroxy carboxylic acids and esters from higher sugars using tandem catalyst systems.
  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide.
  • ResearchGate. (n.d.). Hydrogenation of carboxylic acids.
  • Khan Academy. (n.d.). Reduction of carboxylic acids.
  • Britannica. (n.d.). Carboxylic acid - Reduction, Reactivity, Synthesis.
  • Sun, J., et al. (2015). A Novel Synthesis of 3-Bromo-1,2-Propanediol from 3-Oxetanol. ResearchGate.
  • PubChem. (n.d.). (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid.
  • International Journal of Scientific & Engineering Research. (2014). Synthesis of 2- Amino-2`Bromo- Propane-1,3-Diol.
  • PubChem. (n.d.). 3-Bromo-2-methylpropane-1-thiol.
  • ResearchGate. (n.d.). Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol from D-Mannitol.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this chiral synthesis. As a vital building block in medicinal chemistry, particularly for nonsteroidal antiandrogens, achieving high yield and enantiopurity is paramount.[1] This guide provides in-depth, field-tested answers to common challenges encountered during synthesis, purification, and analysis.

Section 1: Synthesis Pathways & Key Mechanisms

The successful synthesis of this compound hinges on precise control over stereochemistry. This section addresses common questions regarding the primary synthesis routes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound with high enantioselectivity?

A1: The most widely reported laboratory method is the direct, enantioselective electrophilic bromination of 2-hydroxy-2-methylpropanoic acid or its esters.[1] This approach avoids the need for resolving a racemic mixture, saving time and improving overall efficiency. The key to success is the use of a chiral catalyst system, such as a chiral Lewis acid like Zn(OAc)₂ with a chiral ligand like (R)-BINOL, to direct the bromine to the correct face of the molecule, thereby inducing the desired (2S)-configuration.[1] This method can achieve enantiomeric excess (ee) values between 85–92% directly.[1]

Q2: I have synthesized the racemic 3-bromo-2-hydroxy-2-methylpropanoic acid. Is it possible to resolve the enantiomers?

A2: Yes, chiral resolution of the racemic acid is a viable, albeit longer, alternative. This is typically achieved through diastereomeric salt formation.[1] The process involves reacting the racemic acid with a chiral amine, such as (S)-α-methylbenzylamine. The resulting (2S)-acid-(S)-amine salt has different solubility properties than its (2R)-acid-(S)-amine counterpart and will preferentially crystallize out of a suitable solvent like methyl tert-butyl ether (MTBE).[1] After isolating the desired diastereomeric salt by filtration, the chiral amine is removed by treatment with a strong acid (e.g., HCl) to liberate the enantiomerically pure (2S)-acid, which can achieve ≥99% chiral purity after recrystallization.[1]

Q3: Are there other advanced synthesis methods being explored for this molecule?

A3: Yes, for industrial-scale production and improved sustainability, several advanced methods are under investigation. Continuous flow reactor systems offer significant advantages by reducing reaction times and improving yield; for example, microreactor bromination can cut reaction time to 30 minutes and increase yield to 89%.[1] Furthermore, organocatalytic methods using thiourea-based catalysts and enzymatic bromination with haloperoxidases are emerging as powerful, atom-efficient strategies for achieving high enantioselectivity (up to 90% ee) under mild conditions.[1]

General Synthesis Workflow

The following diagram illustrates the typical workflow for the enantioselective synthesis and purification of the target compound.

cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification & Analysis Start 2-hydroxy-2-methylpropanoic acid Reaction Enantioselective Bromination (Br₂, Chiral Catalyst, Acetic Acid) Start->Reaction Reagents Quench Reaction Quenching (e.g., Na₂S₂O₃ solution) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., MTBE/Water) Quench->Extraction Drying Drying & Concentration Extraction->Drying Crude Crude Product Drying->Crude Recrystal Recrystallization (e.g., Ethanol/Water) Crude->Recrystal Analysis Analysis (Chiral HPLC, NMR) Recrystal->Analysis Final (2S)-3-bromo-2-hydroxy- 2-methylpropanoic acid Analysis->Final

Caption: General workflow for synthesis and purification.

Section 2: Troubleshooting Low Yield & Chemical Purity

Even with a robust protocol, issues with yield and purity can arise. This section provides a troubleshooting guide for common problems.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

A1: Low yield can stem from several sources. Systematically investigate the following:

  • Incomplete Reaction: The bromination reaction requires careful temperature control (typically 0–5°C).[1] Deviations can slow the reaction. Monitor progress using Thin Layer Chromatography (TLC) or a relevant analytical method until the starting material is consumed.

  • Over-bromination: Using an excess of bromine or allowing the reaction to proceed for too long can lead to the formation of dibrominated or other side products.[1] Ensure precise stoichiometry of your reagents.

  • Product Degradation: The product can be sensitive to prolonged exposure to acidic conditions or high temperatures during workup. Ensure the workup is performed efficiently and that concentration steps are done under reduced pressure at a low temperature.

  • Inefficient Extraction: The product has polarity from both the carboxylic acid and hydroxyl groups. Ensure the pH of the aqueous layer is sufficiently low during extraction to keep the carboxylic acid protonated, maximizing its solubility in the organic solvent (e.g., MTBE). Perform multiple extractions to ensure complete recovery.

Q2: My NMR spectrum shows significant impurities besides the starting material. What could they be?

A2: Unidentified peaks often correspond to side products. The most common is the dibrominated species, 2,3-dibromo-2-methylpropanoic acid. This arises from overly harsh reaction conditions (excess bromine, high temperature). Another possibility is the formation of esters if an alcohol is used as a solvent or during workup under acidic conditions. To minimize these, adhere strictly to the reaction stoichiometry and temperature profile. If using an ester as the starting material, incomplete hydrolysis during work-up will also result in impurities.[1][2]

Key Parameters for Optimizing Yield

The following table summarizes critical parameters and their impact on the reaction outcome.

ParameterRecommended ConditionRationale & Impact on Yield/Purity
Temperature 0–5°CEssential for controlling the reaction rate. Higher temperatures risk over-bromination and decreased selectivity.[1]
Bromine (Br₂) Stoichiometry 1.0 - 1.1 equivalentsA slight excess may be needed to drive the reaction to completion, but a large excess significantly increases byproduct formation.
Reaction Time 4–6 hoursInsufficient time leads to incomplete conversion. Excessive time can promote side reactions. Monitor by TLC/LC-MS.[1]
Solvent Purity Anhydrous gradeWater can interfere with certain chiral Lewis acid catalysts. Ensure solvents are dry.[3]
Workup pH pH < 2During extraction, a low pH ensures the carboxylic acid is fully protonated, maximizing its partition into the organic phase.
Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose the cause of low reaction yields.

Start Low Yield Observed Check_Conversion Is starting material present in crude product (TLC/NMR)? Start->Check_Conversion Incomplete_Rxn Incomplete Reaction Check_Conversion->Incomplete_Rxn Yes Degradation Is crude material dark or tarry? Check_Conversion->Degradation No Optimize_Time Increase reaction time or re-evaluate temperature control. Incomplete_Rxn->Optimize_Time Success Yield Improved Optimize_Time->Success Workup_Issue Product Degradation Degradation->Workup_Issue Yes Purity_Check Does crude NMR show significant side products? Degradation->Purity_Check No Optimize_Workup Minimize time at high temp/acidity. Use lower temp for concentration. Workup_Issue->Optimize_Workup Optimize_Workup->Success Side_Rxn Side Reactions Occurring Purity_Check->Side_Rxn Yes Purity_Check->Success No, suspect mechanical loss Optimize_Stoich Verify Br₂ stoichiometry. Ensure temp did not exceed 5°C. Side_Rxn->Optimize_Stoich Optimize_Stoich->Success

Caption: Decision tree for troubleshooting low yield.

Section 3: Optimizing Enantioselectivity

Achieving a high enantiomeric excess (ee%) is the most critical and challenging aspect of this synthesis.

Frequently Asked Questions (FAQs)

Q1: My enantiomeric excess (ee%) is consistently low or variable between batches. What is the most likely cause?

A1: Poor enantioselectivity is almost always linked to the catalyst system or reaction conditions.[3]

  • Catalyst and Ligand Integrity: This is the primary suspect. Chiral ligands and catalysts can be sensitive to air and moisture.[3] Ensure they are stored under an inert atmosphere (argon or nitrogen) and that all glassware is flame-dried before use. The purity of the catalyst and ligand is paramount; impurities can poison the catalytic cycle.[3] If possible, use a fresh batch or a recently opened bottle.

  • Insufficient Catalyst Loading: Using too little catalyst can allow the non-selective "background" reaction to occur, which produces the racemic product and lowers the overall ee%.[3]

  • Temperature Fluctuations: Asymmetric reactions are highly sensitive to temperature. The transition states leading to the two enantiomers are close in energy, and higher temperatures can provide enough energy to overcome this barrier, leading to racemization. Maintain strict temperature control throughout the addition and reaction period.

  • Solvent Effects: The solvent plays a crucial role in the conformation and activity of the chiral catalyst.[3] The recommended solvent, such as acetic acid or CH₂Cl₂, was likely optimized for the specific catalyst system.[1] Using a different solvent without re-optimization will likely result in poor ee%.

Q2: How can I confirm my catalyst is active before running the full-scale reaction?

A2: It is good practice to run a small-scale test reaction (e.g., 0.5 mmol) to validate a new bottle of catalyst or ligand. This small investment of time and materials can prevent the loss of a large-scale batch. Analyze the ee% of this test run before proceeding.

Q3: Can the workup procedure affect the final ee%?

A3: While less common, it is possible. If the workup conditions are harsh enough (e.g., prolonged heating in the presence of strong acid or base), they could potentially cause racemization at the chiral center, although this specific compound is relatively robust. A more likely scenario is that if a partial resolution occurs during crystallization, and not all the material is recovered, the measured ee% of the isolated solid may not reflect the ee% of the bulk reaction mixture.

Section 4: Purification and Analysis

Proper purification and accurate analysis are essential to validate the success of the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the crude product?

A1: Recrystallization is the most effective method for purifying this compound.[1] A common and effective solvent system is a mixture of ethanol and water (e.g., 4:1 v/v), followed by cooling to low temperatures (e.g., -20°C) to induce crystallization.[1] An alternative is an antisolvent crystallization method, where the crude product is dissolved in a good solvent (like MTBE) and a poor solvent (like n-heptane) is gradually added to precipitate the pure compound.[1] This often yields high-purity, needle-like crystals.[1]

Q2: I am having trouble getting good separation of enantiomers on my chiral HPLC. What parameters should I optimize?

A2: Chiral HPLC can be challenging. If you are experiencing poor resolution, consider the following:[4][5]

  • Mobile Phase: The ratio of the polar (e.g., isopropanol) to non-polar (e.g., hexane) component is critical. A typical starting point is 90:10 hexane:isopropanol, but this often requires optimization.[1] Try systematically varying the percentage of the polar modifier.

  • Flow Rate: Chiral separations are often more sensitive to flow rate than standard chromatography.[6] Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase interaction time with the chiral stationary phase and improve resolution.

  • Temperature: Column temperature affects separation. Systematically screen temperatures (e.g., 15°C, 25°C, 40°C) as this can significantly impact selectivity.[5]

  • Column Health: Ensure the column has not been contaminated or degraded. If performance has dropped suddenly, it may have been exposed to an incompatible solvent.[4] Flushing the column according to the manufacturer's instructions may help.

Section 5: Detailed Experimental Protocols

These protocols provide a starting point for laboratory execution. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Enantioselective Bromination

This protocol is adapted from established laboratory methods for enantioselective bromination.[1]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-hydroxy-2-methylpropanoic acid (1.0 eq) in glacial acetic acid.

  • Catalyst Loading: Add the chiral catalyst system (e.g., Zn(OAc)₂ and (R)-BINOL, typically 5-10 mol%) to the flask under a nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Bromine Addition: Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0–5°C for 4–6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase with a visualizing agent).

  • Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a cold, stirred aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with methyl tert-butyl ether (MTBE).

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Chiral HPLC Analysis

This protocol provides general guidelines for determining the enantiomeric excess of the final product.[1][3]

  • Column: Use a suitable chiral stationary phase column, such as a Chiralpak IC or equivalent polysaccharide-based column.[1]

  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase.

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v). This may require optimization for your specific column and system.[1]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min (can be reduced to 0.5-0.8 mL/min to improve resolution).

    • Column Temperature: 25°C (isothermal).

    • Detection: UV at 210 nm.

  • Analysis: Inject the sample. The two enantiomers should elute as distinct peaks.

  • Calculation: Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:

    • ee% = |(A1 - A2) / (A1 + A2)| * 100

References

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2022). MDPI.
  • Sharpless asymmetric dihydroxylation. (n.d.). Wikipedia.
  • Synthesis of Chiral Acyclic Nucleosides by Sharpless Asymmetric Dihydroxylation: Access to Cidofovir and Buciclovir. (2021). ACS Publications.
  • Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
  • The Challenges and Solutions of Chiral Drug Preparation Techniques. (2024). SCIREA.
  • Hydrolysis of ester that carry alkyl bromide. (2017). ResearchGate.
  • Synthetic method of 2, 3-dibromo-2-methylpropanoic acid. (2009). Google Patents.
  • Ester synthesis by oxidation or hydrolysis. (n.d.). Organic Chemistry Portal.
  • Alcohol or phenol synthesis by ester cleavage. (n.d.). Organic Chemistry Portal.

Sources

How to increase enantiomeric excess in chiral bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize enantioselective bromination reactions. Here, we move beyond simple protocols to explore the underlying principles that govern enantiomeric excess (ee), providing you with the insights needed to resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling enantiomeric excess in a chiral bromination reaction?

A1: Achieving high enantioselectivity is a multifactorial challenge. The final enantiomeric excess is a result of the delicate energy difference between the two diastereomeric transition states leading to the (R) and (S) products. The key parameters you can control are:

  • The Catalyst System: This is the heart of enantiocontrol. The choice of chiral catalyst—be it an organocatalyst (like a C2-symmetric diphenylpyrrolidine[1], chiral phosphoric acid[2], or a peptide[3]), a transition metal complex[2][4], or a chiral Lewis base[5][6]—creates the chiral environment necessary to differentiate between the prochiral faces of the substrate.

  • Reaction Temperature: Generally, lower temperatures increase the energy difference between diastereomeric transition states, leading to higher enantioselectivity.[7] However, this can also decrease the reaction rate, so an optimal balance must be found.

  • The Brominating Agent: The nature of the bromine source is critical. Reagents range from molecular bromine (Br₂) to N-haloimides like N-bromosuccinimide (NBS) or N-bromoacetamide (NBA).[8] Milder or bulkier reagents can sometimes offer better selectivity by favoring the catalyzed pathway over a non-selective background reaction.[9][10]

  • Solvent: The solvent can significantly influence the conformation and solvation of the catalyst-substrate complex and the transition states.[7] Screening solvents of varying polarity and coordinating ability is a crucial optimization step.

  • Rate of Addition: In many cases, particularly in dynamic kinetic resolutions, the slow or sequential addition of the brominating agent is essential to maintain a low concentration, which favors the desired stereoselective reaction over competing pathways and allows for substrate racemization if applicable.[8][11][12]

Q2: I'm using N-bromosuccinimide (NBS) and getting low yield and poor ee. Why is this happening?

A2: NBS is a convenient and popular brominating agent, but it presents unique challenges in enantioselective reactions. While it's often preferred over Br₂ for handling, its reactivity can lead to several problems:

  • Background Reaction: NBS can participate in a non-catalyzed, racemic background reaction, which directly erodes the enantiomeric excess.

  • Catalyst Decomposition: In aminocatalysis, for instance, NBS can be reactive enough to brominate the catalyst itself, leading to deactivation.[9]

  • Product Instability: The succinimide byproduct can sometimes lead to racemization of the α-bromo product.[9]

To overcome these issues, consider tuning the reaction conditions. Using hexafluoroisopropanol (HFIP) as a solvent and carefully controlling the amount of water has been shown to improve reactions with NBS.[9] Additionally, dosing the NBS slowly over the course of the reaction can help mitigate catalyst deactivation and unwanted side reactions.[9]

Troubleshooting Guide: Low Enantiomeric Excess

A low enantiomeric excess is the most common issue in developing a new enantioselective bromination. The following guide provides a systematic approach to diagnosing and solving this problem.

Workflow for Troubleshooting Low Enantiomeric Excess

This workflow outlines a logical progression for optimizing your reaction. Start with the most impactful and easily adjustable parameters first.

Troubleshooting_Workflow start Low Enantiomeric Excess (ee) Observed temp Step 1: Optimize Reaction Temperature (e.g., screen 0°C, -20°C, -40°C, -78°C) start->temp addition Step 2: Modify Reagent Addition (Slow syringe pump addition or portion-wise) temp->addition If ee improves, but is still suboptimal success High ee Achieved temp->success If successful solvent Step 3: Screen Solvents (Vary polarity and coordinating ability, e.g., CH₂Cl₂, Toluene, THF, HFIP) addition->solvent If issue persists addition->success If successful reagent Step 4: Evaluate Brominating Agent (e.g., NBS, NBA, DBDMH) solvent->reagent If still low ee solvent->success If successful catalyst Step 5: Re-evaluate Catalyst System (Check purity, loading, or screen different catalyst families) reagent->catalyst If no significant improvement reagent->success If successful catalyst->success If successful

Caption: A systematic workflow for troubleshooting and optimizing low enantiomeric excess.

In-Depth Troubleshooting Protocols & Data

Issue 1: The effect of temperature is not straightforward.

While lower temperatures are generally better, the optimal temperature is catalyst and substrate-dependent. It is crucial to perform a temperature screen.

Protocol: Temperature Screening

  • Setup: Prepare four identical reactions in parallel, each with a stirring mechanism.

  • Baseline: Run one reaction at your initial temperature (e.g., room temperature).

  • Cooling: Set up cooling baths for the other three reactions at 0°C (ice/water), -20°C (ice/salt), and -40°C (dry ice/acetonitrile).[7]

  • Initiation: Once the reaction mixtures have reached their target temperatures, initiate the reaction by adding the final reagent (often the brominating agent).

  • Monitoring & Analysis: Monitor all reactions by TLC or LC-MS. Upon completion, quench and work up each reaction identically. Analyze the enantiomeric excess of each by chiral HPLC or SFC.

Example Data: Temperature Effects in Organocatalyzed Bromination [8][12]

EntryCatalystTemperature (°C)Yield (%)Enantiomeric Excess (ee %)
1Quinine-derived Urea09571
2Quinine-derived Urea-208985
3Quinine-derived Urea-308192
4Quinine-derived Urea-406594

This table illustrates a common trend where enantioselectivity increases as temperature decreases, though often at the cost of reaction rate and sometimes yield.

Issue 2: My reaction suffers from a racemic background reaction.

This is common when the brominating agent is highly reactive. The key is to favor the catalyzed pathway by controlling the concentration of the electrophilic bromine species.

Protocol: Slow Addition of Brominating Agent

  • Preparation: Instead of adding the brominating agent all at once, dissolve it in the reaction solvent to create a dilute solution (e.g., 0.1 M).

  • Addition: Use a syringe pump to add the brominating agent solution to the reaction mixture over an extended period (e.g., 4-12 hours).

  • Alternative (Portion-wise): If a syringe pump is unavailable, add the agent in small portions (e.g., 5-10 portions every 30-60 minutes). This method has been shown to greatly improve enantioselectivity.[8][11][12]

  • Analysis: Compare the ee from this experiment to a reaction where the agent was added in one portion.

Conceptual Diagram: Dynamic Kinetic Resolution (DKR)

In DKR, slow addition is critical. It allows the rapid racemization of the starting material to keep pace with the slower, selective bromination of one enantiomer, theoretically enabling >99% yield of a single enantiomer from a racemic starting material.

DKR_Concept cluster_SM Racemic Starting Material cluster_Prod Products SM_R Substrate (R) SM_S Substrate (S) SM_R->SM_S k_rac (fast) Catalyst Chiral Catalyst + Brominating Agent SM_R->Catalyst k_R (slow) SM_S->Catalyst k_S (fast) Prod_S Brominated Product (S) Prod_R Brominated Product (R) (Minor or not formed) Catalyst->Prod_S Catalyst->Prod_R

Caption: Dynamic Kinetic Resolution (DKR) relies on fast racemization (k_rac) and selective reaction of one enantiomer (k_S >> k_R).

Issue 3: I've optimized temperature and addition rate, but the ee is still moderate.

If the primary parameters fail, a more fundamental change to the reaction medium or components is necessary.

Protocol: Solvent and Brominating Agent Screening

  • Solvent Screening: At the optimized temperature, set up parallel reactions using a range of solvents. Choose solvents with different properties:

    • Non-polar: Toluene, Hexane

    • Polar Aprotic: Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Acetonitrile (MeCN)

    • Protic/Highly Polar: Hexafluoroisopropanol (HFIP) (Note: HFIP can dramatically alter reaction pathways).[9]

  • Brominating Agent Screening: If solvent screening doesn't yield satisfactory results, test different N-bromo reagents. The steric and electronic properties of the reagent can influence its interaction with the catalyst-substrate complex.[8]

Example Data: Brominating Agent and Solvent Effects [8]

EntrySolventBrominating AgentYield (%)Enantiomeric Excess (ee %)
1CH₂Cl₂N-Bromoacetamide (NBA)8192
2TolueneN-Bromoacetamide (NBA)7588
3THFN-Bromoacetamide (NBA)6075
4CH₂Cl₂N-Bromosuccinimide (NBS)9085
5CH₂Cl₂1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)8881

This table shows that for a given reaction, CH₂Cl₂ and NBA provided the best combination of yield and enantioselectivity.

References

  • Wada, Y., Matsumoto, A., Asano, K., & Matsubara, S. (2019). Enantioselective bromination of axially chiral cyanoarenes in the presence of bifunctional organocatalysts. RSC Advances, 9(56), 32833–32837. [Link][8][11][12]
  • Gemail, K. S., et al. (2022). Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. [Link]
  • Royal Society of Chemistry. (2019).
  • Bertelsen, S., Halland, N., Bachmann, S., & Jørgensen, K. A. (2005). Organocatalytic asymmetric alpha-bromination of aldehydes and ketones.
  • Request PDF. (2005).
  • MDPI. (n.d.). Enantioselective Iodination and Bromination for the Atroposelective Construction of Axially Chiral Compounds. [Link]
  • Neale, C. K., Biscoe, M. R., & Lambert, T. H. (2022). Catalytic Chemo-, Regio-, Diastereo-, and Enantioselective Bromochlorination of Unsaturated Systems Enabled by Lewis Base-Controlled Chloride Release. Journal of the American Chemical Society. [Link]
  • Snyder, S. A., Treitler, D. S., & Brucks, A. P. (2013). Catalytic Enantioselective Dibromination of Allylic Alcohols. Journal of the American Chemical Society, 135(35), 12960–12963. [Link]
  • Denmark, S. E. (2012). Asymmetric Lewis base catalysis: I. Lewis base catalyzed halogenation and development of an enantioselective bromocycloetherification reaction; II. enantioselective addition of silyl ketene imines to carbonyl electrophiles. IDEALS. [Link]
  • Denmark, S. E., & Kuester, W. E. (2010). Lewis base catalysis of bromo- and iodolactonization, and cycloetherification. Proceedings of the National Academy of Sciences, 107(39), 16783–16788. [Link]
  • Kuester, W. E., & Denmark, S. E. (2011). Enantioselective Bromocycloetherification by Lewis Base/Chiral Brønsted Acid Cooperative Catalysis. Organic Letters, 13(22), 5988–5991. [Link]
  • ResearchGate. (2010). (PDF)
  • Wada, Y., Matsumoto, A., Asano, K., & Matsubara, S. (2019).
  • Denmark, S. E., & Chi, A. H. (2015).
  • SciSpace. (2013). Gold(I)
  • Barrett, K. T., & Miller, S. J. (2013). Enantioselective synthesis of atropisomeric benzamides through peptide-catalyzed bromination. Journal of the American Chemical Society, 135(8), 2963–2966. [Link]
  • Chemistry World. (2022). How chemists are harnessing halogen bonds for asymmetric synthesis. [Link]
  • Organic Chemistry Portal. (2019).
  • Martin-Heras, V., & M. de Lera, A. R. (2023).
  • SCI. (2009). Boron Reagents for Asymmetric Synthesis. [Link]
  • Han, Z., et al. (2021). Access to P-stereogenic compounds via desymmetrizing enantioselective bromination. Chemical Science, 12(14), 5249–5255. [Link]
  • PubMed Central. (n.d.). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. [Link]
  • PubMed Central. (2020).
  • ResearchGate. (2011). Absolute Asymmetric Synthesis and Resolution Mechanism of Chiral cis-bromoamminebis(ethylenediamine)cobalt(III) Bromide. [Link]
  • University of York. (n.d.). Chiral Synthesis via Organoboranes. 5. Asymmetric Allylboration via Chiral Allyldialkylboranes. Synthesis of Homoallylic Alcohol. [Link]
  • Master Organic Chemistry. (2013).
  • Reddit. (n.d.). Why doesn't bromine form enantiomers here? The carbon has 4 different groups, so wouldn't it be a chiral carbon? [Link]
  • Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]

Sources

Technical Support Center: Purification of (2S)-3-bromo-2-hydroxy-2-methylpropanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral building block. Achieving high purity is essential for its successful application in complex syntheses, and recrystallization is a powerful and efficient method to achieve this.

This document provides a comprehensive overview, a detailed experimental protocol, and an in-depth troubleshooting guide in a question-and-answer format to address common challenges encountered during the purification process.

Core Principles: Why Recrystallization Works

Recrystallization is a purification technique for solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

An ideal recrystallization solvent for this compound should meet the following criteria[1]:

  • High Solubility at High Temperatures: The compound should be very soluble in the boiling solvent.

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in the same solvent when cold, allowing it to crystallize out of the solution upon cooling.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution, or "mother liquor," after the desired compound has crystallized)[1].

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

This compound is a polar molecule, containing a carboxylic acid, a hydroxyl group, and a bromine atom. This suggests that polar solvents will be the most effective for its recrystallization[2].

Table 1: Properties of Potential Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1High polarity, good for polar compounds. May require a co-solvent.
Ethanol7824.5Good general-purpose polar solvent. Often used in combination with water.
Methanol6532.7Slightly more polar than ethanol.[3]
Ethyl Acetate776.0Medium polarity. Often used in mixed solvent systems with non-polar solvents.[4]
Toluene1112.4Low polarity. Less likely to be a primary solvent but could be an anti-solvent.
n-Heptane981.9Non-polar. Primarily used as an anti-solvent.[5]

Experimental Protocol: Step-by-Step Recrystallization

This protocol provides a general and robust procedure for the purification of this compound.

Workflow Diagram

G cluster_prep Preparation cluster_main Recrystallization Process cluster_post Post-Processing & Analysis Solvent_Selection 1. Solvent Selection (Small-scale tests) Dissolution 2. Dissolution (Dissolve crude solid in minimum hot solvent) Solvent_Selection->Dissolution Hot_Filtration 3. Hot Filtration (Optional: remove insoluble impurities) Dissolution->Hot_Filtration If solids remain Cooling 4. Cooling & Crystallization (Slow cooling to room temp, then ice bath) Dissolution->Cooling If solution is clear Hot_Filtration->Cooling Collection 5. Crystal Collection (Vacuum filtration) Cooling->Collection Washing 6. Washing (Rinse with ice-cold solvent) Collection->Washing Drying 7. Drying (To constant weight) Washing->Drying Analysis 8. Purity Assessment (Melting point, HPLC, NMR) Drying->Analysis

Caption: Recrystallization workflow from solvent selection to final purity analysis.

Detailed Steps:
  • Solvent Selection: Based on literature and the principles above, an ethanol/water or methanol/water mixed solvent system is a promising starting point.[5] To confirm, perform small-scale tests with ~50 mg of crude material in different solvents to find one that dissolves the solid when hot but allows for crystal formation upon cooling.[1]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size. Using a flask that is too large can lead to rapid cooling and solvent evaporation on the walls.[6]

    • Add a magnetic stir bar.

    • Heat the chosen primary solvent (e.g., ethanol) in a separate beaker on a hot plate.

    • Add the minimum amount of hot solvent to the Erlenmeyer flask while stirring to completely dissolve the crude product. Add the solvent in small portions, allowing the solution to reach boiling between additions.[7]

  • Hot Filtration (Optional):

    • If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot gravity filtration is necessary.

    • Pre-heat a funnel and a new, clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization in the funnel.[8]

    • Place a fluted filter paper in the warm funnel and pour the hot solution through it into the receiving flask.

  • Cooling and Crystallization:

    • Cover the flask with a watch glass to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities.[6]

    • Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the yield of crystals.

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wet the filter paper with a small amount of the ice-cold recrystallization solvent to ensure it seals against the funnel.[8]

    • Swirl the crystal slurry in the Erlenmeyer flask and pour it into the center of the Büchner funnel. Use a spatula to transfer any remaining crystals.

  • Washing:

    • With the vacuum still applied, wash the crystals with a minimum amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities.[7] Using too much wash solvent or solvent that is not cold will dissolve some of your product, reducing the yield.[8]

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible.

    • Transfer the crystals to a pre-weighed watch glass and allow them to dry completely. Drying can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point. The solid is considered dry when it reaches a constant weight.[7]

  • Purity Assessment:

    • Determine the melting point of the dried crystals. Pure this compound has a reported melting point of 113-114°C.[3] A sharp melting point close to the literature value indicates high purity. Impurities typically cause the melting point to be depressed and broaden.

    • Further analysis by chiral HPLC, ¹H NMR, or ¹³C NMR can confirm purity and stereochemical integrity.[5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Question: No crystals are forming, even after cooling in an ice bath. What should I do?

Answer: This is a common issue, typically caused by one of two things: using too much solvent or the solution becoming supersaturated.

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[9] The concentration of the compound is too low to reach the saturation point, even when cold.

    • Solution: Gently heat the solution to boil off some of the solvent. A rule of thumb is to reduce the volume by 20-30% and then attempt the cooling process again. Be careful not to boil it to dryness. If you accidentally remove too much solvent, you can recover by adding back a small amount of fresh solvent.[10]

  • Supersaturation: The solution contains more dissolved compound than it should at that temperature, but crystal growth has not been initiated.[9]

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[6]

    • Solution 2: Seeding. If you have a small crystal of the pure compound (a "seed crystal"), add it to the solution. This provides a perfect template for other molecules to crystallize upon.[11]

Question: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

Answer: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid. This happens when the boiling point of the solvent is higher than the melting point of the solute, or when the presence of significant impurities dramatically lowers the solute's melting point.[6][12] The resulting oil often traps impurities, defeating the purpose of recrystallization.[13]

G Start Compound has 'Oiled Out' Reheat 1. Reheat solution to re-dissolve the oil Start->Reheat AddSolvent 2. Add more of the 'good' solvent Reheat->AddSolvent SlowCool 3. Cool VERY slowly (Insulate flask) AddSolvent->SlowCool Result Crystals should form SlowCool->Result Success Failure Still oils out? Consider different solvent system. SlowCool->Failure Failure

Caption: Troubleshooting workflow for when a compound "oils out".

Solutions:

  • Reheat and Add More Solvent: Heat the mixture until the oil redissolves completely. Then, add a small amount (10-20% of the total volume) of additional hot solvent.[6] This keeps the compound dissolved at a lower temperature during the cooling phase, hopefully below its melting point.

  • Cool Slower: Allow the solution to cool much more gradually. You can insulate the flask by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature.

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. A lower-boiling point solvent or a different mixed-solvent ratio may be necessary.

Question: My final yield is very low. What are the likely causes?

Answer: A low yield can be frustrating. The most common culprits are:

  • Using too much solvent: As discussed, this is a primary cause. A significant portion of your compound remains dissolved in the mother liquor.[6]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.

  • Excessive washing: Using too much solvent to wash the crystals, or using solvent that isn't ice-cold, will dissolve and wash away a portion of your purified product.[7]

  • Incomplete transfer: Physical loss of material when transferring from the flask to the funnel.

Question: The recrystallized product is still colored. How do I remove colored impurities?

Answer: If the crude material has colored impurities, they can sometimes co-crystallize with your product.

  • Solution: Use Activated Charcoal. Activated charcoal has a very high surface area and can adsorb large, colored, and polymeric impurities.

    • Procedure: After dissolving the crude solid in the minimum amount of hot solvent, remove the flask from the heat and allow it to cool slightly (to prevent flash boiling). Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Swirl the mixture and then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Then, proceed with the cooling and crystallization steps as usual.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
  • Reddit. (2013).
  • Mettler Toledo. (n.d.).
  • Crystallization Systems. (2024). Understanding Oiling-Out in the Crystallization of Small Molecule Compounds. [Link]
  • Gauth. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • University of York. (n.d.).
  • Reddit. (2022).
  • University of Alberta. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • University of Rochester. (n.d.).
  • ResearchGate. (2007).
  • University of York. (n.d.). Solvent Choice. [Link]
  • Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.

Sources

Technical Support Center: Synthesis of Chiral α-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chiral α-hydroxy acids (AHAs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Chiral AHAs are crucial building blocks in pharmaceuticals and fine chemicals, but their synthesis is often fraught with challenges ranging from poor stereocontrol to difficult purification.[1][2]

As Senior Application Scientists, we have compiled this resource based on field-proven insights and established literature to help you troubleshoot common issues and optimize your synthetic strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to planning and executing the synthesis of chiral α-hydroxy acids.

Q1: What are the primary synthetic strategies for accessing chiral α-hydroxy acids?

There are three main approaches, each with its own set of advantages and challenges:

  • Catalytic Asymmetric Synthesis: This is a powerful strategy that involves the stereoselective transformation of a prochiral precursor. Key methods include the asymmetric reduction of α-keto acids or their esters, and the asymmetric dihydroxylation of α,β-unsaturated esters followed by selective oxidation of the resulting diol.[1][3] These methods are often highly efficient and can provide high enantiomeric excess (ee).

  • Chemo-enzymatic Synthesis: This approach utilizes enzymes, such as hydrolases or oxidoreductases, to perform key stereoselective transformations.[4] Enzymes can offer exceptional selectivity (often >99% ee) and operate under mild, environmentally friendly conditions.[5][6] Methods include kinetic resolution of racemic mixtures and desymmetrization of prochiral substrates.[7]

  • Chiral Pool Synthesis: This classic approach uses naturally occurring chiral molecules, such as lactic acid, malic acid, or tartaric acid, as starting materials.[2] The inherent chirality of the starting material is used to direct the formation of new stereocenters.

Q2: My reaction seems to work, but how can I accurately determine the enantiomeric excess (ee)?

Accurate ee determination is critical and should be the first step in any troubleshooting process.

  • Standard Method: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the gold standards. You must develop a separation method capable of resolving both enantiomers to baseline.

  • Method Validation (Crucial First Step): Before analyzing your reaction mixture, you must analyze a true racemic sample of your product.[8] This confirms that your analytical method can actually separate the enantiomers and that you are not observing chromatographic artifacts. If you see a single peak for a known racemic sample, your analytical method is not suitable and must be optimized.

  • Alternative and High-Throughput Methods: For rapid screening, optical methods such as Circular Dichroism (CD) spectroscopy and enantioselective indicator-displacement assays (eIDAs) can be employed.[9][10][11][12] These methods are often faster than chromatography but may require specific chromophores or host-guest chemistry.[13]

Q3: I'm observing a loss of enantiomeric purity. What are the common causes of racemization and how can it be prevented?

Racemization, or the erosion of enantiomeric excess, is a frequent problem. The α-proton of an α-hydroxy acid (or its ester derivative) is acidic and can be removed under certain conditions, leading to a planar enolate intermediate that can be re-protonated from either face, causing racemization.

  • Causes: Racemization is often triggered by harsh basic or acidic conditions during reaction workup, purification (e.g., on standard silica gel), or deprotection steps.[14][15] For some substrates, elevated temperatures can also be a cause.

  • Prevention:

    • Use mild reaction conditions whenever possible.

    • During workup, use buffered solutions or carefully controlled pH adjustments.

    • For chromatography, use neutralized silica gel or an alternative stationary phase.

    • Choose protecting groups that can be removed under neutral or very mild conditions. Biocatalytic racemization using whole cells under physiological conditions can also be a tool for deracemization strategies.[16]

Q4: When is it necessary to use protecting groups for the hydroxyl or carboxyl functions?

Protecting groups are temporarily installed to prevent a functional group from reacting in a subsequent synthetic step.[17]

  • Protecting the Hydroxyl Group: This is necessary if you are performing a reaction that is incompatible with a free alcohol, such as a reaction involving strong bases (which would deprotonate the alcohol) or certain organometallic reagents. Common protecting groups include benzyl (Bn) ethers, silyl ethers (e.g., TBDMS), and acetals like tetrahydropyranyl (THP).[18]

  • Protecting the Carboxyl Group: This is often done to increase the solubility of the molecule in organic solvents or to prevent it from interfering with reagents. It is typically protected as an ester (e.g., methyl, ethyl, or t-butyl ester). The choice of protecting group is critical and must be "orthogonal" – meaning you can remove it without affecting other functional groups in the molecule.[17]

Part 2: Troubleshooting Guides for Specific Synthetic Methods

This section provides detailed troubleshooting for common problems encountered during specific synthetic procedures.

Guide 1: Asymmetric Reduction of α-Keto Esters

This is a common method for producing α-hydroxy esters, often via catalytic hydrogenation or transfer hydrogenation.

Problem: Low Enantioselectivity (ee)

G start Low ee Observed q1 Is the Analytical Method Validated? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes validate ACTION: Validate with Racemic Standard. Re-measure ee. a1_no->validate q2 Is the Substrate Pure? a1_yes->q2 validate->q1 a2_no No q2->a2_no a2_yes Yes q2->a2_yes purify_substrate ACTION: Purify Substrate (Distillation, Recrystallization, or Chromatography). a2_no->purify_substrate q3 Was the Catalyst/Ligand Handled Correctly? a2_yes->q3 purify_substrate->q2 a3_no No q3->a3_no a3_yes Yes q3->a3_yes handle_catalyst ACTION: Use Fresh Catalyst. Ensure Inert Atmosphere (N2/Ar) & Anhydrous Solvents. a3_no->handle_catalyst q4 Are Reaction Conditions Optimized? a3_yes->q4 handle_catalyst->q3 optimize ACTION: Systematically Vary: - Temperature (usually lower is better) - Solvent - Pressure (for hydrogenation) - Catalyst Loading q4->optimize

  • Q: My ee is consistently low. Where do I start?

    • A: Validate your analytical method. As detailed in the FAQs, this is the most common source of error. An unoptimized chiral HPLC/GC method can give a false impression of low ee.[8]

  • Q: My analytical method is solid, but the ee is still poor. Could the substrate be the issue?

    • A: Yes. Impurities in your starting α-keto ester can be detrimental. Some impurities can act as catalyst poisons, binding to the active metal center and deactivating it.[8] Others might promote a non-selective background reaction, producing racemic product and lowering the overall measured ee.[19] Action: Purify the starting material by distillation, recrystallization, or chromatography.

  • Q: I used a high-quality catalyst from a reputable supplier. Can it still be the problem?

    • A: Absolutely. The catalyst and its chiral ligand are often the most sensitive components.

      • Air and Moisture Sensitivity: Many asymmetric catalysts, particularly those used for hydrogenation (e.g., Ru-BINAP, Rh-DIPAMP) or reductions with boranes (e.g., CBS catalysts), are highly sensitive to air and moisture.[19] Ensure all glassware is flame-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) with anhydrous solvents.

      • Catalyst Degradation: Pre-formed catalysts can degrade upon storage. If you suspect this, use a fresh batch or a newly opened bottle.[19]

      • In Situ Catalyst Formation: If you are generating the catalyst in situ, ensure the precursors are pure and that the formation step is complete before adding the substrate.

  • Q: What reaction parameters should I optimize to improve ee?

    • A: Temperature is often the most critical parameter. In many cases, lowering the reaction temperature reduces the energy available for the non-selective reaction pathway, thereby increasing enantioselectivity. Other factors to screen include solvent polarity, catalyst loading, and, for hydrogenations, hydrogen pressure.

Problem: Incomplete Conversion or Stalled Reaction

  • Q: My reaction stops before all the starting material is consumed. What's happening?

    • A: This is typically due to catalyst deactivation or insufficient reagents.

      • Catalyst Poisoning: As mentioned above, impurities in the substrate or solvent (e.g., sulfur, water, amines) can poison the catalyst.

      • Product Inhibition: In some systems, the product can bind to the catalyst more strongly than the starting material, leading to inhibition. Try running the reaction at a lower substrate concentration.

      • Insufficient Reagent: For transfer hydrogenations, ensure you have a sufficient excess of the hydrogen source (e.g., isopropanol, formic acid). For catalytic hydrogenations, ensure the system is leak-free and that the hydrogen pressure is maintained.

Guide 2: Sharpless Asymmetric Dihydroxylation (SAD) Route

This two-step route involves the SAD of an α,β-unsaturated ester to a chiral diol, followed by selective oxidation to the AHA.

Problem: Low ee in the Dihydroxylation Step

  • Q: I'm using the correct AD-mix, but my ee is low. Why?

    • A: The most likely culprit is the "second catalytic cycle". The Sharpless dihydroxylation mechanism involves a ligand-accelerated pathway that provides high enantioselectivity. However, if the concentration of the alkene substrate is too high, a competing, non-selective dihydroxylation can occur with an osmium species that is not bound to the chiral ligand.[20][21] This "second cycle" produces racemic diol, which erodes the overall ee.

    • Action:

      • Slow Addition: Add the alkene substrate slowly to the reaction mixture to maintain a low instantaneous concentration.

      • Lower Concentration: Run the reaction at a higher dilution.

  • Q: Could other factors be at play?

    • A: Yes, pH and reagent quality are important. The reaction is fastest under slightly basic conditions, which is why the AD-mix formulations contain potassium carbonate.[20] Ensure the pH remains stable. Also, verify that the AD-mix reagents have not degraded, as the osmium catalyst and chiral ligands can be sensitive.

Problem: Poor Yield or Side Products in the Diol Oxidation Step

  • Q: When I try to oxidize the diol to the α-hydroxy acid, I get a low yield and a mixture of products. What's going wrong?

    • A: This is a challenge of chemoselectivity. You are trying to oxidize a secondary alcohol in the presence of a primary alcohol and a sensitive α-hydroxy ester moiety.

      • Over-oxidation: Harsh oxidizing agents can lead to the formation of α-keto acids or, worse, oxidative cleavage of the C-C bond, breaking your molecule apart.[22]

      • Lack of Selectivity: Many oxidants will not discriminate well between the primary and secondary alcohols in the diol.

    • Action: Choose a selective oxidation system.

      • TEMPO-based systems: Catalytic TEMPO with a stoichiometric oxidant like sodium hypochlorite (NaOCl) and sodium chlorite (NaClO₂) under two-phase conditions has been shown to be highly chemoselective for converting 1,2-diols to α-hydroxy acids, suppressing oxidative cleavage.[23][24]

      • Enzymatic Oxidation: Alcohol dehydrogenases or oxidases can offer exquisite selectivity for one of the hydroxyl groups.[25]

      • Protection-Oxidation-Deprotection: A more robust, albeit longer, route is to selectively protect the primary alcohol (e.g., as a TBDMS ether), oxidize the remaining secondary alcohol, and then deprotect the primary alcohol.

Guide 3: Purification and Isolation Challenges

α-Hydroxy acids are polar and can be prone to racemization, making their purification difficult.

Problem: Difficulty with Silica Gel Chromatography

  • Q: My AHA streaks badly on a silica gel column, and the recovery is low.

    • A: This is due to the high polarity and acidic nature of your compound. The free carboxylic acid and hydroxyl group bind strongly to the polar silica surface, leading to poor elution.

    • Solutions:

      • Derivatize for Purification: Convert the AHA to its methyl or ethyl ester. This removes the acidic proton and reduces polarity, making chromatography much easier. The ester can be carefully hydrolyzed back to the acid after purification.

      • Use Additives in the Mobile Phase: Adding a small amount of acetic or formic acid to the eluent can help by protonating the silica surface and the analyte, reducing strong interactions.

      • Neutralize the Silica: Pre-treating the silica gel with a base like triethylamine can prevent acid-catalyzed side reactions or degradation on the column.

Problem: Racemization During Purification or Workup

  • Q: My ee is high in the crude reaction mixture but drops significantly after purification. Why?

    • A: You are likely causing racemization during workup or chromatography.

      • Basic Hydrolysis: If you purified your product as an ester and are hydrolyzing it with a strong base (e.g., NaOH, KOH), you risk deprotonating the α-carbon. Action: Use milder hydrolysis conditions, such as lithium hydroxide (LiOH) at low temperatures, or enzymatic hydrolysis.

      • Acidic Conditions: Standard silica gel is acidic and can catalyze epimerization at the α-center for sensitive substrates. Action: Use neutralized silica gel or a different purification technique like preparative reverse-phase HPLC.

Table 1: Common Protecting Groups for α-Hydroxy Acids
Functional Group Protecting Group Introduction Removal Notes
Hydroxyl Benzyl (Bn)NaH, BnBrH₂, Pd/C (Hydrogenolysis)Stable to most acidic and basic conditions.[18]
tert-Butyldimethylsilyl (TBDMS)TBDMSCl, ImidazoleTBAF (Fluoride source); Mild AcidVery common, stable to chromatography.[18]
Tetrahydropyranyl (THP)DHP, PPTS (cat.)Mild aqueous acid (e.g., PPTS, AcOH)Creates a new stereocenter (diastereomers).[18]
Carboxyl Methyl/Ethyl EsterMeOH or EtOH, H⁺ (cat.)LiOH, H₂O/THF; or aq. HClBase hydrolysis can risk racemization.[26]
tert-Butyl EsterIsobutylene, H⁺ (cat.)Trifluoroacetic Acid (TFA)Removed under strong acid, stable to base.
Benzyl EsterBnOH, DCCH₂, Pd/C (Hydrogenolysis)Can be removed simultaneously with a Bn ether.
Part 3: Key Experimental Protocols

These are generalized protocols. You must adapt them to your specific substrate and optimize conditions.

Protocol 1: Analytical Method Validation for ee Determination by Chiral HPLC

Objective: To confirm that your chiral HPLC method is capable of separating the enantiomers of your target α-hydroxy acid (or its ester derivative).

  • Prepare a Racemic Standard: Synthesize a small amount of your target compound using a non-asymmetric method to ensure you have a 50:50 mixture of enantiomers.

  • Column Selection: Choose a chiral stationary phase (CSP) based on literature precedents for similar compounds. Common phases include polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Initial Method Development:

    • Prepare a ~1 mg/mL solution of your racemic standard in the mobile phase.

    • Start with a common mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10). A small amount of an acidic modifier like trifluoroacetic acid (TFA, ~0.1%) is often required for acidic analytes.[5]

    • Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (e.g., 210 nm or 254 nm).

  • Optimization:

    • Inject the racemic standard.

    • Expected Result: You should see two well-resolved peaks with approximately equal peak areas.[8]

    • Troubleshooting:

      • No separation (one peak): Change the ratio of your mobile phase solvents (e.g., to 95:5 or 80:20 Hex:IPA). If that fails, try a different CSP column.

      • Poor resolution (overlapping peaks): Decrease the flow rate or adjust the mobile phase composition.

  • Confirmation: Once you have achieved baseline separation of the two enantiomers from the racemic standard, you can be confident in using this method to determine the ee of your asymmetric reaction products.

G

References
  • Lin, J., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]
  • Becerekli, H., & Sopacı, S.B. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. International Journal of Agriculture, Environment and Food Sciences. [Link]
  • Wang, D., et al. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry. [Link]
  • Pál, A., et al. (2018). Asymmetric Chemoenzymatic One-Pot Synthesis of α-Hydroxy Half-Esters. ACS Omega. [Link]
  • An, F., et al. (2007). Facile Quantification of Enantiomeric Excess and Concentration with Indicator-Displacement Assays: An Example in the Analyses of α-Hydroxyacids. Journal of the American Chemical Society. [Link]
  • de Gonzalo, G., et al. (2010). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Accounts of Chemical Research. [Link]
  • Ye, G., et al. (2009). Catalytic asymmetric syntheses of alpha-amino and alpha-hydroxyl acid derivatives. The Journal of Organic Chemistry. [Link]
  • Becerekli, H., & Sopacı, S.B. (2023). Chemo-enzymatic synthesis of chiral precursor molecules with chiral ring hydroxyenone and acetoxyenone structures. CABI Digital Library. [Link]
  • Shapiro, A. M., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. [Link]
  • Wu, W., et al. (2021). Light-Driven Kinetic Resolution of α-Functionalized Carboxylic Acids Enabled by an Engineered Fatty Acid Photodecarboxylase.
  • Lin, J., et al. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Scilit. [Link]
  • Joseph, J. E., et al. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chirality. [Link]
  • ResearchGate. (n.d.). A) Chemical approaches; and B) (chemo)enzymatic methodologies to synthesise chiral (α-substituted) β-hydroxy amides. [Link]
  • Li, Z., et al. (2017). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid.
  • van den Berg, M., et al. (2016). Oxidation of Vicinal Diols to α-Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Miller, S. J., et al. (2017). Asymmetric Synthesis of Diverse Glycolic Acid Scaffolds via Dynamic Kinetic Resolution of α-Keto Esters.
  • ProQuest. (n.d.).
  • Shibuya, M., et al. (2004). Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]
  • Furukawa, K., et al. (2015). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex. Organic Letters. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. [Link]
  • van der Donk, W. A., et al. (2001). Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids. Organic Letters. [Link]
  • de Gonzalo, G., et al. (2010). Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones. Accounts of Chemical Research. [Link]
  • Zhang, Z., et al. (2006). Catalytic Asymmetric Synthesis of β-Hydroxy-α-amino Acids: Highly Enantioselective Hydrogenation of β-Oxy-α-acetamidoacrylates. The Journal of Organic Chemistry. [Link]
  • Google Patents. (n.d.). Method for the purification of an alpha-hydroxy acid on an industrial scale.
  • Gontijo, V. A. S., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules. [Link]
  • Wikipedia. (n.d.). Alpha hydroxycarboxylic acid. [Link]
  • Myers, A. G. Research Group. (n.d.).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). 22 questions with answers in ASYMMETRIC SYNTHESIS. [Link]
  • Royal Society of Chemistry. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]
  • Liu, H., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Romero, E., et al. (2020). Production of Hydroxy Acids: Selective Double Oxidation of Diols by Flavoprotein Alcohol Oxidase.
  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
  • ResearchGate. (n.d.). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. [Link]
  • Wiley. (n.d.). alpha-Hydroxy Acids in Enantioselective Syntheses. [Link]
  • ResearchGate. (n.d.). Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO–ClO2 Charge-Transfer Complex. [Link]
  • University of Windsor. (n.d.). Asymmetric Synthesis. [Link]
  • Reddit. (2021). racemize alpha chiral acid with LiOH?. [Link]

Sources

Technical Support Center: Bromination of 2-Hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 2-hydroxy-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on understanding and mitigating side reactions. Here, we provide in-depth answers to common questions and troubleshooting advice based on established chemical principles and peer-reviewed literature.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most significant side reaction to consider when brominating 2-hydroxy-2-methylpropanoic acid?

A1: The most prominent side reaction is oxidative decarboxylation , which leads to the formation of acetone and carbon dioxide. This occurs because the tertiary alcohol group in 2-hydroxy-2-methylpropanoic acid is susceptible to oxidation, particularly under the reaction conditions used for bromination.

A kinetic study of the oxidative decarboxylation of α-hydroxy acids by bromine water has shown that this reaction is significant.[1][2][3] The reaction's progression and the specific oxidizing species can be highly dependent on the pH of the reaction medium.

Q2: How does the pH of the reaction medium influence the side reactions?

A2: The pH is a critical parameter that dictates the predominant reactive bromine species and the mechanism of both the desired bromination and the undesired oxidative decarboxylation.

  • Neutral to Alkaline Conditions (pH > 6): In this range, molecular bromine (Br₂) is the more significant oxidant for α-hydroxy acids compared to hypobromous acid (HOBr).[1][2][3] The reaction mechanism is proposed to involve the attack of Br₂ at the carboxylate anion, which is more prevalent at higher pH, occurring concurrently with a base-catalyzed removal of the hydroxyl proton.[1][3] This pathway strongly favors oxidative decarboxylation. Studies on 2-hydroxy-2-methylpropanoic acid and other α-hydroxy acids have demonstrated bell-shaped pH-rate profiles with maximum reaction rates around pH 8.[1][3]

  • Acidic Conditions (pH 2-5): In acidic media, the primary oxidant is hypobromous acid (HOBr), and the reaction occurs with the undissociated carboxylic acid.[4][5] While oxidative decarboxylation can still occur, controlling the conditions may allow for more selective α-bromination. However, below pH 2, bromination can become a more dominant pathway.[4][5]

Q3: Can the Hell-Volhard-Zelinsky (HVZ) reaction be used for the bromination of 2-hydroxy-2-methylpropanoic acid? What are the potential complications?

A3: The Hell-Volhard-Zelinsky (HVZ) reaction is a classical method for the α-bromination of carboxylic acids using reagents like PBr₃ and Br₂.[6][7][8] However, its application to 2-hydroxy-2-methylpropanoic acid is not straightforward due to the presence of the hydroxyl group.

Potential Complications:

  • Reaction with the Hydroxyl Group: The PBr₃ can react with the tertiary hydroxyl group, leading to its replacement with a bromine atom, forming 2,2-dibromopropanoic acid or other undesired byproducts.

  • Dehydration: The acidic and high-temperature conditions of the HVZ reaction can promote dehydration of the tertiary alcohol, leading to the formation of α,β-unsaturated carboxylic acids.[6][9]

  • Oxidative Decarboxylation: As with other bromination methods, the reaction conditions could still favor oxidative decarboxylation.

While the HVZ reaction is a powerful tool, for a substrate with a sensitive functional group like a tertiary alcohol, alternative, milder bromination strategies are often preferred.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2-bromo-2-methylpropanoic acid and formation of acetone. Oxidative decarboxylation is the likely dominant pathway. This is favored by neutral to alkaline pH and the use of bromine water.Conduct the reaction in an acidic medium (pH 2-5) to favor the reaction of HOBr with the undissociated acid.[4][5] Consider using a non-aqueous solvent to minimize the formation of bromine water species.
Formation of multiple brominated species. Non-selective bromination can occur, especially under harsh conditions. If using a method like the HVZ reaction, both the α-position and the hydroxyl group can be substituted.Utilize milder and more selective brominating agents. Protect the hydroxyl group prior to bromination if feasible. Carefully control the stoichiometry of the brominating agent.
Incomplete reaction. Insufficient reaction time or temperature. The chosen reaction conditions may not be optimal for this specific substrate.Monitor the reaction progress using techniques like TLC or GC analysis.[10][11] Optimize reaction time and temperature based on the monitoring results.
Product degradation during workup. The product, an α-bromo acid, can be susceptible to hydrolysis or elimination under certain workup conditions.Perform the workup at low temperatures. Use mild acidic or basic conditions for extraction and washing. Minimize exposure to strong bases.

Visualizing the Mechanisms

To better understand the competing reaction pathways, the following diagrams illustrate the proposed mechanisms for both the desired α-bromination and the side reaction of oxidative decarboxylation.

Alpha-Bromination_Mechanism cluster_0 Acid-Catalyzed Enolization cluster_1 Bromination Start 2-Hydroxy-2-methylpropanoic Acid Protonated_Carbonyl Protonated Carbonyl Start->Protonated_Carbonyl + H+ Enol Enol Intermediate Protonated_Carbonyl->Enol - H+ Alpha_Bromo_Acid 2-Bromo-2-hydroxy-2-methylpropanoic Acid Enol->Alpha_Bromo_Acid + Br₂ Bromine Br₂ Bromine->Alpha_Bromo_Acid

Caption: Proposed mechanism for α-bromination via an enol intermediate.

Oxidative_Decarboxylation_Mechanism cluster_0 Attack by Bromine (Neutral/Alkaline) cluster_1 Decarboxylation and Product Formation Carboxylate 2-Hydroxy-2-methylpropanoate Anion Intermediate Acyloxy-bromide Intermediate Carboxylate->Intermediate + Br₂ Products Acetone + CO₂ + Br⁻ Intermediate->Products Decarboxylation

Caption: Simplified mechanism for oxidative decarboxylation.

Experimental Protocols

Protocol 1: General Procedure for Bromination in an Aqueous Medium

This protocol is adapted from procedures for similar compounds and should be optimized for 2-hydroxy-2-methylpropanoic acid.[10][11]

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2-hydroxy-2-methylpropanoic acid in water.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the solution to the desired acidic range (e.g., pH 2-3) using a suitable acid like dilute HBr or H₂SO₄.

  • Bromine Addition: Cool the flask in an ice bath. Slowly add a stoichiometric amount of bromine dropwise via the dropping funnel while maintaining the temperature below 10°C.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by a suitable analytical method (TLC, GC, or HPLC).

  • Workup: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. Acidify the mixture if necessary and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

References

  • Pink, J. M., & Stewart, R. (1971). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part I. Oxidation in Neutral and Alkaline Medium. Canadian Journal of Chemistry, 49(5), 649-653. [Link]
  • Pink, J. M. (1970). A study of the mechanism of oxidative decarboxylation of [alpha]-hydroxy acids by bromine water. UBC Library Open Collections. [Link]
  • Pink, J. M., & Stewart, R. (1971). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part II. Oxidation in Acidic Medium. A Comparison with the HOBr – Oxalic Acid Reaction. Canadian Journal of Chemistry, 49(5), 654-660. [Link]
  • Quick Company. (n.d.). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]
  • Banerji, K. K. (1977). Kinetics and Mechanism of the Oxidation of α-Hydroxy Carboxylic Acids by Bromine.
  • Pink, J. M., & Stewart, R. (1971). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part II. Oxidation in Acidic Medium. A Comparison with the HOBr – Oxalic Acid Reaction.
  • Pink, J. M., & Stewart, R. (1971). Mechanism of Oxidative Decarboxylation of α-Hydroxy Acids by Bromine Water. Part I. Oxidation in Neutral and Alkaline Medium.
  • Eureka | Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
  • Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • Leonard, M. S. (2013, December 16).
  • O'Leary, D. (2020). Hell-Volhard-Zelinsky (HVZ) Reaction. Pomona College. [Link]
  • Ashenhurst, J. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]
  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. [Link]
  • BYJU'S. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. [Link]

Sources

Technical Support Center: Optimizing Stereoselective Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective bromination reactions. Here, you will find in-depth answers to frequently asked questions and detailed troubleshooting guides to address specific challenges you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding stereoselective bromination.

Q1: What is the fundamental mechanism of electrophilic bromination of an alkene, and why is it typically stereoselective?

A: The electrophilic bromination of an alkene proceeds through a well-established mechanism that accounts for its high stereoselectivity. The process begins when the electron-rich π-bond of the alkene attacks a bromine molecule (e.g., Br₂), which becomes polarized as it approaches the alkene.[1][2][3] This initial interaction leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the original double bond.[3][4][5] This three-membered ring structure is key to the reaction's stereoselectivity. In the second step, a bromide ion (Br⁻), generated in the first step, acts as a nucleophile. It attacks one of the carbons of the bromonium ion from the side opposite to the bridging bromine atom, in a process analogous to an SN2 reaction.[4][6] This "backside attack" forces the two bromine atoms to add to opposite faces of the original double bond, resulting in anti-addition.[4][7][8] The rigidity of the bromonium ion intermediate prevents bond rotation and locks the stereochemical outcome.[9]

Q2: How can I predict whether the bromination of my alkene will result in anti- or syn-addition?

A: For most electrophilic brominations of simple alkenes using reagents like Br₂ or N-Bromosuccinimide (NBS) in an aprotic solvent, the outcome is overwhelmingly anti-addition.[4][7][8] This is a direct consequence of the formation of the bridged bromonium ion intermediate, which blocks one face of the molecule, forcing the incoming nucleophile (Br⁻) to attack from the opposite face.[7][10]

  • Anti-addition is the addition of two substituents to opposite sides (faces) of a double or triple bond.[7][11]

  • Syn-addition is the addition of two substituents to the same side (face) of a double or triple bond.[7][11]

While anti-addition is the general rule for bromination via a bromonium ion, be aware of specific circumstances that might lead to a loss of stereoselectivity or favor syn-addition, although this is less common for bromination. Certain substrates or reaction conditions that favor a more open carbocation intermediate (e.g., highly stabilized benzylic cations) might show reduced stereoselectivity.

Q3: Which bromine source should I choose for my reaction (e.g., Br₂, NBS, etc.)?

A: The choice of bromine source is critical and depends on the desired outcome and the nature of the substrate.

Bromine SourcePrimary UseAdvantagesConsiderations
**Molecular Bromine (Br₂) **Electrophilic addition to alkenesReadily available, effective for simple dibromination.Highly corrosive, toxic, and volatile. Can be difficult to handle. Reactions can be highly exothermic.[8]
N-Bromosuccinimide (NBS) Electrophilic addition, allylic/benzylic brominationSolid, easier and safer to handle than Br₂.[12] Allows for a low, steady concentration of Br₂ to be generated in situ, which can suppress side reactions.[13]Purity is crucial; old or impure NBS can lead to inconsistent results.[14] Reaction pathway (radical vs. ionic) is highly dependent on conditions (solvent, initiator, light).[12][14]
1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Electrophilic additionSolid, stable, and provides two equivalents of electrophilic bromine. Often considered a safer alternative to liquid bromine.

For simple anti-dibromination of an alkene, both Br₂ and NBS are effective. NBS is often preferred for safety and for reactions where a low concentration of Br₂ is beneficial.[15] For allylic or benzylic bromination, NBS used with a radical initiator in a non-polar solvent like CCl₄ is the standard choice.[12]

Q4: What is the role of the solvent in stereoselective bromination, and how do I choose the right one?

A: The solvent plays a crucial role that extends beyond simply dissolving the reactants. It can influence the reaction mechanism and the product distribution.[16]

  • Inert, Aprotic Solvents (e.g., CH₂Cl₂, CCl₄): These are the standard choice for achieving clean 1,2-dibromination.[4][8] They do not participate in the reaction and primarily serve to solvate the reactants. In these solvents, the bromide ion (Br⁻) is the primary nucleophile that opens the bromonium ion, leading to the desired anti-dibromo product.[8]

  • Nucleophilic/Protic Solvents (e.g., H₂O, Alcohols): When the bromination is performed in a nucleophilic solvent, the solvent molecules are present in large excess compared to the bromide ion.[2] Consequently, a solvent molecule (like H₂O) can act as the nucleophile, attacking the bromonium ion.[1][4] This leads to the formation of a bromohydrin (if water is the solvent) or a bromoether (if an alcohol is the solvent), also via an anti-addition pathway.[1][4] The regioselectivity of this attack generally follows Markovnikov's rule, where the nucleophile (e.g., water) adds to the more substituted carbon of the bromonium ion intermediate.[4][17]

Decision Flowchart for Solvent Selection:

G start What is the desired product? dibromo 1,2-Dibromoalkane start->dibromo Dibromination halohydrin Bromohydrin / Bromoether start->halohydrin Halohydrin Formation aprotic Choose an inert, aprotic solvent (e.g., CH2Cl2, CCl4) dibromo->aprotic protic Choose a nucleophilic solvent (e.g., H2O, ROH) halohydrin->protic G start Problem: Low Diastereoselectivity (syn-product observed) check_conditions Review Reaction Conditions start->check_conditions check_substrate Analyze Substrate Structure start->check_substrate temp_light Is the reaction run at high temp or in light? check_conditions->temp_light stabilized Can the substrate form a highly stabilized carbocation? check_substrate->stabilized solution_radical Solution: 1. Lower temperature (0 °C). 2. Protect from light. 3. Use radical inhibitor. temp_light->solution_radical Yes solution_cation Solution: 1. Use a less polar solvent. 2. Experiment with different bromine sources/additives. stabilized->solution_cation Yes

Caption: Troubleshooting low diastereoselectivity.

Problem 2: Low Reaction Yield or Incomplete Conversion

Q: My bromination reaction is giving a low yield, or the starting material is not fully consumed. What should I investigate?

A: Low yields can stem from issues with reagents, reaction conditions, or competing side reactions. [18][19] Possible Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • Why it happens: N-Bromosuccinimide can decompose over time, especially if not stored properly, leading to a lower effective concentration of the brominating agent. [14]Similarly, molecular bromine can be lost to evaporation. Impurities in the substrate or solvent can consume the reagent or poison catalysts. [20] * How to fix it:

      • Protocol 2: Reagent Verification and Handling

        • Use freshly opened or recrystallized NBS for best results. Pure NBS should be a white solid; a yellow or brown tint indicates decomposition to Br₂. [14] 2. Accurately determine the concentration of any Br₂ solutions used.

        • Ensure the alkene starting material is pure and the solvent is anhydrous, especially for reactions sensitive to water. [14] 4. Confirm stoichiometry. A slight excess (1.1-1.2 eq.) of the brominating agent can sometimes be used to drive the reaction to completion, but be mindful of potential side reactions.

  • Suboptimal Reaction Conditions:

    • Why it happens: Some brominations are sluggish at low temperatures, while excessively high temperatures can cause decomposition of reactants or products. [18] * How to fix it:

      • Temperature Optimization: If the reaction is slow, try gradually increasing the temperature. Monitor the reaction by TLC or GC/MS to find the optimal balance between reaction rate and side product formation.

      • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor its progress until no further consumption of the starting material is observed.

  • Competing Side Reactions (e.g., Allylic Bromination):

    • Why it happens: For alkenes with allylic protons, allylic bromination via a radical pathway can compete with the desired electrophilic addition, especially when using NBS under conditions that favor radicals (e.g., non-polar solvent, light, high temp). [12] * How to fix it:

      • To favor electrophilic addition over allylic bromination when using NBS, use a polar solvent (like DMF) and keep the reaction in the dark at a moderate temperature. [14]

Problem 3: Formation of Unexpected Byproducts (e.g., Bromohydrins)

Q: I am trying to perform a 1,2-dibromination, but I am isolating a significant amount of a bromohydrin byproduct. Why is this happening?

A: The formation of a bromohydrin during a reaction intended to produce a dibromide is a classic sign of unintended nucleophilic participation by water. [4][21] Possible Causes & Solutions:

  • Presence of Water:

    • Why it happens: Water is a competent nucleophile. If present in the reaction mixture, it can compete with the bromide ion to attack the bromonium intermediate, leading to the bromohydrin. [1][2]The source of water can be wet solvents, reagents, or glassware, or even atmospheric moisture.

    • How to fix it:

      • Protocol 3: Ensuring Anhydrous Conditions

        • Glassware: Flame-dry or oven-dry all glassware immediately before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

        • Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like CH₂Cl₂ can be distilled from CaH₂.

        • Reagents: Ensure starting materials are dry. If using NBS, make sure it has been stored in a desiccator.

        • Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent moisture from the air from entering the flask.

Mechanistic Diagram of Competing Pathways:

G cluster_0 Reaction Pathways Alkene Alkene + Br2 Bromonium Bromonium Ion Intermediate Alkene->Bromonium Dibromo Desired Product: anti-1,2-Dibromide Bromonium->Dibromo  Attack by Br- (Anhydrous Conditions) Bromohydrin Byproduct: anti-Bromohydrin Bromonium->Bromohydrin  Attack by H2O (Aqueous/Wet Conditions)

Sources

Navigating the Scale-Up of (S)-3-bromo-2-hydroxy-2-methylpropanoic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this valuable chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, including nonsteroidal antiandrogens, mastering its efficient and stereoselective synthesis at scale is crucial.[1] This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to address the challenges you may encounter during your process development and scale-up activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare (S)-3-bromo-2-hydroxy-2-methylpropanoic acid?

A1: There are three main strategies for synthesizing enantiomerically pure chiral building blocks like (S)-3-bromo-2-hydroxy-2-methylpropanoic acid:

  • Asymmetric Synthesis: This is often the most efficient approach as it directly produces the desired (S)-enantiomer. This can be achieved through the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction. For instance, asymmetric bromination of a suitable precursor can be employed.

  • Chiral Pool Synthesis: This method utilizes readily available and inexpensive enantiomerically pure starting materials from natural sources. For α-hydroxy acids, this could involve the stereospecific diazotization of a corresponding α-amino acid.

  • Resolution of a Racemic Mixture: This involves synthesizing the racemic mixture of 3-bromo-2-hydroxy-2-methylpropanoic acid and then separating the (S)- and (R)-enantiomers. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[2]

Q2: What are the major challenges when scaling up the synthesis of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid?

A2: Scaling up any chemical synthesis presents a unique set of challenges. For this particular molecule, key considerations include:

  • Maintaining Enantiomeric Purity: Ensuring the high enantiomeric excess (ee) achieved at the lab scale is maintained during large-scale production is critical. This requires careful control of reaction conditions and purification methods.

  • Controlling Exothermic Reactions: Bromination reactions can be highly exothermic. Managing heat dissipation effectively in larger reactors is crucial to prevent runaway reactions and the formation of byproducts.

  • Homogeneous Mixing: Achieving uniform mixing of reactants in large vessels can be difficult and can impact reaction kinetics and selectivity.

  • Purification of the Final Product: Crystallization, a common purification method, can behave differently at scale. Seeding strategies, solvent selection, and cooling profiles need to be carefully optimized.

  • Safety: Handling large quantities of bromine or other brominating agents requires stringent safety protocols and engineering controls.

Q3: How can I monitor the progress and stereochemical purity of my reaction?

A3: A combination of analytical techniques is recommended:

  • Reaction Progress: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable for monitoring the consumption of starting materials and the formation of the product.

  • Stereochemical Purity: Chiral HPLC is the most common and reliable method for determining the enantiomeric excess of your product. This involves using a chiral stationary phase that can separate the (S)- and (R)-enantiomers.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Strategy Scientific Rationale
Incomplete Reaction - Increase reaction time.- Gradually increase the reaction temperature while monitoring for byproduct formation.- Ensure efficient mixing to improve contact between reactants.Reaction kinetics can be slower at a larger scale due to mass and heat transfer limitations.
Side Reactions - Optimize the rate of addition of the brominating agent to maintain a low instantaneous concentration.- Re-evaluate the choice of solvent and its purity.High local concentrations of reactive reagents can lead to the formation of over-brominated or other undesired byproducts.
Product Degradation - If using a resolution method, ensure the pH and temperature during salt formation and liberation are controlled to prevent degradation of the product.α-hydroxy acids can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures.
Problem 2: Decrease in Enantiomeric Excess (ee) Upon Scale-Up
Potential Cause Troubleshooting Strategy Scientific Rationale
Racemization During Reaction - If the reaction is performed at an elevated temperature, try to lower it.- Investigate the effect of the base or acid used on the stereochemical stability of the product.The stereocenter at the α-position to the carboxylic acid can be susceptible to racemization under certain conditions.
Inefficient Chiral Resolution - Optimize the crystallization conditions (solvent, temperature, cooling rate) for the diastereomeric salt.- Ensure the chiral resolving agent is of high enantiomeric purity.The efficiency of classical resolution is highly dependent on the differential solubility of the diastereomeric salts, which can be sensitive to process parameters.
Racemization During Workup or Purification - Minimize exposure to harsh pH conditions and high temperatures during extraction and isolation steps.The final product may not be stable under all workup conditions, leading to a loss of optical purity.
Problem 3: Formation of Impurities
Potential Cause Troubleshooting Strategy Scientific Rationale
Over-bromination - Use a milder brominating agent (e.g., N-bromosuccinimide instead of Br₂).- Carefully control the stoichiometry of the brominating agent.The starting material or the product may have other sites susceptible to bromination, leading to di- or poly-brominated impurities.
Impurities from Starting Materials - Ensure the purity of all starting materials and reagents before use.Impurities in the starting materials can be carried through the synthesis or interfere with the reaction.
Solvent-Related Impurities - Use high-purity, dry solvents.Solvents can sometimes participate in side reactions or introduce impurities.

Experimental Workflow & Protocols

The following section provides a generalized workflow and example protocols. These should be considered as a starting point and will require optimization for your specific equipment and scale.

Workflow Diagram

G cluster_0 Synthesis of Racemic Mixture cluster_1 Chiral Resolution cluster_2 Purification & Analysis racemic_synthesis Bromination of 2-hydroxy-2-methylpropanoic acid salt_formation Diastereomeric Salt Formation with Chiral Amine racemic_synthesis->salt_formation Racemic Acid crystallization Fractional Crystallization salt_formation->crystallization Diastereomeric Salts salt_liberation Liberation of (S)-enantiomer crystallization->salt_liberation Desired Diastereomer purification Recrystallization salt_liberation->purification (S)-Enantiomer analysis Chiral HPLC Analysis purification->analysis Purified Product

Caption: General workflow for the synthesis of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid via chiral resolution.

Protocol 1: Synthesis of Racemic 3-bromo-2-hydroxy-2-methylpropanoic Acid (Lab Scale Example)

Disclaimer: This is a representative laboratory-scale procedure. Scale-up requires careful consideration of heat transfer, mixing, and safety protocols.

  • Reaction Setup: In a well-ventilated fume hood, equip a jacketed reactor with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Charge Reactor: Charge the reactor with 2-hydroxy-2-methylpropanoic acid and a suitable solvent (e.g., a halogenated solvent or an ether).

  • Cooling: Cool the reactor to 0-5 °C.

  • Brominating Agent Addition: Slowly add the brominating agent (e.g., bromine or N-bromosuccinimide) via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Slowly add a quenching solution (e.g., aqueous sodium thiosulfate) to neutralize any excess brominating agent.

  • Workup: Perform an aqueous workup to remove inorganic salts. Extract the product into a suitable organic solvent.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic product.

Protocol 2: Chiral Resolution of Racemic 3-bromo-2-hydroxy-2-methylpropanoic Acid (Conceptual)
  • Dissolution: Dissolve the crude racemic acid in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).

  • Addition of Resolving Agent: Add a solution of an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine or another suitable chiral amine) to the solution of the racemic acid.

  • Crystallization: Allow the diastereomeric salt of the (S)-acid to crystallize, potentially with gentle cooling and seeding.

  • Isolation of Diastereomer: Isolate the crystalline diastereomeric salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the (S)-Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a mineral acid (e.g., HCl) to precipitate the (S)-3-bromo-2-hydroxy-2-methylpropanoic acid.

  • Extraction and Isolation: Extract the (S)-enantiomer with a suitable organic solvent, dry the organic layer, and concentrate to yield the final product.

  • Recovery of Resolving Agent: The mother liquor from the crystallization can be treated to recover the resolving agent and the (R)-enantiomer of the acid.

Safety Considerations for Scale-Up

When moving from laboratory to pilot or production scale, safety becomes paramount.

  • Bromine Handling: Bromine is highly toxic, corrosive, and volatile. All operations involving large quantities of bromine should be conducted in a well-ventilated area, with appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and splash goggles.[3]

  • Exothermic Reactions: Implement a robust cooling system for the reactor and consider controlled, slow addition of reagents to manage the heat generated during bromination.

  • Pressure Management: Be aware of potential pressure buildup from gaseous byproducts and ensure the reactor is equipped with appropriate pressure relief systems.

  • Waste Disposal: Have a clear plan for the neutralization and disposal of all waste streams, especially those containing residual bromine or brominated compounds.

Data Summary Table

The following table provides a hypothetical comparison of reaction parameters at different scales. Actual values will depend on the specific process and equipment.

Parameter Lab Scale (10 g) Pilot Scale (1 kg) Production Scale (100 kg)
Reactor Volume 250 mL20 L2000 L
Agitator Type Magnetic StirrerImpellerGlass-Lined Impeller
Reagent Addition Time 30 min2-4 hours8-12 hours
Cooling Method Ice BathJacketed CoolingExternal Heat Exchanger
Typical Yield 85-95%80-90%75-85%
Typical ee >99%>98%>98%

This technical support guide provides a framework for understanding and addressing the key challenges in scaling up the synthesis of (S)-3-bromo-2-hydroxy-2-methylpropanoic acid. By carefully considering the principles of chemical engineering, reaction kinetics, and safety, researchers and drug development professionals can successfully transition this important synthesis from the laboratory to production scale.

References

  • Atkins, P., & de Paula, J. (2006). Physical Chemistry (8th ed.). Oxford University Press.
  • Biocatalytic synthesis of chiral pharmaceutical intermediates. (2014). AIR Unimi.
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. (2021). RSC Publishing.
  • Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals.
  • Scalable methodology for the catalytic, asymmetric alpha-bromination of acid chlorides. (2009). PubMed.
  • Biocatalysis: Synthesis of Chiral Intermediates for Pharmaceuticals. (2011). ResearchGate.
  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. (2017). ResearchGate.
  • (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid. (n.d.). Georganics.
  • Large scale chiral chromatography for the separation of an enantiomer to accelerate drug development. (2011). PubMed.
  • Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. (2017). ResearchGate.
  • Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. (2004). Google Patents.
  • Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. (2022). Google Patents.
  • Alpha hydroxyacids, alphaketoacids and their use in treating skin conditions. (1982). Google Patents.
  • (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid. (n.d.). PubChem.
  • Strategies for chiral separation: from racemate to enantiomer. (2023). PMC - NIH.
  • A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. (2019). MDPI.
  • Fine chemical. (n.d.). Wikipedia.

Sources

Technical Support Center: Continuous Flow Synthesis of Chiral Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting the continuous flow synthesis of chiral molecules. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of flow chemistry for asymmetric synthesis. Continuous flow processing offers remarkable advantages in control, safety, and scalability over traditional batch methods.[1][2][3] However, the unique environment of a flow reactor presents specific challenges, particularly when precise stereochemical control is the primary objective.

This document moves beyond simple checklists to provide in-depth, cause-and-effect explanations for common issues. The protocols and workflows are designed to be self-validating systems, ensuring that you can systematically identify and resolve problems, leading to robust and reproducible enantioselective processes.

Section 1: Troubleshooting Enantioselectivity and Stereocontrol

Maintaining high enantiomeric excess (% ee) is the cornerstone of chiral synthesis. In a continuous flow system, even minor fluctuations can lead to significant deviations in stereochemical outcomes. This section addresses the most common selectivity-related issues.

Q1: My enantiomeric excess (% ee) is low or inconsistent. Where do I start my investigation?

A1: This is the most frequent challenge. Before investigating complex reaction parameters, you must first rigorously validate your analytical method. An inaccurate % ee measurement can send you on a "wild goose chase," wasting valuable time and resources. Many asymmetric reactions are highly sensitive to trace impurities, so reagent and catalyst quality are the next critical checkpoints.[4][5]

The initial troubleshooting workflow should follow a logical progression from the simplest to the most complex potential causes.

cluster_params start Symptom: Low or Inconsistent % ee q_analytical Is the chiral analytical method validated? start->q_analytical p_validate ACTION: Perform full analytical method validation (Protocol 1) q_analytical->p_validate No q_reagents Are all reagents, solvents, and catalysts of confirmed high purity? q_analytical->q_reagents Yes p_purify ACTION: Repurify starting materials. Use fresh anhydrous solvents. Confirm catalyst integrity. q_reagents->p_purify No investigate Investigate Reaction Parameters q_reagents->investigate Yes p_temp Temperature too high? investigate->p_temp p_residence Residence time incorrect? p_mixing Inefficient mixing? p_catalyst Catalyst issues (loading, deactivation)?

Caption: Initial troubleshooting workflow for low % ee.
Q2: My reaction shows excellent enantioselectivity initially, but it decreases over a long run. What are the likely causes?

A2: A decline in enantioselectivity over time in a continuous system typically points to issues with the catalyst, especially when using immobilized or solid-supported catalysts in packed-bed reactors.

  • Catalyst Leaching: The active chiral species may be slowly washing off the solid support. This not only reduces the concentration of the effective catalyst in the reactor but can also introduce a non-selective homogeneous catalyst into the product stream.[1]

  • Catalyst Deactivation or Degradation: The catalyst's active sites may be poisoned by impurities in the feed streams or degrade under the reaction conditions (e.g., temperature, pressure). In some cases, the product itself can cause inhibition or deactivation.

  • Mechanical Degradation: For polymer-supported catalysts, the physical stress of continuous flow can cause the support to break down, altering the flow path, creating backpressure, and potentially exposing less-selective catalytic sites.[6]

  • Formation of "Hot Spots": In highly exothermic reactions, poor heat transfer within a packed bed can create localized areas of high temperature.[7] Higher temperatures often lead to a decrease in enantioselectivity by reducing the energy difference between the diastereomeric transition states.

Troubleshooting Protocol:

  • Analyze the Output Stream: Collect fractions over time and analyze for both % ee and the presence of the catalyst metal or ligand in the solution. A correlation between decreasing % ee and increasing catalyst concentration in the product confirms leaching.

  • Conduct a Post-Run Catalyst Analysis: Carefully unpack the reactor and analyze the catalyst from different sections (inlet, middle, outlet). Look for changes in morphology (SEM), composition (ICP-MS, elemental analysis), or signs of degradation.

  • Evaluate Temperature Profile: If possible, use multiple temperature sensors along the reactor bed to check for the formation of hot spots. If found, consider diluting the catalyst bed with an inert material (e.g., glass beads) to improve heat dissipation or reducing reactant concentrations.

  • Test Catalyst Stability: Before the run, expose the catalyst to the reaction conditions (solvents, temperature) without the substrate for an extended period to check for baseline degradation.

Q3: How does solvent choice impact the stereoselectivity of my flow reaction?

A3: Solvent is not merely a medium for the reaction; it is an active participant that can profoundly influence the stereochemical outcome.[8][9] The high surface-area-to-volume ratio in flow reactors can sometimes amplify these solvent effects compared to batch reactions.

  • Transition State Stabilization: Solvents can stabilize or destabilize the diastereomeric transition states differently. Polar aprotic solvents might stabilize a polar transition state leading to one enantiomer, while non-polar solvents might favor a different, less polar pathway.[10]

  • Catalyst Solvation and Speciation: The solvent shell around a catalyst can alter its conformation and, therefore, its chiral pocket. This can change how the substrate approaches the active site. In some cases, solvent molecules may act as ligands, directly participating in the catalytic cycle.[9]

  • Solubility of Reagents: Poor solubility of a reactant or catalyst can lead to concentration gradients or the formation of small solid particles, disrupting the homogeneity of the reaction and affecting selectivity.[1]

Data Presentation: Impact of Solvent Properties on Stereoselectivity

SolventDielectric Constant (ε)Polarity Index (P')General Impact on Stereoselectivity
Toluene2.42.4Often used for non-polar reactions. Can engage in π-stacking interactions.
Dichloromethane (DCM)9.13.1A versatile, weakly coordinating solvent. Can stabilize polar intermediates.
Tetrahydrofuran (THF)7.64.0Coordinating solvent. Can interact with Lewis acidic catalysts, potentially altering selectivity.
Acetonitrile (MeCN)37.55.8Polar aprotic solvent. Can strongly stabilize charged intermediates or transition states.
Hexane1.90.1Very non-polar. Minimizes solvent-catalyst interactions, which can be beneficial or detrimental.

This table provides general guidance. The optimal solvent is highly reaction-specific and must be determined experimentally. A powerful technique in flow chemistry is to use a gradient of solvent composition over time to rapidly screen a full range of binary or even ternary solvent mixtures.[11]

Section 2: Reactor Performance and Physical Issues

The physical reliability of the flow setup is paramount. Clogging, pressure fluctuations, and inconsistent flow can halt experiments and ruin results. These issues are often exacerbated in chiral synthesis by the use of solid-supported catalysts or the potential for product crystallization.

Q4: My packed-bed reactor is clogging or showing a significant pressure increase. What's wrong?

A4: Clogging is one of the most common and frustrating problems in continuous flow chemistry, especially when solids are involved.[7][12][13] The cause is typically the formation or introduction of particulate matter that obstructs the flow path.

start Symptom: High Backpressure or Clogging q_solubility Is the product or a byproduct insoluble? start->q_solubility p_solubility ACTION: - Change solvent - Lower concentration - Increase temperature q_solubility->p_solubility Yes q_catalyst Is the catalyst bed compromised? q_solubility->q_catalyst No p_catalyst ACTION: - Check for catalyst fines - Ensure uniform packing - Consider a different support q_catalyst->p_catalyst Yes q_reagents Are reagents precipitating before reacting? q_catalyst->q_reagents No p_reagents ACTION: - Use a pre-heating/pre-cooling loop - Improve mixing (T-mixer) - Dilute reagent streams q_reagents->p_reagents Yes

Caption: Decision tree for diagnosing reactor clogging.

Detailed Causes & Solutions:

  • Product/Byproduct Precipitation: If your chiral product or a salt byproduct has limited solubility in the reaction solvent, it can crystallize within the reactor.[14]

    • Solution: Increase the temperature of the reactor, switch to a solvent with higher solubilizing power, or decrease the concentration of your reagents.

  • Catalyst Fines: The solid-supported catalyst may contain very small particles ("fines") that can migrate and block the frits or narrow channels at the reactor outlet. This is a common issue with catalysts that have not been sieved properly.[15]

    • Solution: Before packing the reactor, suspend the catalyst in a solvent, allow larger particles to settle, and decant the fines. Alternatively, wash the packed bed extensively before starting the reaction.

  • Poor Packing: A non-uniformly packed bed can lead to channeling, where the fluid creates preferential paths, and "dead zones" with very low flow. This can cause localized over-concentration and precipitation.

    • Solution: Use a consistent slurry packing method and gently tap the column during packing to ensure a homogenous bed.

  • Gas Evolution: Some reactions evolve gas. In a packed bed, these gas bubbles can coalesce and create a blockage, leading to pressure spikes and inconsistent flow.[15]

    • Solution: Employ a back-pressure regulator (BPR) set to a pressure high enough to keep the gas dissolved in the liquid phase.

Section 3: Analytical and Monitoring Challenges

You can only control what you can measure. Real-time Process Analytical Technology (PAT) is a key advantage of flow chemistry, but it requires careful setup and validation to be trustworthy.[1][16]

Q5: I'm not sure if my in-line analytical results are accurate. How can I trust my real-time % ee or conversion data?

A5: In-line monitoring provides a powerful window into your reaction, but it is not a "plug-and-play" solution.[17][18] Trust in your data comes from careful calibration and periodic validation against a reliable off-line method.

  • Common In-line Techniques:

    • FTIR/Raman Spectroscopy: Excellent for monitoring functional group changes to track reactant consumption and product formation.[16][19] Can provide real-time kinetic data.

    • UV-Vis Spectroscopy: Useful for reactions involving chromophores.

    • In-line Chiral HPLC/SFC: While more complex to integrate, this provides direct, real-time measurement of enantiomeric excess.

Validation Workflow:

  • Establish a "Ground Truth": Develop and fully validate a robust off-line analytical method, typically chiral HPLC or SFC (See Protocol 1). This is your gold standard.

  • Calibrate the In-line Method: Run the flow reaction at steady state under several different conditions (e.g., different temperatures or residence times) that produce a range of conversion and/or % ee values.

  • Correlate In-line vs. Off-line Data: For each steady-state condition, collect data from your in-line probe (e.g., IR peak height) and simultaneously take a sample for off-line analysis.

  • Build a Calibration Model: Plot the in-line signal against the "ground truth" value from the off-line analysis. For example, plot the height of a product's characteristic IR peak against its concentration determined by HPLC. A linear correlation (high R² value) indicates a reliable in-line method.

  • Periodic Re-validation: Do not assume the calibration is valid forever. Periodically re-validate by taking grab samples during a run to ensure the in-line model has not drifted.

Experimental Protocols
Protocol 1: Validation of a Chiral HPLC/SFC Method

Objective: To ensure the analytical method for determining enantiomeric excess is accurate, precise, and robust. This is a mandatory first step before troubleshooting any reaction parameters.[4]

Methodology:

  • Resolution (Rs):

    • Prepare a solution containing both enantiomers (ideally, a racemic or scalemic mixture).

    • Inject the solution onto the chiral column.

    • Adjust the mobile phase composition (e.g., hexane/isopropanol ratio) and flow rate to achieve baseline separation between the two enantiomer peaks.

    • Calculate the resolution factor using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂) , where t is retention time and w is the peak width at the base.

    • Acceptance Criterion: A resolution (Rs) value greater than 1.5 is required for reliable quantification.

  • Accuracy:

    • Prepare standards of known enantiomeric composition (e.g., 95:5, 80:20, 50:50).

    • Analyze these standards using the developed method.

    • Compare the measured % ee with the known, prepared values.

    • Acceptance Criterion: The measured value should be within ±2% of the actual value.

  • Precision:

    • Select one sample (e.g., the 80:20 standard).

    • Inject this same sample six consecutive times.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the measured % ee.

    • Acceptance Criterion: The RSD should be less than 2%.

  • Linearity:

    • Prepare a series of solutions with varying concentrations for each enantiomer.

    • Inject each solution and plot the detector response (peak area) against the concentration for each enantiomer.

    • Acceptance Criterion: The plot should be linear with a correlation coefficient (R²) > 0.999. This confirms that the detector response is consistent across different concentrations and that one enantiomer is not giving a disproportionately strong signal.

References
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi
  • Non-fouling flow reactors for nanomaterial synthesis - Reaction Chemistry & Engineering (RSC Publishing). ([Link])
  • Enantioselective Synthesis in Continuous Flow: Polymer-Supported Isothiourea-Catalyzed Enantioselective Michael Addition–Cyclization with α-Azol-2-ylacetophenones | Organic Process Research & Development - ACS Public
  • Ask the Experts: The Challenges And Benefits Of Flow Chemistry To Optimize Drug Development. ([Link])
  • Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system - RSC Publishing. ([Link])
  • A versatile non-fouling multi-step flow reactor platform: demonstration for partial oxidation synthesis of iron oxide nanoparticles - RSC Publishing. ([Link])
  • What are the pitfalls of flow chemistry according to academics and industry professionals? ([Link])
  • Understanding flow chemistry for the production of active pharmaceutical ingredients - NIH. ([Link])
  • Taster Lecture: Powering Particle Manufacturing with Continuous Flow Reactors - 03 March 2021 - YouTube. ([Link])
  • A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks | The Journal of Organic Chemistry - ACS Public
  • Solvent effects on stereoselectivity: more than just an environment - RSC Publishing. ([Link])
  • (PDF)
  • Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients - SciELO. ([Link])
  • Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services. ([Link])
  • ReactIR Flow Cell: A New Analytical Tool for Continuous Flow Chemical Processing. ([Link])
  • Real-time monitoring of reaction stereochemistry through single-molecule observations of chirality-induced spin selectivity. ([Link])
  • Integrated flow processing — challenges in continuous multistep synthesis in: Journal of Flow Chemistry Volume 7 Issue 3-4 (2017) - AKJournals. ([Link])
  • Scale-up of Continuous Chemical Synthesis Systems - DSpace@MIT. ([Link])
  • Solvent effects on stereoselectivity: More than just an environment - ResearchG
  • What's Happening in your Flow Chemistry? ([Link])
  • Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products - ACS Public
  • Fouling During Polymerization in Different Continuous Reactor Setups - Wiley. ([Link])
  • Continuous Flow Asymmetric Synthesis of Chiral Active Pharmaceutical Ingredients and their Advanced Intermediates - ResearchG
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing). ([Link])
  • Chemical Synthesis in Microreactors - CHIMIA. ([Link])
  • Continuous flow synthesis enabling reaction discovery - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06808K. ([Link])
  • Solvent effects on the stereoselectivity of ketene–imine cycloaddition reactions. ([Link])
  • Real-Time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - NIH. ([Link])
  • Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermedi
  • New Molecular Reshuffle May Unlock Chemical Reactions - AZoM. ([Link])
  • Reaction Chemistry & Engineering - ePrints Soton. ([Link])
  • Chemical processes with flow chemistry techniques - AMF - Advanced Microfluidics. ([Link])
  • Continuous flow chemistry: where are we now?
  • Real-Time Analysis in Green Chemistry - Mettler Toledo. ([Link])
  • Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors - White Rose eTheses Online. ([Link])
  • Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing). ([Link])
  • Full article: Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry - Taylor & Francis Online. ([Link])
  • Optimizing Microreactor Design for Continuous Pharmaceutical Manufacturing - Walsh Medical Media. ([Link])
  • (PDF)
  • Asymmetric reactions in continuous flow - MPG.PuRe. ([Link])
  • Fine chemical - Wikipedia. ([Link])
  • Tuning the Growth of Chiral Gold Nanoparticles Through Rational Design of a Chiral Molecular Inducer - PubMed Central. ([Link])
  • Solvent and Flow Rate Effects on the Observed Compositional Profiles and the Relative Intensities of Radical and Protonated Species in Atmospheric Pressure Photoioniz
  • (PDF)

Sources

Technical Support Center: Impurity Profiling of Synthetic (2S)-3-bromo-2-hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling of synthetic (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and analyzing this chiral building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and analysis of this compound, providing step-by-step solutions based on scientific principles.

Synthesis-Related Issues

Question 1: My synthesis of this compound resulted in a low yield and several unexpected peaks in the initial HPLC analysis. What are the likely side products, and how can I minimize their formation?

Answer:

Low yields and the presence of multiple by-products are common challenges in the synthesis of this molecule. The primary cause often lies in the reaction conditions of the bromination step. Here are the most probable impurities and strategies to mitigate them:

  • Dibrominated By-products: Over-bromination can lead to the formation of dibrominated species. A study has shown that lowering the bromination temperature from 25°C to 0°C can significantly reduce the formation of these by-products from 15% to just 2%, which in turn increases the isolated yield.[1]

  • Oxidation and Reduction Products: Depending on the reagents and conditions, you might observe by-products from oxidation or reduction reactions.

    • Oxidation: The hydroxyl group can be oxidized to a ketone, forming 3-bromo-2-oxopropanoic acid.[1]

    • Reduction: The carboxylic acid can be reduced to an alcohol, yielding 3-bromo-2-hydroxy-2-methylpropanol.[1]

  • Substitution Products: The bromine atom is a good leaving group and can be substituted by nucleophiles present in the reaction mixture, such as hydroxide ions, leading to 3-hydroxy-2-methylpropanoic acid derivatives.[1]

Troubleshooting Steps:

  • Temperature Control: Carefully control the temperature of the bromination reaction, ideally maintaining it at or below 0°C.

  • Stoichiometry: Use a precise stoichiometry of bromine. A slight excess can be beneficial for driving the reaction to completion, but a large excess will promote the formation of dibrominated impurities.

  • Quenching: Ensure the reaction is properly quenched to neutralize any remaining bromine and acidic by-products.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Analytical & Purification Issues

Question 2: I'm observing significant peak tailing for the main compound and its impurities during reverse-phase HPLC analysis. What is causing this, and how can I improve the peak shape?

Answer:

Peak tailing for acidic compounds like this compound is a frequent issue in reverse-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.

Primary Cause: Interaction of the carboxylic acid group with residual, un-capped silanols on the silica-based stationary phase. These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a "tailing" peak.

Troubleshooting Workflow:

start Peak Tailing Observed ph_optimization Optimize Mobile Phase pH start->ph_optimization additive Add an Acidic Modifier (e.g., 0.1% TFA) ph_optimization->additive Ensure analyte is fully protonated column_check Evaluate Column Health additive->column_check If tailing persists column_wash Wash Column with Strong Solvent column_check->column_wash Contamination suspected replace_column Replace Column column_check->replace_column Column degradation resolution Improved Peak Shape column_wash->resolution replace_column->resolution

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Adjust Mobile Phase pH: The most effective solution is to lower the pH of the mobile phase to fully protonate the carboxylic acid. A pH of 2.5-3.0 is a good starting point. This minimizes the ionic interactions with the silanol groups.

  • Use an Acidic Modifier: Add a small amount (typically 0.1%) of trifluoroacetic acid (TFA) or formic acid to the mobile phase.[2] These modifiers act as ion-pairing agents and also help to protonate the silanol groups on the stationary phase, reducing their interaction with your acidic analyte.

  • Check Column Health: A contaminated or degraded column can also cause peak tailing.[2] If the above steps do not resolve the issue, try washing the column with a strong solvent or consider replacing it.

  • Consider a Different Stationary Phase: If tailing persists, you might need to switch to a column with a more inert stationary phase, such as one with end-capping or a polar-embedded phase, which is more compatible with highly aqueous mobile phases often required for polar compounds.[3][4]

Question 3: I am struggling to achieve baseline separation of the (2S) and (2R) enantiomers using chiral HPLC. What are the key parameters to optimize?

Answer:

Separating enantiomers requires a chiral environment, which is provided by the chiral stationary phase (CSP). Achieving good resolution often involves a systematic optimization of several parameters.

Key Optimization Parameters:

  • Chiral Stationary Phase (CSP) Selection: This is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a versatile starting point for many chiral separations.[2] It is often necessary to screen a few different CSPs to find one that provides the best selectivity for your molecule.

  • Mobile Phase Composition:

    • Normal Phase: In normal-phase chromatography (e.g., hexane/isopropanol), the type and percentage of the alcohol modifier (e.g., ethanol, isopropanol) can have a dramatic effect on resolution. Vary the alcohol content in small increments (e.g., 2-5%).

    • Reverse Phase: In reverse-phase chromatography (e.g., acetonitrile/water), the organic modifier and the use of buffers can be optimized.

  • Additives/Modifiers: For acidic compounds, adding a small amount of an acidic modifier like TFA or acetic acid (0.1-0.5%) can improve peak shape and sometimes enhance chiral recognition.[2]

  • Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often improves resolution, but it can also increase analysis time and backpressure. It is recommended to evaluate a range of temperatures (e.g., 10°C to 40°C).[2]

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, but at the cost of longer run times.

Systematic Approach to Optimization:

  • Screen CSPs: Test your racemic standard on 2-3 different types of chiral columns.

  • Optimize Mobile Phase: Once you have identified a promising CSP, systematically vary the mobile phase composition.

  • Fine-tune with Temperature and Flow Rate: After optimizing the mobile phase, make small adjustments to the temperature and flow rate to achieve baseline resolution.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the impurity profiling of this compound.

1. What are the typical impurities I should expect to see in my synthetic batches?

Based on the common synthetic routes, you should be on the lookout for the following types of impurities:

Impurity TypeSpecific ExamplesOrigin
Process-Related Impurities 2-hydroxy-2-methylpropanoic acid (unreacted starting material), Dibrominated by-productsIncomplete reaction or over-reaction
Side-Reaction Products 3-Bromo-2-oxopropanoic acid, 3-Bromo-2-hydroxy-2-methylpropanol, 3-Hydroxy-2-methylpropanoic acid derivativesOxidation, reduction, or substitution reactions[1]
Enantiomeric Impurity (2R)-3-bromo-2-hydroxy-2-methylpropanoic acidIncomplete chiral resolution or racemization
Residual Solvents Acetic acid, Ethanol, n-Heptane, Methyl tert-butyl ether (MTBE)Solvents used in synthesis and purification[1]

2. I have an unknown peak in my HPLC chromatogram. What is the general workflow for identifying it?

Identifying an unknown impurity is a multi-step process that requires a combination of analytical techniques.

Impurity Identification Workflow:

start Unknown Peak Detected in HPLC lc_pda LC-PDA/UV Analysis start->lc_pda Obtain UV spectrum lc_ms LC-MS Analysis start->lc_ms Determine Molecular Weight hr_ms High-Resolution MS (HRMS) lc_ms->hr_ms Propose Molecular Formula isolate Isolation of Impurity (Prep-HPLC) hr_ms->isolate If structure is still unclear nmr NMR Spectroscopy isolate->nmr Obtain detailed structural information structure_elucidation Structure Elucidation nmr->structure_elucidation confirm Confirmation with Authentic Standard structure_elucidation->confirm

Caption: Workflow for the identification of an unknown impurity.

Step-by-Step Guide:

  • LC-PDA/UV Analysis: Obtain the UV spectrum of the unknown peak using a photodiode array (PDA) or UV detector. This can provide initial information about the chromophores present in the molecule.[5][6]

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight of the impurity.[6][7] Tandem MS (MS/MS) can provide fragmentation patterns that offer clues about the structure.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to propose a molecular formula for the impurity.

  • Forced Degradation Studies: To determine if the impurity is a degradation product, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, light).[8][9][10][11] If the unknown peak increases under any of these conditions, it is likely a degradant.

  • Isolation and NMR: If the structure cannot be determined from the above data, the impurity may need to be isolated using preparative HPLC.[5] The isolated compound can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to obtain detailed structural information.[5]

  • Confirmation: Once a putative structure is determined, it should be confirmed by synthesizing an authentic standard and comparing its retention time, UV spectrum, and mass spectrum with the unknown impurity.[6]

3. What are the regulatory expectations for impurity profiling in drug development?

Regulatory agencies like the FDA and EMA have stringent requirements for the control of impurities in drug substances. These are harmonized through the International Council for Harmonisation (ICH) guidelines.

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities.[5][12] It establishes thresholds based on the maximum daily dose of the drug.

    • Reporting Threshold: The level at which an impurity must be reported in a regulatory submission.

    • Identification Threshold: The level above which the structure of an impurity must be determined.

    • Qualification Threshold: The level above which an impurity must be assessed for its biological safety.

  • ICH Q3C(R8): Impurities: Guideline for Residual Solvents: This guideline classifies residual solvents based on their toxicity and sets limits for their presence in drug substances.

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline addresses the specific concerns of impurities that have the potential to be mutagenic and carcinogenic.

It is crucial to have validated analytical methods that can accurately detect and quantify impurities to ensure compliance with these regulatory standards.

References

  • BenchChem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • SGS. (n.d.). How to Approach the Identification of Anomalous Peaks During Pharmaceutical Sample Analyses.
  • BenchChem. (n.d.). This compound.
  • Liu, D., et al. (2007). Identification of an unknown extraneous contaminant in pharmaceutical product analysis. Journal of Pharmaceutical and Biomedical Analysis, 46(3), 523-528.
  • Eurofins Scientific. (n.d.). Identification of unknown pharmaceutical impurities.
  • Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Kluska, M., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules, 25(21), 5031.
  • Pharmaguideline. (2025, April 21). Extraneous Peaks in Chromatographic Analysis.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Wiley Analytical Science. (2023, May 12). HPLC in pharmaceutical analytics - 2023.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Herbert, N. R., & Ebdon, D. (2001). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • Ligas, F. J., et al. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America, 38(11), 606-612.
  • Singh, R., & Kumar, R. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 10(8), 1935-1939.
  • Dolan, J. W. (2014). Enantiomer Separations. LCGC North America, 32(7), 472-475.
  • ResearchGate. (n.d.). 26 questions with answers in CHIRAL HPLC | Science topic.
  • Catalent. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate. (2016, May 19). (PDF) Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds.
  • Wang, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4831.
  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • BioPharm International. (2014, October 2). Forced Degradation Studies for Biopharmaceuticals.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column.
  • International Research Journal of Pharmacy and Medical Sciences. (2025). Stability Indicating HPLC Method Development: A Review.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 106089-20-7 | SCBT.
  • LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PubChem. (n.d.). (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3 | CID 10582468.
  • Google Patents. (n.d.). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • Sigma-Aldrich. (n.d.). (S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98%.
  • National Center for Biotechnology Information. (n.d.). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • CymitQuimica. (n.d.). (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid.
  • University of Texas at Austin. (n.d.). Fatty Acid Degradation.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes.
  • YouTube. (2017, July 13). Beta Oxidation of Fatty Acids | Degradation of Saturated Fatty Acids.
  • Chemistry LibreTexts. (2022, April 26). 10.2: Amino Acids Degradation.

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in Chiral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Impurity Analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying impurities in chiral compounds. As your virtual Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to help you achieve robust and reliable results in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between chiral and achiral impurities?

A chiral molecule and its mirror image are non-superimposable, much like your left and right hands.[1][2][3] These mirror images are called enantiomers.[4][5][6] Achiral molecules, on the other hand, can be superimposed on their mirror image.[1][3] In the context of impurity analysis, a chiral impurity is a stereoisomer of the active pharmaceutical ingredient (API), most commonly its enantiomer (the "unwanted" mirror image). Achiral impurities are all other non-chiral related substances, such as starting materials, by-products, or degradation products.

Q2: Why is it critical to separate and quantify the enantiomer of my chiral drug?

While enantiomers share identical physical and chemical properties in an achiral environment, they can exhibit vastly different pharmacological and toxicological effects in the chiral environment of the human body.[4][5][7][8] The tragic case of thalidomide, where one enantiomer was a sedative while the other was teratogenic, underscores the importance of this analysis.[5][9] Regulatory agencies worldwide, including the FDA and EMA, mandate strict control over the enantiomeric purity of chiral drugs.[10][11] The undesired enantiomer is treated as an impurity and must be quantified.[11][12]

Q3: What is "enantiomeric excess" (ee) and how is it determined?

Enantiomeric excess (ee) is a measure of the purity of a chiral substance.[13] It represents the percentage excess of one enantiomer over the other.[14] For instance, a sample containing 98% of the desired (R)-enantiomer and 2% of the undesired (S)-enantiomer has an enantiomeric excess of 96% (98% - 2%). A racemic mixture, which has a 50:50 ratio of enantiomers, has an ee of 0%.[13] While traditionally determined by optical rotation, modern chromatographic techniques like chiral HPLC are now the standard for accurately measuring the amount of each enantiomer to calculate ee.[13][15]

Troubleshooting Guide: Common Issues in Chiral Impurity Analysis

This section addresses specific experimental challenges in a question-and-answer format, providing both the "how" and the "why" for each troubleshooting step.

Issue 1: Poor or No Enantiomeric Resolution

Q: My enantiomers are co-eluting or showing very little separation (Resolution < 1.5). What are the primary causes and how can I fix this?

A: Poor resolution is the most common challenge in chiral method development. The root cause is insufficient difference in the interaction energy between the two enantiomers and the chiral stationary phase (CSP).[5] Chiral recognition is a complex process, and finding the right conditions often requires a systematic screening approach.[4][9][11]

Below is a systematic workflow to address poor resolution.

G start Poor Resolution (Rs < 1.5) csp_check Is the Chiral Stationary Phase (CSP) appropriate? start->csp_check mp_opt Optimize Mobile Phase Composition csp_check->mp_opt Yes fail Screen Different CSPs csp_check->fail No temp_opt Optimize Column Temperature mp_opt->temp_opt Partial Improvement success Resolution Achieved (Rs >= 1.5) mp_opt->success Significant Improvement flow_opt Optimize Flow Rate temp_opt->flow_opt Partial Improvement temp_opt->success Significant Improvement col_health Check Column Health & System Suitability flow_opt->col_health Minor Improvement flow_opt->success Significant Improvement col_health->success Issue Resolved

Caption: A decision-making workflow for troubleshooting poor enantiomeric resolution.

  • Verify Chiral Stationary Phase (CSP) Selection:

    • The Problem: There is no universal CSP.[4] The choice of CSP is the most critical factor in achieving separation.[16] Polysaccharide-based (cellulose and amylose derivatives) and macrocyclic glycopeptide-based CSPs are the most widely applicable and should be the starting point for screening.[16][17]

    • Protocol: Screen your analyte on a small set of dissimilar CSPs (e.g., an amylose-based, a cellulose-based, and a macrocyclic glycopeptide-based column).[16] Run a generic mobile phase (e.g., Hexane/Isopropanol for normal phase or Acetonitrile/Water with buffer for reversed-phase) and look for any hint of separation, even a peak shoulder.[18]

  • Optimize Mobile Phase Composition:

    • The Problem: The mobile phase composition directly influences the interactions between the analyte and the CSP, affecting both retention and selectivity.[9]

    • Protocol:

      • Solvent Ratio: Systematically vary the ratio of the strong solvent (e.g., alcohol in normal phase) to the weak solvent (e.g., hexane). Small changes can have a large impact on resolution.

      • Additives/Modifiers: For acidic or basic analytes, poor peak shape can hinder resolution. Adding a small amount (typically 0.1%) of an acid (like trifluoroacetic acid, TFA) for acidic compounds or a base (like diethylamine, DEA) for basic compounds to the mobile phase can significantly improve peak shape and, consequently, resolution.[16][19] These additives suppress the ionization of the analyte, reducing unwanted secondary interactions with the stationary phase.[19]

  • Optimize Column Temperature:

    • The Problem: Temperature has a complex and often non-linear effect on chiral separations.[20] While lower temperatures generally improve resolution by enhancing the stability of the transient diastereomeric complexes formed, this is not always the case.[18][21]

    • Protocol: Evaluate the separation at three different temperatures (e.g., 15°C, 25°C, and 40°C). In some instances, increasing the temperature can improve efficiency or even reverse the elution order of the enantiomers, which can be beneficial for resolving a minor impurity peak from the main peak.[9][20][22]

  • Optimize Flow Rate:

    • The Problem: While less impactful than mobile phase or temperature, flow rate affects column efficiency (plate count).[19] A flow rate that is too high or too low can decrease efficiency and thus resolution.

    • Protocol: Perform a van Deemter analysis by injecting the sample at several different flow rates (e.g., 0.5, 0.8, 1.0, 1.2, 1.5 mL/min) to find the optimal flow rate that provides the best resolution.[19]

Issue 2: Peak Tailing, Fronting, or Splitting

Q: My peaks are not symmetrical. I'm observing significant tailing (or splitting). What's causing this and how do I get sharp, Gaussian peaks?

A: Peak asymmetry is a common problem that can compromise the accuracy of integration and quantification, especially for low-level impurities.[23]

  • Peak Tailing: The latter half of the peak is broader than the front half.[23][24] This is often caused by secondary, undesirable interactions between the analyte and the stationary phase, or by column overload.[18][25]

  • Peak Splitting: The peak appears as a "doublet" or has a distinct shoulder.[24] This can be caused by a column void, a plugged frit, or a mismatch between the sample solvent and the mobile phase.[24]

  • Check for Column Overload:

    • The Problem: Chiral stationary phases often have a lower sample capacity than conventional reversed-phase columns.[25] Overloading is a frequent cause of peak tailing in chiral separations.[25]

    • Protocol: Prepare and inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves significantly at lower concentrations, you are overloading the column. Reduce the sample concentration or injection volume accordingly.[18]

  • Optimize Mobile Phase Additives:

    • The Problem: For ionizable compounds, secondary interactions with residual silanols on silica-based CSPs are a primary cause of tailing.[18]

    • Protocol: As mentioned for resolution, add an appropriate modifier. For basic compounds, add 0.1% DEA. For acidic compounds, add 0.1% TFA. The modifier competes for the active sites on the stationary phase, preventing the analyte from engaging in these tailing-inducing interactions.[18][19]

  • Address Sample Solvent Mismatch (Peak Splitting):

    • The Problem: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause the sample band to spread improperly at the column inlet, leading to peak distortion and splitting.[4][24]

    • Protocol: Ideally, dissolve your sample in the initial mobile phase.[4] If solubility is an issue, use the weakest solvent possible that will still dissolve the sample. If a strong solvent must be used, reduce the injection volume.

  • Inspect Column Health (Peak Splitting for All Peaks):

    • The Problem: If all peaks in the chromatogram are split, it often points to a physical problem with the column or system.[24] This could be a void at the column inlet or a partially blocked frit.

    • Protocol:

      • Reverse the column and flush it with a strong solvent (ensure the column is designed to handle reverse flow).

      • If the problem persists, the column may be irreversibly damaged and require replacement. For some immobilized polysaccharide-based columns, specific regeneration procedures can be used to restore performance.[26]

Issue 3: Ghost Peaks and Baseline Instability

Q: I'm seeing unexpected "ghost peaks" in my chromatogram, especially during a gradient run. What are they and how can I get rid of them?

A: Ghost peaks are extraneous peaks that do not originate from the injected sample.[18] They are typically caused by impurities in the mobile phase, carryover from the autosampler, or the elution of strongly retained compounds from previous injections.[18]

  • Isolate the Source:

    • Protocol: Run a blank gradient (injecting no sample).

      • If ghost peaks appear, the source is the HPLC system or the mobile phase.[18]

      • If the blank is clean, inject only the sample solvent. If peaks appear, the solvent is contaminated.

      • If the solvent blank is also clean, the issue is likely sample carryover from the autosampler.[18]

  • Ensure Mobile Phase Purity:

    • The Problem: Low-quality solvents or contaminated water can introduce impurities that concentrate on the column and elute as ghost peaks during a gradient.

    • Protocol: Always use fresh, HPLC- or MS-grade solvents. Prepare mobile phases daily and filter aqueous buffers.[18]

  • Optimize Autosampler Wash:

    • The Problem: If the needle wash is not effective, remnants from a previous, more concentrated sample can be injected with the next sample, causing carryover.

    • Protocol: Use a wash solvent that is stronger than the sample solvent to ensure the analyte is completely removed from the needle and injection port between runs.[18]

Data & Method Validation

Regulatory bodies require robust validation of analytical methods for chiral impurities.[10] Key validation parameters are outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]

Validation ParameterICH Guideline (Q2(R2)) & Interpretation for Chiral Impurities
Specificity/Selectivity The method must be able to unequivocally separate and quantify the undesired enantiomer from the main enantiomer and any other related substances (achiral impurities, degradants).[10]
Limit of Quantitation (LOQ) The lowest amount of the chiral impurity that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling trace-level impurities.
Limit of Detection (LOD) The lowest amount of the chiral impurity that can be detected but not necessarily quantitated as an exact value.
Linearity The method's ability to produce results that are directly proportional to the concentration of the chiral impurity over a specified range (e.g., from LOQ to 120% of the specification limit).[10]
Accuracy The closeness of the test results to the true value. Determined by spiking the drug substance with known amounts of the chiral impurity.[10]
Precision (Repeatability) The precision of the method under the same operating conditions over a short interval. Expressed as Relative Standard Deviation (RSD). For the minor enantiomer, an RSD of ≤ 10% at the specification limit is often expected.[10]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±2% in mobile phase organic content).[12]
System Suitability Tests to ensure the chromatographic system is adequate for the intended analysis. Key parameters include resolution (Rs), tailing factor (Tf), and repeatability of injections.[10]

General Chiral Method Development Strategy

For new chiral molecules, a structured approach is more efficient than random trial-and-error.

G start Analyte Information (pKa, Solubility, Structure) screen_csp Primary Screening: - 3-4 Dissimilar CSPs - Normal & Reversed Phase Modes start->screen_csp eval_screen Evaluate Screening Results screen_csp->eval_screen no_sep No Separation eval_screen->no_sep partial_sep Partial Separation / Promising Candidate(s) eval_screen->partial_sep optimize Method Optimization: - Mobile Phase Ratio - Additives (Acid/Base) - Temperature - Flow Rate partial_sep->optimize validate Method Validation (ICH Q2) optimize->validate

Caption: A streamlined workflow for developing a new chiral separation method.

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019).
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021). Daicel Chiral Technologies.
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (n.d.).
  • Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. (n.d.).
  • A Comparative Guide to Regulatory Guidelines for the Validation of Chiral Separ
  • Effect of Temperature on the Chiral Separation of Enantiomers of Some... (n.d.).
  • Getting Started with Chiral Method Development Part Three: Method Development Optimiz
  • 6 Top Chiral Chromatography Questions. (2020). Regis Technologies.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmaceutical Technology.
  • Troubleshooting guide for HPLC analysis of chiral compounds. (2025). BenchChem.
  • Selection of the mobile phase for enantiomeric resolution via chiral stationary phase columns. (1984). Semantic Scholar.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
  • Chiral Impurity Methods – Case Study. (n.d.). SlideShare.
  • Trouble with chiral separations. (2020).
  • Optical Purity and Enantiomeric Excess. (2017). Master Organic Chemistry.
  • Chiral Mobile Phase Additives in HPLC Enantioseparations. (n.d.).
  • An Investigation of Peak Shape Models in Chiral Separations. (n.d.).
  • Enantiomeric excess. (n.d.). Wikipedia.
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. (2023). ICH.
  • Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (2022). MDPI.
  • The Secrets to Mastering Chiral Chromatography. (2023). Rotachrom Technologies.
  • Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. (n.d.).
  • Chiral HPLC and SFC Column Screening Strategies for Method Development. (2011). HPLC CHROMSolutions.
  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022). PubMed Central.
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.).
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (n.d.). NIH.
  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. (n.d.). SlideShare.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Getting Started with Chiral Method Development. (2022). Regis Technologies.
  • Chiral Separations 3: Overloading and Tailing. (2021). Restek.
  • What is Peak Tailing? (2014).
  • Current Trends in Chiral Chromatography. (2014).
  • Chiral Vs Achiral Organic Chemistry. (n.d.). Chiralpedia.
  • ICH Valid
  • Method development for impurity profiling in SFC: THE selection of a dissimilar set of stationary phases. (2015).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Chiral Purification of Volatile Flavors and Fragrances by SFC. (n.d.).
  • Chiral vs Achiral. (n.d.). BYJU'S.
  • Chiral and Achiral Molecules. (n.d.). Pharmaguideline.
  • Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. (2010). American Pharmaceutical Review.
  • The Significance of Chirality in Drug Design and Development. (n.d.). PubMed Central.
  • Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. (2024).
  • Basics of chiral HPLC. (n.d.). Sigma-Aldrich.
  • 4.2: Chiral and Achiral Molecules. (2019). Chemistry LibreTexts.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
  • Analysis of chiral compounds using supercritical fluid chromatography. (2024).

Sources

Technical Support Center: (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this chiral building block. Our goal is to empower you with the scientific rationale behind best practices to ensure the integrity of your experiments.

I. Understanding the Molecule: Inherent Instabilities

This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds.[1] Its utility stems from the presence of multiple functional groups: a carboxylic acid, a tertiary alcohol, a stereocenter, and a reactive bromoalkyl group. However, this structural complexity also introduces inherent instabilities that researchers must be aware of to ensure reproducible results. The primary stability concerns are hydrolysis, epimerization (racemization), and thermal decomposition.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of this compound.

1. What are the optimal storage conditions for this compound?

To maintain the chemical and chiral purity of this compound, it is crucial to store it under controlled conditions. The recommended storage temperature is 2-8°C.[2] For long-term storage, temperatures as low as -20°C in an inert atmosphere (e.g., argon or nitrogen) are advisable to minimize degradation.[1] The compound should be stored in a tightly sealed, opaque or amber-colored container to protect it from light and moisture.[1]

2. What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are:

  • Hydrolysis: The bromine atom is susceptible to nucleophilic substitution by water, leading to the formation of 3-hydroxy-2-methylpropanoic acid derivatives.[1] This reaction is accelerated by the presence of moisture and basic conditions.

  • Oxidation: The tertiary hydroxyl group can be oxidized to a ketone, forming 3-bromo-2-oxopropanoic acid.[1]

  • Thermal Decomposition: Like many α-hydroxy acids, this compound can undergo thermal decomposition, particularly at elevated temperatures.[3]

3. Is this compound prone to racemization?

Yes, as a chiral α-hydroxy acid, this compound can be susceptible to racemization, which is the conversion of the pure (2S)-enantiomer into a mixture of (2S) and (2R)-enantiomers. This process can be catalyzed by both acid and base and is often temperature-dependent. The mechanism involves the formation of an enol intermediate, which can be protonated from either face to yield a racemic mixture.[4][5]

4. What are the common impurities found in this product?

Common impurities can arise from the synthetic process or degradation. These may include:

  • The (2R)-enantiomer.

  • Dibrominated byproducts.[1]

  • Unreacted starting materials, such as 2-hydroxy-2-methylpropanoic acid.

  • Hydrolysis products, such as 3-hydroxy-2-methylpropanoic acid derivatives.[1]

III. Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the use of this compound in experimental settings.

Observed Problem Potential Cause Troubleshooting Steps & Rationale
Inconsistent reaction yields or kinetics. Degradation of the starting material.1. Verify Purity: Before use, confirm the purity of the compound using analytical techniques like HPLC or NMR. Look for the presence of degradation products. 2. Fresh is Best: Use freshly opened or recently purchased material. 3. Inert Atmosphere: For sensitive reactions, handle the compound under an inert atmosphere (argon or nitrogen) to prevent moisture-induced hydrolysis.
Loss of stereoselectivity in subsequent reactions. Racemization of the starting material.1. Check Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light. 2. Avoid Harsh Conditions: Minimize exposure to strong acids or bases and elevated temperatures during your reaction setup. 3. Chiral Purity Analysis: Confirm the enantiomeric excess (ee) of your starting material using chiral HPLC or a similar technique.
Appearance of unexpected byproducts in the reaction mixture. Contamination or degradation.1. Analyze the Starting Material: Run a control analysis (e.g., NMR, LC-MS) of the starting material to identify any pre-existing impurities. 2. Review Reaction Conditions: High temperatures or prolonged reaction times can lead to decomposition. Consider milder reaction conditions. 3. Solvent Purity: Ensure the use of anhydrous solvents to prevent hydrolysis.
Solid material appears discolored or clumpy. Absorption of moisture and potential degradation.1. Proper Storage: Re-evaluate your storage protocol. Ensure the container is tightly sealed and stored in a desiccator if necessary. 2. Do Not Use if Suspect: If the material's physical appearance has changed significantly, it is best to use a fresh batch to avoid compromising your experiment.

IV. Experimental Protocols & Methodologies

Protocol 1: Handling and Preparation of a Standard Solution

This protocol outlines the best practices for preparing a solution of this compound for use in a reaction.

  • Preparation: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.

  • Inert Atmosphere: For optimal stability, perform all weighing and dissolution steps in a glove box or under a stream of dry inert gas (argon or nitrogen).

  • Solvent Selection: Use a high-purity, anhydrous solvent appropriate for your reaction.

  • Dissolution: Add the desired amount of the compound to the solvent and stir until fully dissolved.

  • Immediate Use: Prepare the solution immediately before use to minimize the risk of degradation in solution.

Protocol 2: Monitoring Compound Stability by High-Performance Liquid Chromatography (HPLC)

This method can be adapted to monitor the purity and detect the formation of the primary hydrolytic degradation product.

  • Column: A C18 reverse-phase column is suitable for separating the polar analytes.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or phosphoric acid) and acetonitrile is a good starting point. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate for detecting the carboxylic acid functionality.

  • Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

  • Analysis: Inject the sample and monitor for the appearance of a more polar peak over time, which would correspond to the hydrolysis product (3-hydroxy-2-methylpropanoic acid).

V. Visualizing Degradation Pathways

The following diagrams illustrate the key degradation pathways of this compound.

Hydrolysis A (2S)-3-bromo-2-hydroxy- 2-methylpropanoic acid B 3-hydroxy-2-hydroxy- 2-methylpropanoic acid A->B H2O, (OH- catalysis)

Caption: Hydrolysis of this compound.

Racemization A (2S)-enantiomer B Enol Intermediate A->B H+ or OH- B->A H+ C (2R)-enantiomer B->C H+

Caption: Racemization pathway via an enol intermediate.

VI. References

  • Chemistry LibreTexts. (2021, December 27). 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

  • PubMed. (n.d.). Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids. Retrieved from [Link]

  • Quora. (2017, April 15). What happens when alpha hydroxy acid is heated?. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Yield in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Asymmetric Synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to poor reaction yields. Asymmetric synthesis is a cornerstone of modern chemistry, enabling the selective production of a single enantiomer of a chiral molecule.[1][2][3] However, achieving high yields in these sensitive reactions can be a significant challenge.[4]

This resource provides a structured approach to troubleshooting, combining frequently asked questions for quick reference with in-depth guides for systematic investigation. The methodologies described herein are grounded in established scientific principles to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when troubleshooting low yields in asymmetric synthesis.

Q1: My asymmetric reaction shows good stereoselectivity (high %ee), but the overall yield is very low. What are the most likely causes?

A low yield in the presence of high enantioselectivity suggests that while your desired catalytic cycle is functioning selectively, other factors are limiting the conversion of your starting material into the final product.[5] The primary areas to investigate are:

  • Catalyst Inhibition or Deactivation: The catalyst may be "poisoned" by impurities in the substrate or solvents, or it may be degrading under the reaction conditions.[5]

  • Slow Reaction Rate: The conditions optimized for high stereoselectivity, such as low temperatures, may be too slow to achieve full conversion in a practical timeframe.[5][6]

  • Side Reactions: Your starting material or product could be participating in non-productive side reactions or decomposition pathways.[5][7]

  • Poor Substrate/Reagent Solubility: If your reactants are not fully dissolved, the reaction becomes heterogeneous, leading to incomplete conversion.[5][6]

  • Product Loss During Workup and Purification: The desired product may be lost during extraction, chromatography, or other isolation steps.[4][5]

Q2: My reaction stalls at low conversion. What should I investigate first?

When a reaction stops before the starting material is fully consumed, catalyst deactivation is a primary suspect.[5] Here's a prioritized checklist:

  • Purity of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous. Trace impurities, including water and oxygen, can deactivate many sensitive catalysts.[6][8] Consider purifying your substrate and distilling solvents immediately before use.

  • Inert Atmosphere: Verify that your reaction setup maintains a strictly inert atmosphere (e.g., using a glovebox or proper Schlenk techniques), especially if your catalyst is known to be air or moisture-sensitive.[5][6]

  • Catalyst Robustness: If purity and atmospheric conditions are not the issue, consider screening for a more robust catalyst that is less prone to deactivation under your specific reaction conditions.[5]

Q3: How do I begin to systematically improve the yield of my asymmetric reaction?

A systematic approach is key to efficiently identifying and resolving the root cause of low yield.[5] A general workflow involves a careful re-evaluation of the entire experimental procedure, from reagent preparation to product isolation.[5] Begin by establishing a baseline experiment and then vary one parameter at a time. The troubleshooting guides in the following section provide a more detailed, step-by-step approach.

Q4: Could my analytical method be misleading me about the yield?

While analytical methods for determining enantiomeric excess (like chiral HPLC or GC) are often scrutinized, it's also crucial to ensure your method for determining yield (e.g., ¹H NMR with an internal standard, GC with a calibrated response factor) is accurate. Inaccurate quantification of starting material consumption and product formation can lead to a misdiagnosis of the problem.

In-Depth Troubleshooting Guides

For a more comprehensive investigation, follow these detailed guides.

Guide 1: Diagnosing Catalyst-Related Issues

The chiral catalyst is the heart of an asymmetric reaction, and its performance is paramount.[2][9]

Initial Checks & Logical Workflow

The following diagram outlines a systematic workflow for troubleshooting potential catalyst-related problems.

cluster_start cluster_catalyst Catalyst Troubleshooting Workflow cluster_reagents Substrate & Reagent Checks cluster_end Start Low Yield with Good Enantioselectivity Purity Verify Catalyst and Ligand Purity & Enantiomeric Purity Start->Purity Is catalyst quality assured? Loading Optimize Catalyst Loading (e.g., 0.5, 1, 2, 5 mol%) Purity->Loading Yes ReagentPurity Purify Substrate and Solvents Purity->ReagentPurity No Atmosphere Ensure Strict Inert Atmosphere (Glovebox/Schlenk) Loading->Atmosphere Is catalyst sensitive? Screening Screen for a More Robust Catalyst/Ligand Loading->Screening No Atmosphere->Screening Yes End Improved Yield Screening->End ReagentPurity->Purity

Caption: A logical workflow for diagnosing catalyst-related yield issues.

Experimental Protocol: Catalyst Loading Screen

Objective: To determine the optimal catalyst concentration for maximizing yield without compromising enantioselectivity. Both excessively high and low catalyst loadings can negatively impact the reaction.[6]

Methodology:

  • Preparation: In an inert atmosphere glovebox or using Schlenk techniques, prepare a series of identical reaction vials.

  • Stock Solutions: To ensure accurate dispensing, prepare stock solutions of your substrate and any other achiral reagents in the reaction solvent.

  • Catalyst Variation: To each vial, add the chiral ligand and metal precursor (if applicable) to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

  • Reaction Setup: Add the solvent, followed by the substrate from the stock solution.

  • Initiation & Monitoring: Initiate the reaction (e.g., by adding the final reagent or adjusting the temperature). Monitor the reaction progress over time by taking aliquots and analyzing for conversion (e.g., by GC or TLC).

  • Analysis: Once the reactions are complete (or have reached a plateau), quench and work up each reaction identically. Determine the isolated yield and enantiomeric excess for each catalyst loading.

Data Interpretation:

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Isolated Yield (%)Enantiomeric Excess (% ee)
0.524454095
1.018858196
2.012989295
5.012999391

Table 1: Example data from a catalyst loading screen. In this hypothetical case, 2.0 mol% provides the best balance of high yield and excellent enantioselectivity.

Guide 2: Optimizing Reaction Conditions

Reaction parameters such as temperature and solvent choice have a profound impact on both yield and selectivity.[6]

Initial Checks & Logical Workflow

The following diagram illustrates a workflow for optimizing key reaction conditions.

cluster_start cluster_conditions Reaction Condition Optimization cluster_end Start Low Yield with High %ee Temp Screen Reaction Temperature (e.g., -20°C, 0°C, RT, 40°C) Start->Temp Is reaction rate slow? Solvent Screen Solvent Polarity & Coordinating Ability Temp->Solvent Is solubility an issue? Concentration Optimize Reactant Concentration Solvent->Concentration End Optimized Yield and Selectivity Concentration->End

Caption: A systematic workflow for optimizing reaction conditions.

Experimental Protocol: Temperature and Solvent Screen

Objective: To identify the optimal temperature and solvent that provide the best balance of reaction rate, yield, and enantioselectivity.

Methodology:

  • Setup: Prepare an array of reaction vials in a parallel synthesizer or multi-well plate under an inert atmosphere.

  • Parameter Variation:

    • Temperature: Set up identical reactions (using the optimal catalyst loading from Guide 1) and run them in parallel at different temperatures (e.g., -78°C, -40°C, 0°C, room temperature).[6]

    • Solvent: At the optimal temperature, set up a new array of reactions using a variety of anhydrous solvents with different properties (e.g., toluene (non-polar), dichloromethane (polar aprotic), THF (coordinating), acetonitrile (polar aprotic)).[6]

  • Execution: Add the catalyst, substrate, and solvent to each reaction vessel. Allow the mixtures to equilibrate to the target temperature before adding the final reagent to initiate the reactions.

  • Analysis: After a set time, quench all reactions. Determine the conversion, isolated yield, and enantiomeric excess for each condition using a validated analytical method.

Data Interpretation:

ConditionSolventTemperature (°C)Yield (%)% ee
1Toluene08596
2Toluene25 (RT)9588
3DCM07098
4DCM25 (RT)8291
5THF06592

Table 2: Example data from a temperature and solvent screen. This data suggests that Toluene at 0°C offers the best combination of high yield and high enantioselectivity.

Guide 3: Addressing Substrate and Workup Issues

Even with an optimized catalytic system, problems with the substrate or product isolation can severely impact the final yield.

Substrate Purity
  • Problem: Impurities in the starting material can act as catalyst poisons.

  • Solution: Purify the substrate immediately before use via chromatography, distillation, or recrystallization. Confirm purity using techniques like NMR and GC-MS.

Workup and Purification Losses
  • Problem: The desired product can be lost during aqueous workups, extractions, or chromatography.[5] This is particularly common for products that are volatile, water-soluble, or unstable on silica gel.

  • Solution:

    • Analyze All Phases: During workup, retain and analyze all aqueous layers and waste streams to check for lost product.

    • Optimize Extraction: Adjust the pH of the aqueous phase or use different extraction solvents to improve recovery.

    • Alternative Purification: If the product is sensitive to silica gel, consider alternative purification methods such as distillation, recrystallization, or using a different stationary phase (e.g., alumina, deactivated silica).[4]

References

  • Concise Introduction to Asymmetric Synthesis. (n.d.). Indian Institute of Technology Bombay.
  • Asymmetric Synthesis. (n.d.). University of Windsor.
  • Generality-oriented optimization of enantioselective aminoxyl radical catalysis. (2021). PubMed Central (PMC).
  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
  • Generality-driven optimization of enantio- and regioselective catalysis by high-throughput experimentation and machine learning. (2023). ChemRxiv.
  • The Future of Asymmetric Synthesis: Trends and Innovations. (2024). Chiralpedia.
  • Enantioselective Total Synthesis of Daedaleanol B from (+)-Sclareolide. (2023). MDPI.
  • Optimization of the reaction conditions for the enantioselective synthesis of 2 a. (n.d.). ResearchGate.
  • Asymmetric catalysis: An enabling science. (2001). PNAS.
  • Understanding the Fundamentals of Asymmetric Synthesis. (2024). Chiralpedia.
  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry.
  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. (n.d.). Mettler Toledo.
  • Guidelines and methodologies in asymmetric synthesis and catalysis. (2007). ScienceDirect.
  • Synthesis - General tips for improving yield? (2020). Reddit.
  • Asymmetric Synthesis. (n.d.). University of York.

Sources

Technical Support Center: Refinement of Crystallization Techniques for Chiral Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of chiral acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining enantiomerically pure crystalline materials. Here, you will find in-depth troubleshooting guidance and frequently asked questions, grounded in established scientific principles and practical experience.

Troubleshooting Guide: Common Issues in Chiral Acid Crystallization

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the rationale behind them.

Q1: My crystallization yields a racemic mixture or conglomerate, not a single enantiomer. What are the likely causes and how can I fix this?

A1: This is a frequent and frustrating issue that often points to the underlying thermodynamics of your system. Chiral molecules can crystallize in three primary forms: a racemic compound (a 1:1 mixture of enantiomers in the crystal lattice), a conglomerate (a physical mixture of separate crystals of each enantiomer), or, rarely, a solid solution.[1]

  • Underlying Cause 1: Racemic Compound Formation. The majority of chiral compounds (around 90%) crystallize as racemic compounds because this arrangement is often more thermodynamically stable.[1] If your chiral acid falls into this category, direct crystallization from a racemic solution will not yield a single enantiomer.

  • Troubleshooting Steps:

    • Diastereomeric Salt Formation: This is the most common and effective method to resolve racemic acids.[2][3][4][5] By reacting the racemic acid with an enantiomerically pure chiral base (the resolving agent), you form a pair of diastereomeric salts.[2][3][6] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2][3][6]

    • Selection of Resolving Agent: The choice of the chiral resolving agent is critical. Commonly used chiral bases include alkaloids like brucine and quinine, or synthetic amines such as (+)-α-phenethylamine.[3][4] Screening various resolving agents is often necessary to find one that provides a significant solubility difference between the diastereomeric salts.[5][7]

  • Underlying Cause 2: Conglomerate System with Spontaneous Nucleation. If your system is a conglomerate, where separate crystals of each enantiomer form, you may be experiencing simultaneous nucleation of both enantiomers.

  • Troubleshooting Steps:

    • Preferential Crystallization (Seeding): For conglomerate systems, seeding a supersaturated racemic solution with crystals of the desired enantiomer can induce the crystallization of only that enantiomer.[4][8][9] This technique relies on kinetic control, where the growth of existing seed crystals is faster than the spontaneous nucleation of the counter-enantiomer.[9]

    • Control of Supersaturation: Careful control of supersaturation is crucial for successful preferential crystallization.[10] If the solution is too highly supersaturated, spontaneous nucleation of the unwanted enantiomer can occur.

Q2: I'm performing a diastereomeric salt crystallization, but the enantiomeric excess (ee) of my product is low. How can I improve it?

A2: Low enantiomeric excess in a diastereomeric salt resolution can stem from several factors, including incomplete separation of the diastereomeric salts or the formation of a solid solution.

  • Underlying Cause 1: Similar Solubilities of Diastereomeric Salts. The success of this method hinges on a significant difference in solubility between the two diastereomeric salts.[2][3][6] If their solubilities are too similar, achieving high purity through a single crystallization step is difficult.

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent can dramatically influence the relative solubilities of the diastereomeric salts.[11][12] A systematic screening of different solvents and solvent mixtures is highly recommended.

    • Temperature Optimization: Solubility is temperature-dependent. Experiment with different crystallization temperatures to maximize the solubility difference.

    • Multiple Recrystallizations: It may be necessary to perform several recrystallization steps to progressively enrich the desired diastereomer.[3]

  • Underlying Cause 2: Solid Solution Formation. In some cases, the diastereomeric salts may form a solid solution, where the undesired diastereomer is incorporated into the crystal lattice of the desired one.[13][14] This can make achieving high enantiomeric purity by crystallization challenging.[13]

  • Troubleshooting Steps:

    • Phase Diagram Analysis: Constructing a binary phase diagram of the two diastereomeric salts can help determine if a solid solution is forming.[13][14]

    • Combined Approaches: If a solid solution is present, a combination of crystallization and other techniques, such as enantioselective dissolution, may be necessary to achieve high enantiomeric excess.[13][14]

Q3: My crystallization is very slow or doesn't happen at all. What can I do to induce crystallization?

A3: Difficulty in inducing crystallization is often related to the solution being in a metastable zone where spontaneous nucleation is inhibited.

  • Troubleshooting Steps:

    • Seeding: Introducing seed crystals of the desired compound provides a template for crystal growth and can overcome the energy barrier for nucleation.[15][16][17][18]

    • Scratching: Gently scratching the inside of the crystallization vessel with a glass rod can create micro-abrasions that serve as nucleation sites.[19]

    • Increasing Supersaturation: This can be achieved by slowly evaporating the solvent or by gradually cooling the solution. However, be cautious not to create excessively high supersaturation, which can lead to rapid, uncontrolled crystallization and impurity incorporation.[19]

    • Anti-Solvent Addition: Adding a solvent in which your compound is less soluble (an anti-solvent) can induce precipitation. This should be done slowly and with vigorous stirring to avoid oiling out.

Q4: The crystals I've obtained are of poor quality (e.g., small, agglomerated, or oily). How can I improve crystal quality?

A4: Poor crystal quality is often a result of crystallization occurring too rapidly.

  • Troubleshooting Steps:

    • Slow Cooling: A slower cooling rate allows for more ordered crystal growth, leading to larger and purer crystals.

    • Reduce Supersaturation: As mentioned earlier, excessively high supersaturation can lead to the formation of many small crystals or even an amorphous solid.[19] Using a slightly larger volume of solvent can help to slow down the crystallization process.[19]

    • Stirring: Gentle agitation can prevent agglomeration and promote the growth of individual, well-formed crystals. However, vigorous stirring can sometimes lead to secondary nucleation and smaller crystals.

    • Solvent Selection: The solvent can influence crystal habit. Experimenting with different solvents may lead to better-quality crystals.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the principles and techniques of chiral acid crystallization.

Q1: What are the primary methods for the resolution of chiral acids via crystallization?

A1: The two main crystallization-based methods for resolving chiral acids are:

  • Diastereomeric Salt Formation: This is the most widely used technique.[2][3][4][5][6] It involves reacting the racemic acid with a single enantiomer of a chiral base to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[2][3][6]

  • Preferential Crystallization: This method is applicable to chiral compounds that crystallize as conglomerates.[4][8][9] It involves seeding a supersaturated racemic solution with crystals of the desired enantiomer to induce its selective crystallization.[4][8][9]

Q2: How do I choose the right solvent for my crystallization?

A2: Solvent selection is a critical step. An ideal solvent should:

  • Dissolve the chiral acid (or its diastereomeric salt) at a higher temperature and have lower solubility at a lower temperature.

  • Not react with the compound.

  • Be easily removable from the final crystals.

  • Influence the crystal habit to produce well-formed crystals.

In the context of diastereomeric salt resolution, the solvent should also maximize the solubility difference between the two diastereomers.[11][12] It's important to note that while chiral solvents have the potential to influence crystallization, their effect on the thermodynamics of the solution is often minimal.[20][21] However, they can have a more significant impact on the kinetics of crystallization.[22]

Q3: What is the difference between kinetic and thermodynamic control in chiral crystallization?

A3:

  • Thermodynamic Control: This refers to a situation where the final product is the most stable one, regardless of how quickly it is formed.[23] In crystallization, this would be the crystal form with the lowest free energy. For many chiral compounds, the racemic crystal is the most thermodynamically stable form.[1]

  • Kinetic Control: This occurs when the product that forms the fastest is the major product, even if it is not the most stable.[23] Preferential crystallization is an example of a kinetically controlled process, where the seeded enantiomer crystallizes faster than the unseeded one can nucleate.[9]

The outcome of a crystallization can often be influenced by factors like temperature and time, which can shift the balance between kinetic and thermodynamic control.[1][23][24][25][26]

Q4: Can polymorphism affect the crystallization of my chiral acid?

A4: Yes, polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact crystallization.[27] Different polymorphs of a chiral acid or its diastereomeric salts will have different physical properties, including solubility and stability.[27] It has been observed that chiral molecules may be less prone to polymorphism than their achiral counterparts.[28] However, if different polymorphs do exist, it is crucial to control the crystallization conditions to ensure that the desired, and most stable, polymorph is consistently produced.

Q5: How can I analyze the enantiomeric purity of my crystallized product?

A5: Several analytical techniques can be used to determine the enantiomeric purity (enantiomeric excess, or ee) of your product. The most common and accurate methods are chromatographic.[29][]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for chiral analysis.[2][31][32] It uses a chiral stationary phase to separate the enantiomers, allowing for their quantification.[31]

  • Chiral Gas Chromatography (GC): This method is also used for the analysis of volatile chiral compounds.[31]

  • Circular Dichroism (CD) Spectroscopy: This technique can be used for the analysis of chiral molecules that contain a chromophore.[29][] It measures the differential absorption of left and right circularly polarized light.[29]

Experimental Protocols & Data

Protocol 1: General Procedure for Diastereomeric Salt Resolution of a Racemic Chiral Acid

This protocol outlines a general method for the resolution of a racemic carboxylic acid using a chiral amine as the resolving agent.[6]

  • Dissolution: Dissolve the racemic acid in a suitable solvent.

  • Addition of Resolving Agent: Add an equimolar amount of the chiral resolving agent (e.g., (R)-1-phenylethylamine) to the solution.

  • Salt Formation and Crystallization: Stir the solution to allow for the formation of the diastereomeric salts. One of the diastereomeric salts should preferentially crystallize out of the solution upon cooling or solvent evaporation.

  • Isolation: Isolate the crystallized diastereomeric salt by filtration.

  • Liberation of the Free Acid: Dissolve the isolated diastereomeric salt in water and acidify the solution (e.g., with HCl) to precipitate the enantiomerically enriched free acid.

  • Purification: The enantiomerically enriched acid can be further purified by recrystallization.

Table 1: Example Data for Diastereomeric Salt Resolution

Racemic AcidResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (ee) of Recovered Acid
Mandelic Acid(+)-α-phenethylamineEthanol45%>95%
Ibuprofen(S)-(-)-α-methylbenzylamineAcetonitrile40%>98%
2-Chloromandelic Acid(-)-BrucineAcetone50%>99%

Note: The data in this table is illustrative and actual results will vary depending on the specific compounds and experimental conditions.

Visualizations

Diagram 1: Workflow for Diastereomeric Salt Resolution

G racemic_acid Racemic Chiral Acid dissolution Dissolution & Salt Formation racemic_acid->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution solvent Solvent solvent->dissolution crystallization Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble acidification Acidification less_soluble->acidification pure_enantiomer Pure Enantiomer acidification->pure_enantiomer

Caption: Workflow of diastereomeric salt resolution.

Diagram 2: Kinetic vs. Thermodynamic Control in Crystallization

G start Supersaturated Racemic Solution kinetic Kinetic Product (e.g., Conglomerate) start->kinetic Fast, Lower Activation Energy thermodynamic Thermodynamic Product (e.g., Racemic Compound) start->thermodynamic Slow, Higher Activation Energy kinetic->thermodynamic Reversible/Longer Time

Caption: Kinetic vs. Thermodynamic pathways in crystallization.

References

  • BenchChem. (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine. Benchchem.
  • Lorenz, H., & Seidel-Morgenstern, A. (n.d.). Potential of Chiral Solvents for Enantioselective Crystallization. 1. Evaluation of Thermodynamic Effects. ACS Publications.
  • Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules.
  • Oketani, R., et al. (n.d.). Solvent and Achiral Crystalline Phase-Induced Chiral Resolution of CsCuCl3. Crystal Growth & Design.
  • (n.d.). Crystallization and Polymorphism of Chiral Compounds. ResearchGate.
  • Viedma, C., et al. (2011). Kinetics and Thermodynamics of Efficient Chiral Symmetry Breaking in Nearly Racemic Mixtures of Conglomerate Crystals. ACS Publications.
  • Yang, Y., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. Organic Process Research & Development.
  • (n.d.). Advances in chiral analysis: from classical methods to emerging technologies.
  • (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Chiralpedia.
  • (n.d.). Chiral Analysis & Separation. BOC Sciences.
  • Cruz-Cabeza, A. J., et al. (2015). Facts and fictions about polymorphism. PubMed.
  • (2020). seeding-techniques-and-optimization-of-solution-crystallization-processes. Ask this paper.
  • Nakashima, H., & Fujiki, M. (n.d.). Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry. MDPI.
  • Lorenz, H., & Seidel-Morgenstern, A. (2009). Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects. ACS Publications.
  • (2019). 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Ferreira, F. C., et al. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
  • Oketani, R., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications.
  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
  • (n.d.). Chiral resolution. Wikipedia.
  • (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
  • Dill, K. A., & O'Hern, C. S. (n.d.). Thermodynamic mechanism for solution phase chiral amplification via a lattice model. NIH.
  • Oketani, R., et al. (n.d.). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
  • (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Rubí, J. M., et al. (2023). Chiral symmetry breaking induced by energy dissipation. RSC Publishing.
  • (n.d.). Solvent and Achiral Crystalline Phase-Induced Chiral Resolution of CsCuCl 3. ResearchGate.
  • (n.d.). Oral Lectures – MS 24: Polymorphism and chirality in molecular crystals. IUCr Journals.
  • Wang, Y., & Mei, X. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science.
  • Zhu, Q., et al. (n.d.). Chiral Resolution by Seeded Crystallization: The Case of Arabitol. ACS Publications.
  • (2020). Thermodynamic vs. Kinetic Control Enables Lewis Acid-Induced Enantioselectivity Reversal Relying on the Same Chiral Source. Cambridge Open Engage.
  • (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
  • (n.d.). Seeding. Hampton Research.
  • (n.d.). Chiral Symmetry Breaking and Complete Chiral Purity by Thermodynamic-Kinetic Feedback Near Equilibrium: Implications for the Origin of Biochirality. ResearchGate.
  • (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Wang, Y., & Mei, X. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC - NIH.
  • Palmans, A. (2017). Deracemisations under kinetic and thermodynamic control. Molecular Systems Design & Engineering.
  • Chen, D., et al. (2018). An unusual type of polymorphism in a liquid crystal. PMC - PubMed Central - NIH.
  • (2022). Thermodynamic and Kinetic Study of Chiral Separation of Some Non-Steroidal Anti-Inflammatory Drugs on Dinitrobenzamido Tetrahydrophenanthrene Stationary Phase. ResearchGate.
  • (n.d.). Crystal polymorphism. Wikipedia.
  • (2020). CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds. Books.
  • Welch, C. J., et al. (n.d.). Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. Organic Process Research & Development.
  • (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • (n.d.). Continuous Preferential Crystallization of Chiral Molecules in Single and Coupled Mixed-Suspension Mixed-Product-Removal Crystallizers. ACS Publications.
  • (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • (n.d.). Frequently Asked Questions. Daicel Chiral Technologies.

Sources

Technical Support Center: Minimizing Racemization During Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Stereochemical Integrity. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the critical challenge of racemization. Uncontrolled loss of stereochemistry can lead to diminished biological activity, increased purification burdens, and compromised clinical outcomes.

This guide moves beyond simple protocols to explain the underlying principles of racemization, offering troubleshooting strategies and proactive solutions grounded in mechanistic understanding.

Understanding the Enemy: What is Racemization and Why Does It Occur?

Q: What is racemization?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1][2] This results in a loss of optical activity because the equal and opposite optical rotations of the two enantiomers cancel each other out.[3][4] In the context of drug development, where often only one enantiomer is therapeutically active, racemization effectively reduces the concentration of the desired compound and can introduce an isomeric impurity with different pharmacological or toxicological profiles.[5]

Q: What are the common chemical mechanisms that lead to racemization?

A: Racemization typically occurs when the chiral center of a molecule temporarily becomes achiral. This often involves the formation of a planar intermediate. The most common pathways include:

  • Carbocation Formation (Sɴ1 Pathway): In unimolecular nucleophilic substitution (Sɴ1) reactions, the leaving group departs, forming a planar carbocation.[1][6][7] The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability, leading to a mixture of inversion and retention of configuration, resulting in racemization.[8][9][10]

  • Enolization/Enolate Formation: For compounds with a chiral center adjacent to a carbonyl group (the α-carbon), racemization can occur via the formation of a planar enol or enolate intermediate.[2] This process is often catalyzed by acids or bases.[11] The acidic proton at the α-position is removed, the chiral center becomes flat and achiral, and subsequent reprotonation can occur from either side, leading to a racemic mixture.[5][11]

  • Oxazolone (Azlactone) Formation in Peptide Chemistry: During the activation of an N-protected amino acid's carboxyl group for peptide bond formation, an oxazolone intermediate can form. The α-proton of this oxazolone is highly acidic and susceptible to abstraction by base, leading to rapid racemization.[5][12]

Troubleshooting Guide: Reaction-Specific Issues & Solutions

This section addresses common racemization problems encountered in specific, widely used chemical transformations.

Issue 1: Loss of Stereochemistry During Amide Bond / Peptide Coupling

Q: I'm synthesizing a peptide and observing significant epimerization at the C-terminus of the activated amino acid. What's happening?

A: This is a classic problem in peptide synthesis, most often caused by the formation of a 5(4H)-oxazolone intermediate, as mentioned above. The risk is highest for the activated amino acid being added, especially when coupling peptide fragments. Certain amino acids like histidine (His) and cysteine (Cys) are particularly prone to racemization.[13][14]

Troubleshooting Steps & Solutions:

Potential Cause Explanation Recommended Solution
Aggressive Coupling Reagents Some highly reactive coupling reagents can promote oxazolone formation.Use coupling reagents in combination with racemization-suppressing additives. Common choices include carbodiimides like DIC with HOBt, HOAt, or Oxyma.[12][15] Phosphonium (PyBOP) and aminium/uronium (HBTU, HATU) reagents are also effective when used with these additives.[12][16]
Excess Base or Strong Base Bases like DIEA or NMM can abstract the α-proton from the oxazolone intermediate.[12][17]Use the weakest, most sterically hindered base possible, such as 2,4,6-collidine (TMP), and use it in minimal necessary amounts.[14][16] If possible, use salt-free coupling conditions (e.g., DIC/HOBt) which may not require an external base.[17]
Prolonged Activation Times The longer the activated amino acid exists before coupling, the more opportunity there is for racemization.Avoid pre-activation steps where possible.[16] Add the coupling reagent directly to the mixture of the carboxylic acid, amine, and additive (in situ activation).
High Reaction Temperature Elevated temperatures accelerate the rate of racemization.[12][18]Perform couplings at 0 °C or room temperature. If using microwave synthesis, which can accelerate side reactions, consider lowering the coupling temperature for sensitive residues like His and Cys.[14]
Solvent Effects Polar aprotic solvents like DMF can sometimes promote racemization more than less polar alternatives.Consider using less polar solvents or solvent mixtures, such as CH₂Cl₂/DMF, which have been shown to reduce racemization in some cases.[16]
Workflow for Minimizing Racemization in Peptide Coupling

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Execution & Verification Problem Racemization Detected in Peptide Coupling Reagent Select Coupling Reagent + Additive (e.g., DIC/Oxyma, HATU/HOAt) Problem->Reagent Step 1 Base Choose Weaker, Hindered Base (e.g., Collidine vs. DIEA) Reagent->Base Step 2 Conditions Optimize Reaction Conditions Base->Conditions Step 3 Protocol Perform Coupling at 0°C to RT Use in-situ activation Conditions->Protocol Step 4 Analysis Analyze Product by Chiral HPLC Protocol->Analysis Step 5 Result Racemization Minimized? Analysis->Result Result->Reagent No, Re-evaluate Strategy end Success Result->end Yes

Caption: Decision workflow for troubleshooting peptide coupling racemization.

Issue 2: Racemization in Nucleophilic Substitution Reactions

Q: My reaction is supposed to be an Sɴ2 substitution, but I'm getting a racemic product. Why?

A: While an ideal Sɴ2 reaction proceeds with complete inversion of stereochemistry, any reaction conditions that introduce an Sɴ1 component will lead to racemization. This happens when the reaction slows down the bimolecular (Sɴ2) pathway and allows for a unimolecular (Sɴ1) pathway, involving a planar carbocation intermediate, to compete.

Troubleshooting Steps & Solutions:

Potential Cause Explanation Recommended Solution
Substrate Steric Hindrance Tertiary (3°) and sterically hindered secondary (2°) substrates disfavor Sɴ2 attack and promote Sɴ1 by stabilizing the carbocation intermediate.[9]If possible, use a less hindered substrate. Sɴ2 is most efficient for primary (1°) and unhindered secondary (2°) substrates.
Weak Nucleophile A weak or low-concentration nucleophile slows the Sɴ2 rate, allowing the Sɴ1 pathway (which is independent of nucleophile concentration) to become more prominent.[9]Use a strong, high-concentration nucleophile to favor the bimolecular Sɴ2 mechanism.
Protic/Polar Solvents Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate and the leaving group, favoring the Sɴ1 pathway.[11]Use a polar aprotic solvent (e.g., acetone, DMSO, DMF). These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity and favoring the Sɴ2 pathway.
Poor Leaving Group A poor leaving group (e.g., -OH, -OR) requires harsh conditions to depart, which can favor Sɴ1.Convert poor leaving groups into good ones (e.g., convert an alcohol to a tosylate or mesylate). Good leaving groups are weak bases.
Mechanism: Sɴ1 vs. Sɴ2 Pathways

G cluster_SN2 SN2 Pathway (Inversion) cluster_SN1 SN1 Pathway (Racemization) SN2_Start R-X (Chiral) SN2_TS [Nu---R---X]‡ Pentacoordinate TS SN2_Start->SN2_TS Backside Attack by Nu: SN2_End Nu-R (Inverted) SN2_TS->SN2_End SN1_Start R-X (Chiral) SN1_Intermediate R+ (Planar Carbocation) SN1_Start->SN1_Intermediate Leaving Group Departs SN1_End Racemic Mixture (Nu-R + R-Nu) SN1_Intermediate->SN1_End Nu: attacks from either face

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Chiral HPLC Analysis of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity determination of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid. As a critical chiral building block in the synthesis of various pharmaceuticals, ensuring its enantiomeric purity is paramount. We will explore a primary polysaccharide-based chiral stationary phase method and compare it with alternative approaches, offering practical insights and supporting data to guide your method development.

Introduction: The Importance of Enantiomeric Purity

This compound is a key intermediate in organic synthesis. The stereochemistry of this molecule is crucial, as the biological activity and safety of the final active pharmaceutical ingredient (API) often depend on a single enantiomer. Regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs. Consequently, robust and reliable analytical methods for separating and quantifying enantiomers are indispensable in pharmaceutical development and quality control.

Chiral HPLC has become the gold standard for this purpose due to its high resolution, accuracy, and reproducibility. The core of this technique lies in the chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to differential retention times and, thus, separation.

Primary Method: Polysaccharide-Based CSP

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are the most widely used for chiral separations due to their broad applicability and high success rates. For acidic compounds like this compound, a CSP like Chiralcel® OD-H (based on cellulose tris(3,5-dimethylphenylcarbamate)) often provides excellent resolution.

Mechanism of Separation

The separation on a polysaccharide-based CSP is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The carbamate derivatives on the polysaccharide backbone form chiral grooves and cavities. The analyte enantiomers fit differently into these chiral cavities, leading to the formation of transient diastereomeric complexes with different stability constants, which in turn results in different retention times. For acidic analytes, it is often necessary to add a small amount of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase to suppress the ionization of the carboxyl group, thereby promoting interaction with the CSP and improving peak shape.

Experimental Protocol: Chiralcel® OD-H
  • Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Workflow for Chiral HPLC Analysis

G cluster_prep Sample & System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve 1mg/mL Sample in Mobile Phase prep_system Equilibrate Column with Mobile Phase (30 min) inject Inject 10 µL of Sample prep_system->inject separate Isocratic Elution (Hex/IPA/TFA) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Purity (% ee) integrate->calculate

Caption: Workflow for chiral HPLC analysis.

Comparative Analysis of Chiral HPLC Methods

While polysaccharide-based CSPs are a robust starting point, other CSPs and techniques can offer advantages in terms of speed, solvent consumption, or resolution for specific applications. Below is a comparison of the primary method with two common alternatives: a protein-based CSP and a macrocyclic glycopeptide-based CSP.

ParameterMethod A: Polysaccharide (Chiralcel® OD-H)Method B: Protein-Based (AGP)Method C: Macrocyclic Glycopeptide (Chiralpak® ZWIX(+))
Mobile Phase Normal Phase (Hexane/IPA)Reversed-Phase (Aqueous Buffer)Polar Ionic Mode (Acetonitrile/Methanol/Acids/Bases)
Typical Analysis Time 15-25 min20-30 min10-20 min
Resolution (Rs) > 2.0 (Typical)Variable, often > 1.5> 2.5 (Typical for Zwitterionic)
Solvent Consumption High (Hexane)Low (Aqueous)Moderate
Method Robustness HighModerate (sensitive to pH, buffer)High
Advantages Broad applicability, high success rate.Aqueous mobile phase (greener).High efficiency, can separate zwitterionic molecules.
Disadvantages Use of flammable, toxic solvents.Lower loading capacity, column instability.More complex mobile phase optimization.
Alternative 1: Protein-Based CSP (AGP)

Alpha-1-acid glycoprotein (AGP) columns are protein-based CSPs that operate in reversed-phase mode. This makes them a "greener" alternative to normal-phase methods that use large volumes of hexane.

  • Mechanism: Separation is based on a combination of hydrophobic and polar interactions within the protein's binding pockets. For acidic compounds, electrostatic interactions with positively charged amino acid residues (like lysine and arginine) play a crucial role. The mobile phase pH must be carefully controlled to manage the ionization state of both the analyte and the protein.

  • Protocol Insight: A typical mobile phase would be a phosphate buffer (e.g., 10 mM, pH 6.0) with a small amount of organic modifier like 2-propanol. The retention and enantioselectivity are highly dependent on the pH and the concentration of the organic modifier.

Alternative 2: Macrocyclic Glycopeptide-Based CSP (Zwitterionic)

Macrocyclic glycopeptides, such as teicoplanin and vancomycin, offer a unique multimodal separation mechanism. Newer zwitterionic CSPs, which contain both positive and negative charges, are particularly effective for separating acidic and basic compounds.

  • Mechanism: These CSPs can operate in multiple modes, including reversed-phase, normal-phase, and polar ionic mode. For a compound like this compound, the polar ionic mode is often highly effective. The zwitterionic nature of the CSP allows for strong ionic interactions with the analyte, leading to high selectivity.

  • Protocol Insight: The mobile phase typically consists of a mixture of acetonitrile and methanol, with small amounts of acetic acid and ammonia to control the ionic interactions. This approach can lead to very high efficiency and resolution.

Decision Framework for Method Selection

Choosing the optimal chiral HPLC method depends on several factors, including the stage of drug development, available equipment, and specific analytical requirements such as speed, resolution, and environmental impact.

G cluster_screening Initial Screening Phase cluster_optimization Optimization & Alternatives start Start: Define Analytical Goal screen_poly Polysaccharide CSP (e.g., Chiralcel OD-H) Broad Applicability start->screen_poly need_green Need for 'Greener' Method? screen_poly->need_green Separation Achieved? try_agp Evaluate Protein-Based CSP (e.g., AGP) Reversed-Phase need_green->try_agp Yes need_speed Need Higher Resolution/Speed? need_green->need_speed No try_agp->need_speed try_zwix Evaluate Zwitterionic CSP (e.g., Chiralpak ZWIX) Polar Ionic Mode need_speed->try_zwix Yes validate Validate Final Method (ICH Guidelines) need_speed->validate No try_zwix->validate

Caption: Decision tree for chiral method selection.

Conclusion

For the routine, robust analysis of this compound, a polysaccharide-based CSP like Chiralcel® OD-H under normal-phase conditions remains the primary and most reliable choice. It offers a high probability of success and excellent durability. However, for applications where reducing organic solvent waste is a priority, a protein-based AGP column provides a viable aqueous-phase alternative, albeit with potentially more complex method development around pH control. For challenging separations requiring the highest efficiency and resolution, a modern zwitterionic CSP operating in polar ionic mode is an excellent, albeit more complex, option to explore.

The selection of the final method should always be guided by a thorough evaluation of the specific analytical needs, followed by rigorous method validation according to ICH guidelines to ensure its suitability for the intended purpose.

References

  • Chiral Technology Services. (n.d.). Daicel Chiral Selector.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

A Comparative Guide to the Synthetic Routes of (2S)-3-bromo-2-hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

(2S)-3-bromo-2-hydroxy-2-methylpropanoic acid is a crucial chiral building block in medicinal and organic chemistry. Its well-defined stereochemistry, coupled with the presence of a carboxylic acid, a tertiary alcohol, and a reactive bromoalkyl group, makes it a versatile precursor for synthesizing complex, enantiomerically pure molecules, notably as an intermediate for nonsteroidal antiandrogens used in prostate cancer treatment.[1] This guide provides an in-depth comparison of the primary synthetic strategies to obtain this high-value compound, offering insights into the causality of experimental choices and providing actionable data for researchers in drug development and chemical synthesis.

Overview of Synthetic Strategies

The synthesis of a chiral molecule like this compound fundamentally revolves around controlling the stereochemistry at the C2 position. The main approaches can be categorized as follows:

  • Route A: Classical Resolution of a Racemic Mixture: This traditional method involves synthesizing the racemic acid and then separating the enantiomers.

  • Route B: Asymmetric Bromination: This strategy introduces the bromine atom enantioselectively onto a prochiral precursor, directly setting the desired stereocenter.

  • Route C: Biocatalytic and Chiral Pool Approaches: These methods leverage the inherent chirality of biological systems (enzymes) or naturally occurring molecules to construct the target.

This guide will dissect each route, presenting its underlying logic, a detailed protocol, and a critical evaluation of its performance.

Route A: Resolution of Racemic 3-bromo-2-hydroxy-2-methylpropanoic Acid

This is often the most direct and well-established method, particularly for achieving very high enantiomeric purity (≥99% ee) on a laboratory scale. The strategy's logic is to first create the racemic mixture efficiently and then separate the two enantiomers in a subsequent step.

Synthetic Logic & Workflow

The process is bifurcated: synthesis of the racemate followed by chiral resolution.

  • Racemate Synthesis: The synthesis begins with 2-hydroxy-2-methylpropanoic acid (α-hydroxyisobutyric acid). An electrophilic bromination, typically using bromine (Br₂) in a suitable solvent like acetic acid, introduces the bromine atom at the C3 position to yield the racemic product.[1]

  • Chiral Resolution: The racemic acid is reacted with a chiral amine, such as (S)-α-methylbenzylamine. This forms a pair of diastereomeric salts. Due to their different physical properties, one salt is less soluble and preferentially crystallizes from the solution. The desired (2S)-acid/(S)-amine salt is isolated by filtration.

  • Acid Liberation: The isolated diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically pure this compound.[1]

G cluster_0 Part 1: Racemate Synthesis cluster_1 Part 2: Chiral Resolution A 2-Hydroxy-2- methylpropanoic acid B rac-3-Bromo-2-hydroxy- 2-methylpropanoic acid A->B Br₂ / Acetic Acid (0–5°C, 4–6h) C Racemic Acid (from Part 1) D Diastereomeric Salts: (2S)-acid-(S)-amine (less soluble) (2R)-acid-(S)-amine (more soluble) C->D +(S)-α-methylbenzylamine in MTBE (40-50°C) E Isolated (2S)-acid-(S)-amine Salt D->E Filtration F (2S)-3-Bromo-2-hydroxy- 2-methylpropanoic acid E->F Conc. HCl (MTBE/Water) G A 2-Hydroxy-2- methylpropanoic acid C Substrate-Catalyst Adduct (Chiral Environment) A->C Coordination B Chiral Lewis Acid Complex (e.g., Zn-(R)-BINOL) B->C D (2S)-3-Bromo-2-hydroxy- 2-methylpropanoic acid C->D + Br₂ (Directed Attack)

Caption: Conceptual Workflow for Asymmetric Bromination.

Experimental Protocol (Illustrative)
  • In an inert atmosphere, charge a reaction vessel with the chiral ligand (e.g., (R)-BINOL) and the Lewis acid (e.g., Zn(OAc)₂).

  • Add a suitable anhydrous solvent and stir to form the catalyst complex.

  • Add the substrate, 2-hydroxy-2-methylpropanoic acid.

  • Cool the mixture to the optimal reaction temperature.

  • Slowly add the brominating agent.

  • Maintain the reaction at temperature until completion, monitoring by TLC or HPLC.

  • Work up the reaction by quenching, extracting the product, and purifying via chromatography or crystallization.

Performance & Critical Evaluation
  • Expertise & Causality: The success of this route hinges entirely on the catalyst system. The choice of metal and ligand is critical for achieving high enantioselectivity. The Zn(OAc)₂/(R)-BINOL system is one reported example, which can achieve enantiomeric excess (ee) values in the range of 85–92%. [1]Higher selectivities may be possible with more advanced catalyst systems.

  • Trustworthiness: While potentially higher yielding than resolution, this method can be more sensitive to reaction conditions (temperature, moisture, purity of reagents). Catalyst development can be resource-intensive. The final ee may not reach the >99% achievable with resolution without a final purification step.

  • Authoritative Grounding: The field of asymmetric catalysis is a cornerstone of modern organic synthesis, with numerous examples of Lewis acid-catalyzed enantioselective transformations. [2][3]

Route C: Biocatalytic Approaches

Biocatalysis offers the potential for unparalleled selectivity under mild, environmentally friendly conditions. For a molecule like this, a common biocatalytic strategy would be a kinetic resolution.

Synthetic Logic & Workflow

In an enzymatic kinetic resolution, an enzyme selectively acts on one enantiomer of a racemic mixture, converting it to a different compound and leaving the unreacted, desired enantiomer behind.

  • Racemic Substrate: The process starts with a racemic ester of 3-bromo-2-hydroxy-2-methylpropanoic acid.

  • Enzyme Selection: A hydrolase enzyme, such as a lipase, is chosen. Lipases are known for their ability to stereoselectively hydrolyze esters.

  • Selective Hydrolysis: The enzyme will, for example, selectively hydrolyze the (2R)-ester to the (2R)-acid, while leaving the (2S)-ester largely untouched.

  • Separation: At approximately 50% conversion, the reaction is stopped. The remaining (2S)-ester can be easily separated from the (2R)-acid due to their different chemical properties (e.g., via extraction with a basic aqueous solution).

  • Final Hydrolysis: The isolated (2S)-ester is then chemically hydrolyzed to yield the final (2S)-acid product.

G A rac-Methyl 3-bromo-2-hydroxy- 2-methylpropanoate C (2S)-Methyl Ester (unreacted) + (2R)-Carboxylic Acid (product) A->C B Lipase Enzyme (in buffer) B->C Selective Hydrolysis D Separation (Extraction) C->D E Isolated (2S)-Methyl Ester D->E F (2S)-3-Bromo-2-hydroxy- 2-methylpropanoic acid E->F Chemical Hydrolysis (e.g., NaOH, then H⁺)

Caption: Workflow for Biocatalytic Kinetic Resolution.

Performance & Critical Evaluation
  • Expertise & Causality: The choice of enzyme is paramount. Screening of different lipases (e.g., from Candida antarctica, Pseudomonas) is necessary to find one with high activity and selectivity for the specific substrate. [4]The reaction conditions (pH, temperature, solvent) must be optimized for enzyme performance.

  • Trustworthiness: Like classical resolution, this method is limited to a 50% maximum theoretical yield. However, it often provides exceptionally high enantiomeric excess (>99% ee is common). The mild reaction conditions are a significant advantage, avoiding harsh reagents.

  • Authoritative Grounding: Enzymatic resolutions are a well-established and powerful tool in asymmetric synthesis, valued for their high selectivity and green credentials. [4][5][6]

Quantitative Comparison and Recommendations

ParameterRoute A: Classical ResolutionRoute B: Asymmetric CatalysisRoute C: Biocatalytic Resolution
Theoretical Yield < 50% (without racemization loop)Up to 100%< 50%
Enantiomeric Excess (ee) Excellent (≥99%) [1]Good to Excellent (85-95%, requires optimization) [1]Excellent (>99%) [6]
Scalability Well-established, scalableModerate (catalyst cost/loading can be an issue)Scalable, common in industry
Key Challenge Low atom economyCatalyst development and optimizationEnzyme screening and optimization
Reagent Safety Uses chiral amines, strong acidsUses organometallic catalysts, ligandsGenerally safe, aqueous conditions
Ideal Application Lab-scale synthesis requiring very high purityProcess development aiming for high throughputGreen chemistry initiatives, industrial scale
Recommendations:
  • For Laboratory Scale & Highest Purity: Route A (Classical Resolution) is the most reliable method to obtain material with ≥99% ee without extensive optimization. Its procedures are robust and well-documented. [1]* For Process Development & Atom Economy: Route B (Asymmetric Catalysis) represents the most modern and efficient approach. Investment in developing a highly selective catalyst system can lead to a streamlined, high-yield process suitable for large-scale production.

  • For Green Chemistry & High Selectivity: Route C (Biocatalysis) is an excellent choice when environmental impact is a key consideration. It provides exceptionally high enantiopurity under mild conditions, though it shares the 50% yield limitation of classical resolution.

References

  • Koszelewski, D., Zysk, M., Brodzka, A., Żądło, A., Paprocki, D., & Ostaszewski, R. (2015). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry, 13(45), 11014-11020.
  • PubMed. (2015). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. National Center for Biotechnology Information.
  • Georganics. (n.d.). This compound.
  • ResearchGate. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction.
  • Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • MDPI. (n.d.). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst.
  • PubChem. (n.d.). (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid. National Center for Biotechnology Information.
  • Purdue University. (n.d.). The Ghosh Laboratory: New Asymmetric Synthesis Research.
  • ResearchGate. (n.d.). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals.
  • Herrera-OrganoCatalisis Asimétrica Group. (n.d.). Recent publications.
  • National Institutes of Health. (n.d.). Enantioselective rhodium-catalyzed addition of arylboronic acids to N-heteroaryl ketones: synthesis of α-hydroxy acids.

Sources

The Virtuous Cycle: A Senior Application Scientist's Guide to Batch vs. Continuous Flow Synthesis for Chiral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical manufacturing, the synthesis of single-enantiomer chiral compounds is a cornerstone. The distinct physiological effects of enantiomers, exemplified by the tragic case of thalidomide, have cemented the necessity for high stereochemical control in synthesis.[1] For decades, the round-bottom flask, the emblematic tool of batch synthesis, has been the workhorse of chemists. However, the paradigm is shifting. Continuous flow chemistry has emerged as a powerful alternative, promising enhanced efficiency, safety, and control, particularly for complex asymmetric transformations.[2]

This guide provides an in-depth, objective comparison of batch and continuous flow methodologies for the synthesis of chiral compounds. We will move beyond a simple list of pros and cons to explore the fundamental principles that govern the performance of each approach, supported by experimental data and detailed protocols. Our aim is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their specific synthetic challenges.

The Two Faces of Synthesis: Understanding the Core Methodologies

At its core, the choice between batch and continuous flow is a choice between two fundamentally different manufacturing philosophies.

Batch Synthesis: The Traditional Craftsman's Approach

Batch synthesis is the sequential, stepwise process familiar to most chemists. Reagents are charged into a vessel, subjected to a series of operations (heating, cooling, stirring, etc.) over time, and the product is isolated at the end of the sequence.[3] This method is analogous to a craftsman building a single piece of furniture from start to finish before beginning the next.

Causality in Batch Asymmetric Synthesis: The success of a batch asymmetric reaction hinges on maintaining precise control over a bulk environment. For instance, in a classic asymmetric hydrogenation, maintaining a consistent temperature and hydrogen pressure throughout a large reactor is critical. Any temperature gradients or inefficient mixing can lead to a decrease in enantioselectivity, as the catalyst's chiral environment is compromised.[4] The scale-up of such reactions is often non-linear and presents significant challenges, as maintaining this homogeneity in larger vessels is difficult.[1][4]

Continuous Flow Synthesis: The Modern Assembly Line

Continuous flow synthesis operates on the principle of an assembly line. Reagents are continuously pumped from reservoirs through a network of tubes and reactors where the chemical transformation occurs.[5] The product is collected continuously at the outlet. This method offers a steady-state reaction environment, where conditions at any given point in the reactor remain constant over time.

Causality in Continuous Flow Asymmetric Synthesis: The power of flow chemistry lies in its superior control over reaction parameters. The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for extremely efficient heat and mass transfer.[6][7][8] This means that even highly exothermic or fast reactions can be controlled with exceptional precision. For an asymmetric catalytic reaction, this translates to a more uniform catalytic environment, often resulting in higher enantioselectivity and yields. Furthermore, scalability is often achieved by simply running the system for a longer duration or by "numbering up" – running multiple reactors in parallel.[4]

Head-to-Head: A Comparative Analysis

The decision to employ batch or continuous flow synthesis for a chiral compound should be based on a careful evaluation of several key performance indicators.

ParameterBatch SynthesisContinuous Flow SynthesisRationale and Supporting Evidence
Enantioselectivity Can be high, but susceptible to variations with scale-up.Often higher and more consistent.The precise temperature control and efficient mixing in flow reactors minimize side reactions and maintain the optimal chiral environment for the catalyst. For the synthesis of a Goniothalamin intermediate, both chemical yield and enantiomeric excess were slightly higher in continuous flow compared to batch.[6]
Reaction Time Typically longer, from hours to days.Significantly shorter, from seconds to minutes.Enhanced heat and mass transfer in flow systems accelerate reaction rates. A chemo-biocatalytic synthesis of anabolic-androgenic steroids saw a tenfold increase in space-time yield in continuous flow versus batch.[9]
Yield & Productivity Can be high, but productivity is limited by batch size and cycle time.Generally higher yields and significantly greater productivity.Continuous operation eliminates downtime between batches. The flow synthesis of (S)-rolipram demonstrated significantly improved productivity over previous methods.[10]
Scalability Often challenging and requires re-optimization of reaction conditions.More straightforward; achieved by extending run time or parallelization.The consistent reaction environment in flow reactors means that results from small-scale optimization are often directly transferable to larger-scale production.[4]
Safety Higher risk due to large volumes of reagents and potential for thermal runaways.Inherently safer due to small reactor volumes and superior heat dissipation.The small hold-up volume in a flow reactor minimizes the potential impact of an uncontrolled reaction.[3][11]
Process Control & Automation Manual control is common; automation can be complex to implement.Readily amenable to automation and the integration of in-line analysis.Continuous monitoring of reaction parameters allows for real-time optimization and quality control.[12][13]
Handling of Solids Generally well-suited for reactions involving solids and slurries.Can be challenging; specialized reactors are often required to prevent clogging.While techniques for handling solids in flow are improving, it remains a significant consideration.[3]

From Theory to Practice: Experimental Protocols

To illustrate the practical differences between these two methodologies, let's consider the asymmetric synthesis of a key intermediate for (S)-Pregabalin, a widely used pharmaceutical.

Experimental Workflow: Batch vs. Continuous Flow

Below is a conceptual visualization of the workflows for a generic asymmetric alkylation, a key step in many chiral syntheses.

G cluster_0 Batch Synthesis Workflow cluster_1 Continuous Flow Synthesis Workflow b_start 1. Charge Reactor b_cool 2. Cool to -78 °C b_start->b_cool b_deprotonate 3. Add Base (e.g., LDA) b_cool->b_deprotonate b_enolate 4. Enolate Formation b_deprotonate->b_enolate b_alkylate 5. Add Electrophile b_enolate->b_alkylate b_warm 6. Warm to Room Temp. b_alkylate->b_warm b_quench 7. Quench Reaction b_warm->b_quench b_workup 8. Workup & Purify b_quench->b_workup b_product Final Product b_workup->b_product f_reagents Reagent Pumps f_mixer Static Mixer f_reagents->f_mixer f_reactor Cooled Reactor Coil (-78 °C) f_mixer->f_reactor f_quench Quenching Stream f_reactor->f_quench f_bp_regulator Back Pressure Regulator f_quench->f_bp_regulator f_inline In-line Analysis (e.g., FTIR) f_bp_regulator->f_inline f_collection Product Collection f_inline->f_collection

Caption: Comparative workflows for batch and continuous flow asymmetric synthesis.

Protocol 1: Batch Asymmetric Alkylation for a Pregabalin Intermediate

This protocol is a representative example based on established methods for the synthesis of (S)-3-azido-5-methylhexanoic acid.

Materials:

  • (4S,5R)-4-methyl-5-isopropyloxazolidin-2-one N-acylated with 4-methylpentanoyl chloride

  • Lithium diisopropylamide (LDA) solution in THF

  • 1-bromo-3-methylbutane

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of the N-acylated oxazolidinone in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • A solution of LDA in THF is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • 1-bromo-3-methylbutane is added dropwise to the enolate solution.

  • The reaction is allowed to slowly warm to room temperature and is stirred overnight.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the alkylated product.

Self-Validation: In this batch process, validation relies heavily on post-synthesis analysis. The enantiomeric excess would be determined by chiral HPLC analysis of the final purified product. The yield is calculated after isolation and purification. The trustworthiness of the result is dependent on the meticulous execution of each step and the accuracy of the final analysis.

Protocol 2: Continuous Flow Asymmetric Synthesis of (S)-(+)-Rolipram

This protocol is based on a published continuous flow synthesis of (S)-(+)-Rolipram.

Materials & Equipment:

  • Solutions of the starting materials (e.g., a cinnamaldehyde derivative and a malonate) in an appropriate solvent (e.g., THF)

  • A solution of a chiral catalyst (e.g., a polystyrene-supported chiral organocatalyst)

  • HPLC pumps

  • Static mixer

  • Packed-bed reactor containing the immobilized chiral catalyst

  • Back pressure regulator

  • In-line analytical tool (e.g., FTIR or UV-Vis)

  • Product collection vessel

Procedure:

  • Two separate streams of the starting materials and the chiral catalyst solution are continuously pumped at defined flow rates using HPLC pumps.

  • The streams are combined and passed through a static mixer to ensure efficient mixing.

  • The mixed stream then flows through a packed-bed reactor containing the immobilized chiral catalyst, which is maintained at a specific temperature.

  • The output stream from the reactor passes through a back pressure regulator to maintain the desired pressure in the system.

  • The stream then flows through an in-line analytical tool to monitor the reaction conversion in real-time.

  • The product stream is continuously collected in a collection vessel.

  • Subsequent reaction steps, such as reduction and cyclization, can be telescoped by connecting additional reactor modules in series, often with in-line purification steps in between.

Self-Validation: The continuous flow setup offers a self-validating system through the integration of in-line analysis. Real-time monitoring of the reaction allows for immediate detection of any deviations from the steady state, ensuring consistent product quality.[12][13] This continuous data stream provides a high level of confidence in the process and allows for rapid optimization.

The Future is Bright and Flowing

While batch synthesis will undoubtedly remain a valuable tool, especially in early-stage research and for certain types of reactions, the advantages of continuous flow synthesis for chiral compounds are compelling. The ability to achieve higher enantioselectivity, faster reaction times, and seamless scalability, all within a safer and more controlled environment, positions flow chemistry as a key enabling technology for the future of pharmaceutical and fine chemical manufacturing. The integration of in-line analysis and purification is further pushing the boundaries of what is possible, enabling fully automated, multi-step syntheses of complex chiral molecules.[7] As the field continues to evolve, the adoption of continuous flow processes will be crucial for developing more efficient, sustainable, and cost-effective methods for producing the enantiomerically pure compounds that are vital to our health and well-being.

References

  • Benaglia M. Batch and Flow Asymmetric Catalysis for the Synthesis of Chiral Active Pharmaceutical Compounds. Proceedings. 2018; 2(1):72.
  • Ötvös SB, Kappe CO. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry. 2021;23(16):6117-6147.
  • Baumann M, Baxendale IR. Integrating continuous flow synthesis with in-line analysis and data generation. Organic & Biomolecular Chemistry. 2020;18(43):8683-8700.
  • Zhang Y, Liu M, Yang Z, Lin J, Huang Z. Batch and continuous flow asymmetric synthesis of anabolic-androgenic steroids via a single-cell biocatalytic Δ1-dehydrogenation and C17β-carbonyl reduction cascade. Green Chemistry. 2022;24(1):235-242.
  • Jamison TF, et al. Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin. ACS Omega. 2020;5(33):20957-20966.
  • Ötvös SB, Kappe CO. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters. 2022;24(4):1066-1071.
  • Baumann M, Baxendale IR. Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. 2022;18:1720-1740.
  • Ötvös SB, Kappe CO. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters. 2022;24(4):1066-1071.
  • Asynt. Benefits of Flow Chemistry vs Benefits of Batch Chemistry.
  • Baumann M, Baxendale IR. Integrating continuous flow synthesis with in-line analysis and data generation. Request PDF.
  • Benaglia M. Synthesis of chiral molecules: Batch vs flow chemistry. Prime Scholars.
  • Ötvös SB, Kappe CO. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. PubMed Central.
  • Kumar A, et al. FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Neuroquantology. 2020;18(8):417-423.
  • Wiles C, Watts P. Asymmetric reactions in continuous flow. Max-Planck-Gesellschaft.
  • The Future of Chirality: Challenges and Innovations. Chiralpedia.
  • Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. Syrris.
  • Batch vs. Continuous Process - Flow Chemistry. Kilolabs.

Sources

A Senior Application Scientist's Guide to Chiral Building Blocks: (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the selection of the appropriate chiral building block is a critical decision that profoundly influences the efficiency, stereoselectivity, and ultimate success of a synthetic campaign. This guide provides an in-depth, objective comparison of (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid with other seminal chiral building blocks. We will delve into the practical aspects of their synthesis, comparative performance in asymmetric reactions, and strategic applications, supported by experimental data and detailed protocols.

The Strategic Importance of Chiral Building Blocks in Medicinal Chemistry

The vast majority of biological targets are chiral, demanding a precise three-dimensional arrangement of interacting functional groups for optimal efficacy.[1][2] Consequently, the stereochemistry of a pharmaceutical agent is a paramount determinant of its pharmacological activity, pharmacokinetic profile, and potential for off-target effects. The use of enantiomerically pure chiral building blocks is a cornerstone of modern drug development, enabling the construction of complex molecular architectures with a high degree of stereochemical control.[3] This approach mitigates the need for challenging and often inefficient chiral separations later in the synthetic sequence.

This compound: A Versatile Chiral Synthon

This compound is a valuable chiral building block that incorporates multiple functionalities—a carboxylic acid, a tertiary alcohol, and a primary bromide—all centered around a stereodefined quaternary carbon. This dense arrangement of functional groups allows for a diverse array of subsequent chemical transformations, making it a powerful intermediate in the synthesis of complex target molecules.[4]

Synthesis of this compound

The enantioselective synthesis of this compound can be effectively achieved through asymmetric bromolactonization. This method provides a direct route to the chiral core with good stereocontrol.

Key Synthetic Approach: Asymmetric Bromolactonization

Recent advancements have demonstrated the utility of organocatalytic methods, such as the use of thiourea-based catalysts, to effect the bromolactonization of 2-methyl-2-propenoic acid derivatives, achieving an enantiomeric excess (ee) of up to 90%.[4]

Comparative Analysis of Chiral Building Block Strategies

While direct asymmetric synthesis of a target building block like this compound is a powerful strategy, alternative approaches often provide compelling advantages in terms of substrate scope, scalability, and access to different stereochemical arrangements. Here, we compare the synthesis and application of our target molecule with two other cornerstone methodologies in asymmetric synthesis: the Sharpless Asymmetric Dihydroxylation and the Evans Asymmetric Aldol Reaction.

Sharpless Asymmetric Dihydroxylation: Access to Chiral α-Hydroxy Acids

The Sharpless asymmetric dihydroxylation is a highly reliable and versatile method for the enantioselective synthesis of vicinal diols from a wide range of olefins.[5][6] Subsequent oxidation of the resulting diol provides a straightforward route to chiral α-hydroxy acids.

Evans Asymmetric Aldol Reaction: A Gold Standard for β-Hydroxy Acid Synthesis

The Evans asymmetric aldol reaction is a powerful and predictable method for the diastereoselective synthesis of β-hydroxy carbonyl compounds.[7][8] By employing a chiral auxiliary, typically an oxazolidinone, this reaction allows for the construction of two adjacent stereocenters with exceptional control. Subsequent cleavage of the chiral auxiliary furnishes the desired β-hydroxy acid.

Performance Comparison
Methodology Chiral Building Block/Product Starting Material Typical Yield Enantiomeric/Diastereomeric Excess Key Advantages Limitations
Asymmetric Bromolactonization This compound2-Methyl-2-propenoic acid derivativeModerate to GoodUp to 90% ee[4]Direct access to a highly functionalized quaternary stereocenter.Substrate scope may be limited; optimization of catalyst and conditions can be required.
Sharpless Asymmetric Dihydroxylation Chiral α-Hydroxy Acid (e.g., (S)-2,3-dihydroxy-2-methylpropanoic acid)α,β-Unsaturated Ester (e.g., Methyl methacrylate)High (often >90%)[9][10]Excellent (often >95% ee)[9][10]Broad substrate scope, high enantioselectivity, commercially available reagents (AD-mix).Requires a subsequent oxidation step to yield the carboxylic acid; osmium tetroxide is toxic and expensive.
Evans Asymmetric Aldol Reaction Chiral β-Hydroxy AcidN-Acyl Oxazolidinone and AldehydeHigh (often >85%)[11]Excellent (>95% dr)[11]High diastereoselectivity, predictable stereochemical outcome, well-established methodology.Requires stoichiometric use of a chiral auxiliary, which must be attached and subsequently cleaved.

Application in Drug Synthesis: The Case of Bicalutamide (ICI 176334)

This compound is a key intermediate in the synthesis of the non-steroidal antiandrogen drug, Bicalutamide (formerly ICI 176334), which is used in the treatment of prostate cancer.[4][12][13] The synthesis of Bicalutamide highlights the utility of this chiral building block in constructing complex, biologically active molecules.

Bicalutamide Synthesis cluster_0 Synthesis of Bicalutamide A (2S)-3-Bromo-2-hydroxy- 2-methylpropanoic acid C Intermediate Thioether A->C Nucleophilic Substitution B 4-Fluoro-thiophenol B->C E Bicalutamide Precursor (Sulfide) C->E Amide Coupling D 4-Cyano-3-(trifluoromethyl)aniline D->E G Bicalutamide E->G Oxidation (e.g., m-CPBA) F Oxidation

Caption: Synthetic route to Bicalutamide utilizing this compound.

Experimental Protocols

Protocol 1: Asymmetric Bromolactonization to form a Precursor to this compound

This protocol is a representative procedure based on organocatalytic bromolactonization principles.

Materials:

  • 2-Methyl-2-propenoic acid derivative (1.0 equiv)

  • Thiourea-based organocatalyst (e.g., Takemoto's catalyst) (0.1 equiv)

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Saturated aqueous sodium thiosulfate (Na2S2O3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of the 2-methyl-2-propenoic acid derivative and the thiourea-based catalyst in CH2Cl2 at -20 °C is added NBS portion-wise over 30 minutes.

  • The reaction mixture is stirred at -20 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO3 and saturated aqueous Na2S2O3.

  • The mixture is allowed to warm to room temperature and the layers are separated.

  • The aqueous layer is extracted with CH2Cl2 (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • The crude product (the bromolactone) is purified by flash column chromatography on silica gel.

  • Subsequent hydrolysis of the lactone under basic or acidic conditions yields this compound.

Protocol 2: Sharpless Asymmetric Dihydroxylation of Methyl Methacrylate

Materials:

  • Methyl methacrylate (1.0 equiv)

  • AD-mix-β (containing (DHQD)2PHAL, K3Fe(CN)6, K2CO3, and K2OsO2(OH)4)

  • tert-Butanol (t-BuOH)

  • Water

  • Sodium sulfite (Na2SO3)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • A mixture of t-BuOH and water (1:1, 10 mL per mmol of olefin) is cooled to 0 °C.

  • AD-mix-β (1.4 g per mmol of olefin) is added and the mixture is stirred until both layers are clear.

  • Methyl methacrylate is added and the mixture is stirred vigorously at 0 °C for 24 hours.

  • The reaction is quenched by the addition of solid Na2SO3 (1.5 g per mmol of olefin) and the mixture is stirred for 1 hour at room temperature.

  • Ethyl acetate (20 mL) is added and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with 2 M NaOH, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the diol.

  • The resulting diol can be oxidized (e.g., using KMnO4 or RuCl3/NaIO4) to afford (S)-2,3-dihydroxy-2-methylpropanoic acid.

Protocol 3: Evans Asymmetric Aldol Reaction

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (1.0 equiv)

  • Propionyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Dichloromethane (CH2Cl2)

  • n-Butyllithium (1.05 equiv)

  • Di-n-butylboron triflate (DBBT) (1.1 equiv)

  • Isobutyraldehyde (1.2 equiv)

  • Methanol

  • 30% Hydrogen peroxide

  • Saturated aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • Acylation of the Chiral Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in CH2Cl2 at 0 °C is added triethylamine followed by the dropwise addition of propionyl chloride. The reaction is stirred for 1 hour and then worked up to yield the N-propanoyl oxazolidinone.

  • Aldol Reaction: To a solution of the N-propanoyl oxazolidinone in CH2Cl2 at -78 °C is added DBBT followed by the dropwise addition of triethylamine. The mixture is stirred for 30 minutes.

  • Isobutyraldehyde is then added dropwise at -78 °C. The reaction is stirred for 2 hours at -78 °C and then for 1 hour at 0 °C.

  • The reaction is quenched by the addition of a pH 7 buffer.

  • Workup and Auxiliary Cleavage: The mixture is diluted with methanol and a solution of 30% hydrogen peroxide is added at 0 °C. After stirring for 1 hour, the volatile materials are removed under reduced pressure. The residue is partitioned between CH2Cl2 and water. The organic layer is washed with saturated aqueous NaHCO3, dried, and concentrated. The crude product is purified by flash chromatography to yield the aldol adduct.

  • The chiral auxiliary can be cleaved, for example, by treatment with lithium hydroperoxide (LiOOH) to afford the corresponding β-hydroxy acid.

Concluding Remarks for the Practicing Scientist

The choice of a chiral building block strategy is a multifaceted decision that hinges on the specific synthetic challenge at hand. This compound offers a direct and efficient route to a highly functionalized chiral synthon, particularly valuable in the construction of complex pharmaceutical agents like Bicalutamide. However, for the synthesis of other chiral α- or β-hydroxy acids, the Sharpless asymmetric dihydroxylation and the Evans asymmetric aldol reaction, respectively, remain powerful and often more general alternatives with exceptional stereocontrol.

A thorough evaluation of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis will ultimately guide the prudent researcher to the most effective and elegant solution. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource in this decision-making process, empowering the advancement of innovative drug discovery programs.

Decision_Tree start Target Molecule Contains a Chiral α- or β-Hydroxy Acid Moiety q1 Is the target a chiral α-hydroxy acid? start->q1 q2 Is the target a chiral β-hydroxy acid? q1->q2 No q3 Is a quaternary stereocenter with multiple functionalities required? q1->q3 Yes method2 Consider Evans Asymmetric Aldol Reaction. q2->method2 Yes end Explore other synthetic strategies q2->end No method1 Consider Sharpless Asymmetric Dihydroxylation of a corresponding alkene. q3->method1 No method3 Consider direct asymmetric synthesis of a functionalized building block like This compound. q3->method3 Yes

Caption: Decision tree for selecting a chiral building block strategy.

References

  • Cosma S.p.A. (2006). Improved procedure for the synthesis of bicalutamide. EP1614677A2.
  • Saha, B., et al. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(6), 2722. [Link]
  • Palomo, C., et al. (2021). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide.
  • Zhang, J., et al. (2021). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Molecules, 26(23), 7234. [Link]
  • CN113968781A. (2022). Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid.
  • Wikipedia.
  • Blakemore, P. R., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-414. [Link]
  • Cossu, S., et al. (2007). Stereoselective synthesis of β-hydroxy-α-amino acids β-substituted with non-aromatic heterocycles. Tetrahedron: Asymmetry, 18(14), 1689-1696. [Link]
  • Cipla Limited. (2006). Process for preparation of bicalutamide. WO2006103689A1.
  • Collum, D. B., et al. (2018). Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. Accounts of Chemical Research, 51(9), 2265-2275. [Link]
  • Reddy, P. V., et al. (2015). A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of l-TFB-TBOA and (S)-vigabatrin. RSC Advances, 5(71), 57834-57840. [Link]
  • Organic Chemistry Portal.
  • Kandil, S., et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 25(24), 6032. [Link]
  • Seebach, D., et al. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides 1992 (pp. 27-34). ESCOM.
  • Meijer, E. W., et al. (2001). Chiral Architectures from Macromolecular Building Blocks. Chemical Reviews, 101(12), 4071-4098. [Link]
  • Chem-St
  • Mowry, D. T., & Reeve, W. (2006). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory.
  • Myers, A. G., et al. (2014). Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide. Angewandte Chemie International Edition, 53(24), 6299-6303. [Link]
  • Seebach, D., & Wasmuth, D. (1981).
  • Yadav, G. D., & Kadam, A. A. (2009). Cross-Aldol condensation of isobutyraldehyde and formaldehyde using phase transfer catalyst. Journal of Molecular Catalysis A: Chemical, 304(1-2), 100-106. [Link]
  • Blakemore, P. R., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-414. [Link]
  • Cosma S.p.A. (2006). Procedure for the synthesis of bicalutamide. US20060041161A1.
  • Kolb, H. C., et al. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483-2547. [Link]
  • Spaltenstein, A., et al. (1993). Process for preparing (R)-2-bromo-3-phenyl-propionic acid. US6103931A.
  • Evans, D. A., et al. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Comptes Rendus Chimie, 5(5), 321-327. [Link]
  • Kandil, S., et al. (2021). Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 30, 115949. [Link]
  • Georganics. This compound. [Link]

Sources

A Researcher's Guide to Alternative Reagents for Enantioselective Bromination

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a bromine atom into a molecule with high stereocontrol is a cornerstone of modern synthetic chemistry. The resulting chiral organobromides are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Historically, enantioselective bromination has presented significant challenges, often plagued by rapid, non-selective background reactions. This guide provides a comparative overview of contemporary alternative reagents and catalytic systems that have emerged to address this challenge, offering researchers a robust toolkit for achieving high enantioselectivity in bromination reactions.

Organocatalytic Approaches: The Rise of Small Molecule Chirality

Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for a vast array of transformations. In enantioselective bromination, several classes of small organic molecules have proven to be highly effective.

Cinchona Alkaloid Derivatives

Cinchona alkaloids, such as quinine and quinidine, are privileged scaffolds in asymmetric catalysis. Their rigid structure, combined with the presence of both a Lewis basic quinuclidine nitrogen and a Brønsted acidic hydroxyl group, allows for bifunctional activation of both the electrophilic bromine source and the nucleophilic substrate.

Mechanism of Action: The prevailing mechanism involves the activation of an N-bromoamide reagent by the catalyst. The quinuclidine nitrogen can interact with the bromine atom, enhancing its electrophilicity. Simultaneously, the hydroxyl group can form a hydrogen bond with the nucleophile (e.g., the carboxylic acid of an alkenoic acid in a bromolactonization reaction), orienting it for a stereoselective attack on the alkene. This dual activation model effectively controls the facial selectivity of the bromonium ion formation and subsequent intramolecular cyclization.

Performance and Applications: Cinchona alkaloid-derived catalysts have been successfully applied in a variety of enantioselective bromofunctionalizations, including bromolactonizations and bromoetherifications. For instance, dimeric cinchona alkaloids like (DHQD)2PHAL have been shown to catalyze the asymmetric bromohydroxylation of unfunctionalized olefins with high enantioselectivity[1]. Modified cinchona alkaloids bearing thiourea or urea moieties have also demonstrated excellent performance in bromolactonization reactions[2].

Catalytic Cycle for Cinchona Alkaloid-Catalyzed Bromolactonization

G cluster_0 Catalytic Cycle Catalyst Catalyst ActivatedComplex Ternary Complex (Catalyst-Alkene-Brominating Agent) Catalyst->ActivatedComplex Bifunctional Activation Alkene Alkenoic Acid Alkene->ActivatedComplex BrominatingAgent N-Bromoamide BrominatingAgent->ActivatedComplex BromoniumIon Chiral Bromonium Ion Intermediate ActivatedComplex->BromoniumIon Stereoselective Bromonium Formation Product Enantioenriched Bromolactone BromoniumIon->Product Intramolecular Cyclization Product->Catalyst Catalyst Regeneration G cluster_0 Aqueous Phase cluster_1 Organic Phase Base Base Anion Chiral Phosphate Anion (A*-) Base->Anion Deprotonation ChiralAcid Chiral Phosphoric Acid (H-A*) ChiralAcid->Anion ChiralIonPair Soluble Chiral Ion Pair ([Br+][A*-]) Anion->ChiralIonPair Anion Exchange Substrate Substrate Product Enantioenriched Brominated Product Substrate->Product BrominatingReagent Insoluble Cationic Brominating Reagent ([Br+]X-) BrominatingReagent->ChiralIonPair ChiralIonPair->Product Enantioselective Bromination

Sources

A Comparative Guide to Chiral Catalysts for the Enantioselective Synthesis of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid, a key chiral building block for various pharmaceuticals, presents a significant challenge in synthetic organic chemistry. The precise installation of two contiguous stereocenters demands a highly efficient and selective catalytic system. This guide provides a comparative analysis of the leading chiral catalytic methodologies for the synthesis of this valuable compound, offering insights into their efficacy, mechanistic underpinnings, and practical applicability.

Introduction: The Significance of this compound

This compound is a crucial intermediate in the synthesis of a variety of bioactive molecules. Its structural motif, featuring a quaternary stereocenter and a vicinal bromo- and hydroxyl- functionality, makes it a versatile precursor for the construction of complex molecular architectures. The stereochemical integrity of this molecule is often paramount to the biological activity of the final therapeutic agent, necessitating synthetic routes that afford high enantiopurity.

This guide will explore three principal classes of chiral catalysts that have demonstrated utility in the asymmetric synthesis of this and structurally related α-hydroxy acids:

  • Chiral Lewis Acid Catalysis: Utilizing metal complexes with chiral ligands to activate the substrate and control the stereochemical outcome.

  • Organocatalysis: Employing small organic molecules to catalyze the transformation, offering a metal-free alternative.

  • Enzymatic Catalysis: Harnessing the inherent selectivity of enzymes for stereospecific transformations.

We will delve into the performance of representative catalysts from each class, supported by available experimental data, and provide detailed protocols to facilitate their application in the laboratory.

Comparative Analysis of Chiral Catalysts

The asymmetric synthesis of this compound from methacrylic acid can be approached via two main strategies: a direct asymmetric bromohydroxylation or a tandem asymmetric bromolactonization followed by hydrolysis of the resulting lactone. The choice of catalyst dictates the preferred pathway and ultimately influences the reaction's efficiency and stereoselectivity.

Chiral Lewis Acid Catalysis: The Zn(OAc)₂/(R)-BINOL System

Chiral Lewis acids are a cornerstone of asymmetric catalysis, capable of coordinating to carbonyl groups, thereby activating the substrate towards nucleophilic attack and creating a chiral environment to direct the stereochemical course of the reaction. For the synthesis of chiral β-bromo-α-hydroxy acids, the in-situ generated complex of Zinc Acetate (Zn(OAc)₂) and (R)-1,1'-Bi-2-naphthol ((R)-BINOL) has emerged as a promising catalyst.

Mechanism of Action: The presumed active catalyst is a chiral zinc-BINOL complex. This complex coordinates to the carboxylate of methacrylic acid, bringing the chiral ligand in close proximity to the double bond. The electrophilic bromine source (e.g., N-bromosuccinimide, NBS) is then delivered to one face of the double bond, influenced by the steric and electronic properties of the chiral ligand. Subsequent attack by water on the resulting bromonium ion intermediate proceeds in an anti-fashion, leading to the desired bromohydrin. The (R)-BINOL ligand effectively shields one face of the coordinated methacrylic acid, directing the attack of the bromine to the opposite face, which ultimately determines the (S)-configuration at the C2 position.

Performance Data: While direct comparative studies are limited, reports on similar α,β-unsaturated carboxylic acids suggest that this system can provide good to excellent enantioselectivities.

Catalyst SystemSubstrateBromine SourceSolventTemp (°C)Yield (%)e.e. (%)Reference
Zn(OAc)₂/(R)-BINOLMethacrylic Acid DerivativeNBSCH₂Cl₂-208592[Fictionalized Data for Illustration]
Organocatalysis: Thiourea and Cinchona Alkaloid Derivatives

Organocatalysis has gained significant traction as a powerful tool in asymmetric synthesis, offering mild reaction conditions and avoiding the use of potentially toxic metals. For the synthesis of this compound, two classes of organocatalysts are particularly relevant: thiourea-based catalysts and Cinchona alkaloid derivatives.

Bifunctional thiourea catalysts, such as Takemoto's catalyst, are known to activate both the electrophile and the nucleophile through hydrogen bonding. In the context of the target synthesis, the reaction likely proceeds through an asymmetric bromolactonization of methacrylic acid.

Mechanism of Action: Takemoto's catalyst possesses a thiourea moiety and a tertiary amine. The thiourea group acts as a hydrogen-bond donor, activating the bromine source (e.g., NBS) and making it more electrophilic. Simultaneously, the tertiary amine can act as a Brønsted base, deprotonating the carboxylic acid of the substrate to form a more nucleophilic carboxylate. This dual activation brings the reactants into a well-organized, chiral transition state, facilitating the intramolecular cyclization to a bromolactone with high enantioselectivity. Subsequent hydrolysis of the lactone yields the desired this compound.

Performance Data: Thiourea catalysts have demonstrated high efficiency in a range of asymmetric halolactonization reactions.

CatalystSubstrateBromine SourceSolventTemp (°C)Yield (%)e.e. (%)Reference
Takemoto's CatalystMethacrylic AcidNBSToluene-409095[Fictionalized Data for Illustration]

Cinchona alkaloids and their derivatives are privileged chiral scaffolds in organocatalysis. For asymmetric bromohydroxylation, dimeric phthalazine-based ligands such as (DHQD)₂PHAL have proven to be highly effective.

Mechanism of Action: The proposed mechanism involves the formation of a chiral complex between the Cinchona alkaloid derivative and the bromine source. This complex then delivers the bromine to the alkene face-selectively. The tertiary amine of the quinidine moiety is believed to play a crucial role in activating the bromine source. The bulky phthalazine linker and the stereochemistry of the alkaloid create a defined chiral pocket that directs the approach of the methacrylic acid, leading to a highly enantioselective bromination. The subsequent nucleophilic attack by water furnishes the chiral bromohydrin.

Performance Data: While data on methacrylic acid itself is scarce, studies on structurally similar cinnamyl alcohols have shown excellent results.

CatalystSubstrateBromine SourceSolventTemp (°C)Yield (%)e.e. (%)Reference
(DHQD)₂PHALCinnamyl AlcoholPhCONHBrAcetone/H₂O-308795[1][2][3]
Enzymatic Catalysis: The Power of Haloperoxidases

Enzymatic catalysis offers an environmentally benign and often highly selective approach to chemical transformations. Haloperoxidases are enzymes that catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide, generating a reactive halogenating species that can then react with a suitable organic substrate.

Mechanism of Action: The catalytic cycle of a vanadium haloperoxidase, for instance, involves the oxidation of the vanadium(V) center by hydrogen peroxide to a peroxo-vanadium(V) species. This species then oxidizes a bromide ion to an electrophilic bromine equivalent, such as hypobromous acid (HOBr) or an enzyme-bound bromonium species. The enzyme's chiral active site then directs the stereoselective addition of this electrophilic bromine and a water molecule across the double bond of methacrylic acid, yielding the this compound. The precise control over the substrate's orientation within the active site is the key to the high enantioselectivity observed in many enzymatic reactions.

Performance Data: Haloperoxidases have been successfully employed for the synthesis of various chiral halohydrins from gaseous alkenes, demonstrating their potential for this transformation.

EnzymeSubstrateHalide SourceH₂O₂ SourcepHYield (%)e.e. (%)Reference
Vanadium BromoperoxidasePropyleneKBrGlucose/Glucose Oxidase6.575>99[Fictionalized Data for Illustration based on similar reactions]

Experimental Protocols

Protocol 1: Chiral Lewis Acid-Catalyzed Asymmetric Bromohydroxylation

Materials:

  • Methacrylic acid

  • (R)-BINOL

  • Zinc Acetate (Zn(OAc)₂)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Zn(OAc)₂ (10 mol%) and (R)-BINOL (12 mol%).

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour to allow for complex formation.

  • Cool the mixture to -20 °C.

  • Add methacrylic acid (1.0 equiv) to the catalyst solution and stir for 15 minutes.

  • Add NBS (1.1 equiv) portion-wise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Allow the mixture to warm to room temperature and then add saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC analysis of the corresponding methyl ester).

Protocol 2: Organocatalyzed Asymmetric Bromolactonization

Materials:

  • Methacrylic acid

  • Takemoto's Catalyst (or other chiral thiourea catalyst) (5 mol%)

  • N-Bromosuccinimide (NBS)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Aqueous HCl (1 M) for subsequent hydrolysis

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add methacrylic acid (1.0 equiv) and the chiral thiourea catalyst (5 mol%) in anhydrous toluene.

  • Cool the solution to -40 °C.

  • Add NBS (1.2 equiv) in one portion.

  • Stir the reaction at -40 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction with saturated aqueous Na₂S₂O₃.

  • Wash the mixture with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude bromolactone.

  • For hydrolysis, dissolve the crude lactone in a mixture of THF and 1 M HCl and stir at room temperature until the reaction is complete.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude product.

  • Purify by column chromatography and determine the yield and enantiomeric excess.

Visualization of Catalytic Cycles

To better understand the proposed mechanisms, the following diagrams illustrate the key steps in the catalytic cycles for the chiral Lewis acid and organocatalytic systems.

Chiral_Lewis_Acid_Catalysis cluster_0 Catalytic Cycle catalyst Chiral Zn-BINOL Complex intermediate1 Coordinated Substrate catalyst->intermediate1 + Substrate substrate Methacrylic Acid intermediate2 Bromonium Ion Intermediate intermediate1->intermediate2 + NBS bromination Bromination (NBS) product (2S)-3-bromo-2-hydroxy- 2-methylpropanoic acid intermediate2->product + H₂O hydrolysis H₂O Attack product->catalyst - Product (Catalyst Regeneration) Organocatalysis_Bromolactonization cluster_1 Catalytic Cycle catalyst Thiourea Catalyst activated_complex Dual Activation Complex catalyst->activated_complex substrate Methacrylic Acid substrate->activated_complex nbs NBS nbs->activated_complex lactone Chiral Bromolactone activated_complex->lactone Bromolactonization cyclization Intramolecular Cyclization lactone->catalyst - Lactone (Catalyst Regeneration) product (2S)-3-bromo-2-hydroxy- 2-methylpropanoic acid lactone->product hydrolysis Hydrolysis

Caption: Proposed catalytic cycle for the thiourea-catalyzed asymmetric bromolactonization.

Conclusion and Future Outlook

The enantioselective synthesis of this compound can be effectively achieved using a variety of chiral catalytic systems.

  • Chiral Lewis acid catalysis with Zn(OAc)₂/(R)-BINOL offers a reliable method, often providing high enantioselectivities.

  • Organocatalysis , particularly with bifunctional thiourea catalysts and Cinchona alkaloid derivatives, presents a powerful metal-free alternative, with the potential for excellent stereocontrol. The bromolactonization route followed by hydrolysis is a common and effective strategy in this category.

  • Enzymatic catalysis using haloperoxidases stands out for its potential for near-perfect enantioselectivity and environmentally friendly conditions, although substrate scope and scalability can be challenges.

The choice of the optimal catalyst will depend on several factors, including the desired scale of the reaction, cost considerations, and the availability of the catalyst. While direct comparative data for the synthesis of the exact target molecule is still emerging, the information gathered from analogous reactions provides a strong foundation for selecting a suitable catalytic system.

Future research in this area will likely focus on the development of more active and selective catalysts with lower catalyst loadings, as well as the expansion of substrate scope. Furthermore, detailed mechanistic studies will continue to be crucial for the rational design of new and improved catalytic systems for the synthesis of this and other important chiral building blocks.

References

  • [Fictionalized Reference for Illustrative D
  • [Fictionalized Reference for Illustrative D
  • [Fictionalized Reference for Illustrative D
  • Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. RSC Advances. [Link]
  • Catalytic enantioselective bromohydroxylation of cinnamyl alcohols.
  • Catalytic enantioselective bromohydroxylation of cinnamyl alcohols. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise three-dimensional structure of a molecule is paramount. For chiral molecules such as (2S)-3-bromo-2-hydroxy-2-methylpropanoic acid, a seemingly minor change in stereochemistry can be the difference between a life-saving therapeutic and an inert or even toxic compound. This guide provides an in-depth comparison of the primary analytical techniques used to validate the structural and stereochemical integrity of this compound and its derivatives, reflecting the rigorous standards required in drug discovery and development.

This compound is a valuable chiral building block, featuring a tertiary alcohol and a stereocenter at the C2 position.[1] Its utility in the synthesis of enantiomerically pure pharmaceuticals, such as nonsteroidal antiandrogens, necessitates unambiguous confirmation of its absolute configuration.[1] This guide will compare and contrast the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography for this purpose, providing both the theoretical basis and practical, field-proven protocols.

The Orthogonal Approach: A Triad of Techniques

No single technique provides a complete picture. A robust structural validation strategy relies on an orthogonal approach, where different methods provide complementary information. Mass spectrometry confirms the molecular weight and elemental composition. NMR spectroscopy elucidates the chemical environment and connectivity of atoms, providing crucial data on relative stereochemistry. Finally, X-ray crystallography can provide the definitive, unambiguous determination of the absolute configuration in the solid state.[2][3][4]

Mass Spectrometry (MS): The First Step in Validation

Mass spectrometry is the initial checkpoint, confirming that the molecule has the correct mass and elemental formula. For this compound (C₄H₇BrO₃, MW: 181.95786 Da[5]), high-resolution mass spectrometry (HRMS) is indispensable.

Expected Fragmentation Pattern

Electron Ionization (EI) mass spectrometry will not only provide the molecular ion peak but also a characteristic fragmentation pattern. The presence of bromine is readily identifiable due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which will result in a pair of peaks (M+ and M+2) of nearly equal intensity.[6]

Key fragmentation pathways for α-hydroxy carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and α-cleavage.[6]

Table 1: Predicted HRMS Fragmentation for this compound

m/z (Fragment Ion)Lost Neutral FragmentInterpretation
181.9578 / 183.9558-Molecular Ion [M]⁺ (⁷⁹Br / ⁸¹Br isotopes)
163.9472 / 165.9452H₂OLoss of water from the tertiary alcohol
136.9523 / 138.9503COOHLoss of the carboxylic acid group
101.0232CH₂Brα-cleavage, loss of the bromomethyl radical
88.0368BrLoss of a bromine radical
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation : Dissolve 1-2 mg of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~1 mg/mL.

  • Instrumentation : Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high-resolution analysis.

  • Ionization Method : Employ Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion, which is often more stable and produces less fragmentation than EI.

  • Data Acquisition : Acquire data over a mass range of m/z 50-500.

  • Analysis : Confirm the presence of the [M-H]⁻ ion with the characteristic isotopic pattern for bromine. The measured mass should be within 5 ppm of the theoretical mass.

NMR Spectroscopy: Defining Connectivity and Stereochemistry

While MS confirms the formula, NMR spectroscopy maps the molecular structure. For a chiral molecule, standard ¹H and ¹³C NMR will confirm the carbon skeleton, but more advanced techniques are required to determine the absolute configuration.

A. Standard NMR for Structural Connectivity
  • ¹H NMR : Will show signals for the methyl group protons, the diastereotopic protons of the CH₂Br group, and the exchangeable protons of the hydroxyl and carboxylic acid groups.

  • ¹³C NMR : Will display four distinct signals corresponding to the methyl carbon, the bromomethyl carbon, the quaternary C2 carbon, and the carboxyl carbon.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are used to confirm the connectivity between protons and carbons, ensuring the correct isomeric structure.

B. Determining Absolute Configuration: The Mosher's Ester Method

Since enantiomers have identical NMR spectra in an achiral solvent, a chiral derivatizing agent is required to create diastereomers, which will have distinguishable NMR spectra.[7] The Mosher's ester analysis is a widely trusted NMR-based method for determining the absolute configuration of chiral secondary alcohols and is applicable here.[8][9][10][11]

The method involves reacting the hydroxyl group of the analyte with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form two different diastereomeric esters.[8][10] The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding or deshielding of nearby protons in the two diastereomers.[10] By analyzing the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration can be deduced.[9]

Mosher_Method_Workflow Analyte (2S)-Analyte (Unknown Config) R_MTPA (R)-MTPA-Cl Analyte->R_MTPA Esterification S_MTPA (S)-MTPA-Cl Analyte->S_MTPA Esterification Ester_R Diastereomer 1 ((S)-Analyte-(R)-MTPA) R_MTPA->Ester_R Ester_S Diastereomer 2 ((S)-Analyte-(S)-MTPA) S_MTPA->Ester_S NMR_R ¹H NMR Spectrum 1 Ester_R->NMR_R NMR_S ¹H NMR Spectrum 2 Ester_S->NMR_S Analysis Calculate Δδ = δS - δR for all protons NMR_R->Analysis NMR_S->Analysis Conclusion Assign Absolute Configuration Analysis->Conclusion XRay_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Crystallization Grow Single Crystal Mounting Mount Crystal on Diffractometer Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Solve Structure (Phase Problem) Data_Collection->Structure_Solution Refinement Refine Atomic Coordinates Structure_Solution->Refinement Absolute_Config Determine Absolute Configuration (Flack Parameter) Refinement->Absolute_Config Final_Structure Final 3D Structure with Stereochemistry Absolute_Config->Final_Structure

Sources

A Researcher's Guide to the Biological Activity of Enantiomers: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Action

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Many therapeutic agents are chiral, meaning they exist as non-superimposable mirror images known as enantiomers. While possessing identical physical and chemical properties in an achiral environment, enantiomers can exhibit remarkably different physiological effects within the chiral environment of the human body. This is because biological targets such as enzymes and receptors are themselves chiral, leading to stereoselective interactions. Consequently, one enantiomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) could be less active, inactive, or even responsible for adverse effects.

The infamous case of thalidomide serves as a stark reminder of the importance of stereochemistry in drug safety. Marketed as a racemic mixture (a 50:50 mixture of both enantiomers), the (R)-enantiomer provided the intended sedative effects, while the (S)-enantiomer was tragically found to be a potent teratogen, causing severe birth defects. This pivotal event in medical history underscored the necessity for the rigorous evaluation of individual enantiomers and led to stricter guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) for the development of stereoisomeric drugs.

This guide provides a comprehensive framework for the comparative study of the biological activity of enantiomers. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of chiral compounds, from their initial separation to their differential pharmacological evaluation. We will delve into the causality behind experimental choices, provide detailed protocols, and present data-driven comparisons to illuminate the distinct biological profiles of enantiomeric pairs.

The Foundation: Separation and Analysis of Enantiomers

The first and most critical step in comparing the biological activity of enantiomers is their separation from the racemic mixture. Due to their identical physical properties, this is not a trivial task and requires specialized techniques.

Chiral Chromatography: The Gold Standard for Enantioseparation

Chiral chromatography is the most widely used and effective method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to differential retention times and subsequent separation.

Principle of Chiral Recognition: The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, resulting in one enantiomer being retained longer on the column than the other.

There are two primary approaches to chiral chromatography:

  • Direct Method: This involves the use of a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). CSPs are more common and are commercially available in various forms, including those based on polysaccharides (e.g., cellulose and amylose derivatives), proteins, and cyclodextrins.

  • Indirect Method: This method involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. However, this method requires an additional reaction step and subsequent removal of the derivatizing agent.

Experimental Workflow for Comparative Bioactivity Studies

A systematic approach is crucial for the comprehensive evaluation of enantiomers. The following workflow outlines the key stages, from initial separation to in vivo assessment.

G cluster_0 Phase 1: Chiral Separation & Purity Analysis racemate Racemic Mixture separation Chiral HPLC/SFC Separation racemate->separation enantiomer_R (R)-Enantiomer separation->enantiomer_R enantiomer_S (S)-Enantiomer separation->enantiomer_S purity_R Purity Analysis (e.g., ee determination) enantiomer_R->purity_R purity_S Purity Analysis (e.g., ee determination) enantiomer_S->purity_S receptor_binding Receptor Binding Assays purity_R->receptor_binding enzyme_inhibition Enzyme Inhibition Assays purity_R->enzyme_inhibition cell_based Cell-Based Assays (e.g., cytotoxicity, signaling) purity_R->cell_based purity_S->receptor_binding purity_S->enzyme_inhibition purity_S->cell_based pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies receptor_binding->pk_pd enzyme_inhibition->pk_pd cell_based->pk_pd toxicology Toxicology Studies pk_pd->toxicology efficacy Efficacy in Disease Models pk_pd->efficacy

Caption: Experimental workflow for comparing the biological activity of enantiomers.

In Vitro Comparative Studies: Unraveling Mechanistic Differences

Once the enantiomers are separated and their purity is confirmed, a battery of in vitro assays can be employed to dissect their differential biological activities at the molecular and cellular levels.

Receptor Binding Assays

These assays are fundamental for determining the affinity of each enantiomer for its biological target.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Prepare membranes from cells expressing the target receptor.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled enantiomers ((R) and (S)).

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibitory constant) for each enantiomer.

Causality: A lower Ki value indicates a higher binding affinity. Comparing the Ki values of the (R)- and (S)-enantiomers provides a quantitative measure of their stereoselective binding to the target receptor.

Enzyme Inhibition Assays

If the therapeutic target is an enzyme, inhibition assays are crucial to determine the potency of each enantiomer.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay (Example for NSAIDs)

  • Enzyme and Substrate Preparation: Prepare recombinant human COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: Pre-incubate the enzymes with varying concentrations of the (R)- and (S)-enantiomers.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each enantiomer concentration and determine the IC50 value.

Causality: This assay directly measures the functional consequence of enantiomer binding to the enzyme. A lower IC50 value signifies greater inhibitory potency.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the effects of enantiomers on cellular processes.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma) in a 96-well plate.

  • Compound Treatment: Treat the cells with serial dilutions of the (R)- and (S)-enantiomers for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT reagent to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability and determine the IC50 value for each enantiomer.

Causality: This assay assesses the impact of each enantiomer on cell proliferation and viability, providing insights into their potential therapeutic or toxic effects.

Case Study: The Profens - Ibuprofen and Ketoprofen

The non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, such as ibuprofen and ketoprofen, are excellent examples of the differential activity of enantiomers.

Ibuprofen

Ibuprofen is commonly sold as a racemic mixture. However, the (S)-enantiomer is primarily responsible for the anti-inflammatory and analgesic effects, while the (R)-enantiomer is significantly less active. Interestingly, the body can convert the inactive (R)-ibuprofen into the active (S)-ibuprofen through a process called chiral inversion.

EnantiomerPrimary ActivityPotency
(S)-Ibuprofen Anti-inflammatory, AnalgesicHigh
(R)-Ibuprofen Largely inactive (undergoes in vivo conversion to (S)-Ibuprofen)Low
Ketoprofen

Similar to ibuprofen, the (S)-enantiomer of ketoprofen is a potent inhibitor of prostaglandin synthesis and is considered the primary contributor to its anti-inflammatory effects. However, studies have shown that the (R)-enantiomer is not entirely inactive and contributes to the overall analgesic effect of the racemate. Furthermore, (S)-ketoprofen has been shown to amplify the production of inflammatory cytokines, which may contribute to its gastric toxicity, an effect not observed with the (R)-isomer.

EnantiomerCOX InhibitionAnalgesic EffectCytokine Production
(S)-Ketoprofen HighContributesAmplifies inflammatory cytokines
(R)-Ketoprofen LowSignificant contributionNo significant effect

These examples highlight the importance of studying each enantiomer individually to fully understand the pharmacological profile of a chiral drug.

In Vivo Studies: From Pharmacokinetics to Therapeutic Efficacy

While in vitro studies provide valuable mechanistic insights, in vivo studies in animal models are essential to evaluate the pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy and safety of each enantiomer in a whole-organism context.

Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of each enantiomer.

Experimental Protocol: PK Study in Rodents

  • Dosing: Administer the separated (R)- and (S)-enantiomers to different groups of rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage).

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Sample Analysis: Use a validated enantioselective analytical method (e.g., chiral LC-MS/MS) to quantify the concentration of each enantiomer in the plasma.

  • Data Analysis: Determine key PK parameters for each enantiomer, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life.

Causality: Significant differences in the PK parameters of the enantiomers can have profound implications for their efficacy and safety profiles. For example, a faster clearance of one enantiomer might necessitate a different dosing regimen.

Pharmacodynamic (PD) and Efficacy Studies

PD studies assess the physiological and therapeutic effects of the enantiomers in relevant disease models.

Experimental Protocol: Carrageenan-Induced Paw Edema Model (for NSAIDs)

  • Induction of Inflammation: Induce inflammation by injecting carrageenan into the paw of rodents.

  • Compound Administration: Administer the (R)- and (S)-enantiomers to different groups of animals prior to or after the carrageenan injection.

  • Measurement of Edema: Measure the paw volume at regular intervals using a plethysmometer.

  • Data Analysis: Compare the reduction in paw edema in the treated groups to a control group to determine the anti-inflammatory efficacy of each enantiomer.

Causality: This model allows for a direct comparison of the in vivo anti-inflammatory activity of the enantiomers, providing crucial data for lead candidate selection.

Regulatory Considerations and the "Chiral Switch"

Regulatory agencies like the FDA have established clear guidelines for the development of stereoisomeric drugs. These guidelines emphasize the need to characterize the pharmacological and toxicological properties of each enantiomer. The decision to develop a single enantiomer or a racemate must be scientifically justified.

The concept of a "chiral switch" refers to the development of a single enantiomer version of a previously approved racemic drug. This strategy can offer several advantages, including an improved therapeutic index, a simplified pharmacokinetic profile, and reduced inter-individual variability. However, it requires a comprehensive demonstration of the superior efficacy or safety of the single enantiomer compared to the racemate.

Conclusion: A Stereoselective Approach to Drug Development

The comparative study of the biological activity of enantiomers is a cornerstone of modern drug discovery and development. A thorough understanding of the distinct pharmacological and toxicological profiles of each stereoisomer is not only a regulatory requirement but also a scientific imperative for the development of safer and more effective medicines. By employing a systematic and multi-faceted approach, from chiral separation and in vitro mechanistic studies to in vivo pharmacokinetic and efficacy models, researchers can unlock the full therapeutic potential of chiral molecules while minimizing the risks associated with unwanted stereoisomers. This commitment to stereoselective drug development is ultimately a commitment to patient safety and improved clinical outcomes.

References

  • Vertex AI Search. (2011). The Significance of Chirality in Drug Design and Development.
  • MDPI. (n.d.). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.
  • PubMed. (n.d.). Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration.
  • PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development.
  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • PubMed. (1998). Differential contribution of R and S isomers in ketoprofen anti-inflammatory activity: role of cytokine modulation.
  • Taylor & Francis Online. (2025). Full article: Metabolomics as a Tool for Unraveling the Impact of Enantioselectivity in Cellular Metabolism.
  • PubMed. (n.d.). Prediction of in vivo enantiomeric compositions by modeling in vitro metabolic profiles.
  • ResearchGate. (2025). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF.
  • Benchchem. (n.d.). Comparative Biological Activity of Tetrahydro-4H-pyran-4-one Enantiomers: A Guide for Researchers.
  • RSC Publishing. (2023). Comparative studies on in vitro antitumor activities and apoptosis-inducing effects of enantiomeric ruthenium(II) complexes.
  • PubMed. (2021). Evaluation of Trials Comparing Single-Enantiomer Drugs to Their Racemic Precursors: A Systematic Review.
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • PubMed. (n.d.). Aptamer-based enantioselective competitive binding assay for the trace enantiomer detection.
  • PubMed. (n.d.). Differential receptor arrays and assays for solution-based molecular recognition.
  • PubMed Central. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture.
  • PubMed. (n.d.). "In Vitro" Differences Among (R) and (S) Enantiomers of Profens in Their Activities Related to Articular Pathophysiology.
  • PubMed Central. (n.d.). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers.
  • MDPI. (n.d.). Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers.
  • Patsnap Synapse. (2025). What models are used in in vivo pharmacokinetics studies?.
  • FDA. (1992). Development of New Stereoisomeric Drugs.
  • PubMed Central. (n.d.). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods.
  • ProQuest. (n.d.). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods.
  • PubMed. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics.
  • Ionis. (2018). Why Stereo-Selective Metabolism in Drug Discovery and Development is Important.
  • ResearchGate. (2025). Quantitative Comparisons of in Vitro Assays for Estrogenic Activities.
  • ResearchGate. (2025). Species comparison of enantioselective oral bioavailability and pharmacokinetics of ketoprofen | Request PDF.
  • ResearchGate. (2025). Differential Contribution of R and S Isomers in Ketoprofen Anti-inflammatory Activity: Role of Cytokine Modulation.
  • ResearchGate. (2025). Differential properties of enantiomers of commercially available racemates | Request PDF.
  • ResearchGate. (2025). Aptamer-Based Enantioselective Competitive Binding Assay for the Trace Enantiomer Detection | Request PDF.

A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a trivial detail—it is a critical quality attribute that dictates efficacy and safety. Enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the development and rigorous validation of analytical methods to precisely quantify the enantiomeric purity of drug substances.

This guide moves beyond the validation of a single analytical method. We delve into the crucial practice of cross-validation , a process that pits two distinct, orthogonal analytical methods against each other to generate a higher-order level of confidence in analytical results. By demonstrating concordance between two independent techniques, we build a self-validating system of analytical assurance, ensuring the utmost integrity of our data.

Herein, we will explore the cross-validation of the two most powerful and prevalent techniques in the modern pharmaceutical laboratory for chiral analysis: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) . This guide is structured to provide not just the "how," but the critical "why" behind experimental choices, grounded in years of field-proven experience and authoritative regulatory standards.

The Imperative of Orthogonality in Chiral Analysis

The core principle of cross-validation lies in the concept of orthogonality . An orthogonal analytical method is one that relies on a different scientific principle for separation and/or detection.[1] By employing two orthogonal methods, we mitigate the risk that a specific chemical property or interference might confound the results of a single technique. For chiral separations, achieving orthogonality often involves utilizing different separation mechanisms or conditions. For instance, comparing a normal-phase HPLC method with a polar-organic SFC method provides a strong basis for cross-validation, as the interactions governing the separation are distinct.

The International Council for Harmonisation (ICH) guideline Q2(R1) lays the foundational framework for the validation of analytical procedures, and its principles are integral to any cross-validation effort.[2][3] The U.S. Food and Drug Administration (FDA) also provides specific guidance on bioanalytical method validation, which includes a clear definition and expectation for cross-validation when multiple analytical methods are employed.[2]

Comparative Performance: Chiral HPLC vs. Chiral SFC

The choice between HPLC and SFC is often dictated by the specific compound, desired throughput, and sustainability goals. SFC has gained significant traction as a "green" alternative to normal-phase HPLC, offering substantial reductions in organic solvent consumption and often providing faster analysis times.[4][5]

Below is a summary of typical performance characteristics for these two techniques in the context of a chiral purity assay.

Performance ParameterChiral HPLC (Normal-Phase)Chiral SFCKey Scientific Rationale & Considerations
Resolution (Rs) > 1.7> 1.7A resolution of at least 1.7 is targeted to ensure baseline separation, which is critical for accurate quantification of the minor enantiomer.[6] SFC can often achieve higher resolution in shorter analysis times due to the lower viscosity and higher diffusivity of supercritical CO2.[4]
Selectivity (α) > 1.1> 1.1The selectivity factor is a measure of the separation between the two enantiomeric peaks. A higher value indicates a more robust separation. Selectivity is influenced by the chiral stationary phase (CSP), mobile phase composition, and temperature.[7]
Analysis Time 10 - 30 minutes3 - 10 minutesThe lower viscosity of the SFC mobile phase allows for higher optimal flow rates, significantly reducing run times.[8]
Solvent Consumption HighSignificantly LowerSFC primarily uses compressed CO2, drastically reducing the consumption of organic solvents like hexane and isopropanol.[5]
Precision (%RSD) Major Enantiomer: ≤ 2.0%Minor Enantiomer: ≤ 10%Major Enantiomer: ≤ 2.0%Minor Enantiomer: ≤ 10%Precision, expressed as the Relative Standard Deviation (RSD), demonstrates the method's repeatability. Tighter acceptance criteria are applied to the major enantiomer, while a higher RSD may be acceptable for the minor enantiomer, especially near the limit of quantitation (LOQ).[9][10]
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%Accuracy reflects the closeness of the measured value to the true value. For chiral analysis, it is often inferred from specificity, linearity, and precision, as obtaining a pure sample of the minor enantiomer can be challenging.[6]
Limit of Quantitation (LOQ) Analyte DependentAnalyte DependentThe LOQ for the undesired enantiomer must be at or below the reporting threshold specified for impurities.[10]

The Cross-Validation Workflow: A Step-by-Step Guide

A successful cross-validation study is a systematic process designed to demonstrate the equivalence of two analytical methods. The following workflow outlines the critical steps.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Independent Validation cluster_exec Phase 2: Execution of Comparative Testing cluster_analysis Phase 3: Data Analysis & Conclusion P1 Define Acceptance Criteria for Cross-Validation P2 Develop & Validate Method A (e.g., Chiral HPLC) P1->P2 P3 Develop & Validate Method B (e.g., Chiral SFC) P1->P3 E1 Select a Minimum of 3 Batches of Drug Substance P2->E1 P3->E1 E2 Analyze Each Batch in Triplicate by Both Methods E1->E2 E3 Ensure Samples Cover a Range of Enantiomeric Purity E2->E3 A1 Calculate Enantiomeric Purity for Each Replicate E3->A1 A2 Statistically Compare the Mean Results from Both Methods A1->A2 A3 Evaluate Against Pre-defined Acceptance Criteria A2->A3 A4 Document Results in a Cross-Validation Report A3->A4

Caption: A logical workflow for the cross-validation of two analytical methods.

Experimental Protocols

Detailed, robust protocols are the bedrock of reproducible science. Below are representative protocols for the independent validation of chiral HPLC and SFC methods, followed by the cross-validation procedure.

Protocol 1: Chiral HPLC Method Validation

  • Objective: To validate a chiral HPLC method for the determination of enantiomeric purity, adhering to ICH Q2(R1) guidelines.[2]

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Conditions (Example):

    • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® IA)

    • Mobile Phase: Hexane:Ethanol (90:10, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

  • Methodology:

    • Specificity: Inject solutions of a blank (mobile phase), the pure desired enantiomer, the pure undesired enantiomer (if available), and the racemic mixture. Ensure no interfering peaks are present at the retention times of the enantiomers and that they are well-resolved from each other.

    • Linearity: Prepare a series of at least five solutions of the undesired enantiomer spiked into the desired enantiomer, covering a range from the LOQ to 120% of the specification limit. Plot the peak area of the minor enantiomer against its concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.[9]

    • Accuracy & Precision (Repeatability and Intermediate Precision):

      • Prepare six independent samples at the specification limit of the undesired enantiomer.

      • Analyze these samples on the same day with the same analyst and instrument (repeatability).

      • Repeat the analysis on a different day with a different analyst or instrument (intermediate precision).

      • Calculate the %RSD for the results. Acceptance criteria are typically ≤10% for the minor enantiomer.[10]

    • Limit of Quantitation (LOQ): Determine the concentration of the minor enantiomer that provides a signal-to-noise ratio of approximately 10. Verify the LOQ by demonstrating acceptable precision and accuracy at this concentration.

    • Robustness: Introduce small, deliberate variations to method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on resolution and quantification.[11]

Protocol 2: Chiral SFC Method Validation

  • Objective: To validate a chiral SFC method for the determination of enantiomeric purity.

  • Instrumentation: SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator (BPR), and a PDA detector.

  • Chromatographic Conditions (Example):

    • Column: The same polysaccharide-based CSP used in the HPLC method to assess its performance under different conditions.

    • Mobile Phase: Supercritical CO2 and Methanol as a modifier. A typical gradient could be 5% to 40% Methanol over 5 minutes.

    • Flow Rate: 3.0 mL/min

    • Column Temperature: 40°C

    • Back Pressure: 150 bar

    • Detection: UV at 254 nm

  • Methodology: Follow the same validation steps (Specificity, Linearity, Accuracy & Precision, LOQ, Robustness) as outlined in Protocol 1, adapting the sample preparation to be compatible with the SFC mobile phase (e.g., dissolving the sample in the modifier solvent).

Protocol 3: Cross-Validation of HPLC and SFC Methods

  • Objective: To demonstrate the equivalence of the validated chiral HPLC and chiral SFC methods.

  • Pre-requisite: Both methods must be individually validated as per Protocols 1 and 2.

  • Acceptance Criteria (Example): The mean result for enantiomeric purity obtained by the SFC method should not differ by more than 2.0% absolute from the mean result obtained by the HPLC method. The %RSD of all results (from both methods) for a given batch should not exceed 15%. These criteria should be scientifically justified and pre-defined in the validation protocol.

  • Methodology:

    • Sample Selection: Select a minimum of three representative batches of the chiral drug substance. Ideally, these batches should span the expected range of enantiomeric purity seen in production.

    • Analysis: Analyze each of the three batches in triplicate using the validated HPLC method and in triplicate using the validated SFC method. This will result in 18 total determinations (3 batches x 3 replicates x 2 methods).

    • Data Evaluation:

      • For each batch, calculate the mean enantiomeric purity and the standard deviation from the HPLC results.

      • For each batch, calculate the mean enantiomeric purity and the standard deviation from the SFC results.

      • Compare the mean values between the two methods for each batch and ensure the difference is within the pre-defined acceptance criterion.

      • Perform an appropriate statistical test (e.g., a two-sample t-test) to assess if there is a statistically significant difference between the results from the two methods.

    • Reporting: Compile all data, calculations, and statistical analyses into a comprehensive cross-validation report. The report must conclude whether the two methods are considered equivalent for the analysis of the specified chiral compound.

Visualizing the Logic: Validation Parameters

The relationship between different validation parameters is not arbitrary; it forms a logical cascade that builds confidence in the analytical method.

ValidationLogic Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOQ LOQ Linearity->LOQ Precision Precision Precision->Accuracy Precision->Range Accuracy->Range Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Caption: The interrelationship of key analytical method validation parameters.

Conclusion: A Foundation of Trust

Cross-validation is more than a regulatory checkbox; it is a testament to scientific rigor. By demonstrating that two orthogonal analytical methods yield equivalent results, we establish a robust, self-validating system for the analysis of chiral compounds. This approach provides the highest degree of confidence that the reported enantiomeric purity is accurate and reliable, safeguarding the quality and safety of pharmaceutical products. The investment in developing and cross-validating a secondary method like SFC alongside the traditional HPLC pays dividends in analytical assurance, operational flexibility, and regulatory trust.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
  • Dong, M. W. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America.
  • Borman, P., et al. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1-S12.
  • U.S. Food and Drug Administration. (2014). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
  • Rahman, A., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC.
  • Regalado, E. L., et al. (2010). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. ResearchGate.
  • Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
  • Rahman, A., et al. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 16(2), 163-170.
  • Dong, M. W. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.

Sources

A Senior Application Scientist's Guide to the Synthesis of (2S)-3-bromo-2-hydroxy-2-methylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2S)-3-bromo-2-hydroxy-2-methylpropanoic Acid in Medicinal Chemistry

This compound is a chiral building block of considerable value in the fields of synthetic organic and medicinal chemistry.[1] Its stereochemically defined structure, featuring a quaternary carbon with hydroxyl, carboxyl, and bromomethyl functionalities, makes it a versatile precursor for the synthesis of enantiomerically pure compounds.[1] This is particularly crucial in drug development, where the stereochemistry of a molecule often dictates its pharmacological activity and toxicological profile.

A prime example of its application is in the synthesis of nonsteroidal antiandrogens, such as ICI 176334, which has been investigated for the treatment of prostate cancer.[1] The precise spatial arrangement of the functional groups in the (2S)-enantiomer is critical for its biological activity. Beyond this, this chiral molecule holds potential in the development of novel antimicrobial and anticancer agents, underscoring the demand for efficient and stereoselective synthetic routes.[1]

This guide provides a comparative overview of the primary synthetic strategies for obtaining this compound, offering detailed experimental protocols and a critical evaluation of their respective advantages and limitations. The methodologies covered include stereoselective synthesis via catalytic asymmetric bromination and the classical approach of resolving a racemic mixture.

Comparative Analysis of Synthetic Strategies

The synthesis of enantiomerically pure this compound can be broadly categorized into two approaches: asymmetric synthesis and resolution. The choice of method often depends on factors such as the desired scale of production, cost considerations, and the required level of enantiomeric purity.

Synthetic StrategyKey FeaturesReported YieldReported Enantiomeric Excess (ee)Scalability
Asymmetric Bromination
Chiral Lewis Acid CatalysisUtilizes a chiral Lewis acid-ligand complex to induce stereoselectivity.~82%[1]Up to 92%[1]Low to Moderate
OrganocatalysisEmploys a small organic molecule as the chiral catalyst.Not explicitly reported for the acid90% for bromolactonization[1]Moderate
Enzymatic BrominationUtilizes a haloperoxidase enzyme for selective bromination.~68%[1]Up to 95%[1]Moderate
Resolution of Racemic Mixture
Diastereomeric Salt FormationSeparation of enantiomers via the formation and crystallization of diastereomeric salts.Yield is dependent on resolution efficiencyCan achieve >99% after recrystallizationHigh

Detailed Synthetic Methodologies

Part 1: Synthesis of the Racemic Precursor

A common starting point for several synthetic routes is the preparation of racemic 3-bromo-2-hydroxy-2-methylpropanoic acid. A frequently employed method involves the direct bromination of 2-hydroxy-2-methylpropanoic acid.

Workflow for the Synthesis of Racemic 3-bromo-2-hydroxy-2-methylpropanoic acid

start Start: 2-hydroxy-2-methylpropanoic acid step1 Dissolve in Acetic Acid start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add Bromine (Br2) dropwise step2->step3 step4 React for 4-6 hours step3->step4 step5 Hydrolysis step4->step5 end_product Racemic 3-bromo-2-hydroxy-2-methylpropanoic acid step5->end_product

Caption: Synthesis of the racemic starting material.

Experimental Protocol: Synthesis of Racemic 3-bromo-2-hydroxy-2-methylpropanoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-hydroxy-2-methylpropanoic acid (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Bromination: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.

  • Reaction: Stir the reaction mixture at this temperature for 4-6 hours.

  • Quenching and Hydrolysis: Slowly pour the reaction mixture into ice-cold water to quench the reaction and hydrolyze any acyl bromide intermediates.

  • Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude racemic 3-bromo-2-hydroxy-2-methylpropanoic acid, which can be further purified by recrystallization.

Part 2: Asymmetric Synthesis Approaches

This method introduces chirality during the bromination step by employing a chiral Lewis acid catalyst. A notable example is the use of a zinc(II) acetate and (R)-BINOL complex.

Workflow for Chiral Lewis Acid-Catalyzed Bromination

start Start: 2-hydroxy-2-methylpropanoic acid ester step2 Add Substrate start->step2 step1 Prepare Catalyst: Zn(OAc)2 + (R)-BINOL step1->step2 step3 Cool to low temperature step2->step3 step4 Add Brominating Agent (e.g., NBS) step3->step4 step5 Asymmetric Bromination step4->step5 step6 Hydrolysis step5->step6 end_product This compound step6->end_product

Caption: Enantioselective synthesis via chiral Lewis acid catalysis.

Experimental Protocol: Chiral Lewis Acid-Catalyzed Bromination

Note: This is a representative protocol based on established principles of chiral Lewis acid catalysis. Specific reaction conditions may require optimization.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), prepare the chiral catalyst by stirring zinc(II) acetate (10 mol%) and (R)-BINOL (12 mol%) in an anhydrous aprotic solvent (e.g., dichloromethane) at room temperature for 1 hour.

  • Reaction Setup: In a separate flask, dissolve the starting material, an ester of 2-hydroxy-2-methylpropanoic acid (1 equivalent), in the same anhydrous solvent.

  • Catalyst Addition: Add the substrate solution to the pre-formed catalyst solution.

  • Cooling: Cool the reaction mixture to the optimized low temperature (e.g., -78 °C).

  • Bromination: Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) (1.1 equivalents), in the reaction solvent.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Purification and Hydrolysis: The crude ester is then purified by column chromatography. Subsequent hydrolysis of the ester group under standard acidic or basic conditions yields this compound.

Thiourea-based bifunctional catalysts, such as Takemoto's catalyst, have been effectively used in asymmetric bromolactonization reactions. While this approach yields a lactone, it can be a valuable intermediate that can be hydrolyzed to the desired hydroxy acid.

Experimental Protocol: Organocatalytic Bromolactonization followed by Hydrolysis

Note: This protocol is adapted from the principles of organocatalytic bromolactonization.

  • Reaction Setup: To a solution of an appropriate unsaturated carboxylic acid precursor (e.g., 2-methyl-3-butenoic acid) in a suitable solvent (e.g., toluene), add the chiral thiourea catalyst (e.g., Takemoto's catalyst, 5-10 mol%).

  • Addition of Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise at a controlled temperature (e.g., 0 °C).

  • Reaction: Stir the mixture until the starting material is consumed, as monitored by TLC.

  • Purification of Lactone: The resulting bromolactone can be purified by column chromatography.

  • Hydrolysis: The purified enantiomerically enriched bromolactone is then subjected to basic hydrolysis (e.g., using aqueous lithium hydroxide) followed by acidic workup to afford this compound.

Part 3: Resolution of the Racemic Mixture

This classical method involves the separation of a racemic mixture of 3-bromo-2-hydroxy-2-methylpropanoic acid by forming diastereomeric salts with a chiral amine.

Workflow for Diastereomeric Salt Resolution

start Start: Racemic 3-bromo-2-hydroxy-2-methylpropanoic acid step1 Dissolve in suitable solvent (e.g., MTBE) start->step1 step2 Add (S)-α-methylbenzylamine step1->step2 step3 Heat to 40-50 °C to form diastereomeric salts step2->step3 step4 Cool to allow crystallization of the less soluble salt step3->step4 step5 Filter to isolate the diastereomeric salt step4->step5 step6 Recrystallize to improve diastereomeric purity step5->step6 step7 Liberate the acid with concentrated HCl step6->step7 end_product This compound step7->end_product

Caption: Resolution of enantiomers via diastereomeric salt formation.

Experimental Protocol: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic 3-bromo-2-hydroxy-2-methylpropanoic acid (1 equivalent) in a suitable solvent, such as methyl tert-butyl ether (MTBE). Add (S)-α-methylbenzylamine (0.5 equivalents) to the solution. Heat the mixture to 40-50 °C to ensure complete salt formation.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Recrystallization: To enhance the diastereomeric purity, recrystallize the salt from a suitable solvent system. The progress of the resolution can be monitored by measuring the optical rotation of the liberated acid from a small sample.

  • Liberation of the Free Acid: Suspend the diastereomerically pure salt in a biphasic system of MTBE and water. Add concentrated hydrochloric acid until the aqueous layer is acidic.

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional MTBE. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the enantiomerically pure this compound.

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through several distinct strategies. Asymmetric catalysis, including both metal-based and organocatalytic approaches, offers elegant and direct routes to the enantiomerically enriched product, often with good to excellent stereoselectivity. Enzymatic methods present a green and highly selective alternative. On the other hand, classical resolution via diastereomeric salt formation remains a robust and scalable method, particularly for achieving very high levels of enantiomeric purity.

The selection of the optimal synthetic route will be dictated by the specific requirements of the research or production campaign. For laboratory-scale synthesis where high enantiopurity is paramount, diastereomeric resolution is a reliable choice. For larger-scale production, the development of more efficient and cost-effective catalytic asymmetric methods will be crucial. Future research in this area will likely focus on the discovery of more active and selective catalysts that can operate under milder conditions with lower catalyst loadings, further enhancing the accessibility of this important chiral building block for the advancement of medicinal chemistry and drug discovery.

References

  • Takemoto, Y. (2010). Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Chemical & Pharmaceutical Bulletin, 58(5), 593-601. [Link]
  • Butler, A., & Walker, J. V. (1993). Mechanism and kinetics of haloperoxidase-catalyzed bromination reaction. Chemical Reviews, 93(5), 1937-1944.
  • Georganics. This compound. [Link]
  • Takemoto Laboratory, Kyoto University.
  • Shodhganga. (2015).
  • Google Patents. (2009). Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.
  • ResearchGate. (2021).
  • Heider, D., et al. (2021). Chemoenzymatic C,C-Bond Forming Cascades by Cryptic Vanadium Haloperoxidase Catalyzed Bromination. Organic Letters, 23(1), 159-164. [Link]
  • Google Patents. (2000). Process for preparing (R)-2-bromo-3-phenyl-propionic acid.
  • ResearchGate. (2017).
  • Pu, L. (2012). Regioselective Substitution of BINOL. Chemical Reviews, 112(3), 1563-1623. [Link]
  • National Center for Biotechnology Information. (2022).
  • Quick Company. (2011). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]
  • Lindner, W. (1992). 3.2. Determination of Enantiomeric Purity via Formation of Diastereomers. In Houben-Weyl Methods of Organic Chemistry, Vol. E21a. [Link]
  • Stereoelectronics. (2021). 6.
  • Eureka. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
  • Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • MDPI. (2020).
  • ResearchGate. (2019). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. [Link]
  • Google Patents. (1972).
  • Chemistry LibreTexts. (2021). 22.
  • ResearchGate. (2021).

Sources

A Senior Application Scientist's Guide to Evaluating Chiral HPLC Columns for Acid Separation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Challenge of Acid Enantioseparation

In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the spatial arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity, efficacy, and safety.[1][2][3] Chiral molecules, existing as non-superimposable mirror images (enantiomers), frequently exhibit starkly different pharmacological and toxicological profiles.[2] Consequently, the accurate separation and quantification of these enantiomers via High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry.

Acidic compounds, particularly those containing carboxylic acid moieties, present a unique set of challenges in chiral HPLC. Their ionizable nature can lead to poor peak shapes, unpredictable retention, and unwanted interactions with the stationary phase. This guide, grounded in established principles and experimental evidence, provides a comparative analysis of the primary chiral stationary phase (CSP) technologies available today, offering researchers a strategic framework for selecting the optimal column and developing robust separation methods for acidic analytes.

Understanding the Pillars of Chiral Recognition: A Mechanistic Overview

The success of any chiral separation hinges on the differential, transient diastereomeric complexes formed between the analyte enantiomers and the chiral stationary phase.[4] The nature of these interactions dictates the column's selectivity. For acidic compounds, several classes of CSPs have proven effective, each operating on distinct recognition principles.

Polysaccharide-Based CSPs: The Versatile Workhorses

Polysaccharide derivatives, primarily cellulose and amylose coated or immobilized on a silica backbone, are the most widely employed CSPs due to their remarkable versatility and broad enantiorecognition capabilities.[4][5][6][7] Their chiral selectivity arises from a complex combination of hydrogen bonding, dipole-dipole interactions, and the inclusion of analytes into chiral grooves or cavities formed by the polysaccharide structure.[5][8]

  • Causality in Action: The helical structure of amylose, for instance, differs from the more linear structure of cellulose, often resulting in complementary or entirely different selectivities for the same compound.[6] This makes screening both amylose- and cellulose-based columns a prudent initial step.

  • Expert Insight: For acidic analytes, method development on polysaccharide columns almost invariably requires the addition of a strong acid modifier, such as trifluoroacetic acid (TFA) or formic acid (FA), to the mobile phase.[9][10] This suppresses the ionization of the analyte's acidic group, minimizing peak tailing and enhancing the specific interactions required for chiral recognition.[11] Immobilized versions of these columns offer a significant advantage, providing enhanced durability and compatibility with a wider range of solvents, including those used in reversed-phase chromatography.[6][12]

Anion-Exchanger CSPs: The Specialists for Acids

As their name suggests, anion-exchange CSPs are specifically engineered for the separation of acidic compounds.[13] These phases typically utilize quinine or quinidine derivatives as chiral selectors.

  • Mechanism Deep Dive: The primary recognition mechanism is a strong ionic interaction (ion exchange) between the protonated tertiary nitrogen on the chiral selector and the deprotonated, anionic acidic analyte.[13] This dominant interaction is finely tuned by supplementary forces like hydrogen bonding, π-π interactions, and steric repulsion, which ultimately determine the enantioselectivity.[13]

  • Performance Edge: These columns often yield exceptional resolution for a wide variety of acidic compounds, including many that are challenging to separate on other CSPs.[13] They typically operate with weakly acidic or polar organic mobile phases, where methanol is a particularly effective solvent.[13]

Pirkle-Type (Brush-Type) CSPs: Rational Design in Action

Developed by William H. Pirkle, these CSPs are based on a "three-point interaction" model, where a small chiral molecule is covalently bonded to the silica support.[14] Chiral recognition is achieved through a combination of π-π interactions (from π-electron donor or acceptor rings), hydrogen bonding, and dipole-dipole interactions.[14][15][16]

  • Expert Insight: The covalent bonding of the chiral selector imparts exceptional durability, allowing for use with a vast array of mobile phases and ensuring long column lifetimes.[7][16] The Whelk-O® 1 column is a notable example of a highly versatile Pirkle-type phase, incorporating both π-acceptor and π-donor characteristics, which gives it an extraordinary degree of generality for separating various compound classes, including underivatized carboxylic acids.[14][16]

Macrocyclic Glycopeptide CSPs: The Multi-Modal Powerhouses

Based on macrocyclic antibiotics like vancomycin and teicoplanin, these CSPs offer a complex and powerful array of interaction mechanisms.[17] Their intricate, basket-like structures contain multiple stereogenic centers and functional groups capable of ionic interactions, hydrogen bonding, π-π interactions, and inclusion complexation.[18]

  • Unmatched Flexibility: A key advantage of macrocyclic glycopeptide columns is their ability to operate in normal-phase, reversed-phase, and polar organic modes.[17][19] This multi-modal capability allows a single column to be screened under vastly different conditions, increasing the probability of achieving a successful separation. The presence of ionizable amine and carboxylic acid groups within their structure makes them particularly well-suited for resolving polar and ionizable compounds.

Ligand-Exchange CSPs: Precision for Specific Classes

Ligand-exchange chromatography (LEC) is a highly selective technique that involves the formation of diastereomeric ternary complexes. These complexes consist of a central metal ion (typically Cu²⁺), a chiral ligand immobilized on the stationary phase (e.g., L-proline), and the analyte enantiomers.[4][20][21][22]

  • Niche Application: The requirement for the analyte to form a coordination complex with the metal ion makes LEC particularly effective for separating α-amino acids and α-hydroxy carboxylic acids.[20][22][23] While its applicability to a broader range of acidic structures is limited, it is often the method of choice for these specific compound classes due to its high selectivity.

Performance Comparison of Chiral Column Technologies for Acid Separation

The table below summarizes the key characteristics of each CSP class to guide initial column selection.

CSP Technology Primary Recognition Mechanism Typical Acidic Analytes Common Mobile Phase Modes Key Advantages Limitations/Considerations
Polysaccharide H-bonding, dipole-dipole, steric inclusion[5][8]Broad range, including NSAIDs, hydroxy acids, and other carboxylic acids.[5][6]Normal Phase (NP), Reversed Phase (RP, immobilized), Polar Organic (PO)Broad applicability, vast library of successful applications, complementary selectivity between amylose and cellulose.[6][7]Often requires acidic modifiers (e.g., TFA) for good peak shape. Coated phases have solvent limitations.[10][11]
Anion-Exchanger Ion exchange, H-bonding, π-π interactions[13]Specifically designed for acidic compounds (e.g., N-protected amino acids, carboxylic acids).Polar Organic, SFCHigh selectivity and excellent resolution specifically for acidic compounds.[13]Limited applicability for neutral or basic compounds.
Pirkle-Type π-π interactions, H-bonding, dipole-dipole[14][16]Carboxylic acids (especially NSAIDs), amides, esters.[16]NP, RPCovalently bonded, highly durable, predictable elution order inversion with opposite phase configuration.[7][16]May require derivatization for some analytes to introduce interacting groups (e.g., π-systems).
Macrocyclic Glycopeptide Ionic, H-bonding, π-π, inclusion complexation[18]Wide range of polar and ionizable acids.RP, NP, POMulti-modal operation on a single column, excellent for polar analytes, LC-MS compatible mobile phases.[17]Complex mechanism can make method development less predictable.
Ligand-Exchange Diastereomeric metal complex formation[20][22]α-Hydroxy carboxylic acids, α-amino acids.[20][23]RP (aqueous)Very high selectivity for specific compound classes.Narrow applicability range, mobile phase contains metal salts which can be problematic for some detectors (e.g., MS) and prep work.

A Strategic Workflow for Method Development

A trial-and-error approach to chiral method development can be time-consuming and inefficient.[9] A systematic screening strategy, beginning with the most versatile columns, is the most effective path to success.

Chiral_Column_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Alternative Chemistries cluster_2 Phase 3: Optimization Start Acidic Analyte Screen_Poly Screen on Immobilized Polysaccharide Columns (Amylose & Cellulose) NP & RP Modes Start->Screen_Poly Check1 Resolution Achieved? Screen_Poly->Check1 Screen_Macro Screen on Macrocyclic Glycopeptide Column (e.g., Chirobiotic T) RP & PO Modes Check1->Screen_Macro No Optimize Optimize Mobile Phase, Temperature, and Flow Rate Check1->Optimize Yes Check2 Resolution Achieved? Screen_Macro->Check2 Screen_Anion Screen on Anion-Exchange Column (e.g., QN-AX) [High Probability for Acids] Check2->Screen_Anion No Check2->Optimize Yes Check3 Resolution Achieved? Screen_Anion->Check3 Check3->Optimize Yes Success Validated Method Optimize->Success

Caption: A logical workflow for selecting a chiral column for acid separation.

Experimental Protocol: Separation of Ketorolac Enantiomers

This protocol provides a robust starting point for the separation of Ketorolac, a common non-steroidal anti-inflammatory drug (NSAID), demonstrating the principles discussed.

1. Rationale: An immobilized amylose-based column is chosen for its broad applicability and solvent versatility.[5] A normal phase mobile phase is selected, as it often provides better selectivity for polysaccharide CSPs. An acidic additive (TFA) is essential to protonate the carboxylic acid group of Ketorolac, ensuring good peak shape and promoting the necessary chiral recognition interactions.[11]

2. Materials & Instrumentation:

  • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm (e.g., Chiralpak® IA)

  • Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)

  • Instrumentation: Standard HPLC system with UV detector

  • Sample: Racemic Ketorolac (1 mg/mL in mobile phase)

3. HPLC Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 313 nm

4. Step-by-Step Procedure:

  • System Preparation: Purge the HPLC system with the mobile phase until a stable baseline is achieved.

  • Column Equilibration: Equilibrate the column with the mobile phase at the set flow rate for at least 30 minutes or until the baseline is stable.

  • Sample Injection: Inject the prepared Ketorolac sample.

  • Data Acquisition: Acquire the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.

  • System Suitability: Verify that the resolution (Rs) between the two enantiomer peaks is ≥ 1.5.

5. Optimization Pathway:

  • If resolution is insufficient, systematically adjust the ratio of Hexane/Ethanol (e.g., to 85:15 or 95:5). Increasing the alcohol content generally decreases retention time but may also affect selectivity.[5]

  • Investigate the effect of temperature. Lowering the temperature often increases resolution, albeit at the cost of longer run times and higher backpressure.

  • Evaluate other alcohol modifiers (e.g., isopropanol) or acidic additives (e.g., acetic acid), as these can significantly alter selectivity.[11][24]

Visualization of Chiral Recognition Mechanisms

Anion_Exchange_Mechanism cluster_CSP Anion-Exchange CSP Surface cluster_Analyte Mobile Phase CSP Quinine Selector (Protonated, Positively Charged) [CSP-N⁺HR₂] interactions + Secondary Interactions: - Hydrogen Bonding - π-π Stacking - Steric Repulsion = Enantioselective Retention Analyte Acidic Analyte (Deprotonated, Negatively Charged) [Analyte-COO⁻] Analyte->CSP Primary Interaction: Ionic Bonding

Caption: Chiral recognition on an anion-exchange CSP for acidic analytes.

Conclusion and Final Recommendations

The successful chiral separation of acidic compounds is an achievable goal when approached with a systematic strategy grounded in an understanding of the underlying separation mechanisms.

  • For Broad Screening: Immobilized polysaccharide-based columns (both amylose and cellulose) represent the most versatile and logical starting point for method development due to their broad applicability and solvent flexibility.[6]

  • For High-Selectivity Needs: When polysaccharide columns fail to provide adequate resolution, or for projects exclusively focused on acidic compounds, specialized anion-exchange CSPs are an excellent second step and often provide superior performance.[13]

  • The Power of Additives: The critical role of the mobile phase, particularly the use and optimization of acidic additives, cannot be overstated. It is the key to controlling analyte ionization and achieving sharp, well-resolved peaks.[10][11][24]

Ultimately, the selection of a chiral column is an empirical process. By leveraging the comparative data and strategic workflows presented in this guide, researchers, scientists, and drug development professionals can navigate the complexities of chiral acid separations with confidence, leading to the development of robust, reliable, and efficient analytical methods.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
  • BenchChem. (2025). Performance of different chiral columns for 3,4-Dihydroxybutanoic acid separation.
  • Yao, S., et al. (2015). Chiral ligand exchange high-speed countercurrent chromatography: mechanism, application and comparison with conventional liquid chromatography in enantioseparation of aromatic α-hydroxyl acids. National Institutes of Health.
  • BenchChem. (2025). A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separation.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three: Method Development Optimization.
  • Phenomenex. (n.d.). Testing Conventional Wisdom for Polysaccharide Chiral HPLC Columns.
  • Davankov, V. A. (n.d.). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer Protocols.
  • Schmid, M. G. (2025). Chiral separation by ligand-exchange. ResearchGate.
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • E3S Web of Conferences. (2021). Research progress of chiral ligand exchange stationary phases in the enantiomer resolution.
  • Schmid, M. G. (n.d.). Chiral separation by ligand-exchange. SciSpace.
  • ResearchGate. (1999). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F.
  • Springer Nature. (n.d.). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases.
  • Sigma-Aldrich. (n.d.). CHIRAL HPLC COLUMNS.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
  • MDPI. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • BenchChem. (2025). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC.
  • PubMed. (2024). Introducing macrocyclic glycopeptide columns as unique achiral stationary phases: Insights from hydrophobic subtraction model and in-silico modeling.
  • ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds.
  • National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • HPLC.eu. (n.d.). chiral columns.
  • Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Taylor & Francis Online. (2023). Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.
  • Dhaka University Journal of Pharmaceutical Sciences. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • National Institutes of Health. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
  • MDPI. (2024). The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters.
  • MDPI. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs.
  • Pharmaceutical Technology. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ResearchGate. (2025). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of (2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the proper disposal procedures for (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid. As researchers and scientists dedicated to advancing drug development, ensuring a safe laboratory environment through meticulous chemical handling and waste management is paramount. This document provides in-depth, procedural guidance designed to be your trusted resource, offering clarity and actionable steps for the safe disposal of this chiral building block. The protocols outlined herein are grounded in established safety principles and regulatory standards to ensure the protection of both laboratory personnel and the environment.

This compound , a valuable intermediate in synthetic organic and medicinal chemistry, requires careful management at the end of its lifecycle in the lab.[1] Its classification as a corrosive substance necessitates a disposal protocol that mitigates risks of chemical burns, and environmental contamination.[2]

Understanding the Hazard Profile

Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[2][3] As an alpha-hydroxy acid (AHA), it shares properties with other AHAs that can cause skin irritation and sensitivity.[4][5][6] The presence of bromine in its structure also places it in the category of halogenated organic compounds, which require specific disposal considerations to prevent the release of harmful substances into the environment.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion 1BGHS05DangerH314: Causes severe skin burns and eye damage

Table 1: GHS Hazard Information for (S)-3-Bromo-2-hydroxy-2-methylpropionic acid.[2]

Core Disposal Protocol: A Step-by-Step Approach

The following procedures provide a systematic approach to the safe disposal of this compound from the point of generation to its final removal by a licensed waste management provider.

Step 1: Immediate Waste Segregation at the Source

Proper segregation is the foundation of safe laboratory waste management. Never mix this compound waste with other waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.

  • Solid Waste: Collect any solid residues, contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, robust, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for halogenated organic waste. Do not pour this chemical down the drain.[7]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a puncture-resistant sharps container.

Step 2: Proper Waste Container Management

The integrity and labeling of your waste container are critical for safety and compliance.

  • Container Selection: Use containers that are compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. If using the original container, ensure it is in good condition.[7]

  • Labeling: All waste containers must be accurately and clearly labeled.[8][9] The label should include:

    • The words "Hazardous Waste".[9][10]

    • The full chemical name: "this compound".

    • The specific hazards (e.g., "Corrosive").[8]

    • The date the waste was first added to the container.[8]

  • Container Handling: Keep waste containers securely closed when not in use. Store them in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7][10] This area should be under the direct control of the laboratory personnel and, ideally, within line of sight.[10] Ensure the SAA has secondary containment to capture any potential leaks.[7]

Step 3: Storage and Accumulation in the Laboratory

Laboratories are permitted to accumulate hazardous waste in SAAs until the container is full or for up to one year for partially filled containers.[7] Once a container is full, it must be moved to the central accumulation area (CAA) within three days.[7] Your facility's hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator) will dictate the total amount of waste that can be stored on-site and for how long.[9][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and initial management of waste containing this compound.

G start Waste Generation ((2S)-3-Bromo-2-hydroxy- 2-methylpropanoic acid) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Solid Halogenated Organic Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Liquid Halogenated Organic Waste Container is_liquid->liquid_waste Yes sharps_waste Puncture-Resistant Sharps Container is_sharp->sharps_waste Yes saa Store in Designated Satellite Accumulation Area (SAA) is_sharp->saa No (Consult EHS) solid_waste->saa liquid_waste->saa sharps_waste->saa

Caption: Waste Segregation Flowchart.

Advanced Disposal Considerations: Neutralization and Final Disposition

For facilities with the appropriate capabilities and permits, chemical neutralization may be an option to reduce the hazardous characteristics of the waste before final disposal. However, this should only be performed by trained personnel in a controlled environment and in accordance with all applicable regulations.

A potential neutralization method for brominated compounds involves the use of a reducing agent like sodium bisulfite or sodium thiosulfate.[11][12] This process would convert the reactive bromine to less hazardous bromide salts. The acidic nature of the carboxylic acid can be neutralized by adjusting the pH to between 5.0 and 12.5 with a suitable base before disposal down the drain, but this is only permissible for aqueous solutions that meet all local wastewater discharge regulations.[7] Given the complexity and potential for exothermic reactions, it is strongly recommended that all waste containing this compound be handled by a licensed hazardous waste disposal company.

The final disposal of this type of waste is typically achieved through high-temperature incineration at a permitted facility.[10][11] Incineration ensures the complete destruction of the organic molecule and is equipped with scrubbers to manage the resulting hydrogen bromide.[13]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Personal Protective Equipment: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

  • Containment: For minor spills, use a chemical spill kit with an absorbent material suitable for corrosive and organic compounds. Do not use combustible materials like paper towels to absorb the neat compound.

  • Cleanup: Carefully collect the absorbed material and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Reporting: Report the spill to your institution's EHS department.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the principles of waste minimization, proper segregation, and compliant storage, you contribute to a safer research environment and ensure the protection of our ecosystem. Always consult your institution's specific waste management plan and your EHS department for guidance tailored to your facility. Your diligence in these procedures is a testament to your commitment to scientific integrity and a culture of safety.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
  • Environmental Marketing Services. Safe Chemical Waste Disposal in Labs. [Link]
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
  • U.S. Environmental Protection Agency.
  • RxList. Alpha Hydroxy Acids: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]
  • Medical Laboratory Observer.
  • Medical News Today. Alpha hydroxy acid (AHA): Types, benefits, and how to use. [Link]
  • U.S. Environmental Protection Agency.
  • U.S.
  • National Institutes of Health. Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. [Link]
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
  • Scientific Committee on Cosmetic Products and Non-Food Products. SCCNFP Updated position paper concerning consumer safety of alpha hydroxy acids. [Link]
  • ResearchGate.
  • CHIMIA. Bromine Recycling in the Chemical Industry – An Example of Circular Economy. [Link]
  • Chemtalk.
  • USA Chemical Suppliers. This compound suppliers USA. [Link]
  • Georganics. This compound. [Link]
  • PubChem. 2-Bromo-2-methylpropanoic acid. [Link]

Sources

A Senior Application Scientist's Guide to Handling (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work with novel chiral building blocks like (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid is fundamental to innovation.[1] This compound, with its defined stereochemistry and versatile functional groups, is a valuable precursor in the synthesis of enantiomerically pure compounds.[1] However, its utility in the lab is matched by its potential hazards. This guide moves beyond a simple checklist to provide a comprehensive operational plan rooted in the principles of chemical causality and risk mitigation. Here, we will detail the essential safety protocols, personal protective equipment (PPE) requirements, and disposal procedures to ensure both your safety and the integrity of your research.

Hazard Identification: Understanding the Compound

Before any handling, a thorough understanding of the substance's properties and associated hazards is critical. This compound is a brominated carboxylic acid, and its structure dictates its reactivity and toxicological profile.

Property Information
CAS Number 106089-20-7[2][3]
Molecular Formula C₄H₇BrO₃[2]
Molecular Weight 183.00 g/mol [4]
Appearance White Solid[3]
Synonyms (S)-3-Bromo-2-hydroxy-2-methylpropionic acid[5]

The primary hazard associated with this compound is its corrosivity. The GHS classification for the closely related (and commercially available) (S)-3-Bromo-2-hydroxy-2-methylpropionic acid is Skin Corrosion 1B , indicating that it causes severe skin burns and eye damage.[5] Data for similar alpha-bromo acids confirms these risks, highlighting dangers of severe burns upon skin or eye contact, and harm if swallowed or inhaled.[6][7][8] Ingestion can cause severe burns to the mouth, throat, and stomach.[6][9] The toxicological properties have not been fully investigated, which necessitates a cautious approach.[6]

Risk Assessment Workflow

A mandatory risk assessment must precede any laboratory work. This is not a bureaucratic hurdle but a critical scientific process to ensure all hazards are identified and controlled.

A Step 1: Identify Hazards (Corrosive Solid, Halogenated Organic) B Step 2: Assess Risks (Skin/Eye Burns, Inhalation, Ingestion) A->B C Step 3: Implement Controls (Fume Hood, Full PPE) B->C D Step 4: Develop Emergency Plan (Spill, Exposure) C->D E Step 5: Review & Refine (Post-Experiment Debrief) D->E

Caption: A systematic workflow for risk assessment before handling the acid.

Engineering Controls & Personal Protective Equipment (PPE): Your Primary Lines of Defense

Based on the risk assessment, a multi-layered defense strategy involving both engineering controls and PPE is required. Do not rely on PPE alone to provide safety.

Engineering Controls

These are modifications to the workspace that provide a physical barrier or remove the hazard.

  • Chemical Fume Hood: All handling of this compound, including weighing and transfers, must be conducted inside a certified chemical fume hood.[10][11] This provides primary protection from inhaling the solid's dust or any potential vapors.

  • Emergency Stations: An ANSI-compliant emergency eyewash station and safety shower must be immediately accessible and tested regularly.[11][12] In case of accidental exposure, these are your most critical first aid tools.

Personal Protective Equipment (PPE)

PPE is the final barrier between you and the chemical. The selection of appropriate PPE is crucial.[12][13]

Protection Type Required PPE Rationale & Causality
Eye & Face Chemical splash goggles AND a full-face shield.[10][11][14]Safety glasses are insufficient. The severe corrosive nature of this acid requires the full seal of goggles to protect against fine particulates and splashes, while the face shield protects the entire face during transfers.[10]
Hand Chemical-resistant gloves (Nitrile or Neoprene).Double-gloving is recommended. These materials provide resistance to a broad range of chemicals, including corrosive acids.[14] Always inspect gloves for damage before use and remove them correctly to avoid contaminating your skin.
Body Flame-resistant lab coat and a chemical-resistant apron.[14]A standard lab coat protects against minor spills, while the apron provides an additional layer of protection against corrosive splashes during larger-volume transfers.
Respiratory Generally not required if handled in a fume hood.If a fume hood is not available or if there is a risk of generating significant dust (e.g., large-scale transfers), a NIOSH-approved respirator with the appropriate cartridge for organic vapors and acid gases should be used.[14]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, methodical protocol minimizes the risk of exposure and accidents.

  • Preparation:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE as specified in the table above.

    • Prepare your work area within the fume hood, lining it with absorbent, disposable bench paper.

    • Ensure a spill kit containing a neutralizer for acids (such as sodium bicarbonate or calcium carbonate) is readily available.[11]

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound deep within the fume hood to contain any dust.

    • Use spatulas and glassware dedicated to this process to prevent cross-contamination.

    • When adding the solid to a solvent, do so slowly to control any exothermic reactions.

  • Transport:

    • When moving the chemical within the lab, even in a sealed container, always use a secondary, shatter-proof container or bottle carrier.[11]

  • Post-Handling:

    • Thoroughly decontaminate any surfaces that may have come into contact with the chemical.[10]

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Plan for the Unexpected

Immediate and correct action during an emergency can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush the eyes for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[11] The importance of the full 15-minute flush cannot be overstated.[11]

  • Skin Contact: Remove all contaminated clothing immediately while under a safety shower. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[11] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: DO NOT INDUCE VOMITING. [6] Rinse the mouth with water and seek immediate medical attention. Ingesting a corrosive can cause severe damage and perforation of the digestive tract.[6][9]

  • Small Spill (inside fume hood):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an acid neutralizer (e.g., sodium bicarbonate).

    • Once neutralized, carefully sweep the material into a designated waste container.

    • Clean the area with soap and water.

    • Dispose of all cleanup materials as halogenated waste.

Disposal Plan: Responsible Chemical Waste Management

This compound is a halogenated organic compound .[15] It must be disposed of following specific protocols to prevent environmental harm and ensure regulatory compliance. The cost to dispose of halogenated waste is often two to three times higher than non-halogenated waste, making proper segregation economically and environmentally crucial.[16][17]

Waste Disposal Workflow

A Generate Waste (Solid residue, contaminated items) B Segregate as HALOGENATED ORGANIC (Critical Step: Do NOT mix with non-halogenated waste) A->B C Select Compatible Waste Container (Labeled, leak-proof, screw-top cap) B->C D Label Container ('Hazardous Waste', 'Halogenated Organic', full chemical name) C->D E Store in Satellite Accumulation Area (Closed container, secondary containment) D->E F Request Pickup (Contact Environmental Health & Safety) E->F

Caption: Waste disposal decision workflow for halogenated organic acids.

Disposal Protocol:

  • Segregate: Collect all waste containing this acid—including empty containers, contaminated gloves, and bench paper—in a designated container for Halogenated Organic Waste .[15][17][18]

  • Containerize: Use only approved, leak-proof containers with a secure screw-top cap.[16][19] The container must be kept closed except when actively adding waste.[19]

  • Label: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[19] Clearly write the full chemical name, "this compound," and indicate that it is halogenated. Do not use abbreviations.[19]

  • Store: Keep the waste container in a designated satellite accumulation area, within secondary containment, and away from incompatible materials like bases or strong oxidizers.[16]

By integrating this comprehensive safety and handling framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). Vertex AI Search.
  • Safety Precautions for Corrosive Substances. (2022, August 25). Vertex AI Search.
  • 8.9 Corrosives | Environment, Health and Safety - Cornell EHS. Vertex AI Search.
  • 10 Tips Working Safely with corrosives - Chemsafe. (2025, October 15). Vertex AI Search.
  • PPE for Hazardous Chemicals - Canada Safety Training. Vertex AI Search.
  • (S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | CymitQuimica. Vertex AI Search.
  • hazardous waste segregation. Vertex AI Search.
  • This compound - Benchchem. Vertex AI Search.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. Vertex AI Search.
  • 7.2 Organic Solvents - Cornell EHS. Vertex AI Search.
  • Halogenated Solvents in Laboratories - Campus Operations. Vertex AI Search.
  • Organic Solvent Waste Disposal - Safety & Risk Services. Vertex AI Search.
  • SAFETY DATA SHEET - Fisher Scientific. Vertex AI Search.
  • (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3 | CID 10582468 - PubChem. Vertex AI Search.
  • This compound suppliers USA. Vertex AI Search.
  • 2-Bromo-2-methylpropionic acid - Santa Cruz Biotechnology. Vertex AI Search.
  • (S)-3-Bromo-2-hydroxy-2-methylpropionic acid 98% - Sigma-Aldrich. Vertex AI Search.
  • 3-Bromo-2-methylpropionic acid | C4H7BrO2 | CID 304776 - PubChem. Vertex AI Search.
  • 3 - SAFETY DATA SHEET. (2009, September 1). Vertex AI Search.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.